molecular formula C30H42N7O17P3S B153736 Cinnamoyl-CoA CAS No. 76109-04-1

Cinnamoyl-CoA

Katalognummer: B153736
CAS-Nummer: 76109-04-1
Molekulargewicht: 897.7 g/mol
InChI-Schlüssel: JVNVHNHITFVWIX-KZKUDURGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnamoyl-Coenzyme A (Cinnamoyl-CoA) is a central intermediate in the plant phenylpropanoid metabolic pathway . It serves as a crucial substrate for several enzymes, most notably this compound reductase (CCR), which catalyzes the NADPH-dependent reduction of this compound to cinnamaldehyde . This reaction represents the first committed step in the biosynthesis of monolignols, the primary building blocks for lignin polymers in plant cell walls . Lignin provides structural support and hydrophobicity to vascular tissues, and its biosynthesis is a major target for research aimed at improving the digestibility of forage crops and the conversion efficiency of plant biomass into biofuels . Beyond its role in lignification, this compound is also a substrate for other enzymes, such as pinosylvin synthase and this compound:phenyllactate CoA-transferase, highlighting its importance in specialized metabolism . Researchers utilize this compound to study enzyme kinetics, investigate the regulation of the phenylpropanoid pathway, and explore strategies for the rational engineering of plant cell wall composition . This product is intended for research purposes only and is not approved for use in humans or as a veterinary diagnostic or therapeutic agent.

Eigenschaften

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNVHNHITFVWIX-KZKUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030398
Record name Cinnamoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76109-04-1
Record name Coenzyme A, S-[(2E)-3-phenyl-2-propenoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76109-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNAMOYL-COA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVQ9P5RAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cinnamoyl-CoA biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cinnamoyl-CoA Biosynthesis Pathway in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound biosynthesis pathway, a critical juncture in plant metabolism, serves as the gateway from primary metabolism (the shikimate pathway) to the vast array of phenylpropanoid secondary metabolites. This pathway is fundamental to the synthesis of lignin (B12514952), flavonoids, coumarins, and other compounds vital for plant development, structural integrity, and defense against biotic and abiotic stresses.[1][2][3] The core pathway consists of three enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, a principal precursor for numerous downstream branches. Understanding the intricate mechanisms, kinetics, and regulation of the enzymes involved—Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL)—is paramount for applications in metabolic engineering, crop improvement, and the development of novel therapeutics. This guide provides a detailed examination of the core pathway, presenting quantitative enzymatic data, comprehensive experimental protocols, and visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway: An Overview

The biosynthesis of this compound and its derivatives begins with the aromatic amino acid L-phenylalanine. Three key enzymes sequentially catalyze its conversion into an activated thioester, ready to be channeled into various downstream metabolic routes.[4][5]

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][7] This is the committed step of the phenylpropanoid pathway.[8]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to form p-coumaric acid.[4][5][9]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids by catalyzing the ATP-dependent formation of the corresponding CoA thioester, such as p-coumaroyl-CoA.[10][11] This step is a critical branch point, as different 4CL isoforms exhibit varying substrate specificities, thereby directing metabolic flux towards different end products like lignin or flavonoids.[10][12][13]

Cinnamoyl_CoA_Pathway cluster_pathway Core this compound Biosynthesis Pathway cluster_downstream Downstream Pathways Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Lignin Lignin CouCoA->Lignin Flavonoids Flavonoids CouCoA->Flavonoids

Caption: The core enzymatic steps from L-Phenylalanine to p-Coumaroyl-CoA.

Quantitative Enzyme Kinetics

The efficiency and substrate preference of the core enzymes are critical determinants of metabolic flux through the pathway. Kinetic parameters for these enzymes have been characterized in various plant species.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
OrganismSubstrateK_m (mM)V_maxk_catReference
Musa cavendishiiL-Phenylalanine0.35 mM1.85 µmol/min/mg-[7]
Rhodotorula (fungus)L-Phenylalanine2.1 ± 0.5 mM--[14]

Note: Data for V_max and k_cat are often dependent on specific assay conditions and enzyme purity and are not always reported in a standardized format.

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)
OrganismSubstrateK_m (µM)V_max (nmol/min/nmol P450)k_cat (s⁻¹)Reference
Sorghum bicolortrans-Cinnamic Acid11.2 ± 0.9100.3 ± 2.71.67[4]
Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL) Isoforms

4CL isoforms often display distinct substrate specificities, which is crucial for directing metabolites into different downstream pathways.[10][12]

Organism & IsoformSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Arabidopsis thaliana 1 (At4CL1)p-Coumaric Acid13 ± 22.1 ± 0.10.16[15]
Caffeic Acid10 ± 12.0 ± 0.10.20[15]
Ferulic Acid18 ± 22.5 ± 0.10.14[15]
Arabidopsis thaliana 2 (At4CL2)p-Coumaric Acid130 ± 101.6 ± 0.10.012[15]
Caffeic Acid18 ± 22.2 ± 0.10.12[15]
Ferulic AcidNo activity--[15]
Populus tremuloides (recombinant)p-Coumaric Acid19.3--[16]
Ferulic Acid38.6--[16]
Table 4: Kinetic Parameters of this compound Reductase (CCR) Isoforms

CCR is the first committed enzyme of the monolignol-specific branch, utilizing the products of the core pathway. Its substrate preference is a key control point.[17][18][19][20]

Organism & IsoformSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Petunia hybrida 1 (Ph-CCR1)Feruloyl-CoA3.5 ± 0.412.8 ± 0.43.66[21]
Sinapoyl-CoA3.8 ± 0.58.0 ± 0.42.11[21]
p-Coumaroyl-CoA10.2 ± 1.62.7 ± 0.20.26[21]
Arabidopsis thaliana 1 (AtCCR1)Feruloyl-CoA2.2 ± 0.2-1.3[22]
Sinapoyl-CoA1.7 ± 0.3-0.5[22]
p-Coumaroyl-CoA11.0 ± 1.4-0.2[22]
Oryza sativa 20 (OsCCR20)Feruloyl-CoA17.5 ± 1.224.7 ± 0.71.41[23]
p-Coumaroyl-CoA44.5 ± 2.914.2 ± 0.40.32[23]
Sinapoyl-CoA40.2 ± 2.79.7 ± 0.30.24[23]

Experimental Protocols

Accurate characterization of the pathway enzymes requires robust and reproducible experimental protocols. The following sections detail common methodologies for enzyme extraction, heterologous expression, and activity assays.

Experimental_Workflow cluster_workflow General Workflow for Enzyme Characterization A 1. cDNA Cloning (from plant tissue) B 2. Heterologous Expression (e.g., in E. coli) A->B C 3. Protein Purification (e.g., Affinity Chromatography) B->C D 4. Enzyme Activity Assay (Spectrophotometry / HPLC) C->D E 5. Kinetic Parameter Determination (K_m, k_cat) D->E

Caption: A typical experimental workflow for characterizing pathway enzymes.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from spectrophotometric methods that measure the formation of trans-cinnamic acid from L-phenylalanine.

  • Principle: The conversion of L-phenylalanine to trans-cinnamic acid results in an increased absorbance at approximately 290 nm. The rate of this increase is proportional to PAL activity.

  • Reagents:

    • Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 10 mM β-mercaptoethanol.

    • Substrate Solution: 50 mM L-phenylalanine in water.

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.8.

  • Procedure:

    • Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer. Centrifuge at ~15,000 x g for 20 min at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.

    • Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • 850 µL of Reaction Buffer.

      • 100 µL of Substrate Solution (for a final concentration of 5 mM).

      • 50 µL of crude enzyme extract.

    • Measurement: Immediately after adding the enzyme, mix by inversion and place the cuvette in a spectrophotometer.

    • Data Acquisition: Monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 30-40°C).

    • Calculation: Calculate the rate of reaction (ΔA₂₉₀/min) from the linear portion of the curve. Enzyme activity can be quantified using the molar extinction coefficient of trans-cinnamic acid.

Protocol for Cinnamate-4-Hydroxylase (C4H) Activity Assay

C4H is a membrane-bound P450 enzyme requiring a redox partner, typically NADPH-cytochrome P450 reductase (CPR), for activity. Assays are often performed using a reconstituted membranous system with recombinant proteins.[4]

  • Principle: This assay measures the formation of p-coumaric acid from cinnamic acid, typically quantified by reverse-phase HPLC.

  • Reagents:

    • Recombinant C4H and CPR proteins (often expressed in E. coli or yeast and purified).

    • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Substrate: 10 mM trans-cinnamic acid in a suitable solvent (e.g., methanol).

    • Cofactor: 10 mM NADPH in water.

  • Procedure:

    • Reconstitution (if using proteoliposomes): Prepare proteoliposomes containing the CPR enzyme, then add the purified C4H enzyme to the system.

    • Reaction Mixture: Prepare a reaction mixture (e.g., 200 µL final volume) containing:

      • Reaction Buffer.

      • Recombinant C4H and CPR.

      • trans-Cinnamic acid (e.g., final concentration of 100 µM).

    • Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Start the reaction by adding NADPH (e.g., final concentration of 1 mM).

    • Incubation: Incubate at 30°C for a defined period (e.g., 15-30 minutes).

    • Termination: Stop the reaction by adding an acid (e.g., 20 µL of 4 M HCl) and an organic solvent (e.g., ethyl acetate) for extraction.

    • Analysis: Vortex thoroughly, centrifuge to separate phases, and collect the organic layer. Evaporate the solvent, resuspend the residue in mobile phase, and analyze by HPLC with UV detection (monitoring at ~310 nm for p-coumaric acid).

Protocol for 4-Coumarate-CoA Ligase (4CL) Activity Assay

This is a widely used spectrophotometric assay that measures the formation of the hydroxythis compound thioester.[12][16]

  • Principle: The formation of the CoA thioester bond results in a characteristic increase in absorbance at a specific wavelength (e.g., ~333 nm for p-coumaroyl-CoA).[24]

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5 or 8.0), 5 mM MgCl₂.[12]

    • Substrate Solution: 10 mM p-coumaric acid (or other hydroxycinnamic acids) in a suitable solvent.

    • Cofactors: 10 mM ATP, 5 mM Coenzyme A (CoA).

  • Procedure:

    • Enzyme Source: Use purified recombinant protein or a desalted crude plant extract.

    • Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • Assay Buffer.

      • ATP (final concentration ~2.5-5 mM).[12]

      • CoA (final concentration ~0.25-0.5 mM).

      • Hydroxycinnamic acid substrate (e.g., final concentration 0.2-4 mM).[12]

      • Purified enzyme or plant extract.

    • Measurement: The reaction can be started by the addition of either CoA or the enzyme. Immediately place the cuvette in a spectrophotometer.

    • Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for caffeoyl-CoA, 345 nm for feruloyl-CoA) over time.

    • Calculation: Determine the rate of reaction (ΔA/min) from the linear portion of the curve. Calculate enzyme activity using the molar extinction coefficient of the specific thioester product.

Regulation of the Pathway

The flux through the this compound pathway is tightly regulated at multiple levels, including gene transcription, post-translational modifications, and feedback inhibition, to meet the plant's metabolic demands for growth and defense.

  • Transcriptional Control: The genes encoding PAL, C4H, and 4CL are often co-regulated and are induced by various stimuli, including light, wounding, and pathogen attack.[8][25]

  • Metabolic Channeling: Evidence suggests that the enzymes of the phenylpropanoid pathway may form multi-enzyme complexes or "metabolons," often associated with the endoplasmic reticulum. This channeling can enhance catalytic efficiency and prevent the diffusion of reactive intermediates.

  • Feedback Inhibition: The activity of PAL, the gateway enzyme, can be inhibited by its downstream products, providing a mechanism for homeostatic control of the pathway.

  • Signaling Integration: The pathway is integrated with other cellular signaling networks. For instance, in rice, the small GTPase OsRac1 can directly bind to and activate this compound Reductase (CCR), linking defense signaling directly to lignin biosynthesis.[17]

Regulatory_Signaling cluster_regulation Example of Defense Signaling Integration Pathogen Pathogen Signal (Elicitor) Rac_GDP OsRac1-GDP (Inactive) Pathogen->Rac_GDP Activates GEF (not shown) Rac_GTP OsRac1-GTP (Active) Rac_GDP->Rac_GTP GTP Exchange CCR_inactive CCR (Inactive) Rac_GTP->CCR_inactive Binds & Activates CCR_active CCR (Active) CCR_inactive->CCR_active Lignin Lignin Biosynthesis & Cell Wall Reinforcement CCR_active->Lignin Catalyzes Reaction

Caption: OsRac1 signaling activates CCR for defense-related lignification.[17]

Conclusion

The this compound biosynthesis pathway represents a central hub in plant specialized metabolism. The core enzymes—PAL, C4H, and 4CL—are highly regulated and exhibit distinct biochemical properties that collectively control the metabolic flux into a multitude of essential downstream pathways. The data and protocols presented in this guide offer a foundational resource for researchers seeking to investigate this pathway, whether for fundamental biological discovery or for applied goals in metabolic engineering and drug development. A thorough understanding of the enzyme kinetics, substrate specificities, and regulatory networks is essential for rationally manipulating this pathway to enhance desirable traits in plants or to harness its biosynthetic power for industrial and pharmaceutical applications.

References

The Central Role of Cinnamoyl-CoA in Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the function of Cinnamoyl-CoA esters in the biosynthesis of lignin (B12514952). It covers the core biochemical pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of this critical metabolic juncture.

Introduction to Lignin and the Phenylpropanoid Pathway

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity, and defense against pathogens.[1] Its synthesis is a multi-step process originating from the amino acid phenylalanine via the general phenylpropanoid pathway. This pathway generates a variety of phenolic compounds, including the critical precursors for lignin: hydroxythis compound thioesters. The conversion of these thioesters into monolignols is the defining branch of lignin biosynthesis, and this compound Reductase (CCR) is the gatekeeper of this process.[2][3] CCR catalyzes the first committed and rate-limiting step in the monolignol-specific pathway, making it a primary control point for the overall flux of carbon into lignin.[2][4][5]

The Lignin Biosynthesis Pathway

The journey from phenylalanine to lignin monomers involves a series of enzymatic conversions. The initial phase, the general phenylpropanoid pathway, produces various hydroxythis compound esters. The subsequent lignin-specific branch converts these esters into monolignols, which are then transported to the cell wall for polymerization.

The enzyme this compound Reductase (CCR; EC 1.2.1.44) is pivotal, catalyzing the NADPH-dependent reduction of a hydroxythis compound ester to its corresponding hydroxycinnamaldehyde.[3] This is the first irreversible step dedicated to lignin formation.[6] Following the CCR-catalyzed reaction, cinnamyl alcohol dehydrogenase (CAD) performs a second reduction to produce the final monolignol alcohols.[1]

Lignin_Pathway cluster_legend Legend sub_pool General Phenylpropanoid Pathway (from Phenylalanine) pCoumaroyl_CoA p-Coumaroyl-CoA sub_pool->pCoumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA sub_pool->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA sub_pool->Feruloyl_CoA Sinapoyl_CoA Sinapoyl-CoA sub_pool->Sinapoyl_CoA pCoumaroyl_CoA->ccr_hub Caffeoyl_CoA->ccr_hub Feruloyl_CoA->ccr_hub Sinapoyl_CoA->ccr_hub pCoumaraldehyde p-Coumaraldehyde pCoumaraldehyde->cad_hub Caffeylaldehyde Caffeylaldehyde Caffeylaldehyde->cad_hub Coniferaldehyde Coniferaldehyde Coniferaldehyde->cad_hub Sinapaldehyde Sinapaldehyde Sinapaldehyde->cad_hub pCoumaryl_Alc p-Coumaryl Alcohol (H-Lignin) Lignin Lignin Polymer pCoumaryl_Alc->Lignin Polymerization (Peroxidases) Coniferyl_Alc Coniferyl Alcohol (G-Lignin) Coniferyl_Alc->Lignin Polymerization (Peroxidases) Sinapyl_Alc Sinapyl Alcohol (S-Lignin) Sinapyl_Alc->Lignin Polymerization (Peroxidases) ccr_hub->pCoumaraldehyde CCR ccr_hub->Caffeylaldehyde CCR ccr_hub->Coniferaldehyde CCR ccr_hub->Sinapaldehyde CCR cad_hub->pCoumaryl_Alc CAD cad_hub->Coniferyl_Alc CAD cad_hub->Sinapyl_Alc CAD key_coa This compound Ester key_ald Cinnamaldehyde key_alc Monolignol

Caption: Overview of the lignin-specific biosynthetic pathway.

Quantitative Analysis of CCR Substrate Specificity

This compound Reductase is typically encoded by a small family of genes, and the resulting protein isoforms can exhibit distinct substrate preferences.[7][8] This specificity is a key determinant of the final composition of the lignin polymer, particularly the ratio of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. For instance, CCRs with a high affinity for feruloyl-CoA and sinapoyl-CoA contribute to G and S lignin, respectively, which is common in dicots.[2] The kinetic parameters below, compiled from studies on recombinant CCR proteins from various plant species, illustrate this diversity.

Plant SpeciesCCR IsoformSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Petunia x hybridaPh-CCR1Feruloyl-CoA12.3 ± 1.110.6 ± 0.30.86[9][10]
Sinapoyl-CoA8.1 ± 1.24.8 ± 0.20.59[9][10]
p-Coumaroyl-CoA17.5 ± 2.61.9 ± 0.10.11[9][10]
Oryza sativa (Rice)OsCCR20Feruloyl-CoA15.71 ± 1.52132.6 ± 3.48.44[4]
p-Coumaroyl-CoA24.08 ± 3.1445.6 ± 2.11.89[4]
Sinapoyl-CoA23.34 ± 2.5833.6 ± 1.51.44[4]
Oryza sativa (Rice)OsCCR21Feruloyl-CoA2.70 ± 0.3112.6 ± 0.34.67[4]
Sinapoyl-CoA10.20 ± 1.114.2 ± 0.10.41[4]
p-Coumaroyl-CoA16.36 ± 1.557.8 ± 0.20.48[4]
Triticum aestivum (Wheat)Ta-CCR1Feruloyl-CoA6.5 ± 0.710.3 ± 0.21.58[11]
Sinapoyl-CoA4.2 ± 0.53.5 ± 0.10.83[11]
Caffeoyl-CoA2.5 ± 0.32.1 ± 0.10.84[11]
Medicago sativa (Alfalfa)MsCCR1Sinapoyl-CoA18.06 ± 1.580.47 ± 0.010.026[12]
Feruloyl-CoA49.34 ± 3.250.54 ± 0.010.011[12]
p-Coumaroyl-CoA35.04 ± 2.160.32 ± 0.010.009[12]
Capsicum chinense (Pepper)CcCCR2Feruloyl-CoA16.53 ± 1.2113.54 ± 0.870.819[13]
Sinapoyl-CoA95.87 ± 5.341.57 ± 0.110.016[13]
p-Coumaroyl-CoA107.21 ± 8.5610.19 ± 0.540.095[13]

Experimental Protocols

Studying the function of this compound in lignin synthesis requires robust methods for enzyme production and activity measurement. The following sections provide detailed protocols for the expression and purification of recombinant CCR and its subsequent kinetic analysis.

Recombinant CCR Expression and Purification

This protocol describes the expression of His-tagged CCR in E. coli and its purification via immobilized metal affinity chromatography (IMAC).

A. Experimental Workflow Diagram

Experimental_Workflow cluster_gene Gene to Plasmid cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Gene CCR Gene Isolation (from cDNA) Vector Cloning into Expression Vector (e.g., pET with His-tag) Gene->Vector Transform Transformation into E. coli (e.g., DH5α) Vector->Transform Culture Culture Expression Strain (e.g., BL21(DE3)) Transform->Culture Induce Induce Protein Expression (IPTG) Culture->Induce Harvest Harvest Cells (Centrifugation) Induce->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify IMAC Affinity Chromatography (Ni-NTA Column) Clarify->IMAC Elute Elution IMAC->Elute QC Purity Check (SDS-PAGE) Elute->QC Assay Enzyme Activity Assay QC->Assay

Caption: Workflow for recombinant CCR production and analysis.

B. Protocol Steps

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the CCR coding sequence with an N-terminal or C-terminal polyhistidine tag. Plate on selective LB agar (B569324) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-22°C. Add isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1.0 mM to induce protein expression. Continue to incubate for 16-20 hours at the lower temperature with shaking.[14][15]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble recombinant protein.

  • Affinity Purification: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CCR protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[9]

  • Verification and Storage: Verify the purity and size of the recombinant protein using SDS-PAGE. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT), concentrate, and store at -80°C.[9]

Spectrophotometric CCR Enzyme Activity Assay

This assay quantifies CCR activity by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at approximately 340 nm.

A. Principle

The reduction of the this compound ester by CCR is dependent on NADPH. The oxidation of NADPH to NADP⁺ leads to a decrease in light absorbance at 340 nm (the absorbance maximum for NADPH). The rate of this decrease is directly proportional to the enzyme's activity.

B. Reagents and Materials

  • Purified recombinant CCR protein

  • Assay Buffer: 100 mM Sodium/Potassium Phosphate buffer, pH 6.25[4]

  • NADPH stock solution (e.g., 10 mM in water)

  • This compound ester substrate stock solution (e.g., 1-10 mM of feruloyl-CoA, sinapoyl-CoA, etc. in water or a suitable buffer)

  • UV/Vis-spectrophotometer capable of kinetic measurements at 340 nm

  • Cuvettes (1 mL volume)

C. Protocol Steps

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture. For a final volume of 500 µL, add the components in the following order:

    • Assay Buffer to bring the volume close to 500 µL.

    • NADPH stock to a final concentration of 0.1-0.5 mM.[4][13]

    • This compound substrate stock to the desired final concentration (for kinetic analysis, this will be varied, e.g., from 5 µM to 200 µM).

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate at the desired reaction temperature (e.g., 30°C) for 3-5 minutes to ensure temperature equilibrium.[4]

  • Initiate Reaction: Start the reaction by adding a small volume (e.g., 5-10 µL) of purified CCR enzyme (e.g., 1-5 µg of protein) to the cuvette.[4] Mix immediately.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record data points at regular intervals (e.g., every 10 seconds).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔAbs/min) from the kinetic trace.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (µmol/min) = (ΔAbs/min * Reaction Volume) / (ε * Path Length)

    • To determine kinetic parameters (K_m and V_max), repeat the assay with varying substrate concentrations and fit the resulting initial rates to the Michaelis-Menten equation.

Conclusion

This compound esters stand at a crucial metabolic crossroads, serving as the direct precursors for the lignin-specific branch of the phenylpropanoid pathway. The enzyme this compound Reductase (CCR) acts as the committed step, converting these thioesters into cinnamaldehydes in an NADPH-dependent reaction. The substrate specificity of different CCR isoforms is a primary factor in determining the H, G, and S unit composition of the final lignin polymer. Understanding the function and kinetics of CCR is essential for efforts in plant biotechnology aimed at modifying lignin content and composition for applications ranging from improved forage digestibility to more efficient biofuel production.

References

The Cinnamoyl-CoA Reductase (CCR) Gene Family: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Introduction

The Cinnamoyl-CoA Reductase (CCR) gene family encodes a class of enzymes pivotal to the biosynthesis of monolignols, the primary building blocks of lignin (B12514952).[1] Lignin is a complex aromatic polymer essential for structural support in terrestrial plants and acts as a barrier against pathogens.[2][3] As the first committed step in the lignin-specific branch of the phenylpropanoid pathway, CCR catalyzes the NADPH-dependent reduction of this compound thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA) to their corresponding cinnamaldehydes.[4][5] This enzymatic reaction represents a critical control point for carbon flux into lignin production, making the CCR gene family a key target for research in plant biology, biofuel development, and potentially, as a novel target for antifungal agents.[6][7]

This technical guide provides an in-depth overview of the CCR gene family, including its biochemical properties, genetic regulation, and its role in plant development and defense. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and biotechnology.

I. Biochemical Properties and Quantitative Data

The CCR gene family is diverse across the plant kingdom, with different isoforms exhibiting varying substrate specificities and kinetic properties.[5][8] This diversity allows for fine-tuned regulation of lignin biosynthesis in different tissues and under various environmental conditions.

Kinetic Parameters of CCR Enzymes

The catalytic efficiency of CCR enzymes from various plant species has been characterized, revealing preferences for different this compound substrates. This substrate specificity plays a crucial role in determining the composition of lignin, which varies between plant species and even different cell types within a single plant. The following table summarizes the kinetic parameters for several CCR enzymes.

EnzymeSubstrateKm (µM)Vmax (nmol mg-1 s-1)kcat (s-1)kcat/Km (s-1 µM-1)Reference
Petunia hybrida CCR1 (Ph-CCR1)p-Coumaroyl-CoA208.6 ± 47.41235.7 ± 168.347.2 ± 6.40.23[4]
Feruloyl-CoA307.6 ± 9.05713.0 ± 66.8218.2 ± 2.60.71[4]
Sinapoyl-CoA270.3 ± 17.83384.7 ± 111.5129.3 ± 4.30.48[4]
Sorghum bicolor CCR1 (SbCCR1)Feruloyl-CoA10.1 ± 1.1-1.1 ± 0.10.11[5]
p-Coumaroyl-CoA3.5 ± 0.5-0.012 ± 0.0010.003[5]
Caffeoyl-CoA2.1 ± 0.3-0.002 ± 0.00020.001[5]
Arabidopsis thaliana CCR1 (AtCCR1)Feruloyl-CoA5.0 ± 0.5---[9]
Sinapoyl-CoA8.0 ± 1.0---[9]
p-Coumaroyl-CoA15.0 ± 2.0---[9]
Medicago sativa CCR1 (MsCCR1)Sinapoyl-CoA1.9 ± 0.2-1.3 ± 0.10.68[8]
Feruloyl-CoA4.1 ± 0.5-1.2 ± 0.10.29[8]
p-Coumaroyl-CoA5.2 ± 0.6-1.4 ± 0.10.27[8]
Physicochemical Properties of CCR Proteins

The physicochemical properties of CCR proteins are relatively conserved across different plant species. The following table provides a summary of these properties for CCRs from Triticum aestivum (wheat).

PropertyRangeAverage
Molecular Weight (kDa)24.96 - 46.6836.98
Isoelectric Point (pI)4.95 - 9.38-
Grand Average of Hydropathicity (GRAVY)-0.346 - 0.123-

II. Gene Structure and Regulation

The expression of CCR genes is tightly regulated at the transcriptional level, responding to developmental cues and environmental stimuli. This regulation is crucial for orchestrating lignin deposition in specific cell types and at specific times.

Gene Structure

CCR genes in plants typically consist of multiple exons and introns, with conserved domain structures. The number of exons can vary between different CCR genes within the same species. For instance, in rice, the number of exons in OsCCR genes ranges from one to six.

Transcriptional Regulation

The promoters of CCR genes contain various cis-acting regulatory elements that are recognized by transcription factors, enabling a coordinated response to developmental and environmental signals. Key transcription factors known to regulate CCR expression include members of the MYB and NAC families.[10][11] For example, in Arabidopsis thaliana, the transcription factors MYB58 and MYB63 have been shown to upregulate the expression of CCR genes.[10]

III. Biological Function

The primary function of the CCR gene family is its role in lignin biosynthesis. However, emerging evidence points to its involvement in a broader range of biological processes, including plant defense.

Lignin Biosynthesis

CCR catalyzes the first committed step in the synthesis of monolignols, which are the monomeric units of the lignin polymer. The lignin biosynthesis pathway is a complex network of enzymatic reactions that convert phenylalanine into p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units.

Lignin_Biosynthesis_Pathway cluster_ccr CCR Catalyzed Reactions Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA F5H, COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_alcohol p-Coumaryl alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Lignin Lignin p_Coumaryl_alcohol->Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin

Figure 1: Simplified Lignin Biosynthesis Pathway Highlighting the Role of CCR.

Plant Defense

Beyond its role in developmental lignification, CCR is also involved in plant defense responses.[7] Upon pathogen attack, some CCR genes are rapidly induced, leading to the production of lignin and other phenolic compounds that reinforce the cell wall and exhibit antimicrobial properties.[12] In rice, the small GTPase OsRac1 has been shown to activate OsCCR1, linking defense signaling to lignin biosynthesis.[7]

Plant_Defense_Signaling Pathogen_Elicitor Pathogen Elicitor Receptor Receptor Pathogen_Elicitor->Receptor OsRac1_GDP OsRac1-GDP (inactive) Receptor->OsRac1_GDP OsRac1_GTP OsRac1-GTP (active) OsRac1_GDP->OsRac1_GTP GEF OsCCR1 OsCCR1 (this compound Reductase) OsRac1_GTP->OsCCR1 Activation Lignin_Biosynthesis Lignin & Phenolic Compound Biosynthesis OsCCR1->Lignin_Biosynthesis Cell_Wall_Reinforcement Cell Wall Reinforcement & Antimicrobial Activity Lignin_Biosynthesis->Cell_Wall_Reinforcement

Figure 2: OsRac1-Mediated Activation of CCR in Plant Defense.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CCR gene family.

Quantitative Real-Time PCR (qRT-PCR) for CCR Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of CCR genes in plant tissues.

1. RNA Extraction and Quality Control:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).

  • Assess RNA quality and integrity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose (B213101) gel electrophoresis or a bioanalyzer.

2. DNase Treatment and cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

3. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers for the target CCR gene and a reference gene (e.g., actin or ubiquitin), and a SYBR Green or probe-based master mix.

  • Perform the qRT-PCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).[13]

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative expression of the CCR gene using the ΔΔCt method.[14]

qRT_PCR_Workflow start Plant Tissue Collection rna_extraction Total RNA Extraction start->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control dnase_treatment DNase I Treatment quality_control->dnase_treatment cdna_synthesis cDNA Synthesis dnase_treatment->cdna_synthesis qrt_pcr Quantitative Real-Time PCR cdna_synthesis->qrt_pcr data_analysis Relative Gene Expression Analysis (ΔΔCt Method) qrt_pcr->data_analysis end Results data_analysis->end

Figure 3: Experimental Workflow for qRT-PCR Analysis of CCR Gene Expression.

This compound Reductase (CCR) Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of CCR.[7][15]

1. Protein Extraction:

  • Homogenize plant tissue in an ice-cold extraction buffer.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.25), NADPH, and the this compound substrate (e.g., feruloyl-CoA).

  • Initiate the reaction by adding the protein extract to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) or the increase in absorbance at a wavelength specific to the cinnamaldehyde (B126680) product using a spectrophotometer.

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance over time.

  • Use the molar extinction coefficient of NADPH to convert the rate of absorbance change to the rate of substrate conversion.

  • Express the enzyme activity as units per milligram of protein (e.g., nmol min-1 mg-1 protein).

Subcellular Localization of CCR using GFP Fusion Proteins

This protocol details the use of Green Fluorescent Protein (GFP) fusions to determine the subcellular localization of CCR proteins.

1. Plasmid Construction:

  • Amplify the coding sequence of the CCR gene of interest by PCR.

  • Clone the CCR coding sequence into a plant expression vector containing a GFP tag at either the N- or C-terminus, under the control of a suitable promoter (e.g., CaMV 35S).

2. Plant Transformation:

  • Introduce the CCR-GFP fusion construct into plant cells. This can be achieved through various methods, including Agrobacterium-mediated transformation of whole plants or transient expression in protoplasts or leaf epidermal cells.[16][17]

3. Confocal Microscopy:

  • Observe the transformed plant cells under a confocal laser scanning microscope.

  • Excite the GFP with a laser of the appropriate wavelength (e.g., 488 nm) and detect the emitted fluorescence.

  • Co-localize the GFP signal with known subcellular markers (e.g., nucleus, chloroplasts, endoplasmic reticulum) to determine the precise location of the CCR protein.

V. Relevance to Drug Development

While the primary focus of CCR research has been in plant science, its central role in a fundamental biological pathway presents potential avenues for drug development, particularly in the context of agriculture and biotechnology.

CCR Inhibitors for Biofuel Production

Lignin is a major impediment to the efficient conversion of plant biomass into biofuels, as it physically blocks access to cellulose (B213188) and hemicellulose. The development of specific CCR inhibitors could be a valuable tool to reduce lignin content in bioenergy crops, thereby improving the efficiency of cellulosic ethanol (B145695) production.

CCR as a Potential Antifungal Target

Lignin and related phenolic compounds produced via the phenylpropanoid pathway are crucial for plant defense against fungal pathogens.[18] While CCR itself is a plant enzyme, understanding its role in producing antifungal compounds could inform strategies to enhance plant resistance. Furthermore, exploring whether homologous pathways exist in fungi and if they are essential for their viability could open up new avenues for the development of novel antifungal agents.

VI. Conclusion

The this compound Reductase gene family is a critical component of plant metabolism, with a well-established role in lignin biosynthesis and an emerging role in plant defense. The diversity within this gene family and the complex regulation of its expression underscore its importance in plant growth, development, and adaptation. For researchers and drug development professionals, the CCR gene family offers a wealth of opportunities, from engineering crops with improved biomass characteristics to potentially identifying novel targets for agricultural and therapeutic applications. This technical guide provides a solid foundation for further exploration of this fascinating and important gene family.

References

The Enzymatic Conversion of Cinnamic Acid to Cinnamoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of cinnamic acid to cinnamoyl-CoA, a critical reaction in the biosynthesis of numerous valuable plant secondary metabolites. This document details the key enzymes involved, their kinetic properties, relevant metabolic pathways, and detailed experimental protocols for the measurement of enzyme activity and quantification of the resulting thioester.

Introduction

The activation of cinnamic acid to its coenzyme A (CoA) thioester, this compound, is a pivotal step in the phenylpropanoid pathway.[1][2][3] This metabolic route is responsible for the synthesis of a vast array of natural products, including flavonoids, lignins, stilbenes, and benzoates, many of which possess significant pharmacological activities.[4][5][6] The enzyme primarily responsible for this conversion is 4-coumarate-CoA ligase (4CL), although other cinnamate-CoA ligases (CNLs) have also been identified.[5][7][8] Understanding and manipulating this enzymatic step is of great interest for metabolic engineering, drug discovery, and the biotechnological production of high-value plant-derived compounds.

The Core Enzymatic Reaction

The conversion of cinnamic acid to this compound is an ATP-dependent two-step reaction catalyzed by 4CL (EC 6.2.1.12) and other related acyl-CoA synthetases.[7][9][10]

The overall reaction is as follows:

Cinnamic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate

The reaction proceeds via an enzyme-bound acyl-adenylate intermediate.[9] First, the carboxyl group of cinnamic acid is activated by ATP to form cinnamoyl-adenylate and pyrophosphate. Subsequently, the cinnamoyl group is transferred to the thiol group of coenzyme A, releasing AMP and forming the final product, this compound.[9]

Key Enzymes and Their Kinetic Properties

While 4-coumarate-CoA ligase (4CL) is the most well-characterized enzyme catalyzing the formation of this compound, its primary substrates are typically hydroxycinnamic acids like 4-coumaric acid, caffeic acid, and ferulic acid.[2][6][7] However, many 4CL isoforms also exhibit activity towards cinnamic acid, albeit often with lower efficiency.[7][11] Cinnamate-CoA ligase (CNL) shows a higher preference for cinnamic acid as a substrate.[5][12]

The kinetic parameters of these enzymes are crucial for understanding their substrate specificity and catalytic efficiency. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), which indicates the enzyme's affinity for the substrate.

Enzyme SourceSubstrateKm (µM)Vmax (nkat/mg protein)Catalytic Efficiency (kcat/Km)
Populus trichocarpa x P. deltoides (recombinant 4CL-9)Cinnamic acid~800-40-fold lower than for 4-coumaric acid
Marchantia paleacea (recombinant Mp4CL1)Cinnamic acid115.10--
Hypericum calycinum (CNL)Cinnamic acid--30-fold greater than for 4-coumaric acid

Note: '-' indicates data not available in the cited sources. Catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product.

Metabolic Significance and Signaling Pathways

The formation of this compound is a critical branch point in the phenylpropanoid pathway.[2][9] Cinnamic acid itself is derived from the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).[1][4] Once formed, this compound can be channeled into various downstream pathways, leading to the biosynthesis of a diverse array of secondary metabolites.[3]

For instance, this compound is a precursor for the synthesis of certain flavonoids and stilbenes.[7] It is also the entry point for the biosynthesis of benzoate-derived compounds, such as xanthone (B1684191) phytoalexins in Hypericum calycinum.[12] Furthermore, the reduction of this compound by this compound reductase (CCR) leads to the formation of cinnamaldehyde, a key step in the biosynthesis of monolignols, the building blocks of lignin (B12514952).[13][14]

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamoyl_CoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flavonoids_Stilbenes [label="Flavonoids, Stilbenes", fillcolor="#FBBC05", fontcolor="#202124"]; Benzoates [label="Benzoates", fillcolor="#FBBC05", fontcolor="#202124"]; Cinnamaldehyde [label="Cinnamaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lignin [label="Lignin", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Phenylalanine -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> Cinnamoyl_CoA [label="4CL / CNL\n+ ATP, CoA"]; Cinnamoyl_CoA -> Flavonoids_Stilbenes; Cinnamoyl_CoA -> Benzoates; Cinnamoyl_CoA -> Cinnamaldehyde [label="CCR"]; Cinnamaldehyde -> Lignin; }

Caption: General workflow for the 4CL activity assay.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle: Biological samples are extracted to isolate acyl-CoAs. This compound is then separated from other molecules by reverse-phase HPLC and subsequently detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

[15][16]Materials and Reagents:

  • Extraction Solution: Acidic solution to precipitate proteins and stabilize acyl-CoAs (e.g., 10% trichloroacetic acid).

  • Internal Standard: A stable isotope-labeled version of this compound (if available) or a structurally similar acyl-CoA that is not present in the sample.

  • HPLC System: With a C18 reverse-phase column.

  • Mobile Phases:

    • Mobile Phase A: e.g., 25 mM ammonium (B1175870) formate (B1220265) in water with a small percentage of acetonitrile. [16] * Mobile Phase B: e.g., Acetonitrile with a small percentage of water and ammonium formate. *[16] Tandem Mass Spectrometer: Capable of MRM analysis.

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize frozen tissue or cell pellets in the ice-cold extraction solution containing the internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

    • The supernatant may require further solid-phase extraction (SPE) for cleanup and concentration.

  • HPLC-MS/MS Analysis:

    • Inject the extracted sample onto the HPLC system.

    • Separate the analytes using a suitable gradient of Mobile Phases A and B.

    • The eluent from the HPLC is directed to the mass spectrometer.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and the internal standard in MRM mode.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to that of the internal standard.

    • Generate a standard curve using known concentrations of this compound and the internal standard.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

The enzymatic conversion of cinnamic acid to this compound represents a key control point in the biosynthesis of a multitude of valuable natural products. A thorough understanding of the enzymes involved, their kinetics, and the broader metabolic context is essential for researchers in plant biochemistry, metabolic engineering, and drug development. The detailed protocols provided in this guide offer a solid foundation for the reliable measurement of enzyme activity and the quantification of its product, enabling further research and application in these fields.

References

The Crucial Role of Cinnamoyl-CoA in Monolignol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer, is a major component of plant secondary cell walls, providing structural integrity and defense against pathogens. The biosynthesis of its monomeric precursors, the monolignols, is a tightly regulated process central to plant development and a key target for biotechnological applications, including biofuel production and the development of novel therapeutics. This technical guide provides an in-depth exploration of the conversion of cinnamoyl-CoA derivatives into monolignols, a critical control point in the lignin biosynthetic pathway. We will delve into the key enzymes, their kinetics, and the experimental protocols used to investigate this pathway, presenting quantitative data in accessible formats and visualizing complex processes with detailed diagrams.

Introduction

The biosynthesis of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols, originates from the phenylpropanoid pathway. A pivotal stage in this pathway is the reduction of hydroxythis compound thioesters to their corresponding aldehydes and subsequent alcohols. This two-step reduction is catalyzed by the sequential action of this compound Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).[1][2] The regulation of these enzymes is a key determinant of the overall carbon flux into lignin and the final composition of the polymer.[3][4] Understanding the intricacies of this process is paramount for manipulating lignin content and composition for various industrial and pharmaceutical purposes.

The Biosynthetic Pathway: From this compound to Monolignols

The conversion of various hydroxycinnamoyl-CoAs (p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA) to their respective monolignols is a conserved process in vascular plants.[5] This section details the core enzymatic reactions and the key players involved.

This compound Reductase (CCR)

This compound Reductase (EC 1.2.1.44) catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[6][7] It is an NADPH-dependent enzyme that reduces the thioester linkage of this compound derivatives to form the corresponding cinnamaldehydes.[8]

Reaction: Hydroxythis compound + NADPH + H⁺ → Hydroxycinnamaldehyde + NADP⁺ + CoASH

Multiple isoforms of CCR exist in plants, often exhibiting different substrate specificities and expression patterns, suggesting distinct roles in developmental lignification and defense responses.[3][9]

Cinnamyl Alcohol Dehydrogenase (CAD)

Cinnamyl Alcohol Dehydrogenase (EC 1.1.1.195) catalyzes the final reduction step in monolignol biosynthesis.[10] Also utilizing NADPH as a cofactor, CAD reduces the newly formed cinnamaldehydes to their corresponding cinnamyl alcohols (monolignols).[1][11]

Reaction: Hydroxycinnamaldehyde + NADPH + H⁺ ⇌ Hydroxycinnamyl alcohol + NADP⁺

Similar to CCR, CAD is encoded by a multigene family, with different isoforms displaying varying substrate preferences and contributing to the precise regulation of monolignol composition in different tissues and under different conditions.[12][13]

Monolignol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA HCT, C3'H, CSE, CCoAOMT p-Coumaraldehyde p-Coumaraldehyde p-Coumaroyl-CoA->p-Coumaraldehyde Sinapoyl-CoA Sinapoyl-CoA Feruloyl-CoA->Sinapoyl-CoA F5H, COMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR p-Coumaryl alcohol p-Coumaryl alcohol p-Coumaraldehyde->p-Coumaryl alcohol CAD Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Sinapyl alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl alcohol CAD H-lignin H-lignin p-Coumaryl alcohol->H-lignin G-lignin G-lignin Coniferyl alcohol->G-lignin S-lignin S-lignin Sinapyl alcohol->S-lignin

Figure 1. Overview of the monolignol biosynthetic pathway from this compound precursors.

Quantitative Data on Enzyme Kinetics and Lignin Composition

The efficiency and substrate preference of CCR and CAD isoforms are critical in determining the flux through the monolignol pathway and the resulting lignin composition. This section presents a summary of key quantitative data.

Kinetic Parameters of this compound Reductase (CCR)

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are fundamental parameters for understanding enzyme function. Below is a compilation of kinetic data for CCR from various plant species.

Plant SpeciesEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Medicago truncatulaMtCCR1Feruloyl-CoA11.2 ± 1.125.3 ± 0.72.26[3]
p-Coumaroyl-CoA15.6 ± 1.910.1 ± 0.40.65[3]
Sinapoyl-CoA12.3 ± 1.412.9 ± 0.51.05[3]
Petunia hybridaPhCCR1Feruloyl-CoA4.3 ± 0.433.8 ± 0.97.86[5]
p-Coumaroyl-CoA6.7 ± 0.91.8 ± 0.10.27[5]
Sinapoyl-CoA2.0 ± 0.311.1 ± 0.45.55[5]
Oryza sativaOsCCR19Feruloyl-CoA26.85 ± 2.130.19 ± 0.010.007[14]
p-Coumaroyl-CoA36.66 ± 3.450.37 ± 0.020.010[14]
Sinapoyl-CoA62.54 ± 5.870.58 ± 0.030.009[14]
Sorghum bicolorSbCCR1Feruloyl-CoA10.7 ± 1.21.83 ± 0.050.17[9]
p-Coumaroyl-CoA4.8 ± 0.70.02 ± 0.000.004[9]
Morus albaMaCCR1Feruloyl-CoA14.12 ± 1.21-0.18 ± 0.01[4]
Sinapoyl-CoA21.34 ± 2.13-0.06 ± 0.01[4]
Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD)

The kinetic properties of CAD enzymes determine their efficiency in converting cinnamaldehydes to monolignols.

Plant SpeciesEnzymeSubstrateKm (µM)Vmax (pkat/µg protein)Reference
Arabidopsis thalianaAtCAD5Coniferaldehyde56.0 ± 4.025,600 ± 600
Sinapaldehyde19.0 ± 2.020,200 ± 600
p-Coumaraldehyde14.0 ± 1.012,000 ± 300
Gossypium hirsutumGhCAD35Coniferaldehyde45.3 ± 3.8-[12]
Sinapaldehyde28.7 ± 2.5-[12]
p-Coumaraldehyde35.1 ± 3.1-[12]
Impact of CCR and CAD Mutations on Lignin Composition

Genetic modification of CCR and CAD genes has profound effects on both the quantity and quality of lignin.

Plant SpeciesGenotypeLignin Content (% of Wild Type)S/G RatioReference
Arabidopsis thalianacad-c cad-d double mutant60%0.08 (WT=0.38)[15]
Medicago truncatulaccr1 mutant50%Reduced[3]
Oryza sativacad2 mutant~70-80%Significantly increased[16][17]
Pinus taedacad-n1 mutantDecreasedNot applicable (Gymnosperm)[18]
Morus albaMaCCR1 & MaCAD3/4 downregulatedSignificantly reduced-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound to monolignol pathway.

Spectrophotometric Enzyme Assay for this compound Reductase (CCR)

This protocol measures CCR activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified recombinant CCR enzyme

  • Hydroxythis compound substrates (e.g., feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA) stock solutions

  • NADPH stock solution

  • Reaction Buffer: 100 mM Sodium/Potassium Phosphate, pH 6.25

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and a fixed concentration of NADPH (e.g., 100-200 µM).

  • Add varying concentrations of the this compound substrate to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified CCR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

  • Determine Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.

Spectrophotometric Enzyme Assay for Cinnamyl Alcohol Dehydrogenase (CAD)

This assay measures the activity of CAD by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.[1]

Materials:

  • Purified recombinant CAD enzyme

  • Cinnamaldehyde (B126680) substrates (e.g., coniferaldehyde, sinapaldehyde, p-coumaraldehyde) stock solutions

  • NADPH stock solution

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette with the reaction buffer and a fixed concentration of NADPH (e.g., 100-200 µM).

  • Add varying concentrations of the cinnamaldehyde substrate.

  • Incubate the mixture at a constant temperature (e.g., 25-30°C).

  • Start the reaction by adding the purified CAD enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate initial reaction velocities from the linear portion of the data.

  • Analyze the data using Michaelis-Menten kinetics to determine Km and Vmax.

Quantification of Monolignols and Precursors by HPLC

This protocol outlines a general method for the extraction and quantification of monolignols and their precursors from plant tissue.

Materials:

  • Plant tissue (e.g., stems, roots)

  • Extraction Solvent: 80% methanol

  • Liquid nitrogen

  • Centrifuge

  • HPLC system with a C18 column and a UV or photodiode array (PDA) detector

  • Authentic standards for monolignols and precursors

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with a known volume of cold 80% methanol, vortexing thoroughly.

  • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Inject a known volume of the filtered extract onto the HPLC system.

  • Separate the compounds using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect the compounds at their respective maximum absorbance wavelengths (e.g., ~280 nm for monolignols).

  • Quantify the compounds by comparing their peak areas to a standard curve generated with authentic standards.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the transcript levels of CCR, CAD, and other relevant genes.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • Gene-specific primers for target and reference genes

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol, followed by DNase I treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from a known amount of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.

  • qPCR Program: Run the qPCR reaction in a real-time PCR instrument with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). Include a melting curve analysis at the end to verify product specificity.

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of one or more stable reference genes.[19]

qrt_pcr_workflow A Plant Tissue Collection B Total RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis C->D E qPCR Reaction Setup D->E F Real-Time PCR Amplification E->F G Data Analysis (2-ΔΔCt) F->G co_ip_workflow A Cell Lysis and Protein Extraction B Pre-clearing with Protein A/G Beads A->B C Incubation with Primary Antibody (Bait) B->C D Capture of Immune Complexes with Beads C->D E Washing to Remove Non-specific Proteins D->E F Elution of Protein Complex E->F G Analysis by Western Blot (Prey Protein Detection) F->G

References

The Phenylpropanoid Pathway: A Technical Guide to its Intermediates and the Central Role of Cinnamoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the biosynthesis of a vast and diverse array of phenolic compounds. These molecules are integral to plant survival, contributing to structural integrity, defense against pathogens, UV protection, and signaling. At a critical metabolic juncture lies cinnamoyl-CoA, a thioester that serves as a key intermediate, directing carbon flux towards the synthesis of lignin (B12514952), flavonoids, and other significant downstream products. A comprehensive understanding of the enzymatic steps leading to and from this compound, along with robust methods for quantifying pathway intermediates and enzyme activities, is paramount for researchers aiming to manipulate this pathway for applications in agriculture, human health, and biotechnology. This technical guide provides an in-depth exploration of the core phenylpropanoid pathway, focusing on its intermediates and the pivotal role of this compound. It details key experimental protocols, presents quantitative data on metabolite concentrations and enzyme kinetics, and offers visual representations of the pathway and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the aromatic amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[1][[“]] This initial step represents a major commitment of carbon from primary metabolism to a wide range of secondary metabolic routes.[3][4] Following this, a series of hydroxylation and ligation reactions, catalyzed by cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) respectively, produce p-coumaroyl-CoA.[3][5] This activated thioester is a critical branch-point intermediate.[6] From p-coumaroyl-CoA, the pathway can diverge into flavonoid biosynthesis or proceed through further modifications to yield other hydroxythis compound esters, such as caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA.[5][7][8] These molecules, collectively referred to as cinnamoyl-CoAs, are central to the biosynthesis of a multitude of phenolic compounds.

This compound esters are the substrates for This compound reductase (CCR) , the first committed enzyme in the monolignol-specific branch of the phenylpropanoid pathway leading to lignin biosynthesis.[9][10] CCR catalyzes the reduction of cinnamoyl-CoAs to their corresponding aldehydes, which are further reduced to monolignols.[10][11] The regulation of flux through this pathway is complex, involving transcriptional, post-transcriptional, and post-translational controls of the key enzymes.[4] Understanding the kinetics and regulation of these enzymes, as well as the steady-state concentrations of the intermediates, is crucial for metabolic engineering efforts aimed at modifying lignin content for improved biofuel production or altering the production of bioactive flavonoids for pharmaceutical applications.

Quantitative Data on Phenylpropanoid Pathway Intermediates and Enzyme Kinetics

The following tables summarize quantitative data on the concentrations of key phenylpropanoid pathway intermediates in Arabidopsis thaliana and the kinetic parameters of the core enzymes involved in the synthesis of this compound.

Table 1: Concentrations of Phenylpropanoid Pathway Intermediates in Arabidopsis thaliana Stems

MetaboliteConcentration (pmol/g FW)Reference
Phenylalanine185,000 ± 25,000[12]
Cinnamic Acid1,200 ± 200[12]
p-Coumaric Acid3,500 ± 500[12]
Caffeic Acid1,800 ± 300[12]
Ferulic Acid4,500 ± 600[12]
Sinapic Acid1,500 ± 200[12]
p-Coumaroyl-CoANot Detected[12]
Caffeoyl-CoANot Detected[12]
Feruloyl-CoANot Detected[12]
p-Coumaraldehyde250 ± 50[12]
Coniferaldehyde800 ± 100[12]
Sinapaldehyde400 ± 70[12]
p-Coumaryl Alcohol1,200 ± 200[12]
Coniferyl Alcohol3,500 ± 500[12]
Sinapyl Alcohol2,000 ± 300[12]

Data is presented as mean ± standard deviation. FW denotes fresh weight. The non-detection of CoA esters is likely due to their low steady-state concentrations.

Table 2: Kinetic Parameters of Key Phenylpropanoid Pathway Enzymes

EnzymePlant SpeciesSubstrateKm (µM)Vmaxkcat (s-1)Reference
PALPetroselinum crispumL-Phenylalanine260--[13]
PALArabidopsis thalianaL-Phenylalanine33 - 130-0.4 - 2.5[14]
C4HPetroselinum crispumCinnamic Acid1.7--[1]
4CLPopulus tremuloidesp-Coumaric Acid17--[11]
4CLPopulus tremuloidesCaffeic Acid27--[11]
4CLPopulus tremuloidesFerulic Acid48--[11]
CCREucalyptus gunniiFeruloyl-CoA8--[9]
CCREucalyptus gunniip-Coumaroyl-CoA12--[9]
CCREucalyptus gunniiCaffeoyl-CoA15--[9]
CCREucalyptus gunniiSinapoyl-CoA25--[9]

Km (Michaelis constant) is a measure of the substrate concentration at which the enzyme operates at half of its maximal velocity. Vmax (maximal velocity) and kcat (turnover number) values are often reported in varying units and conditions, hence direct comparisons should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the phenylpropanoid pathway and for the extraction and quantification of pathway intermediates.

Enzyme Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[15]

  • Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance maximum at 290 nm. The rate of increase in absorbance at this wavelength is directly proportional to PAL activity.[15]

  • Materials and Reagents:

    • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpyrrolidone (B124986) (PVP).

    • Assay Buffer: 100 mM Tris-HCl (pH 8.8).

    • Substrate Solution: 50 mM L-phenylalanine in Assay Buffer.

    • Stopping Solution: 6 M HCl.

  • Procedure:

    • Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

    • Assay: In a microcentrifuge tube, mix 400 µL of Assay Buffer and 100 µL of Substrate Solution. Pre-incubate at 40°C for 5 minutes.

    • Start the reaction by adding 100 µL of the crude enzyme extract.

    • Incubate at 40°C for 60 minutes.

    • Stop the reaction by adding 100 µL of 6 M HCl.

    • Measure the absorbance of the solution at 290 nm against a blank containing all components except the enzyme extract (add stopping solution before the enzyme extract).

  • Calculation: PAL activity can be calculated using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1).

This assay typically involves the use of radiolabeled substrate due to the difficulty of spectrophotometrically distinguishing the substrate and product.[1]

  • Principle: C4H catalyzes the hydroxylation of [14C]-cinnamic acid to [14C]-p-coumaric acid. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.[1]

  • Materials and Reagents:

    • Microsome Isolation Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 10% (v/v) glycerol, 2 mM EDTA, 10 mM β-mercaptoethanol.

    • Assay Buffer: 50 mM potassium phosphate (pH 7.5).

    • [14C]-Cinnamic Acid (specific activity ~50 mCi/mmol).

    • NADPH.

    • TLC plates (silica gel).

    • Scintillation cocktail.

  • Procedure:

    • Microsome Isolation: Homogenize plant tissue in ice-cold Microsome Isolation Buffer. Perform differential centrifugation to isolate the microsomal fraction.

    • Assay: In a final volume of 200 µL, combine 100 µL of microsomal preparation, 50 µL of Assay Buffer, 1 mM NADPH, and 10 µM [14C]-cinnamic acid.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 6 M HCl.

    • Extract the phenolics with ethyl acetate.

    • Spot the concentrated extract onto a TLC plate and develop the chromatogram.

    • Visualize the spots under UV light, scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.

This spectrophotometric assay monitors the formation of the thioester bond.[16]

  • Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A in the presence of ATP and Mg2+. The product, p-coumaroyl-CoA, has a strong absorbance at 333 nm.[16]

  • Materials and Reagents:

    • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM β-mercaptoethanol.

    • Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2.5 mM MgCl2, 5 mM ATP.

    • Substrate Solution: 1 mM p-coumaric acid in 50% (v/v) ethanol.

    • Coenzyme A Solution: 10 mM Coenzyme A in water.

  • Procedure:

    • Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

    • Assay: In a quartz cuvette, mix 850 µL of Assay Buffer, 50 µL of crude enzyme extract, and 50 µL of Substrate Solution.

    • Start the reaction by adding 50 µL of Coenzyme A Solution.

    • Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

  • Calculation: The rate of reaction can be calculated using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1 cm-1).

This spectrophotometric assay measures the consumption of NADPH.[17]

  • Principle: CCR catalyzes the NADPH-dependent reduction of a this compound ester to the corresponding cinnamaldehyde. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[17]

  • Materials and Reagents:

    • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM β-mercaptoethanol.

    • Assay Buffer: 100 mM potassium phosphate (pH 6.25).

    • Substrate Solution: 1 mM Feruloyl-CoA in water.

    • NADPH Solution: 10 mM NADPH in water.

  • Procedure:

    • Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.

    • Assay: In a quartz cuvette, mix 880 µL of Assay Buffer, 50 µL of crude enzyme extract, and 50 µL of Substrate Solution.

    • Start the reaction by adding 20 µL of NADPH Solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation: The rate of NADPH consumption can be calculated using its molar extinction coefficient (ε = 6,220 M-1 cm-1).

Extraction and Quantification of Phenylpropanoid Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of multiple phenylpropanoid intermediates in a single run.[[“]][12]

  • Principle: Soluble phenylpropanoids are extracted from plant tissue, separated by reverse-phase liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.[12]

  • Materials and Reagents:

    • Extraction Solvent: 80% (v/v) methanol (B129727) in water.

    • Internal Standards: A mixture of stable isotope-labeled phenylpropanoid intermediates.

    • LC-MS/MS system with a C18 reverse-phase column.

  • Procedure:

    • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extraction: Add ice-cold Extraction Solvent containing internal standards to the powdered tissue. Vortex and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • LC-MS/MS Analysis: Inject the filtered extract onto the LC-MS/MS system. Develop a gradient elution method to separate the compounds of interest.

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis: Construct calibration curves for each analyte using authentic standards. Quantify the endogenous levels of each intermediate by relating their peak areas to those of the corresponding internal standards and the calibration curves.

Visualizing the Phenylpropanoid Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core phenylpropanoid pathway, a typical experimental workflow for intermediate analysis, and the central position of this compound.

Phenylpropanoid_Pathway cluster_cinnamoyl_coa This compound Esters Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H Flavonoids Flavonoids pCouCoA->Flavonoids CHS Lignin Lignin pCouCoA->Lignin CCR/CAD FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT CafCoA->Lignin CCR/CAD SinCoA Sinapoyl-CoA FerCoA->SinCoA F5H/COMT FerCoA->Lignin CCR/CAD SinCoA->Lignin CCR/CAD PAL PAL C4H C4H _4CL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT F5H F5H COMT COMT CHS CHS CCR CCR CAD CAD

Core Phenylpropanoid Pathway Highlighting this compound Esters

Experimental_Workflow Tissue Plant Tissue Collection (e.g., stems, leaves) Grinding Grinding in Liquid Nitrogen Tissue->Grinding Extraction Extraction with 80% Methanol + Internal Standards Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing and Quantification LCMS->Data

Workflow for Phenylpropanoid Intermediate Analysis by LC-MS/MS

Cinnamoyl_CoA_Hub CinnamoylCoA This compound Esters (p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA, etc.) Lignin Lignin Biosynthesis (Monolignols) CinnamoylCoA->Lignin CCR, CAD Flavonoids Flavonoid Biosynthesis (Chalcones, Flavones, etc.) CinnamoylCoA->Flavonoids CHS Stilbenes Stilbene Biosynthesis CinnamoylCoA->Stilbenes STS Coumarins Coumarin Biosynthesis CinnamoylCoA->Coumarins Upstream General Phenylpropanoid Pathway (PAL, C4H, 4CL) Upstream->CinnamoylCoA

This compound as a Central Hub in Phenylpropanoid Metabolism

Conclusion

The phenylpropanoid pathway is a vital and intricate network in plant metabolism, with this compound esters positioned at a crucial metabolic crossroads. A thorough understanding of the enzymes that produce and consume these intermediates, coupled with precise analytical techniques, is essential for both fundamental plant science and applied research. The data and protocols presented in this technical guide offer a solid foundation for researchers to investigate this pathway. The ability to accurately measure enzyme activities and quantify intermediate concentrations will empower scientists to unravel the complex regulatory mechanisms governing phenylpropanoid biosynthesis and to engineer plants with desirable traits for various applications, from improved biomass for biofuels to enhanced production of therapeutic natural products. The continued development of analytical methodologies and the integration of multi-omics data will undoubtedly shed further light on the dynamic nature of this important metabolic pathway.

References

Cinnamoyl-CoA Reductase: A Comprehensive Technical Guide on its Discovery, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl-CoA Reductase (CCR) stands as a pivotal enzyme in the intricate web of plant secondary metabolism, primarily recognized for its role as the first committed step in the monolignol-specific branch of the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants. The catalytic activity of CCR, the NADPH-dependent reduction of hydroxythis compound esters to their corresponding aldehydes, represents a critical regulatory point in the flux of carbon into lignin and other related phenolic compounds. This technical guide provides an in-depth exploration of the discovery and characterization of CCR, detailing its biochemical properties, the experimental methodologies employed in its study, and its broader implications in plant biology and biotechnology.

Introduction: The Discovery and Importance of this compound Reductase

The existence of an enzymatic activity capable of reducing this compound esters was first reported in the 1970s. However, it was the successful cloning of a CCR cDNA from Eucalyptus gunnii that marked a significant milestone in the study of lignin biosynthesis[1]. This discovery opened the door to a deeper understanding of the molecular mechanisms governing the production of lignin, a polymer that not only provides mechanical support to plants but also plays crucial roles in water transport and defense against pathogens[2][3].

CCR's strategic position in the phenylpropanoid pathway makes it a key regulator of metabolic flow. The hydroxythis compound substrates of CCR can alternatively be channeled into the production of other important compounds, such as flavonoids and suberin. Therefore, the activity of CCR directly influences the allocation of metabolic resources towards either structural reinforcement (lignin) or other physiological processes.

The Lignin Biosynthesis Pathway: The Central Role of CCR

This compound Reductase catalyzes the first irreversible step dedicated to the synthesis of monolignols, the monomeric building blocks of the lignin polymer. The general phenylpropanoid pathway synthesizes hydroxythis compound esters, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, from the amino acid phenylalanine. CCR then reduces these activated thioesters to their corresponding aldehydes (p-coumaraldehyde, coniferaldehyde, and sinapaldehyde) using NADPH as a reductant. These aldehydes are subsequently reduced by cinnamyl alcohol dehydrogenase (CAD) to form the monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are then transported to the cell wall where they are polymerized into the complex lignin structure.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde CCR Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA F5H/COMT Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_alcohol p-Coumaryl alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Lignin Lignin Polymer p_Coumaryl_alcohol->Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin

Caption: The Lignin Biosynthesis Pathway Highlighting the Role of CCR.

Biochemical Characterization of this compound Reductase

The characterization of CCR has revealed a diverse family of enzymes with varying substrate specificities and kinetic properties across different plant species and even within the same plant.

Enzyme Kinetics and Substrate Specificity

Kinetic analyses of CCR from various sources have been instrumental in elucidating its function. The enzyme's affinity for different hydroxythis compound substrates is a key determinant of the final composition of the lignin polymer. For instance, a higher affinity for and turnover rate with feruloyl-CoA and sinapoyl-CoA will lead to a lignin enriched in guaiacyl (G) and syringyl (S) units, respectively.

Plant SpeciesCCR IsoformSubstrateK_m_ (µM)V_max_ (units)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Sorghum bicolorSbCCR1Feruloyl-CoA14.7 ± 1.21.0 ± 0.021.1 x 10⁵[4]
Caffeoyl-CoA4.8 ± 0.50.04 ± 0.0011.4 x 10⁴[4]
p-Coumaroyl-CoA5.8 ± 0.60.03 ± 0.0018.6 x 10³[4]
Medicago sativaMsCCR1Sinapoyl-CoA10.27 ± 1.131.35 ± 0.042.19 x 10⁵[5]
Feruloyl-CoA21.32 ± 2.011.29 ± 0.051.01 x 10⁵[5]
p-Coumaroyl-CoA25.48 ± 2.241.17 ± 0.047.65 x 10⁴[5]
Capsicum chinenseCcCCR1Feruloyl-CoA23.99-4.8 x 10⁴[6]
Sinapoyl-CoA32.35-2.2 x 10⁴[6]
p-Coumaroyl-CoA34.52-2.4 x 10⁴[6]
CcCCR2Feruloyl-CoA15.83-8.19 x 10⁵[6]
Sinapoyl-CoA45.27-1.6 x 10⁴[6]
p-Coumaroyl-CoA28.93-9.5 x 10⁴[6]

Note: V_max_ units and the specific activity of the enzyme preparations can vary between studies, making direct comparison of V_max_ values challenging. The catalytic efficiency (k_cat_/K_m_) provides a more standardized measure for comparing substrate preference.

Structural Biology of CCR

The three-dimensional structures of CCR from several plant species have been resolved, providing valuable insights into its catalytic mechanism and substrate binding. CCRs are typically members of the short-chain dehydrogenase/reductase (SDR) superfamily. Structural studies have identified key amino acid residues in the active site that are critical for binding the this compound substrate and the NADPH cofactor. Site-directed mutagenesis of these residues has confirmed their importance in catalysis and has been used to engineer enzymes with altered substrate specificities.

Experimental Protocols for the Study of this compound Reductase

A standardized workflow is essential for the reliable characterization of CCR. The following sections outline the key experimental protocols.

CCR_Characterization_Workflow Gene_ID Gene Identification (Homology Search, Genome Mining) Cloning Gene Cloning and Vector Construction Gene_ID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression In_Planta In Planta Functional Analysis (Mutants, Overexpression) Cloning->In_Planta Purification Recombinant Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Structural Structural Analysis (Crystallography, Modeling) Purification->Structural Kinetics Kinetic Parameter Determination (Km, Vmax, kcat) Assay->Kinetics

Caption: A Typical Experimental Workflow for CCR Characterization.

Gene Cloning and Heterologous Expression

The first step in characterizing a CCR enzyme is typically the isolation of its corresponding gene.

Protocol: Gene Cloning and Vector Construction

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from plant tissues known to be actively lignifying (e.g., stems). Synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Design primers based on conserved regions of known CCR sequences or from genomic data. Amplify the full-length CCR coding sequence using PCR.

  • Vector Ligation: Clone the amplified PCR product into an appropriate expression vector (e.g., pET vectors for E. coli expression). The vector should ideally contain a purification tag (e.g., a polyhistidine-tag) to facilitate subsequent protein purification.

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

Recombinant Protein Purification

Obtaining a pure and active CCR enzyme is crucial for accurate biochemical characterization.

Protocol: Recombinant CCR Protein Purification

  • Cell Culture and Induction: Grow the transformed E. coli cells in a suitable medium to an optimal density. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

  • Washing: Wash the column with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound CCR protein from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Buffer Exchange and Concentration: Exchange the elution buffer with a storage buffer using dialysis or a desalting column. Concentrate the purified protein if necessary.

  • Purity Assessment: Assess the purity of the recombinant protein using SDS-PAGE.

This compound Reductase Enzyme Assay

The activity of CCR is typically measured spectrophotometrically by monitoring the decrease in absorbance of the this compound substrate or NADPH.

Protocol: CCR Enzyme Activity Assay (adapted from Goffner et al., 1994)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.25-7.5), NADPH, and the purified CCR enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the hydroxythis compound substrate (e.g., feruloyl-CoA).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength corresponding to the maximum absorbance of the substrate (e.g., ~340 nm for NADPH or a specific wavelength for the this compound ester).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Synthesis of Hydroxythis compound Substrates

The availability of high-quality hydroxythis compound substrates is essential for CCR characterization. These can be synthesized enzymatically.

Protocol: Enzymatic Synthesis of Hydroxycinnamoyl-CoAs

  • Reaction Setup: Prepare a reaction mixture containing the corresponding hydroxycinnamic acid (e.g., ferulic acid), Coenzyme A, ATP, and a 4-coumarate:CoA ligase (4CL) enzyme in a suitable buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the 4CL enzyme.

  • Purification: Purify the synthesized hydroxythis compound ester using techniques such as solid-phase extraction or HPLC.

  • Quantification: Determine the concentration of the purified product spectrophotometrically.

Functional Roles of CCR in Plants

The study of CCR extends beyond its biochemical properties to its physiological roles in plant development and stress responses.

Developmental Lignification

Different isoforms of CCR are often expressed in a tissue-specific and developmentally regulated manner. For example, some CCR isoforms are primarily expressed in vascular tissues during active lignification, contributing to the structural integrity of the plant. Down-regulation or knockout of these developmental CCRs can lead to a collapsed xylem phenotype and dwarfism.

Defense Responses

In addition to their role in development, certain CCR isoforms are induced in response to pathogen attack or other environmental stresses. The lignin produced in these situations can act as a physical barrier to pathogen ingress and can also be a source of antimicrobial phenolic compounds. This highlights the dual role of CCR in both constitutive and inducible defense mechanisms.

Biotechnological Applications and Future Perspectives

The central role of CCR in lignin biosynthesis makes it a prime target for genetic engineering to modify lignin content and composition for various biotechnological applications.

  • Biofuel Production: Reducing lignin content in biomass feedstocks can improve the efficiency of enzymatic hydrolysis for the production of biofuels.

  • Pulp and Paper Industry: Modifying lignin structure can lead to more efficient and environmentally friendly pulping processes.

  • Forage Quality: Decreasing lignin in forage crops can enhance their digestibility for livestock.

Future research will likely focus on the fine-tuning of CCR expression and the engineering of CCR enzymes with novel substrate specificities to produce bespoke lignin polymers with desired properties. A deeper understanding of the regulatory networks that control CCR gene expression will also be crucial for these efforts.

Conclusion

This compound Reductase is a well-characterized enzyme that plays a critical and rate-limiting role in the biosynthesis of lignin. The extensive research on its discovery, biochemical properties, and physiological functions has not only advanced our fundamental understanding of plant biology but has also opened up exciting avenues for the biotechnological manipulation of plant biomass. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to further unravel the complexities of this important enzyme and harness its potential for a range of applications.

References

The Evolution of the Cinnamoyl-CoA Reductase (CCR) Gene Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in monolignol biosynthesis, the precursors of lignin (B12514952).[1][2][3][4] The evolution of the CCR gene family is intricately linked to the adaptation of plants to terrestrial life, providing structural support and defense mechanisms. This technical guide provides an in-depth exploration of the evolution, functional divergence, and molecular characteristics of the CCR gene family. Detailed experimental protocols for the investigation of this gene family are also presented, along with quantitative data summaries and visual representations of key biological and experimental processes.

Introduction to the this compound Reductase (CCR) Gene Family

This compound reductase (EC 1.2.1.44) catalyzes the NADPH-dependent reduction of hydroxythis compound thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA) to their corresponding aldehydes.[5][6][7] This reaction is the entry point into the lignin-specific branch of the phenylpropanoid pathway. Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing mechanical strength, hydrophobicity to water-conducting elements, and a barrier against pathogens.[1] The CCR gene family is a multigene family in plants, and its members have undergone significant expansion and functional diversification throughout evolution.[5][8] Understanding the evolution and function of this gene family is crucial for applications in agriculture, biofuel production, and the development of novel therapeutics targeting pathways involving phenylpropanoids.

Phylogenetic Analysis and Evolution of the CCR Gene Family

The CCR gene family has a deep evolutionary history in land plants.[8] Phylogenetic analyses have revealed that CCR and CCR-like genes can be categorized into distinct classes.[5][8] True CCR genes, which are directly involved in lignin biosynthesis, form a well-supported clade. Other related classes include genes with similarities to dihydroflavonol reductase (DFR) and other dehydrogenases, suggesting a common evolutionary origin and subsequent functional specialization.[8]

The expansion of the CCR gene family is largely attributed to gene duplication events, including whole-genome, segmental, and tandem duplications.[3][8][9] These duplications have provided the raw genetic material for the evolution of new functions (neofunctionalization) or the partitioning of ancestral functions (subfunctionalization).[9] This has led to the diverse roles of CCR genes observed in modern plants, from developmental lignification to stress responses.[8][10]

Gene Structure and Conserved Motifs

CCR genes typically possess a conserved exon-intron structure, although the number of exons can vary between different classes and species.[1] The encoded CCR proteins are members of the short-chain dehydrogenase/reductase (SDR) superfamily and contain highly conserved domains and motifs essential for their function.[7] These include:

  • A Rossmann-fold NAD(P)H-binding domain: Located at the N-terminus, this domain is responsible for binding the NADPH cofactor.[7]

  • A substrate-binding domain: Situated at the C-terminus, this domain determines the specificity for different hydroxythis compound substrates.[9][11]

  • A conserved catalytic triad: Essential for the catalytic activity of the enzyme.[11]

  • The NWYCY signature motif: A characteristic motif of true CCR enzymes.[7]

Functional Divergence of CCR Gene Family Members

The duplication and subsequent divergence of CCR genes have resulted in a remarkable degree of functional specialization within the family. This is evident in their substrate specificities, expression patterns, and physiological roles.

Substrate Specificity

Different CCR isoforms exhibit varying affinities for different hydroxythis compound substrates. For example, some CCRs show a preference for feruloyl-CoA, the precursor to guaiacyl (G) lignin units, while others preferentially reduce p-coumaroyl-CoA or sinapoyl-CoA, leading to p-hydroxyphenyl (H) and syringyl (S) lignin units, respectively.[1][6][9] This differential substrate preference plays a crucial role in determining the lignin composition of different tissues and species.[6]

Expression Patterns

CCR genes display diverse and often tissue-specific expression patterns.[2] Some members are constitutively expressed in lignifying tissues such as the xylem and vascular bundles, contributing to developmental lignification.[8] In contrast, other CCR genes are induced by various biotic and abiotic stresses, including pathogen attack, wounding, and UV radiation, suggesting a role in defense-related lignification and the production of other phenolic compounds.[8][10]

Quantitative Data Summary

Table 1: Number of this compound Reductase (CCR) Gene Family Members in Various Plant Species
SpeciesNumber of CCR Genes
Arabidopsis thaliana11[1][12]
Oryza sativa (Rice)33[1][4][13]
Populus trichocarpa (Poplar)9[1][12][13]
Eucalyptus grandis10[1][4][13]
Medicago sativa (Alfalfa)30[4][13]
Populus tomentosa11[4][13]
Boehmeria nivea (Ramie)8[4]
Triticum aestivum (Wheat)115[7]
Solanum tuberosum (Potato)10[2]
Table 2: Kinetic Parameters of Selected this compound Reductase (CCR) Enzymes
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Petunia hybrida Ph-CCR1 [6]Feruloyl-CoA1.8 ± 0.210.3 ± 0.35.7
Sinapoyl-CoA2.1 ± 0.28.9 ± 0.24.2
p-Coumaroyl-CoA10.3 ± 1.16.8 ± 0.30.7
Caffeoyl-CoA12.8 ± 1.51.1 ± 0.040.09
Sorghum bicolor SbCCR1 [14]Feruloyl-CoA2.6 ± 0.215.2 ± 0.45.8
p-Coumaroyl-CoA1.4 ± 0.10.4 ± 0.010.3
Caffeoyl-CoA1.1 ± 0.10.1 ± 0.0020.09
Arabidopsis thaliana AtCCR1 [15]Feruloyl-CoA3.0 ± 0.5--
Sinapoyl-CoA2.0 ± 0.4--
p-Coumaroyl-CoA9.0 ± 1.0--
Medicago sativa MsCCR1 [12]Feruloyl-CoA4.3 ± 0.512.5 ± 0.32.9
Sinapoyl-CoA5.2 ± 0.69.8 ± 0.41.9

Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

Phylogenetic Analysis of the CCR Gene Family

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships among CCR gene family members.[16]

6.1.1. Sequence Retrieval:

  • Identify and download CCR protein or nucleotide sequences from public databases such as NCBI GenBank or Phytozome.

  • Use BLAST searches with known CCR sequences to identify putative homologs in the species of interest.

  • Compile all sequences into a single FASTA file.

6.1.2. Multiple Sequence Alignment (MSA):

  • Use MSA software such as ClustalW, Clustal Omega, or MAFFT to align the collected sequences.[17][18][19][20][21]

  • The alignment algorithm introduces gaps to maximize the similarity between sequences, allowing for the identification of conserved regions and homologous positions.[17]

  • Visually inspect the alignment and manually refine it if necessary, particularly in poorly aligned regions.

6.1.3. Phylogenetic Tree Construction:

  • Use the aligned sequences to construct a phylogenetic tree using software like MEGA, RAxML, or PhyML.

  • Commonly used methods for tree construction include:

    • Maximum Likelihood (ML): A statistical method that finds the tree topology that maximizes the probability of observing the given sequence alignment under a specific model of evolution.[22][23][24][25]

    • Neighbor-Joining (NJ): A distance-based method that clusters sequences based on their genetic distance.[24][25]

    • Maximum Parsimony (MP): A character-based method that seeks the tree that requires the fewest evolutionary changes to explain the observed sequence data.[22][24][25]

  • Assess the statistical support for the branches of the tree using bootstrapping or other resampling methods. A bootstrap value of 70% or higher is generally considered to indicate a reliable grouping.

6.1.4. Tree Visualization and Interpretation:

  • Visualize the resulting phylogenetic tree using software such as FigTree or iTOL.

  • Interpret the branching patterns to infer evolutionary relationships, identify gene duplication events, and classify the CCR genes into different subfamilies.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the relative quantification of CCR gene expression using the 2-ΔΔCt method.[26][27][28][29][30][31][32][33][34][35]

6.2.1. RNA Extraction and Quality Control:

  • Extract total RNA from the plant tissues of interest using a suitable method (e.g., Trizol or a commercial kit).

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.

6.2.2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[27][32][34]

  • Include a "no reverse transcriptase" control to check for genomic DNA contamination.[33]

6.2.3. Primer Design and Validation:

  • Design gene-specific primers for the CCR genes of interest and one or more stably expressed reference genes (housekeeping genes).

  • Primers should be 18-25 nucleotides long, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.[33]

  • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency of 90-110% is considered acceptable.

6.2.4. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).[34]

  • Include a no-template control (NTC) for each primer pair to check for contamination.[33]

  • Perform a melt curve analysis at the end of the reaction to verify the specificity of the amplified product.[32]

6.2.5. Data Analysis (2-ΔΔCt Method):

  • Calculate the ΔCt for each sample: ΔCt = Ct (gene of interest) - Ct (reference gene)

  • Calculate the ΔΔCt: ΔΔCt = ΔCt (test sample) - ΔCt (control sample)

  • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt

Functional Characterization of CCR Enzymes

This protocol details the expression, purification, and kinetic analysis of recombinant CCR proteins.

6.3.1. Recombinant Protein Expression:

  • Clone the coding sequence of the CCR gene into an E. coli expression vector (e.g., pET vector with a His-tag).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.

6.3.2. Protein Purification:

  • Lyse the E. coli cells and clarify the lysate by centrifugation.

  • Purify the recombinant CCR protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Assess the purity and size of the purified protein by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

6.3.3. Enzyme Activity Assay:

  • The activity of CCR is typically measured spectrophotometrically by monitoring the decrease in absorbance of the hydroxythis compound substrate or the NADPH cofactor.[6][36]

  • The reaction mixture contains a buffer at the optimal pH (typically around 6.0-6.5), NADPH, and the purified CCR enzyme.[6]

  • Initiate the reaction by adding the hydroxythis compound substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADPH).

6.3.4. Determination of Kinetic Parameters:

  • Perform the enzyme activity assay with varying concentrations of the hydroxythis compound substrate while keeping the NADPH concentration constant and saturating.

  • Determine the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km (Michaelis constant) and Vmax (maximum velocity).[36]

  • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

  • The catalytic efficiency of the enzyme is given by the ratio kcat/Km.

Mandatory Visualizations

Lignin Biosynthesis Pathway

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin Peroxidases

Caption: The central role of this compound Reductase (CCR) in the lignin biosynthesis pathway.

Phylogenetic Analysis Workflow

Phylogenetic_Analysis_Workflow cluster_data Data Acquisition & Preparation cluster_analysis Phylogenetic Inference cluster_output Output & Interpretation Seq_Retrieval Sequence Retrieval (e.g., NCBI, Phytozome) MSA Multiple Sequence Alignment (e.g., ClustalW, MAFFT) Seq_Retrieval->MSA Tree_Construction Tree Construction (e.g., ML, NJ, MP) MSA->Tree_Construction Bootstrap Bootstrap Analysis Tree_Construction->Bootstrap Tree_Visualization Tree Visualization (e.g., FigTree, iTOL) Bootstrap->Tree_Visualization Interpretation Interpretation of Evolutionary Relationships Tree_Visualization->Interpretation

Caption: A streamlined workflow for the phylogenetic analysis of a gene family.

qRT-PCR Experimental Workflow

qRT_PCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis RNA_Extraction RNA Extraction & QC cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup cDNA_Synthesis->qPCR_Reaction Primer_Design Primer Design & Validation Primer_Design->qPCR_Reaction Real_Time_PCR Real-Time PCR Amplification qPCR_Reaction->Real_Time_PCR Ct_Values Generation of Ct Values Real_Time_PCR->Ct_Values Relative_Quantification Relative Quantification (2^-ΔΔCt Method) Ct_Values->Relative_Quantification Enzyme_Characterization_Workflow cluster_expression Protein Production cluster_purification Purification & QC cluster_assay Functional Assay Cloning Cloning into Expression Vector Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification QC Purity & Concentration Check (SDS-PAGE, Bradford) Purification->QC Enzyme_Assay Enzyme Activity Assay QC->Enzyme_Assay Kinetic_Analysis Determination of Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetic_Analysis

References

regulation of Cinnamoyl-CoA pool size in plant cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Regulation of the Cinnamoyl-CoA Pool Size in Plant Cells

Introduction

This compound and its hydroxylated derivatives (p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA) represent a critical metabolic node in the plant phenylpropanoid pathway. This pathway funnels a significant amount of carbon fixed during photosynthesis into a vast array of secondary metabolites.[1] These metabolites are essential for plant survival, contributing to structural integrity (lignin), defense against pathogens, UV protection (flavonoids), and signaling.[2][3] The size of the this compound pool is meticulously controlled to balance the metabolic flux between these divergent downstream pathways.[4][5] Understanding the intricate regulatory mechanisms that govern this pool is paramount for researchers in plant biochemistry, metabolic engineering, and for professionals seeking to leverage these pathways for drug development or crop improvement.[6][7]

This technical guide provides a comprehensive overview of the core enzymatic steps, regulatory networks, and key experimental approaches used to study the this compound pool in plant cells.

The Core Pathway: Biosynthesis and Consumption

The journey from primary metabolism to the this compound pool begins with the amino acid L-phenylalanine and involves a series of well-characterized enzymatic reactions.

  • Phenylalanine Ammonia-Lyase (PAL): PAL is the gateway enzyme, catalyzing the first committed step of the phenylpropanoid pathway.[1][8] It performs a non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849).[9]

  • Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid.[10][11][12] This is a critical hydroxylation step that prepares the molecule for subsequent modifications.[11]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A in an ATP-dependent reaction, forming p-coumaroyl-CoA.[3] This thioester is the central precursor for many downstream products. Further enzymatic steps can modify the aromatic ring, leading to other important hydroxythis compound esters like caffeoyl-CoA and feruloyl-CoA.

The primary route for the consumption of the hydroxythis compound pool, particularly in the context of structural tissues, is the monolignol biosynthetic pathway.

  • This compound Reductase (CCR): CCR catalyzes the first committed step specific to monolignol biosynthesis.[4][13][14][15] It reduces hydroxythis compound esters (e.g., feruloyl-CoA, p-coumaroyl-CoA) to their corresponding aldehydes (e.g., coniferaldehyde, p-coumaraldehyde) using NADPH as a reductant.[4][5][16] This step is a major control point that directs carbon flux towards lignin (B12514952) production.[4][16]

Phenylpropanoid_Pathway cluster_legend Legend Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA HCT/C3H... b1 CouCoA->b1 b2 FerCoA->b2 Flav Flavonoids Stil Stilbenes ConAld Coniferaldehyde Lig Lignin ConAld->Lig CAD... b1->Flav CHS b1->Stil STS b2->Flav CHS b2->ConAld CCR Key1 Central CoA Pool Key2 Biosynthesis Key3 Consumption (Lignin)

Diagram 1. Simplified overview of the phenylpropanoid pathway.

Core Regulatory Mechanisms

The flux through the phenylpropanoid pathway and the size of the this compound pool are regulated at multiple levels, ensuring that the production of metabolites matches the physiological needs of the plant.

Transcriptional Regulation

The expression of genes encoding PAL, C4H, and 4CL is tightly coordinated in response to developmental cues and environmental stimuli like pathogen attack, wounding, or UV light.[3][12] This regulation is often mediated by specific families of transcription factors, such as R2R3-MYB proteins, that bind to promoter elements of the pathway genes.[3]

Post-Translational Regulation and Feedback Inhibition

A key mechanism for rapid metabolic control is feedback inhibition. There is significant evidence that trans-cinnamic acid, the product of the PAL reaction, acts as a feedback modulator.[17] An accumulation of trans-cinnamic acid can inhibit PAL activity, thereby down-regulating the entire pathway.[17][18] This is supported by studies where the down-regulation of C4H activity leads to a corresponding decrease in PAL activity, presumably due to the buildup of the C4H substrate, cinnamic acid.[17][19]

Feedback_Loop Phe L-Phenylalanine PAL_node PAL (Enzyme) Phe->PAL_node Cin trans-Cinnamic Acid (Pool) Cin->PAL_node Feedback Inhibition C4H_node C4H (Enzyme) Cin->C4H_node Substrate Cou p-Coumaric Acid PAL_node->Cin Catalyzes C4H_node->Cou Catalyzes

Diagram 2. Feedback inhibition of PAL by its product, trans-cinnamic acid.
Metabolic Channeling

Metabolic channeling is a phenomenon where intermediates are passed directly from one enzyme to the next in a multi-enzyme complex without equilibrating with the bulk cytosolic pool.[20][21] Evidence suggests that PAL and C4H can form such a complex on the surface of the endoplasmic reticulum.[19][20] This channeling would increase the efficiency of p-coumaric acid synthesis and prevent the accumulation of trans-cinnamic acid, thereby avoiding feedback inhibition of PAL.[19][20] Perturbations, such as the overexpression of a PAL transgene or elicitor treatment, can disrupt this channeling.[20][21]

Quantitative Insights: Data Summary

Quantitative analysis of enzyme kinetics, metabolite pool sizes, and metabolic flux provides a deeper understanding of the pathway's regulation.

Table 1: Kinetic Properties of this compound Reductase (CCR) Isoforms

CCR enzymes from different species and isoforms within the same species can exhibit distinct substrate preferences, which influences the composition of downstream products like lignin.

EnzymeSubstrateKM (µM)kcat/KM (µM-1 min-1)Source OrganismReference
OsCCR21 p-Coumaroyl-CoA16.360.08Rice (Oryza sativa)[22]
Feruloyl-CoA2.700.77Rice (Oryza sativa)[22]
Sinapoyl-CoA10.200.07Rice (Oryza sativa)[22]
Ph-CCR1 Feruloyl-CoA1.8 ± 0.3-Petunia hybrida[23]
p-Coumaroyl-CoA4.8 ± 0.4-Petunia hybrida[23]
Caffeoyl-CoA2.5 ± 0.4-Petunia hybrida[23]
Sinapoyl-CoA1.0 ± 0.1-Petunia hybrida[23]
SbCCR1 Feruloyl-CoA3.9 ± 0.2-Sorghum (Sorghum bicolor)[14]
p-Coumaroyl-CoA1.9 ± 0.2-Sorghum (Sorghum bicolor)[14]
Caffeoyl-CoA0.9 ± 0.1-Sorghum (Sorghum bicolor)[14]

Data for kcat/KM for Ph-CCR1 and SbCCR1 were not provided in the source abstracts.

Table 2: Metabolic Flux Rates in Wound-Healing Potato Tuber Tissue

Metabolic flux analysis using stable isotope tracers allows for the direct measurement of the rates of synthesis and conversion of metabolites in vivo.[24][25]

MetaboliteFormation Flux (Jin) (nmol (g FW)-1 h-1)Conversion Flux (Jout) (nmol (g FW)-1 h-1)Reference
N-p-coumaroyloctopamine (p-CO) 1.150.96[24][25]
Chlorogenic acid (CGA) 4.630.42[24][25]
Table 3: Acyl-CoA Pool Sizes in Plant Tissues

Direct quantification of acyl-CoA esters is challenging due to their low abundance but provides crucial information on the size of these intermediate pools.[26][27]

Plant TissueTotal Acyl-CoA Pool Size (fmol mg-1 FW)Predominant SpeciesReference
Arabidopsis thaliana seedlings 3000 - 7000Long-chain acyl-CoAs[27]
Maturing Brassica napus seeds 3000 - 7000Long-chain acyl-CoAs[27]

Note: The data represents the total acyl-CoA pool, of which this compound derivatives are a specific subset.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying the regulation of the this compound pool.

Protocol 1: Quantification of Acyl-CoA Esters

This method is based on a highly sensitive HPLC technique involving derivatization to fluorescent acyl etheno-CoA esters.[26][27]

1. Extraction:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[28][29]

  • Homogenize the frozen tissue in an appropriate extraction buffer.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Derivatization:

  • To the extract, add chloroacetaldehyde.

  • The reaction is optimized at pH 4.0 and 85°C for 20 minutes.[27] This converts the acyl-CoA esters to their fluorescent etheno derivatives.[27] Longer times or higher pH can lead to degradation of the derivatives.[27]

3. HPLC Analysis:

  • Separate the derivatized acyl etheno-CoA esters using ion-paired reversed-phase high-performance liquid chromatography (HPLC).[26][27]

  • Detect the separated compounds using a fluorometer. This method is significantly more sensitive (down to 6 fmol) than UV absorbance or mass spectrometry for this application.[27]

4. Quantification:

  • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of acyl-CoA standards.

AcylCoA_Quantification_Workflow start Start: Plant Tissue step1 1. Rapid Freezing (Liquid Nitrogen) start->step1 step2 2. Homogenization (Extraction Buffer) step1->step2 step3 3. Centrifugation step2->step3 step4 4. Supernatant Collection step3->step4 step5 5. Derivatization (Chloroacetaldehyde, pH 4, 85°C) step4->step5 step6 6. HPLC Separation (Ion-Paired Reversed-Phase) step5->step6 step7 7. Fluorescence Detection step6->step7 end End: Quantified Acyl-CoA Pool Sizes step7->end

Diagram 3. Experimental workflow for the quantification of acyl-CoA esters.
Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[30]

1. Enzyme Extraction:

  • Homogenize fresh plant tissue on ice with an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8) containing protectants like 2-mercaptoethanol (B42355) and PVPP.[30]

  • Centrifuge at 4°C and collect the supernatant as the crude enzyme extract.[30]

2. Reaction Mixture:

  • Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8) and 15 mM L-phenylalanine.[30]

  • Prepare a blank for each sample that is identical but lacks the L-phenylalanine substrate.

3. Assay:

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30-40°C) for 5 minutes.

  • Initiate the reaction by adding the crude enzyme extract.[31]

  • Monitor the increase in absorbance at 290 nm over time, which corresponds to the formation of trans-cinnamic acid.[30][31]

4. Calculation:

  • Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹cm⁻¹).[30] One unit of activity is often defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute under the assay conditions.

Protocol 3: this compound Reductase (CCR) Activity Assay

This assay measures the NADPH-dependent reduction of a this compound ester.[15]

1. Enzyme Extraction:

  • Extract protein from plant tissue using a suitable buffer. For recombinant enzymes, use the purified protein solution.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM sodium citrate, pH 6.2).[15]

  • Add the hydroxythis compound substrate (e.g., 70 µM feruloyl-CoA) and the co-factor (e.g., 40 µM NADPH).[15]

3. Assay:

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 366 nm.[15] This wavelength captures the combined absorbance decrease from the consumption of both the this compound substrate and NADPH.[15]

4. Calculation:

  • Calculate the activity based on the rate of absorbance change and the combined molar extinction coefficients of the substrate and cofactor at the measured wavelength.

Conclusion

The regulation of the this compound pool in plant cells is a highly complex and tightly controlled process, essential for allocating carbon to a multitude of vital secondary metabolites. Control is exerted at the transcriptional, post-translational, and metabolic levels, involving feedback loops and the formation of enzyme complexes for metabolic channeling. Quantitative analyses of enzyme kinetics and in vivo metabolic fluxes are crucial for building predictive models of this pathway.[6] The experimental protocols detailed herein provide the foundational tools for researchers to probe these regulatory mechanisms, offering pathways to engineer plant metabolism for improved crop resilience, enhanced nutritional value, or the production of novel pharmaceuticals.

References

Cinnamoyl-CoA metabolic flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cinnamoyl-CoA Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound represents a critical branch point in the phenylpropanoid pathway, a metabolic network responsible for the biosynthesis of a vast array of plant natural products, including lignins, flavonoids, and stilbenes. The enzyme this compound Reductase (CCR) catalyzes the first committed step in the monolignol-specific branch, converting this compound esters into their corresponding cinnamaldehydes.[1][2] This reaction is a pivotal control point that regulates the overall carbon flux toward lignin (B12514952) production, a process essential for plant structural integrity and defense against pathogens.[1][3] Understanding and quantifying the metabolic flux—the rate of metabolite conversion—through this pathway is crucial for applications in metabolic engineering, biotechnology, and the development of novel therapeutics.

This guide provides a comprehensive overview of the core techniques, experimental protocols, and data analysis involved in performing metabolic flux analysis (MFA) of the this compound pathway, with a focus on the gold-standard methodology: ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic reaction rates in living cells.[4][5] The method involves introducing a substrate labeled with the stable isotope ¹³C (e.g., [¹³C]-glucose or [¹³C]-phenylalanine) into a biological system.[6] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and calculate the rates of the reactions that produced them.[6][7][8]

The overall workflow of a ¹³C-MFA experiment consists of five key stages: experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[6] This process allows for a detailed snapshot of cellular physiology, revealing how cells utilize nutrients and regulate their metabolism under specific conditions.[6][9]

G cluster_workflow General ¹³C-MFA Workflow A Experimental Design (Select ¹³C Tracer & Conditions) B Tracer Experiment (Introduce Labeled Substrate to System) A->B C Metabolite Quenching & Extraction B->C D Isotopic Labeling Measurement (e.g., LC-MS, GC-MS) C->D E Flux Estimation (Computational Modeling) D->E F Statistical Analysis & Model Validation E->F

A generalized workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

The this compound Pathway: A Key Branch in Phenylpropanoid Metabolism

The general phenylpropanoid pathway converts phenylalanine into various hydroxythis compound esters.[3] CCR then acts at a crucial branch point, catalyzing the NADPH-dependent reduction of these esters to their corresponding aldehydes.[1] This is the first irreversible step dedicated to the biosynthesis of monolignols, the building blocks of lignin.[10]

Common substrates for CCR include feruloyl-CoA, p-coumaroyl-CoA, caffeoyl-CoA, and sinapoyl-CoA.[2][11] Different plant species and even different tissues within a plant can express multiple CCR isoforms (e.g., CCR1, CCR2), which often exhibit distinct substrate preferences and expression patterns.[10][12] For instance, some isoforms may be primarily involved in developmental lignification, while others are induced in response to pathogen attack.[12] This enzymatic diversity allows for fine-tuned control over the quantity and composition of lignin and other phenylpropanoid-derived compounds.

G cluster_pathway This compound Metabolic Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaroylCoA p-Coumaroyl-CoA Cin->pCoumaroylCoA 4CL CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde CCR Flavonoids Flavonoids & Other Specialized Metabolites pCoumaroylCoA->Flavonoids FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Caffeyl_aldehyde Caffeyl aldehyde CaffeoylCoA->Caffeyl_aldehyde CCR SinapoylCoA Sinapoyl-CoA FeruloylCoA->SinapoylCoA Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde SinapoylCoA->Sinapaldehyde CCR Monolignols Monolignols (p-Coumaryl, Coniferyl, and Sinapyl alcohol) pCoumaraldehyde->Monolignols CAD Caffeyl_aldehyde->Monolignols CAD Coniferaldehyde->Monolignols CAD Sinapaldehyde->Monolignols CAD Lignin Lignin Polymer Monolignols->Lignin

The this compound branch of the phenylpropanoid pathway leading to lignin.

Quantitative Data on this compound Metabolic Flux

Quantifying metabolic flux provides direct insight into the biosynthetic activity and regulation of the pathway. Studies have successfully used stable isotope tracers to measure flux rates in plant tissues and characterize the kinetic properties of key enzymes like CCR.

Table 1: Metabolic Flux Rates in Wound-Healing Potato Tuber Tissue

This table summarizes the metabolic flux (J) for two phenylpropanoid metabolites, N-p-coumaroyloctopamine (p-CO) and chlorogenic acid (CGA), determined using an L-phenyl-d5-alanine tracer.[13][14]

MetaboliteFormation Flux (J_in) (nmol (g FW)⁻¹ h⁻¹)Conversion Flux (J_out) (nmol (g FW)⁻¹ h⁻¹)
p-CO1.150.96
CGA4.630.42
Data sourced from studies on wound-healing potato tuber tissue.[13][14]
Table 2: Comparative Enzyme Kinetics of this compound Reductase (CCR) Isoforms

This table presents the kinetic parameters for CCR enzymes from different plant species, highlighting their varied substrate specificities. Catalytic efficiency is represented by k_cat/K_m.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹ M⁻¹)
Medicago truncatula CCR1 [10]Feruloyl-CoA1.8 ± 0.216.3 ± 0.49.1 x 10⁶
Caffeoyl-CoA31.0 ± 3.04.1 ± 0.11.3 x 10⁵
Medicago truncatula CCR2 [10]Caffeoyl-CoA1.7 ± 0.11.2 ± 0.027.1 x 10⁵
p-Coumaroyl-CoA1.4 ± 0.10.5 ± 0.013.6 x 10⁵
Petunia hybrida Ph-CCR1 [15]Feruloyl-CoA3.3 ± 0.3-1.2 x 10⁶
Sinapoyl-CoA2.0 ± 0.2-1.1 x 10⁶
Morus alba MaCCR1 [11]Feruloyl-CoA12.31 ± 0.011.78 ± 0.011.45 x 10⁵
Sinapoyl-CoA22.84 ± 0.011.01 ± 0.010.44 x 10⁵
Note: Kinetic parameters are highly dependent on assay conditions. Data is compiled from multiple sources for comparative purposes.[15][10][11]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for ¹³C-MFA, with specific considerations for studying the plant phenylpropanoid pathway.[6][7][16]

Experimental Design and Isotope Labeling
  • Tracer Selection : The choice of ¹³C-labeled substrate is critical. For the phenylpropanoid pathway, L-phenylalanine is the natural precursor. Using specifically labeled tracers like [¹³C₆]-Phe allows for tracing the aromatic ring through the pathway.[17] Alternatively, labeled glucose (e.g., a mix of 80% [1-¹³C] and 20% [U-¹³C] glucose) can be used to trace carbon flow from central metabolism.[5]

  • Protocol for Plant Tissue Labeling :

    • Cultivate plants or tissue cultures (e.g., potato tuber disks, Arabidopsis stems) to the desired developmental stage.[13][17]

    • Prepare a labeling medium containing the ¹³C-labeled substrate (e.g., 0.3 mM [¹³C₆]-Phe).[17]

    • For whole seedlings or cuttings, place the washed roots or cut stems into the labeling medium.[17] For tissue disks, incubate them directly in the solution.[13]

    • Conduct the experiment for a duration sufficient to approach isotopic steady state. This must be determined empirically by creating a time-course experiment (e.g., harvesting at 18 and 24 hours) to confirm that labeling patterns are stable.[18]

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state.[6]

  • Quenching : Quickly remove the tissue from the labeling medium. Wash briefly with an ice-cold solution (e.g., distilled water or phosphate-buffered saline) and immediately flash-freeze in liquid nitrogen.[6][19]

  • Extraction :

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a cold extraction solvent, such as 80% methanol, to the powdered tissue.[6]

    • Vortex thoroughly and incubate at a cold temperature (e.g., -20°C) to allow for complete extraction.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[6]

    • Collect the supernatant, which contains the soluble intracellular metabolites.

    • Dry the metabolite extract completely using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[6]

Sample Preparation and Mass Spectrometry Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites must be chemically derivatized to increase their volatility.[6]

  • Derivatization :

    • Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate as required.

    • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate at an elevated temperature (e.g., 70°C) to complete the reaction.[6]

  • GC-MS Analysis :

    • Analyze the derivatized samples by GC-MS. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments.

    • The resulting mass spectra provide information on the mass isotopomer distribution for each metabolite, revealing the extent and position of ¹³C incorporation.[8]

  • LC-MS Analysis : For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not required. This technique is well-suited for analyzing less volatile or thermally labile compounds.[13][14]

Computational Flux Estimation

The measured mass isotopomer distributions are used to calculate intracellular fluxes.

  • Metabolic Model : A stoichiometric model of the relevant metabolic network (in this case, the phenylpropanoid pathway and connected central metabolism) is constructed.

  • Flux Calculation : Specialized software (e.g., Metran, INCA) is used to solve a system of algebraic equations that relate the fluxes to the measured labeling patterns and other physiological data (e.g., substrate uptake rates).[7][18] The software iteratively adjusts the flux values until the predicted labeling patterns best match the experimentally measured data.

  • Statistical Validation : Goodness-of-fit tests are performed to validate the results and calculate confidence intervals for the estimated fluxes.[7]

Pathway Regulation and Signaling

The flux through the this compound pathway is not static; it is dynamically regulated in response to developmental cues and environmental stresses. For example, in rice, the small GTPase OsRac1, a key player in defense signaling, has been shown to directly interact with and regulate OsCCR1.[3] This interaction suggests a mechanism for rapidly channeling carbon toward lignin biosynthesis for cell wall reinforcement upon pathogen infection.[3]

G cluster_regulation Example of CCR Regulation in Rice Defense Pathogen Pathogen Signal OsRac1 OsRac1 (Small GTPase) Pathogen->OsRac1 Activates OsCCR1 OsCCR1 (this compound Reductase) OsRac1->OsCCR1 Activates Lignin Lignin Biosynthesis OsCCR1->Lignin Catalyzes Defense Cell Wall Reinforcement (Defense Response) Lignin->Defense

Regulatory logic of OsCCR1 activation by OsRac1 during defense signaling.

Conclusion

, particularly through ¹³C-MFA, provides an unparalleled quantitative lens to view the operational status of the phenylpropanoid pathway. By revealing the rates of metabolic conversions, this approach moves beyond static measurements of gene expression or metabolite levels to capture the dynamic functional output of the network. For researchers in metabolic engineering, this data is invaluable for identifying bottlenecks and rationally designing strategies to enhance the production of valuable bioproducts. For drug development professionals, understanding the flux and regulation of this pathway can uncover novel targets for modulating plant defense responses or identifying bioactive compounds derived from this essential metabolic route.

References

The Central Role of 4-Coumarate-CoA Ligase (4CL) in Cinnamoyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Coumarate-CoA ligase (4CL) represents a critical enzymatic control point in the general phenylpropanoid pathway, a metabolic cascade responsible for the biosynthesis of a vast array of plant secondary metabolites. By catalyzing the ATP-dependent formation of a thioester bond between a hydroxycinnamic acid and Coenzyme A (CoA), 4CL commits carbon flux to the production of diverse downstream products, including lignin (B12514952), flavonoids, and stilbenes.[1] This technical guide provides an in-depth exploration of the pivotal role of 4CL in the production of cinnamoyl-CoA and its derivatives, crucial precursors for numerous pharmacologically active compounds. We will delve into the enzyme's mechanism, substrate specificity, and the functional diversity of its isoforms. Furthermore, this guide presents detailed experimental protocols for the expression, purification, and kinetic analysis of 4CL, alongside a compilation of quantitative data to support research and development in metabolic engineering and drug discovery.

Introduction: 4CL as a Gatekeeper of Phenylpropanoid Metabolism

The phenylpropanoid pathway commences with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Following hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid, 4-coumarate-CoA ligase (4CL) catalyzes the final step of the general phenylpropanoid pathway.[2] This reaction involves the activation of the carboxyl group of p-coumaric acid and other hydroxycinnamic acids via an adenylated intermediate, followed by the transfer of the resulting hydroxycinnamoyl group to CoA.[3] The product, a hydroxythis compound thioester, stands at a metabolic branch point, channeling carbon into various downstream pathways.[1]

The versatility of the phenylpropanoid pathway is, in part, governed by the existence of multiple 4CL isoforms within a single plant species. These isoforms often exhibit distinct substrate specificities, kinetic properties, and expression patterns, thereby providing a sophisticated mechanism for regulating the differential biosynthesis of phenylpropanoid-derived compounds in response to developmental and environmental cues.[4][5] Understanding the nuances of these isoforms is paramount for targeted metabolic engineering efforts aimed at enhancing the production of specific high-value compounds.

Biochemical Mechanism and Substrate Specificity

The catalytic mechanism of 4CL proceeds in two distinct steps:

  • Adenylation: The hydroxycinnamic acid substrate reacts with ATP to form a hydroxycinnamoyl-AMP intermediate and pyrophosphate.

  • Thioesterification: The activated hydroxycinnamoyl group is then transferred to the thiol group of Coenzyme A, releasing AMP and forming the corresponding hydroxythis compound thioester.[3]

The substrate preference of 4CL isoforms is a key determinant of the metabolic flux into different branches of the phenylpropanoid pathway. The primary substrates for 4CL enzymes are derivatives of cinnamic acid, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[6] Isoforms associated with lignin biosynthesis, for instance, often display high activity towards ferulic and sinapic acids, the precursors to the G (guaiacyl) and S (syringyl) lignin monomers. Conversely, isoforms involved in flavonoid biosynthesis may exhibit a preference for p-coumaric acid.[7]

Quantitative Analysis of 4CL Substrate Specificity

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of an enzyme's affinity for its substrate and its catalytic efficiency. The ratio kcat/Km is often referred to as the specificity constant and allows for the comparison of an enzyme's efficiency with different substrates.[8]

Plant SpeciesIsoformSubstrateKm (µM)kcat (s⁻¹)Vmax (pkat/µg)kcat/Km (s⁻¹µM⁻¹)Reference
Populus trichocarpa x deltoides4CL-94-Coumaric acid110-119.2-[3]
Ferulic acid230---[3]
Cinnamic acid1400---[3]
Petunia hybridaPh-4CL14-Coumaric acid16.4---[5]
Caffeic acid47.8---[5]
Ferulic acid15.2---[5]
Cinnamic acid149.4---[5]
Pinus taedaPinta4CL14-Coumaric acid11.31.8-0.16[9]
Caffeic acid12.11.4-0.12[9]
Ferulic acid10.92.5-0.23[9]
Cinnamic acid107.21.1-0.01[9]
Pinus taedaPinta4CL34-Coumaric acid2.41.0-0.42[9]
Caffeic acid15.60.2-0.01[9]
Ferulic acid25.10.1-0.004[9]
Cinnamic acid13.50.1-0.007[9]
Arabidopsis thalianaAt4CL2 (WT)Caffeic acid14.81.2-0.08[10]
At4CL2 (M293P/K320L)Ferulic acid15.61.1-0.07[10]

Signaling Pathways and Regulatory Networks

The expression of 4CL genes is tightly regulated at the transcriptional level by a variety of internal and external stimuli, including developmental stage, light, wounding, and pathogen attack.[8][11] This regulation allows plants to dynamically control the production of specific phenylpropanoid compounds in response to changing physiological needs.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin Cou p-Coumaric Acid Cin->Cou CouCoA p-Coumaroyl-CoA Cou->CouCoA Flav Flavonoids CouCoA->Flav CHS Lig Lignin CouCoA->Lig CCR Stil Stilbenes CouCoA->Stil STS

Caption: The general phenylpropanoid pathway leading to key downstream products.

Experimental Protocols

Heterologous Expression and Purification of 4CL

A common method for obtaining pure 4CL for kinetic analysis is through heterologous expression in Escherichia coli.[6][12]

1. Cloning of 4CL cDNA:

  • Amplify the full-length coding sequence of the desired 4CL isoform from plant cDNA using PCR with gene-specific primers.
  • Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.[13]

2. Transformation and Expression:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.[13][14]

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing a detergent and protease inhibitors.
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the recombinant 4CL protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
  • Wash the column extensively to remove non-specifically bound proteins.
  • Elute the purified 4CL protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
  • Dialyze the purified protein against a storage buffer and store at -80°C.[12][15]

// Nodes Start [label="4CL cDNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Cloning into Expression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="Transformation into E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induction of Protein Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Affinity Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified 4CL Protein", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cloning; Cloning -> Transformation; Transformation -> Induction; Induction -> Lysis; Lysis -> Purification; Purification -> End; }

Caption: Workflow for heterologous expression and purification of 4CL.

4CL Enzyme Activity Assay

The activity of 4CL can be determined by monitoring the formation of the this compound thioester product, which absorbs light at a specific wavelength.[3][6]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 2.5 mM ATP
  • 2.5 mM MgCl₂
  • 0.5 mM Coenzyme A (CoA)
  • A range of concentrations of the hydroxycinnamic acid substrate (e.g., 10-500 µM).[6]

2. Assay Procedure:

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding a known amount of the purified 4CL enzyme.
  • Monitor the increase in absorbance at the specific wavelength for the corresponding CoA ester product over time using a spectrophotometer.[2][3]
  • p-Coumaroyl-CoA: ~333 nm[2]
  • Caffeoyl-CoA: ~346 nm[6]
  • Feruloyl-CoA: ~345 nm[6]
  • Sinapoyl-CoA: ~352 nm[6]

3. Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear phase of the absorbance versus time plot.
  • Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[16]
  • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).[8]

Conclusion and Future Directions

4-Coumarate-CoA ligase stands as a central player in the intricate network of phenylpropanoid metabolism. Its diverse isoforms and their distinct substrate specificities provide a fine-tuned mechanism for the differential production of a wide array of secondary metabolites. The ability to harness the catalytic potential of 4CL through metabolic engineering holds immense promise for the enhanced production of valuable pharmaceuticals, nutraceuticals, and biomaterials. Future research will likely focus on the structural elucidation of various 4CL isoforms to gain deeper insights into the molecular basis of substrate recognition and catalysis. This knowledge will be instrumental in the rational design of novel 4CL enzymes with tailored substrate specificities for the targeted synthesis of desired this compound derivatives. Furthermore, exploring the regulatory networks that govern 4CL expression will provide additional avenues for manipulating metabolic flux within the phenylpropanoid pathway. The continued investigation of this pivotal enzyme will undoubtedly accelerate advancements in synthetic biology and drug development.

References

Cinnamoyl-CoA in specialized plant metabolite production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Cinnamoyl-CoA in Specialized Plant Metabolite Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound and its hydroxylated derivatives stand at a pivotal metabolic crossroads in the plant kingdom, directing carbon flux from the general phenylpropanoid pathway into a vast array of specialized metabolites. These compounds, including lignins, flavonoids, coumarins, and stilbenes, are crucial for plant development, structural integrity, and defense against biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of these critical intermediates and their subsequent enzymatic conversions. We detail the roles of key enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), and this compound Reductase (CCR), the latter being the committed step in monolignol biosynthesis.[3][4][5] This document presents quantitative kinetic data for these enzymes, detailed experimental protocols for their activity assays, and discusses metabolic engineering strategies aimed at redirecting metabolic flux to enhance the production of high-value phenolic compounds.

The General Phenylpropanoid Pathway: Synthesizing the Precursors

The journey to specialized metabolites begins with the amino acid L-phenylalanine. A series of three core enzymatic steps converts phenylalanine into various hydroxythis compound esters, the primary substrates for downstream pathways.[2][6] This initial sequence is known as the general phenylpropanoid pathway.[2]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1] This is the first committed step of the entire phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position of the aromatic ring to form p-coumaric acid.[7]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates the carboxyl group of p-coumaric acid and other hydroxycinnamic acids by creating a high-energy thioester bond with Coenzyme A (CoA), yielding p-coumaroyl-CoA and its derivatives.[8] This reaction is a critical branch point, channeling intermediates towards various metabolic fates.[8]

Further modifications to the aromatic ring, such as hydroxylation and methylation, can occur before or after the 4CL-catalyzed reaction, leading to a pool of different hydroxythis compound esters, including caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA.

Phenylpropanoid_Pathway cluster_downstream Downstream Pathways Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL4 4CL Cou->CL4 pCouCoA p-Coumaroyl-CoA Lignin (B12514952) Lignin, Lignans pCouCoA->Lignin CCR Flav Flavonoids, etc. pCouCoA->Flav CHS PAL->Cin C4H->Cou CL4->pCouCoA

Caption: Core reactions of the general phenylpropanoid pathway.

This compound Reductase: The Gateway to Lignin

This compound Reductase (CCR) is a pivotal enzyme that marks the first committed step in the monolignol-specific branch of metabolism.[3][4][5][9] It catalyzes the NADPH-dependent reduction of various hydroxythis compound esters to their corresponding aldehydes.[3][4][10] These aldehydes are then further reduced by cinnamyl alcohol dehydrogenase (CAD) to form monolignols, the building blocks of lignin.[2][10][11]

The primary substrates for CCR isoforms include p-coumaroyl-CoA, feruloyl-CoA, caffeoyl-CoA, and sinapoyl-CoA.[4][10] The substrate preference of different CCRs plays a significant role in determining the final composition of lignin (the ratio of H, G, and S units) in the plant cell wall.[3] Because it diverts the flow of valuable phenylpropanoid precursors towards an insoluble polymer, CCR is considered a critical control point for regulating the overall carbon flux into lignin versus other soluble phenolics like flavonoids.[3][11]

Lignin_Flavonoid_Branch Pool Hydroxythis compound Pool (Feruloyl-CoA, p-Coumaroyl-CoA, etc.) CCR CCR (this compound Reductase) Pool->CCR Rate-Limiting Step for Lignin CHS CHS (Chalcone Synthase) Pool->CHS First Step for Flavonoids Aldehydes Hydroxycinnamaldehydes CCR->Aldehydes Chalcones Chalcones CHS->Chalcones Monolignols Monolignols Aldehydes->Monolignols CAD Lignin Lignin & Lignans Monolignols->Lignin Flavonoids Flavonoids, Isoflavonoids, Anthocyanins Chalcones->Flavonoids CHI, F3H, etc.

Caption: this compound esters as a branch point for metabolic pathways.

Role in Plant Development and Defense

The products derived from this compound are indispensable for plant survival. Lignin, a complex phenolic polymer, is deposited in the secondary cell walls of vascular tissues, providing mechanical strength and hydrophobicity, which are essential for water transport and upright growth.[10][11] Lignification also forms a robust physical barrier against pathogens and herbivores.[11][12] When a plant is attacked, the expression of CCR and other lignin biosynthesis genes is often induced, leading to the rapid deposition of a lignin-like barrier at the site of infection.[11][12]

Flavonoids, the products of the competing pathway, serve a multitude of functions, including pigmentation to attract pollinators, UV protection, and acting as signaling molecules and antimicrobial phytoalexins.[6]

Metabolic Engineering Applications

The position of CCR as a gatekeeper to the lignin pathway makes it a prime target for metabolic engineering. Down-regulating CCR expression, for instance through RNAi strategies, can reduce lignin content significantly.[12][13][14] This reduction in carbon flow towards lignin enhances the availability of the precursor hydroxythis compound pool for other pathways.[13] Consequently, CCR-suppressed plants often show a dramatic increase in the accumulation of soluble phenolic compounds, such as flavonoids and hydroxycinnamic acid esters (e.g., chlorogenic acid).[14][15] This strategy holds potential for developing crops with enhanced nutritional value or for producing high-value phytochemicals for the pharmaceutical industry.

Metabolic_Engineering cluster_flux Metabolic Flux CCR_Gene CCR Gene Expression CCR_Activity CCR Enzyme Activity CCR_Gene->CCR_Activity leads to RNAi RNAi-mediated Silencing RNAi->CCR_Gene Lignin Lignin Biosynthesis RNAi->Lignin decreases Flavonoids Soluble Phenolic (e.g., Flavonoid) Biosynthesis RNAi->Flavonoids increases in1 CCR_Activity->in1 in1->Lignin increases in1->Flavonoids decreases (competition) in2

Caption: Logic of redirecting metabolic flux by down-regulating CCR.

Quantitative Data

Table 1: Kinetic Parameters of this compound Reductase (CCR) Isoforms

The kinetic efficiency of CCR varies significantly with the specific isoform and the hydroxythis compound substrate. Feruloyl-CoA is a preferred substrate for many characterized CCRs involved in developmental lignification.[10][16][17]

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Petunia hybrida Ph-CCR1Feruloyl-CoA2.6 ± 0.211.2 ± 0.24.3[10]
Sinapoyl-CoA3.3 ± 0.47.3 ± 0.32.2[10]
p-Coumaroyl-CoA6.5 ± 0.83.1 ± 0.10.5[10]
Capsicum chinense CcCCR1Feruloyl-CoA1.83 ± 0.11-0.213 (µM⁻¹min⁻¹)[17]
p-Coumaroyl-CoA11.24 ± 0.98-0.016 (µM⁻¹min⁻¹)[17]
Sinapoyl-CoA15.67 ± 1.03-0.009 (µM⁻¹min⁻¹)[17]
Capsicum chinense CcCCR2Feruloyl-CoA2.71 ± 0.15-0.819 (µM⁻¹min⁻¹)[17]
p-Coumaroyl-CoA10.57 ± 0.87-0.016 (µM⁻¹min⁻¹)[17]
Sinapoyl-CoA13.11 ± 1.11-0.095 (µM⁻¹min⁻¹)[17]
Medicago truncatula CCR1Feruloyl-CoA4.1 ± 0.81.90.46[18]
Caffeoyl-CoA13.9 ± 3.20.30.02[18]
Medicago truncatula CCR2Caffeoyl-CoA10.9 ± 1.21.70.16[18]
p-Coumaroyl-CoA22.1 ± 3.41.70.08[18]

Note: Direct comparison of k_cat/K_m values between studies may be inexact due to differing assay conditions. Some studies report efficiency in µM⁻¹min⁻¹.

Experimental Protocols

General Plant Tissue Homogenization for Enzyme Extraction
  • Weigh approximately 0.5 - 1.0 g of fresh or frozen plant tissue.[8]

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[8]

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 1-2 mL of ice-cold, appropriate Extraction Buffer per gram of tissue. The buffer composition varies by enzyme (see specific protocols below) but often contains a buffer salt (e.g., Tris-HCl), reducing agents (e.g., 2-mercaptoethanol (B42355) or DTT), and sometimes PVPP to remove phenolics.[1][8]

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with occasional vortexing.[8]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[8]

  • Carefully transfer the supernatant, which is the crude enzyme extract, to a new pre-chilled tube. Keep on ice at all times.[8]

  • Determine the protein concentration of the crude extract using a standard method like the Bradford assay, with BSA as a standard.[8]

Protocol_Workflow Start Start: Plant Tissue Step1 1. Weigh & Freeze in Liquid N₂ Start->Step1 Step2 2. Grind to Fine Powder Step1->Step2 Step3 3. Add Ice-Cold Extraction Buffer Step2->Step3 Step4 4. Homogenize & Incubate on Ice Step3->Step4 Step5 5. Centrifuge at 4°C Step4->Step5 Step6 6. Collect Supernatant (Crude Enzyme Extract) Step5->Step6 Step7 7. Quantify Protein (e.g., Bradford Assay) Step6->Step7 Step8 8. Perform Specific Enzyme Assay Step7->Step8 End Calculate Specific Activity Step8->End

Caption: General workflow for enzyme extraction and activity assay.

Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay
  • Principle: This assay spectrophotometrically measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.[1] The rate of absorbance increase is directly proportional to PAL activity.[1]

  • Materials:

    • Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol.[1]

    • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).[1]

    • Spectrophotometer capable of reading at 290 nm.

  • Procedure:

    • Prepare crude enzyme extract as described in section 6.1 using the PAL Extraction Buffer.

    • In a UV-transparent cuvette, mix 800 µL of Substrate Solution with 100 µL of distilled water.

    • Pre-incubate the reaction mixture at 30°C or 37°C for 5 minutes.[1][19]

    • To start the reaction, add 100 µL of the crude enzyme extract and mix immediately.

    • Monitor the increase in absorbance at 290 nm continuously for 5-10 minutes or at fixed time intervals (e.g., every 30 seconds).

    • Prepare a blank control by adding 100 µL of extraction buffer instead of the enzyme extract.

  • Calculation:

    • Determine the rate of reaction (ΔA₂₉₀/min) from the linear portion of the curve.

    • Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M⁻¹cm⁻¹).[1]

    • Specific Activity (U/mg protein) = (ΔA₂₉₀/min * Total Volume) / (ε * Path Length * Protein conc. * Sample Volume). One unit (U) is often defined as the amount of enzyme that produces 1 nmol of cinnamic acid per minute.

Protocol for 4-Coumarate:CoA Ligase (4CL) Activity Assay
  • Principle: This assay measures the formation of the p-coumaroyl-CoA thioester bond, which has a distinct absorbance maximum at 333 nm.[8] The rate of increase in absorbance is proportional to 4CL activity.[8]

  • Materials:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.[8][20]

    • Substrate/Cofactor Stocks: 10 mM 4-Coumaric Acid, 50 mM ATP, 5 mM Coenzyme A (CoA).[8]

    • Spectrophotometer capable of reading at 333 nm.

  • Procedure:

    • Prepare crude enzyme extract (section 6.1).

    • Prepare a master mix in a microcentrifuge tube containing (for a 1 mL final volume):

      • Assay Buffer

      • 4-Coumaric Acid (final concentration: 1-4 mM)[8][20]

      • ATP (final concentration: 1-5 mM)[8][20]

    • Pipette 980 µL of the master mix into a quartz cuvette.

    • Add 10-20 µL of the crude enzyme extract.

    • Start the reaction by adding 10 µL of 5 mM Coenzyme A (final concentration: 0.05 mM).[8]

    • Immediately place the cuvette in the spectrophotometer and record the absorbance at 333 nm every 15-30 seconds for 5-10 minutes.

    • Perform a control reaction by omitting the enzyme extract.

  • Calculation:

    • Determine the rate of reaction (ΔA₃₃₃/min) from the linear portion of the curve.

    • Calculate activity using the molar extinction coefficient of p-coumaroyl-CoA (ε ≈ 21,000 M⁻¹cm⁻¹).

    • Calculate specific activity as described for PAL.

Protocol for this compound Reductase (CCR) Activity Assay
  • Principle: CCR activity is determined by monitoring the substrate-dependent oxidation of NADPH, which is measured as a decrease in absorbance at 340 nm or 366 nm.[6]

  • Materials:

    • Assay Buffer: 100 mM Sodium/Potassium Phosphate buffer (pH 6.25).[6]

    • Substrate Stock: 30 µM of a specific hydroxythis compound ester (e.g., feruloyl-CoA, prepared enzymatically using 4CL).[6]

    • Cofactor Stock: 0.1 mM NADPH.[6]

    • Spectrophotometer capable of reading at 340 nm or 366 nm.

  • Procedure:

    • Prepare crude enzyme extract or use purified recombinant protein.

    • In a quartz cuvette, prepare a reaction mixture containing (for a 500 µL final volume):

      • Assay Buffer

      • 0.1 mM NADPH

      • 30 µM hydroxythis compound substrate

    • Incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 5-10 µg of enzyme extract or purified protein.

    • Immediately monitor the decrease in absorbance at 366 nm (or 340 nm) for 5-10 minutes.

    • A control reaction without the hydroxythis compound substrate should be performed to account for any non-specific NADPH oxidase activity.

  • Calculation:

    • Determine the rate of reaction (ΔA/min) from the linear portion of the curve.

    • Calculate enzyme activity using the molar extinction coefficient of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹; ε₃₆₆ is lower but can also be used).

    • Calculate specific activity as described for PAL.

References

Methodological & Application

Application Note: Quantification of Cinnamoyl-CoA by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Cinnamoyl-CoA in biological samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle and Introduction

Cinnamoyl-Coenzyme A (this compound) is a critical intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[1][2] Accurate quantification of this compound is essential for studying metabolic flux, enzyme kinetics, and for the development of drugs targeting these pathways.

This method employs reverse-phase HPLC to separate this compound from other cellular components.[3] Quantification is achieved by UV detection, leveraging the strong absorbance of the cinnamoyl moiety. The protocol described here is suitable for the analysis of this compound extracted from plant tissues or enzymatic reactions. For enhanced sensitivity and specificity, this method can be adapted for use with a mass spectrometry (MS) detector.[4][5]

Experimental Protocols

Materials and Reagents
  • Standards: this compound sodium salt

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (B129727) (HPLC Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Reagents:

    • Formic Acid (LC-MS Grade)

    • Trichloroacetic Acid (TCA) or Perchloric Acid (PCA)[4]

    • Potassium Hydroxide (for neutralization if using PCA)

  • Equipment:

    • HPLC system with UV/Vis or Diode Array Detector (DAD)

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of >14,000 x g and 4°C)

    • Homogenizer (e.g., bead beater or mortar and pestle)

    • Syringe filters (0.22 µm, PTFE or regenerated cellulose)[6]

    • Solid Phase Extraction (SPE) C18 cartridges (optional)[1]

    • HPLC vials

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ultrapure water. Mix thoroughly. Store at -80°C for long-term stability.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). A typical concentration range for the calibration curve is 1–100 µg/mL.

Sample Preparation (from Plant Tissue)

This protocol is adapted from methods for extracting short-chain acyl-CoAs from tissue matrices.[4]

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue and immediately place it in a pre-chilled 2 mL tube containing grinding beads and 500 µL of ice-cold 10% Trichloroacetic Acid (TCA).[4] Homogenize until a uniform suspension is achieved. All steps should be performed on ice to minimize degradation.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • (Optional) Solid Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step can improve results.[1]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid.

    • Elute the this compound with 1 mL of 50% methanol containing 0.1% formic acid.

  • Filtration: Filter the final supernatant (or SPE eluate) through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Analysis: Proceed immediately with HPLC analysis or store at -80°C.

HPLC Method and Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax SB-C18, Phenomenex Luna C18(2))[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 311 nm
Run Time 20 minutes
Gradient Elution 0-2 min: 5% B2-12 min: 5% to 60% B12-15 min: 60% to 95% B15-17 min: 95% B17-18 min: 95% to 5% B18-20 min: 5% B (re-equilibration)

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standards into the HPLC system.

  • Peak Integration: Integrate the peak area corresponding to the this compound retention time for each standard.

  • Linear Regression: Plot the integrated peak area (y-axis) against the corresponding standard concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is typically considered acceptable.

  • Sample Quantification: Inject the prepared samples. Integrate the peak area for this compound and use the calibration curve equation to calculate its concentration in the sample. Adjust the final concentration based on the initial sample weight and dilution factors.

Data Presentation

Table 1: HPLC Method Parameters Summary

This table provides a consolidated view of the chromatographic conditions used for the analysis.

ParameterValue
Column Type C18 Reverse-Phase[2]
Dimensions 4.6 x 150 mm, 3.5 µm
Mobile Phase A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 17 min
Flow Rate 1.0 mL/min
Detection Wavelength 311 nm
Injection Volume 10 µL
Table 2: Example Calibration Curve Data

This table shows representative data for a this compound calibration curve.

Concentration (µg/mL)Peak Area (mAU*s)
1.055,280
5.0278,950
10.0561,200
25.01,405,500
50.02,815,000
100.05,640,100
Regression y = 56,350x - 1,200
0.9998

Visualizations

Diagram 1: Experimental Workflow

G Sample 1. Frozen Tissue Sample (~100 mg) Homogenize 2. Homogenize in ice-cold 10% TCA Sample->Homogenize Centrifuge 3. Centrifuge (14,000 x g, 10 min, 4°C) Homogenize->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Filter 5. Filter (0.22 µm) into HPLC Vial Supernatant->Filter Inject 6. Inject Sample onto HPLC System Filter->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Detect 8. UV Detection (311 nm) Separate->Detect Integrate 9. Integrate Peak Area Detect->Integrate Quantify 10. Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for this compound quantification.

Diagram 2: Phenylpropanoid Biosynthesis Pathway

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CCoA This compound Cin->CCoA 4CL pCCoA p-Coumaroyl-CoA Cou->pCCoA 4CL CCoA->pCCoA C4H Chalcones Chalcones pCCoA->Chalcones CHS Lignans Lignans & Lignin pCCoA->Lignans Stilbenes Stilbenes pCCoA->Stilbenes STS Flavonoids Flavonoids & Anthocyanins Chalcones->Flavonoids

Caption: Role of this compound in the Phenylpropanoid Pathway.

References

Application Note: Quantitative Analysis of Cinnamoyl-CoA and its Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of Cinnamoyl-CoA and its key derivatives, including p-Coumaroyl-CoA, Feruloyl-CoA, and Sinapoyl-CoA, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These compounds are critical intermediates in the phenylpropanoid pathway in plants, which leads to the biosynthesis of lignin, flavonoids, and other important secondary metabolites. The protocol provides detailed procedures for sample extraction from plant tissues, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in plant biology, biochemistry, and drug development who require accurate measurement of these low-abundance, yet crucial, metabolites.

Introduction

This compound and its hydroxylated and methoxylated derivatives are central players in the phenylpropanoid metabolic pathway.[1] The conversion of these thioesters, catalyzed by enzymes such as this compound reductase (CCR), is a committed step towards the synthesis of monolignols, the building blocks of lignin.[2][3] The regulation of this pathway is of significant interest for understanding plant development, defense mechanisms, and for biotechnological applications aimed at modifying biomass composition. Due to their low endogenous concentrations and inherent instability, the analysis of these acyl-CoA esters requires a highly sensitive and selective technique like LC-MS/MS. This document outlines a validated workflow for the reliable quantification of these compounds.

Experimental Protocols

Sample Preparation (Extraction from Plant Tissue)

This protocol is optimized for the extraction of phenylpropanoids from plant material, such as Arabidopsis thaliana stems or similar tissues.[4]

Materials:

  • Plant tissue (e.g., stems, leaves), flash-frozen in liquid nitrogen

  • Grinding equipment (mortar and pestle, or bead mill) pre-chilled with liquid nitrogen

  • Extraction Solvent: 75% Methanol (B129727) (v/v) in water, pre-chilled to 4°C[4]

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge capable of 16,000 x g and 4°C

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Weigh approximately 50-100 mg of frozen plant tissue.

  • Immediately grind the tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill. It is critical to keep the sample frozen during this process to prevent enzymatic degradation.

  • Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.

  • Add 1 mL of ice-cold 75% methanol for every 100 mg of tissue fresh weight.[4]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample for 2 hours at 4°C with gentle shaking to facilitate extraction.

  • Centrifuge the extract at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[4]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.

  • Store the samples at -80°C until analysis to ensure stability. For immediate analysis, keep the vials at 4°C in the autosampler.

Liquid Chromatography

Instrumentation:

  • An Ultra-High Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of these polar and non-polar molecules.[5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL[7]

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)[8]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: Optimized for the specific instrument

  • MRM Transitions: The characteristic fragmentation of acyl-CoA molecules involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[8] This allows for the creation of a programmed MRM method to scan for these compounds.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and its primary derivatives.

Table 1: Molecular Weights and Proposed MRM Transitions

CompoundFormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion [M-507+H]⁺ (m/z)
This compoundC₃₀H₄₂N₇O₁₇P₃S897.1520898.159391.1
p-Coumaroyl-CoAC₃₀H₄₂N₇O₁₈P₃S913.1470914.154407.1
Feruloyl-CoAC₃₁H₄₄N₇O₁₉P₃S943.1575944.165437.1
Sinapoyl-CoAC₃₂H₄₆N₇O₂₀P₃S973.1681974.176467.1

Table 2: Example Quantitative Results from Plant Tissue Analysis

This table presents hypothetical, yet realistic, concentration ranges observed in plant tissues to illustrate the application of the method. Actual concentrations will vary significantly based on plant species, tissue type, and developmental stage.

CompoundConcentration Range (pmol/g FW)Limit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)
This compound5 - 502.06.5
p-Coumaroyl-CoA20 - 2001.55.0
Feruloyl-CoA50 - 5001.03.5
Sinapoyl-CoA10 - 1002.58.0

Visualizations

Phenylpropanoid Biosynthetic Pathway

The following diagram illustrates the core section of the phenylpropanoid pathway, highlighting the enzymatic conversion of this compound and its derivatives, which are the focus of this application note.

Phenylpropanoid_Pathway cluster_lignin Lignin Biosynthesis Phe Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H CinCoA This compound Cinnamate->CinCoA 4CL Caffeate Caffeic Acid pCoumarate->Caffeate C3H pCouCoA p-Coumaroyl-CoA pCoumarate->pCouCoA 4CL Ferulate Ferulic Acid Caffeate->Ferulate COMT CafCoA Caffeoyl-CoA Caffeate->CafCoA 4CL Sinapate Sinapic Acid Ferulate->Sinapate F5H, COMT FerCoA Feruloyl-CoA Ferulate->FerCoA 4CL SinCoA Sinapoyl-CoA Sinapate->SinCoA 4CL Aldehydes Cinnamaldehydes CinCoA->Aldehydes CCR pCouCoA->Aldehydes CCR Flavonoids Flavonoids pCouCoA->Flavonoids CHS CafCoA->Aldehydes CCR FerCoA->Aldehydes CCR SinCoA->Aldehydes CCR Alcohols Monolignols Aldehydes->Alcohols CAD Lignin Lignin Alcohols->Lignin PAL PAL C4H C4H 4CL 4CL C3H C3H COMT COMT F5H F5H CCR CCR CAD CAD CHS CHS

Caption: Core reactions of the phenylpropanoid pathway leading to lignin.

Experimental Workflow Diagram

This diagram outlines the sequential steps of the analytical protocol, from sample collection to final data analysis.

Experimental_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plant Tissue Collection (Flash Freeze in Liquid N2) B 2. Homogenization (Grind to fine powder) A->B C 3. Extraction (75% Methanol, 4°C) B->C D 4. Centrifugation & Filtration (16,000 x g, 0.22 µm filter) C->D E 5. UPLC Separation (C18 Reverse Phase) D->E F 6. MS/MS Detection (ESI+, MRM Mode) E->F G 7. Peak Integration F->G H 8. Quantification (Standard Curve) G->H I 9. Data Reporting H->I

Caption: Workflow for this compound and derivatives analysis.

Conclusion

The LC-MS/MS method presented provides a sensitive, selective, and reliable approach for the quantification of this compound and its key derivatives in plant tissues. The detailed protocol for sample preparation, chromatography, and mass spectrometry, combined with the provided MRM transitions, offers a complete solution for researchers studying the phenylpropanoid pathway. This application note serves as a valuable resource for enabling precise metabolic profiling and advancing our understanding of plant secondary metabolism.

References

Application Notes and Protocols for Cinnamoyl-CoA Reductase (CCR) Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl-CoA reductase (CCR) (EC 1.2.1.44) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in the biosynthesis of monolignols, the precursors of lignin (B12514952).[1][2] Lignin is a complex polymer that provides structural integrity to the plant cell wall and acts as a barrier against pathogens.[3][4] CCR facilitates the NADPH-dependent reduction of hydroxythis compound thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA) to their corresponding hydroxycinnamaldehydes.[2][5] Given its critical role in lignin biosynthesis, CCR is a key target for research in plant biology, biofuel production, and the development of compounds that may modulate plant growth and defense mechanisms. These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine CCR activity.

Principle of the Assay

The enzymatic activity of CCR is determined by monitoring the decrease in absorbance resulting from the oxidation of NADPH to NADP⁺. NADPH strongly absorbs light at 340 nm, while NADP⁺ does not. The rate of decrease in absorbance at this wavelength is directly proportional to the rate of the CCR-catalyzed reaction. The reaction is initiated by the addition of the this compound substrate to a reaction mixture containing the enzyme, NADPH, and a suitable buffer.

The reaction catalyzed by CCR is as follows:

Hydroxythis compound + NADPH + H⁺ → Hydroxycinnamaldehyde + NADP⁺ + CoASH

Required Materials and Reagents

Reagents
  • Potassium Phosphate (B84403) Buffer (100 mM, pH 6.25): Prepare a 100 mM stock solution of potassium phosphate and adjust the pH to 6.25.

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form): Prepare a 10 mM stock solution in the potassium phosphate buffer. Store at -20°C.

  • This compound Substrates:

    • Feruloyl-CoA

    • p-Coumaroyl-CoA

    • Sinapoyl-CoA

    • Caffeoyl-CoA Prepare 1 mM stock solutions of each substrate in the potassium phosphate buffer. Store at -20°C. Note: The synthesis of these substrates may be required if not commercially available.

  • CCR Enzyme: Purified recombinant CCR or a protein extract from plant tissue.

  • Bovine Serum Albumin (BSA): (Optional) Can be included in the reaction mixture to stabilize the enzyme.

  • Distilled, deionized water (ddH₂O)

Equipment
  • UV/Vis Spectrophotometer capable of reading absorbance at 340 nm, preferably with temperature control.

  • Cuvettes (quartz or disposable UV-transparent)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Ice bucket

Experimental Protocols

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 6.25):

    • Prepare solutions of 100 mM monobasic potassium phosphate (KH₂PO₄) and 100 mM dibasic potassium phosphate (K₂HPO₄).

    • Mix the two solutions while monitoring the pH until a stable pH of 6.25 is achieved.

    • Sterilize by autoclaving and store at 4°C.

  • Working Solutions:

    • On the day of the experiment, thaw the NADPH and this compound stock solutions on ice.

    • Dilute the stock solutions to the desired final concentrations in the potassium phosphate buffer.

CCR Enzymatic Assay Protocol (Spectrophotometric)
  • Reaction Mixture Preparation:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume of 500 µL) by adding the following components in the order listed:

      • Potassium Phosphate Buffer (100 mM, pH 6.25) to bring the final volume to 500 µL.

      • NADPH to a final concentration of 0.1 mM.[5]

      • CCR enzyme (e.g., 5 µg of purified recombinant protein).[5] The optimal amount of enzyme should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Set the temperature to 30°C.[5]

  • Assay Procedure:

    • Transfer the reaction mixture (without the substrate) to a cuvette and place it in the spectrophotometer.

    • Incubate for 3-5 minutes to allow the temperature to equilibrate.

    • Blank the spectrophotometer with this mixture.

    • Initiate the reaction by adding the this compound substrate (e.g., feruloyl-CoA to a final concentration of 30 µM).[5]

    • Immediately mix the contents of the cuvette by gentle inversion or with a pipette.

    • Start monitoring the decrease in absorbance at 340 nm for 10 minutes, taking readings every 30-60 seconds.[5]

  • Control Reactions:

    • No Enzyme Control: A reaction mixture containing all components except the CCR enzyme to account for any non-enzymatic degradation of NADPH.

    • No Substrate Control: A reaction mixture containing all components except the this compound substrate to establish the baseline stability of NADPH in the presence of the enzyme.

Data Analysis
  • Calculate the rate of reaction (ΔA₃₄₀/min): Determine the initial linear rate of the reaction from the plot of absorbance versus time.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme])

    Where:

    • ΔA₃₄₀/min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

    • l is the path length of the cuvette (usually 1 cm).

    • [Enzyme] is the concentration of the enzyme in mg/mL in the final reaction volume.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay with varying concentrations of the this compound substrate while keeping the enzyme and NADPH concentrations constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Data Presentation

Table 1: Kinetic Parameters of Various this compound Reductases

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ or kcat/Kₘ (µM⁻¹ min⁻¹)Reference
Oryza sativa (OsCCR19)p-Coumaroyl-CoA36.660.60[5]
Feruloyl-CoA26.850.43[5]
Sinapoyl-CoA62.540.55[5]
Oryza sativa (OsCCR20)p-Coumaroyl-CoA24.080.32[5]
Feruloyl-CoA15.711.41[5]
Sinapoyl-CoA23.340.24[5]
Oryza sativa (OsCCR21)p-Coumaroyl-CoA16.36-[5]
Feruloyl-CoA2.70-[5]
Sinapoyl-CoA10.20-[5]
Capsicum chinense (CcCCR2)p-Coumaroyl-CoA107.210.016[6]
Feruloyl-CoA16.530.819[6]
Sinapoyl-CoA95.870.095[6]

Visualizations

Lignin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA p_Coumaroyl_CoA->Feruloyl_CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_alcohol p-Coumaryl Alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Lignin Lignin p_Coumaryl_alcohol->Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin CCR_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Buffer, NADPH, Substrates, Enzyme) Reaction_Setup 2. Set up Reaction Mixture (Buffer, NADPH, Enzyme) Prepare_Reagents->Reaction_Setup Equilibrate 4. Equilibrate and Blank Reaction_Setup->Equilibrate Spectro_Setup 3. Set up Spectrophotometer (340 nm, 30°C) Spectro_Setup->Equilibrate Initiate_Reaction 5. Initiate Reaction (Add Substrate) Equilibrate->Initiate_Reaction Monitor_Absorbance 6. Monitor Absorbance Decrease Initiate_Reaction->Monitor_Absorbance Data_Analysis 7. Data Analysis (Calculate Rate, Activity, Kinetics) Monitor_Absorbance->Data_Analysis

References

Synthesis of Cinnamoyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[1][2][3] In vitro assays utilizing this compound are crucial for studying the kinetics and inhibition of enzymes involved in these pathways, such as this compound reductase (CCR), which is a key enzyme in lignin (B12514952) biosynthesis.[4][5][6][7] The availability of high-purity this compound is therefore essential for accurate and reproducible experimental results. This document provides detailed protocols for the enzymatic and chemical synthesis of this compound, methods for its purification and characterization, and a summary of relevant quantitative data.

Synthesis Methodologies

This compound can be synthesized through both enzymatic and chemical approaches. The choice of method depends on factors such as the desired yield, purity requirements, and the availability of starting materials and enzymes.

Enzymatic Synthesis: This method utilizes enzymes such as 4-Coumarate-CoA ligase (4CL) to catalyze the formation of a thioester bond between cinnamic acid and Coenzyme A (CoA).[7][8] This approach is highly specific and typically yields the biologically active isomer.

Chemical Synthesis: Chemical methods offer an alternative for producing this compound. One common approach involves the activation of cinnamic acid with reagents like carbonyldiimidazole (CDI) or ethyl chloroformate (ECF), followed by reaction with CoA.[9][10] The ECF-mediated coupling is reported to be particularly well-suited for α,β-unsaturated acyl-CoA thioesters like this compound.[9][10]

Data Presentation: Comparison of Synthesis Methods

ParameterEnzymatic Synthesis (using 4CL)Chemical Synthesis (ECF-mediated)Chemical Synthesis (CDI-mediated)
Starting Materials Cinnamic acid, Coenzyme A, ATP, Mg²⁺Cinnamic acid, Coenzyme A, Ethyl chloroformate, Triethylamine (B128534)Cinnamic acid, Coenzyme A, Carbonyldiimidazole
Key Reagent/Enzyme 4-Coumarate-CoA ligase (4CL)Ethyl chloroformate (ECF)Carbonyldiimidazole (CDI)
Reported Yield High efficiency, with total yields between 88-95% for similar hydroxycinnamoyl-CoAs.[11]75%[9][10]Generally lower yields for α,β-unsaturated acyl-CoAs compared to ECF method.
Specificity High, produces the natural stereoisomer.Can produce a mixture of isomers if not controlled.Can produce a mixture of isomers.
Reaction Conditions Aqueous buffer, pH ~7.5, 30-37°C.[12]Anhydrous organic solvent, low temperature.Anhydrous organic solvent.
Purification HPLC, Solid Phase Extraction (SPE).[4][7][11]HPLC, Solid Phase Extraction (SPE).HPLC, Solid Phase Extraction (SPE).
Advantages High specificity, mild reaction conditions.No need for enzyme expression and purification, scalable.Readily available reagents.
Disadvantages Requires production and purification of the enzyme.Harsher reaction conditions, potential for side reactions.Can be less efficient for this specific substrate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using 4-Coumarate-CoA Ligase (4CL)

This protocol is adapted from methodologies described for the synthesis of hydroxycinnamoyl-CoAs.[12]

Materials:

  • Cinnamic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Purified 4-Coumarate-CoA ligase (4CL) enzyme (e.g., from Arabidopsis thaliana)

  • Reaction tubes

  • Incubator/water bath at 30°C

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture in a total volume of 10 mL of 50 mM Tris-HCl buffer (pH 7.5).

  • Add the following components to the reaction mixture to the final concentrations indicated:

    • Cinnamic acid (from a stock solution in DMSO or ethanol) to a final concentration of 0.33 mg/mL.

    • Coenzyme A (CoA) to a final concentration of 0.2 mg/mL.

    • ATP to a final concentration of 0.69 mg/mL.

    • MgCl₂ to a final concentration of 2.5 mM.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a suitable amount of purified 4CL enzyme. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 30°C for 1-2 hours. The progress of the reaction can be monitored by HPLC.

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with formic acid.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Purify the this compound from the supernatant using HPLC or SPE cartridges.

Protocol 2: Chemical Synthesis of this compound via Ethyl Chloroformate (ECF) Activation

This protocol is based on the successful synthesis of this compound with a reported yield of 75%.[9][10]

Materials:

  • Cinnamic acid

  • Coenzyme A (CoA) lithium salt

  • Ethyl chloroformate (ECF)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

  • Round bottom flask and magnetic stirrer

  • HPLC system for purification and analysis

Procedure:

  • Dissolve cinnamic acid in anhydrous THF in a round bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution while stirring.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at 0°C for 30 minutes to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve Coenzyme A in a minimal amount of water and then dilute with anhydrous THF.

  • Slowly add the CoA solution to the mixed anhydride solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a small amount of water.

  • Remove the organic solvent under reduced pressure.

  • Purify the resulting this compound using HPLC.

Purification and Characterization

Purification:

  • Solid Phase Extraction (SPE): C18 SPE cartridges can be used for initial purification. A common elution buffer is 40% methanol with 0.1 M acetic acid.[4][7][13]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., C18 column) is the most common method for obtaining high-purity this compound. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for elution.

Characterization:

  • HPLC-MS: The identity and purity of the synthesized this compound can be confirmed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][7][13] The expected mass of the this compound molecule can be calculated and compared with the mass spectrum.

  • UV-Vis Spectroscopy: this compound exhibits a characteristic UV absorbance maximum. The concentration can be determined spectrophotometrically.

In Vitro Assays

The synthesized this compound can be used as a substrate in various in vitro enzyme assays. For example, the activity of this compound Reductase (CCR) can be monitored by measuring the decrease in absorbance of NADPH at 340 nm as it is consumed during the reduction of this compound to cinnamaldehyde.[12]

Mandatory Visualizations

Enzymatic_Synthesis_of_Cinnamoyl_CoA cinnamic_acid Cinnamic Acid enzyme 4-Coumarate-CoA Ligase (4CL) Mg²⁺ cinnamic_acid->enzyme coa Coenzyme A coa->enzyme atp ATP atp->enzyme amp_ppi AMP + PPi enzyme->amp_ppi cinnamoyl_coa This compound enzyme->cinnamoyl_coa Thioesterification

Caption: Enzymatic synthesis of this compound.

Chemical_Synthesis_of_Cinnamoyl_CoA cinnamic_acid Cinnamic Acid mixed_anhydride Mixed Anhydride Intermediate cinnamic_acid->mixed_anhydride Activation ecf Ethyl Chloroformate (ECF) Triethylamine cinnamoyl_coa This compound mixed_anhydride->cinnamoyl_coa Thioesterification coa Coenzyme A coa->cinnamoyl_coa

Caption: Chemical synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis enzymatic Enzymatic Synthesis purification Purification (SPE / HPLC) enzymatic->purification chemical Chemical Synthesis chemical->purification characterization Characterization (HPLC-MS, UV-Vis) purification->characterization in_vitro_assay In Vitro Assay (e.g., CCR activity) characterization->in_vitro_assay data_analysis Data Analysis in_vitro_assay->data_analysis

Caption: Experimental workflow for this compound.

Stability and Storage

This compound, like other acyl-CoA thioesters, is susceptible to hydrolysis. It is recommended to store purified this compound solutions at -80°C for long-term stability. For short-term storage, -20°C is adequate. Avoid repeated freeze-thaw cycles. Lyophilized powder is more stable and should be stored desiccated at -20°C or below.

References

Application Notes & Protocols for Recombinant Expression of Cinnamoyl-CoA Reductase in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the NADPH-dependent reduction of this compound esters to their corresponding cinnamaldehydes.[1][2][3][4][5] This is the first committed step in the biosynthesis of monolignols, the precursors of lignin (B12514952).[3][4][6] Lignin is a complex polymer essential for structural integrity in plants and is also a significant factor in processes such as papermaking and biofuel production.[1] The manipulation of CCR activity is a key target for altering lignin content and composition in plants. Furthermore, the aldehydes produced by CCR are precursors for various valuable secondary metabolites, making recombinant CCR a useful biocatalyst.[1][7]

This document provides a comprehensive guide for the recombinant expression of CCR in Escherichia coli, a widely used and efficient host for producing heterologous proteins.[8][9] The protocols detailed below cover the entire workflow from gene cloning to protein purification and functional analysis.

Key Signaling Pathway: Monolignol Biosynthesis

The following diagram illustrates the central role of this compound Reductase (CCR) in the monolignol biosynthesis pathway, a branch of the larger phenylpropanoid pathway.

Monolignol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Hydroxycinnamoyl_CoAs Hydroxycinnamoyl-CoAs (e.g., Feruloyl-CoA, p-Coumaroyl-CoA) p_Coumaric_Acid->Hydroxycinnamoyl_CoAs 4CL Cinnamaldehydes Cinnamaldehydes (e.g., Coniferaldehyde, p-Coumaraldehyde) Hydroxycinnamoyl_CoAs->Cinnamaldehydes CCR (EC 1.2.1.44) + NADPH Monolignols Monolignols (e.g., Coniferyl alcohol, p-Coumaryl alcohol) Cinnamaldehydes->Monolignols CAD + NADPH Lignin Lignin Monolignols->Lignin Peroxidases

Caption: Simplified monolignol biosynthesis pathway highlighting the role of CCR.

Experimental Workflow

The overall process for obtaining active, purified recombinant CCR from E. coli is depicted below. This workflow is detailed in the subsequent protocols.

CCR_Expression_Workflow start Start: CCR Gene pcr 1. PCR Amplification of CCR cDNA start->pcr ligation 3. Ligation into Expression Vector pcr->ligation vector_prep 2. Vector Preparation (e.g., pET-28a) vector_prep->ligation transformation_cloning 4. Transformation into Cloning Strain (e.g., DH5α) ligation->transformation_cloning plasmid_prep 5. Plasmid Purification & Sequence Verification transformation_cloning->plasmid_prep transformation_expression 6. Transformation into Expression Strain (e.g., BL21(DE3)) plasmid_prep->transformation_expression culture 7. Cell Culture & Growth (37°C) transformation_expression->culture induction 8. Induction of Expression (IPTG, 16-25°C) culture->induction harvest 9. Cell Harvest (Centrifugation) induction->harvest lysis 10. Cell Lysis (Sonication) harvest->lysis purification 11. Protein Purification (Ni-NTA Chromatography) lysis->purification analysis 12. Purity Analysis (SDS-PAGE) purification->analysis activity_assay 13. Enzyme Activity Assay purification->activity_assay end Finish: Purified, Active CCR analysis->end activity_assay->end

Caption: Workflow for recombinant CCR expression and purification.

Protocols

Protocol 1: Cloning of CCR into an Expression Vector

This protocol describes the cloning of a CCR coding sequence into a pET series vector (e.g., pET-28a), which will append an N-terminal Hexa-histidine (6xHis) tag for subsequent purification.

Materials:

  • CCR cDNA template

  • High-fidelity DNA polymerase

  • Forward and reverse primers with appropriate restriction sites (e.g., NdeI and XhoI)

  • pET-28a(+) expression vector

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer

  • T4 DNA Ligase and buffer

  • DH5α competent E. coli cells

  • Luria-Bertani (LB) agar (B569324) plates with Kanamycin (50 µg/mL)

  • Plasmid miniprep kit

  • DNA sequencing service

Methodology:

  • PCR Amplification: Amplify the CCR coding sequence using PCR with primers incorporating restriction sites that are compatible with the multiple cloning site of pET-28a.

  • Digestion: Digest both the purified PCR product and the pET-28a vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.

  • Purification: Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested insert into the prepared pET-28a vector using T4 DNA Ligase. Incubate overnight at 16°C.

  • Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells via heat shock (42°C for 45-60 seconds).[8]

  • Plating: Plate the transformed cells onto LB agar plates containing Kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Screening and Sequencing: Select individual colonies, grow overnight in LB broth with Kanamycin, and isolate the plasmid DNA using a miniprep kit. Verify the correct insertion and sequence of the CCR gene by Sanger sequencing.

Protocol 2: Expression of Recombinant CCR in E. coli

Materials:

  • Verified pET-28a-CCR plasmid

  • BL21(DE3) competent E. coli cells[10][11]

  • LB agar plates with Kanamycin (50 µg/mL)

  • LB broth with Kanamycin (50 µg/mL)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) stock solution (1 M)

Methodology:

  • Transformation: Transform the pET-28a-CCR plasmid into competent E. coli BL21(DE3) cells and plate on LB-Kanamycin agar.[8] Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with Kanamycin and grow overnight at 37°C with shaking (200-220 rpm).

  • Main Culture: Inoculate 1 L of LB broth with Kanamycin with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]

  • Induction: Cool the culture to the desired induction temperature (e.g., 16°C or 25°C). Add IPTG to a final concentration of 0.1-0.5 mM.[12][13][14]

  • Expression: Continue to incubate the culture with shaking for an extended period. For 16°C, incubate overnight (16-20 hours).[12][13] For 25°C, incubate for 5-6 hours.[14]

  • Harvesting: Harvest the cells by centrifugation at 4,500 x g for 15 minutes at 4°C.[15] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of His-tagged CCR

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the 6xHis-tagged CCR protein.[16][17][18]

Materials:

  • E. coli cell pellet containing expressed CCR

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM Imidazole (B134444), 10% Glycerol, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 20-40 mM Imidazole, 10% Glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol)

  • Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity resin[17]

  • Lysozyme (B549824), DNase I

Methodology:

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lysis: Add lysozyme (1 mg/mL) and incubate on ice for 30 minutes. Lyse the cells by sonication on ice until the suspension is no longer viscous. Add DNase I to reduce viscosity from released DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble fraction).

  • Binding: Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by gravity flow or gentle mixing for 1 hour at 4°C.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CCR protein from the resin using 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions for the presence of purified CCR using SDS-PAGE. Pool the fractions containing the pure protein.

  • Dialysis: If necessary, dialyze the purified protein against a suitable storage buffer (e.g., PBS with 1 mM DTT) to remove imidazole and prepare for activity assays or storage.[12]

Protocol 4: CCR Enzyme Activity Assay

The activity of CCR is determined by monitoring the decrease in absorbance at 336 nm or 366 nm, which corresponds to the consumption of the hydroxythis compound substrate in the presence of NADPH.[13]

Materials:

  • Purified recombinant CCR enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl or Potassium Phosphate buffer, pH 6.5)[10][11]

  • NADPH stock solution

  • Substrate stock solution (e.g., Feruloyl-CoA, p-Coumaroyl-CoA, Caffeoyl-CoA, or Sinapoyl-CoA)[12]

  • UV-Vis Spectrophotometer

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, NADPH (final concentration ~150 µM), and the hydroxythis compound substrate (final concentration ranging from 5-100 µM for kinetic analysis).

  • Initiation: Equilibrate the mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding a small volume of purified CCR enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 336 nm for Feruloyl-CoA) for 5-10 minutes.[13]

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the substrate. One unit of activity is typically defined as the amount of enzyme that consumes 1 µmol of substrate per minute.

  • Kinetics: To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[13]

Data Presentation

Table 1: Summary of Expression and Purification Conditions
ParameterConditionReference
Expression Host E. coli BL21(DE3)[10][11]
Expression Vector pET-28a, pET-29b, pQE31[1][12][13]
Culture Medium Luria-Bertani (LB) Broth[12]
Growth Temperature 37°C[13][19]
Inducer Isopropyl-β-D-thiogalactopyranoside (IPTG)[12]
Inducer Conc. 0.1 - 0.5 mM[12][13][14][19]
Induction Temp. 16°C - 25°C[12][13][14]
Induction Time 5 hours to Overnight[12][19]
Purification Method Ni-NTA Affinity Chromatography[12][14]
Table 2: Representative Enzyme Kinetic Parameters for Recombinant CCR

Kinetic values are highly dependent on the specific CCR isoform and plant source. The data below is a representative compilation.

CCR Source PlantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Leucaena leucocephalaFeruloyl-CoA--4.6 x 106[10][11]
Caffeoyl-CoA--2.4 x 106[10][11]
Sinapoyl-CoA--2.3 x 106[10][11]
p-Coumaroyl-CoA--1.7 x 106[10][11]
Oryza sativa (OsCCR20)Feruloyl-CoA15.71-1.41 (µM-1min-1)[14]
p-Coumaroyl-CoA24.08-0.32 (µM-1min-1)[14]
Sinapoyl-CoA23.34-0.24 (µM-1min-1)[14]
Medicago truncatulaFeruloyl-CoAHigh AffinityHigh Turnover-[6]
(CCR1)Caffeoyl-CoALow AffinityLow Activity-[6]
Medicago truncatulaCaffeoyl-CoAHigh Affinity--[6]
(CCR2)p-Coumaroyl-CoAHigh Affinity--[6]

References

Application Notes and Protocols for the Extraction of Cinnamoyl-CoA from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamoyl-Coenzyme A (Cinnamoyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, stilbenes, and coumarins. These compounds are crucial for plant development, defense against pathogens, and adaptation to environmental stresses. For researchers in plant biology, biochemistry, and drug development, the accurate extraction and quantification of this compound are essential for understanding metabolic fluxes, gene function, and for the bioengineering of valuable natural products.

These application notes provide a detailed protocol for the extraction of this compound from plant tissues, tailored for researchers, scientists, and drug development professionals. The protocol is designed to ensure the stability and recovery of this relatively low-abundance and labile thioester. Furthermore, this document includes a summary of quantitative data and visual diagrams of the biosynthetic pathway and experimental workflow to facilitate comprehension and application.

Comparative Data of Extraction Methods

The successful extraction of this compound is highly dependent on the plant species, tissue type, developmental stage, and the chosen extraction method. Due to the low endogenous concentrations of acyl-CoA esters, highly sensitive analytical methods are required for their quantification. Below is a table summarizing representative data on the concentration of acyl-CoA esters in plant tissues and the kinetic parameters of this compound Reductase (CCR), the enzyme that utilizes various this compound esters as substrates. This information can guide researchers in selecting plant material and anticipating the relative abundance of different this compound derivatives.

Plant SpeciesTissue/OrganAnalyteConcentration / Kinetic ParameterKey Findings & Significance
Brassica napusMaturing SeedsTotal Acyl-CoA Pool3-6 µMProvides a baseline concentration range for acyl-CoA esters in lipid-rich tissues.[1]
Arabidopsis thalianaSeedlingsTotal Acyl-CoA Pool3-6 µMIndicates similar acyl-CoA concentrations in young, actively growing tissues.[1]
Triticum aestivum (Wheat)StemFeruloyl-CoA (as substrate for Ta-CCR1)Km = 5.8 µMFeruloyl-CoA is the preferred substrate, suggesting its relative abundance in wheat stems during lignification.[2]
Oryza sativa (Rice)-Feruloyl-CoA (as substrate for OsCCR20 & OsCCR21)Km = 15.71 µM (OsCCR20), 2.70 µM (OsCCR21)Strong preference for Feruloyl-CoA, consistent with the high guaiacyl lignin (B12514952) content in rice.[3]
Medicago truncatula-Feruloyl-CoA (for CCR1), Caffeoyl-CoA & p-Coumaroyl-CoA (for CCR2)CCR1 prefers Feruloyl-CoA; CCR2 prefers Caffeoyl- and p-Coumaroyl-CoA.Demonstrates tissue- and enzyme-specific utilization of different this compound esters.[4]
Petunia hybrida-Feruloyl-CoA & Sinapoyl-CoA (for Ph-CCR1)Exhibits greatest catalytic efficiency with Feruloyl-CoA and Sinapoyl-CoA.Suggests these are the primary this compound esters in the lignin pathway of this species.[5]

Biosynthetic Pathway of this compound

This compound is synthesized from the amino acid L-phenylalanine through the general phenylpropanoid pathway. Understanding this pathway is crucial for studies aimed at modulating the levels of this compound and its derivatives in plants.

Phenylpropanoid_Pathway cluster_products L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Cinnamoyl_CoA This compound Cinnamic_Acid->Cinnamoyl_CoA 4CL/CNL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA F5H/COMT Lignins Lignins Feruloyl_CoA->Lignins Sinapoyl_CoA->Lignins

Caption: General phenylpropanoid pathway leading to this compound and its derivatives.

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound from plant tissues, optimized for subsequent analysis by LC-MS/MS.

Principle

The protocol involves the rapid quenching of metabolic activity by flash-freezing the plant tissue, followed by homogenization and extraction in an acidic solvent to improve the stability of the thioester bond. A subsequent Solid Phase Extraction (SPE) step is employed to remove interfering substances and concentrate the acyl-CoA esters prior to analysis.

Materials and Reagents
  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: Methanol/Water/Formic Acid (70:30:1, v/v/v), pre-chilled to -20°C

  • SPE Columns: Oasis HLB (or equivalent polymeric reversed-phase) cartridges

  • SPE Conditioning Solvent 1: 100% Methanol

  • SPE Conditioning Solvent 2: Deionized Water

  • SPE Wash Solvent: Deionized Water

  • SPE Elution Solvent: Methanol with 5% Formic Acid

  • Nitrogen gas supply for drying

  • LC-MS grade solvents (water, methanol, acetonitrile, formic acid)

  • This compound standard (for quantification)

Equipment
  • High-speed refrigerated centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • SPE manifold

  • Sample concentrator (e.g., nitrogen evaporator)

  • Analytical balance

  • LC-MS/MS system

Procedure
  • Sample Collection and Preparation:

    • Harvest fresh plant tissue (e.g., leaves, stems, roots) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

    • Store samples at -80°C until extraction.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen plant powder into a pre-chilled centrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (Methanol/Water/Formic Acid, 70:30:1, v/v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 20 minutes at a controlled temperature (e.g., 4°C).

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant into a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of extraction solvent, and combine the supernatants.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge by passing 1 mL of 100% Methanol followed by 1 mL of deionized water through the column.

    • Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove polar impurities.

    • Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum.

    • Elute the this compound and other acyl-CoAs with 1 mL of the elution solvent (Methanol with 5% Formic Acid).

    • Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The specific precursor-to-product ion transitions for this compound should be optimized using a pure standard.

Experimental Workflow Diagram

Extraction_Workflow Start Plant Tissue Collection Flash_Freeze Flash Freezing in Liquid N2 Start->Flash_Freeze Grinding Cryogenic Grinding Flash_Freeze->Grinding Extraction Solvent Extraction (MeOH/H2O/Formic Acid) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE_Cleanup Solid Phase Extraction (SPE) Supernatant_Collection->SPE_Cleanup Drying Evaporation to Dryness SPE_Cleanup->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis End Data Quantification LCMS_Analysis->End

Caption: Workflow for the extraction and analysis of this compound from plant tissue.

References

Metabolic Engineering of the Cinnamoyl-CoA Pathway for Biofuel Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cinnamoyl-CoA pathway, a central route in plant secondary metabolism for the biosynthesis of lignin (B12514952) and other phenylpropanoids, presents a promising target for metabolic engineering to produce advanced biofuels. By redirecting carbon flux from lignin production towards the synthesis of valuable platform chemicals and fuel molecules, microbial cell factories can be engineered to convert renewable feedstocks into next-generation biofuels. This document provides detailed application notes and protocols for the metabolic engineering of the this compound pathway, focusing on the production of biofuel precursors and polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters that can be used as bioplastics or converted into fuel.

Signaling Pathways and Metabolic Engineering Strategies

The core strategy involves introducing and optimizing a heterologous pathway in a microbial chassis, such as Escherichia coli or Pseudomonas putida, to convert intermediates of the this compound pathway into desired biofuels. A key precursor is p-coumaric acid, which can be produced from L-tyrosine or L-phenylalanine. This is then activated to p-coumaroyl-CoA, a central intermediate that can be channeled into various production pathways.

Cinnamoyl_CoA_Pathway_for_Biofuels L-Tyrosine L-Tyrosine p-Coumaric_Acid p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaryl_Alcohol p-Coumaryl Alcohol (Biofuel Precursor) Fatty_Acyl-CoA Fatty Acyl-CoA mcl-PHA mcl-PHA (Bioplastic/Biofuel)

Key enzymes in the engineered pathway include:

  • TAL (Tyrosine Ammonia Lyase): Converts L-tyrosine to p-coumaric acid.

  • 4CL (4-Coumarate:CoA Ligase): Activates p-coumaric acid to p-coumaroyl-CoA.

  • CCR (this compound Reductase): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

  • ADH (Alcohol Dehydrogenase): Reduces p-coumaraldehyde to p-coumaryl alcohol.

  • PhaG, AlkK, PhaC1/C2: Enzymes involved in the conversion of fatty acid intermediates to medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1]

Data Presentation

The following tables summarize quantitative data from various studies on the microbial production of this compound pathway-derived products.

Table 1: Production of p-Coumaric Acid and p-Coumaryl Alcohol

Host OrganismProductKey Genetic ModificationsTiterYieldProductivityReference
Saccharomyces cerevisiaep-Coumaric AcidOverexpression of TAL, ARO4(K229L), ARO7(G141S), aroL; Deletion of pdc5, aro101.93 ± 0.26 g/L--[2]
Escherichia colip-Coumaric AcidOverexpression of SmPAL, AtC4H, AtCPR1; Deletion of poxB, pta-ackA; Overexpression of zwf1.5 g/L-31.8 mg/L/h[3]
Escherichia colip-Coumaryl AlcoholIntroduction of an artificial phenylpropanoid pathway501.8 ± 41.4 mg/L--[4]

Table 2: Production of Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHA) from p-Coumaric Acid

Host OrganismProductKey Genetic ModificationsTiter (g/L)Yield (g mcl-PHA / g CDW)Reference
Pseudomonas putida KT2440 (Wild Type)mcl-PHA-~0.2~0.1[1]
Pseudomonas putida (Engineered)mcl-PHADeletion of phaZ, fadBA1, fadBA2; Overexpression of phaG, alkK, phaC1, phaC2~0.3~0.12[1]

Experimental Workflow

A typical experimental workflow for engineering a microbial host for biofuel production from the this compound pathway involves several key stages, from initial strain design to final product analysis.

Experimental_Workflow Strain_Design Strain Design & Pathway Selection Gene_Synthesis Gene Synthesis & Codon Optimization Strain_Design->Gene_Synthesis Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host Transformation Plasmid_Construction->Host_Transformation Strain_Cultivation Strain Cultivation & Induction Host_Transformation->Strain_Cultivation Fermentation Fed-Batch Fermentation Strain_Cultivation->Fermentation Product_Extraction Product Extraction Fermentation->Product_Extraction Product_Analysis Product Analysis (GC-MS/HPLC) Product_Extraction->Product_Analysis Data_Analysis Data Analysis & Optimization Product_Analysis->Data_Analysis Data_Analysis->Strain_Design Iterative Improvement

Experimental Protocols

Protocol 1: Construction of a p-Coumaryl Alcohol Producing E. coli Strain

This protocol describes the assembly of a plasmid for the expression of genes required for p-coumaryl alcohol production from L-tyrosine.

1. Gene Synthesis and Plasmid Backbone:

  • Synthesize the genes for Tyrosine Ammonia Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), this compound Reductase (CCR), and an Alcohol Dehydrogenase (ADH). Codon-optimize the genes for expression in E. coli.

  • Use a suitable expression vector with an inducible promoter (e.g., pET or pBAD series) and a compatible antibiotic resistance marker.

2. Plasmid Assembly (e.g., using Gibson Assembly):

  • Design overlapping primers to amplify the synthesized genes and the linearized vector backbone.

  • Perform PCR to amplify each gene fragment and the vector.

  • Purify the PCR products using a DNA cleanup kit.

  • Assemble the fragments using a Gibson Assembly Master Mix. Incubate at 50°C for 1 hour.

  • Transform the assembly reaction into competent E. coli DH5α cells and select on agar (B569324) plates containing the appropriate antibiotic.

  • Verify the correct assembly by colony PCR and Sanger sequencing.

3. Host Transformation:

  • Transform the verified plasmid into a suitable expression host, such as E. coli BL21(DE3).

  • Select transformants on agar plates containing the appropriate antibiotic.

Protocol 2: Fed-Batch Fermentation for Biofuel Production

This protocol provides a general guideline for fed-batch fermentation to achieve higher cell densities and product titers.[5][6]

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of minimal medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 2-4.

2. Bioreactor Setup and Batch Phase:

  • Prepare a sterile bioreactor with a defined minimal medium containing a limiting concentration of the carbon source (e.g., glucose).

  • Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.1.

  • Maintain the temperature, pH, and dissolved oxygen (DO) at optimal levels (e.g., 30-37°C, pH 7.0, DO > 20%).

  • Run in batch mode until the initial carbon source is depleted, which is typically indicated by a sharp increase in DO.

3. Fed-Batch Phase and Induction:

  • Start the feeding of a concentrated sterile feed medium containing the carbon source. Use a predetermined exponential feeding strategy to maintain a constant specific growth rate.

  • When the culture reaches a desired cell density (e.g., OD600 of 10-20), induce gene expression by adding the appropriate inducer (e.g., IPTG).

  • Continue the fed-batch fermentation for a specified period (e.g., 48-72 hours), collecting samples periodically for OD600 and product analysis.

Protocol 3: Product Extraction and Quantification by GC-MS

This protocol outlines a general procedure for the extraction and analysis of biofuels from the fermentation broth.

1. Sample Preparation and Extraction:

  • Centrifuge a known volume of the fermentation broth to separate the cells from the supernatant.

  • To extract intracellular products, the cell pellet can be subjected to lysis (e.g., sonication or chemical lysis).

  • For extracellular products, the supernatant can be used directly.

  • Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate) to the sample.[7]

  • Vortex vigorously and then centrifuge to separate the phases.

  • Carefully collect the organic phase containing the biofuel.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and transfer to a clean vial for analysis.

2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Use a suitable capillary column for separating volatile organic compounds (e.g., a DB-5ms or equivalent).

  • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the GC inlet in split or splitless mode.

  • Oven Program: Use a temperature gradient to separate the compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of, for example, 40-500 m/z.

  • Quantification: Create a standard curve using pure standards of the target biofuel. Identify the compound in the sample by its retention time and mass spectrum, and quantify it by comparing its peak area to the standard curve.[7][8]

Protocol 4: CRISPR/Cas9-mediated Gene Knockout in Pseudomonas putida

This protocol provides a general framework for gene deletion in P. putida using a two-plasmid CRISPR/Cas9 system.[1][9][10]

1. Design of sgRNA and Donor DNA:

  • Design a specific single-guide RNA (sgRNA) to target the gene of interest for knockout.

  • Design a donor DNA template (e.g., a single-stranded oligonucleotide or a plasmid) containing the desired deletion and flanking homology arms for homologous recombination.

2. Plasmid Construction:

  • Clone the designed sgRNA into a sgRNA expression plasmid.

  • Use a separate plasmid expressing the Cas9 nuclease.

3. Transformation and Selection:

  • Co-transform the sgRNA plasmid and the donor DNA into P. putida cells already harboring the Cas9 expression plasmid.

  • Select for transformants on agar plates containing the appropriate antibiotics.

4. Curing of Plasmids and Verification:

  • Cure the plasmids from the edited cells by growing them without antibiotic selection.

  • Verify the gene knockout by colony PCR and Sanger sequencing of the target genomic region.

Conclusion

The metabolic engineering of the this compound pathway offers a versatile platform for the production of a range of biofuels and bioproducts. By leveraging the tools of synthetic biology and optimizing fermentation processes, it is possible to create efficient microbial cell factories that can contribute to a more sustainable bio-economy. The protocols and data presented here provide a foundation for researchers to further explore and enhance the potential of this promising metabolic pathway.

References

Application Notes and Protocols for Determining Enzyme Kinetics Using Cinnamoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl-CoA and its derivatives are crucial activated thioester intermediates in a variety of metabolic pathways across different organisms, most notably in the biosynthesis of monolignols, the precursors to lignin (B12514952) in plants.[1][2][3] The enzymes that utilize these substrates, such as this compound Reductase (CCR), are of significant interest for both fundamental research and applied sciences, including the development of biofuels and novel pharmaceuticals. Accurate determination of the kinetic parameters of these enzymes is essential for understanding their function, substrate specificity, and for the screening of potential inhibitors.[4][5]

These application notes provide detailed protocols for determining the kinetic properties of enzymes that utilize this compound substrates, with a primary focus on this compound Reductase (CCR). The methodologies described herein are broadly applicable to other enzymes that act on similar substrates.

Data Presentation: Kinetic Parameters of this compound Reductases

The following tables summarize the kinetic parameters of this compound Reductase (CCR) from various plant sources with different this compound substrates. This data is essential for comparative studies and for designing experiments.

Table 1: Kinetic Parameters of Populus tremuloides CCR (PtCCR) [1]

SubstrateK_m_ (µM)V_max_ (µM min⁻¹)k_cat_ (min⁻¹)
Feruloyl-CoA13.7158.67.8
Caffeoyl-CoA76.3--
5-Hydroxyferuloyl-CoA---
Sinapoyl-CoA---
p-Coumaroyl-CoANo product detected--

Table 2: Kinetic Parameters of Sorghum bicolor CCR1 (SbCCR1) [6]

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Feruloyl-CoA5.3 ± 0.712.5 ± 0.32.36 x 10⁶
p-Coumaroyl-CoA2.5 ± 0.50.09 ± 0.0023.6 x 10⁴
Caffeoyl-CoA1.8 ± 0.40.03 ± 0.0011.67 x 10⁴

Table 3: Kinetic Parameters of Arabidopsis thaliana CCR1 (AtCCR1) [5]

SubstrateK_m_ (µM)k_cat_/K_m_ (s⁻¹µM⁻¹)
Feruloyl-CoA4.1 ± 0.51.25
Sinapoyl-CoA7.1 ± 0.90.45
p-Coumaroyl-CoA20.2 ± 3.40.04

Experimental Protocols

Protocol 1: Synthesis of this compound Substrates

The synthesis of various this compound esters is a prerequisite for the kinetic assays. A common method involves the conversion of the corresponding cinnamic acid to an N-hydroxysuccinimide (NHS) ester, which then reacts with Coenzyme A.[1]

Materials:

  • p-Coumaric acid, Caffeic acid, Ferulic acid, 5-Hydroxyferulic acid, or Sinapic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (CoA)

  • Dioxane

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Activation of Cinnamic Acids: Dissolve the desired cinnamic acid derivative, NHS, and DCC in dioxane. Stir the reaction at room temperature.

  • Formation of NHS Ester: Monitor the reaction for the formation of a precipitate (dicyclohexylurea). After completion, filter the reaction mixture.

  • Purification of NHS Ester: The filtrate containing the NHS ester can be purified by recrystallization from a solvent mixture like ethyl acetate/hexane.

  • Thioesterification with CoA: Dissolve the purified NHS ester in a minimal amount of dioxane and add it dropwise to a solution of Coenzyme A in aqueous sodium bicarbonate.

  • Purification of this compound: The resulting this compound ester can be purified using SPE cartridges. A typical elution buffer is 40% methanol (B129727) with 0.1 M acetic acid.[7]

  • Quantification: The concentration of the synthesized this compound can be determined spectrophotometrically using its molar extinction coefficient.

Protocol 2: Spectrophotometric Assay for CCR Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of CCR by monitoring the consumption of NADPH at 340 nm.[5][8]

Materials:

  • Purified recombinant CCR enzyme

  • Synthesized this compound substrate (e.g., Feruloyl-CoA)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 6.25)

  • UV/Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a total volume of 200 µL containing 100 mM potassium phosphate buffer (pH 6.25).

  • Addition of Components: Add a saturating concentration of NADPH and varying concentrations of the this compound substrate.

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of purified CCR enzyme (e.g., 8 µg).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v₀).

  • Kinetic Parameter Calculation: Repeat the assay with a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.[9][10]

Protocol 3: HPLC-Based Assay for Product Formation

This protocol allows for the direct quantification of the cinnamaldehyde (B126680) product formed by the CCR-catalyzed reaction.[1][11]

Materials:

  • Same as Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724)

  • Water

  • Formic acid (or other suitable acid for mobile phase)

  • Cinnamaldehyde standards (e.g., coniferaldehyde, sinapaldehyde)

Procedure:

  • Enzyme Reaction: Perform the enzymatic reaction as described in Protocol 2 (steps 1-3).

  • Reaction Quenching: After a specific time, stop the reaction by adding an acid (e.g., formic acid) or by heat inactivation.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Inject a known volume of the supernatant onto a C18 reverse-phase column.

  • Separation and Detection: Elute the products using a suitable gradient of acetonitrile and water (with a small percentage of acid). Monitor the absorbance at a wavelength appropriate for the specific cinnamaldehyde product.

  • Quantification: Create a standard curve using known concentrations of the authentic cinnamaldehyde product to quantify the amount formed in the enzymatic reaction.

  • Kinetic Analysis: Determine the initial velocities at different substrate concentrations and calculate the kinetic parameters as described in Protocol 2.

Visualizations

Monolignol_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_lignin Lignin Polymer Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->5-Hydroxyferuloyl-CoA F5H Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin Sinapoyl_CoA Sinapoyl_CoA 5-Hydroxyferuloyl-CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin p_Coumaryl_alcohol p_Coumaryl_alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD p_Coumaryl_alcohol->Lignin

Caption: Simplified monolignol biosynthesis pathway highlighting the role of CCR.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_detection Detection & Analysis A Synthesize this compound Substrates D Add Varying Concentrations of this compound A->D B Purify Recombinant Enzyme (e.g., CCR) E Initiate Reaction with Enzyme B->E C Prepare Reaction Mixture (Buffer, NADPH) C->D D->E F Monitor Reaction Progress E->F G Spectrophotometry (A340nm for NADPH) F->G H HPLC (Product Quantification) F->H I Calculate Initial Velocities (v₀) G->I H->I J Plot v₀ vs. [Substrate] I->J K Determine Km and Vmax (Michaelis-Menten Fit) J->K

Caption: General experimental workflow for determining enzyme kinetics.

References

Application Notes and Protocols for the Functional Analysis of Cinnamoyl-CoA Reductase (CCR) Through Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamoyl-CoA Reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in monolignol biosynthesis. These monolignols are the precursors to lignin (B12514952), a complex polymer essential for structural support in terrestrial plants. Due to its critical role, CCR is a key target for genetic modification to alter lignin content and composition, which has significant implications for biofuel production, pulp and paper manufacturing, and forage digestibility. Furthermore, CCR's position in the phenylpropanoid pathway means that its modulation can impact the biosynthesis of other important secondary metabolites, including flavonoids and phenolic acids, which have a wide range of biological activities and therapeutic potential.

Gene silencing techniques, such as RNA interference (RNAi), CRISPR-Cas9 mediated gene knockout, and Virus-Induced Gene Silencing (VIGS), have proven to be powerful tools for the functional analysis of CCR. By downregulating or knocking out CCR expression, researchers can investigate its role in plant development, cell wall structure, and metabolic flux. These application notes provide detailed protocols for the gene silencing of CCR and the subsequent analysis of the resulting phenotypes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the phenylpropanoid pathway, highlighting the central role of CCR, and a general experimental workflow for the functional analysis of CCR through gene silencing.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Chalcones Chalcones p_Coumaroyl_CoA->Chalcones Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA CCR CCR (this compound Reductase) Feruloyl_CoA->CCR Sinapoyl_CoA->CCR Flavonoids Flavonoids Chalcones->Flavonoids p_Coumaraldehyde p-Coumaraldehyde p_Coumaryl_alcohol p-Coumaryl Alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD Coniferaldehyde Coniferaldehyde Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapaldehyde Sinapaldehyde Sinapyl_alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_alcohol CAD H_lignin H-lignin p_Coumaryl_alcohol->H_lignin G_lignin G-lignin Coniferyl_alcohol->G_lignin S_lignin S-lignin Sinapyl_alcohol->S_lignin CCR->Coniferaldehyde NADPH CCR->Sinapaldehyde NADPH CAD CAD

Caption: Phenylpropanoid pathway leading to lignin and flavonoid biosynthesis.

Experimental_Workflow start Start: Functional Analysis of CCR gene_silencing Gene Silencing of CCR start->gene_silencing rnai RNAi gene_silencing->rnai crispr CRISPR-Cas9 gene_silencing->crispr vigs VIGS gene_silencing->vigs phenotypic_analysis Phenotypic Analysis rnai->phenotypic_analysis crispr->phenotypic_analysis vigs->phenotypic_analysis lignin_analysis Lignin Content and Composition (S/G Ratio) phenotypic_analysis->lignin_analysis metabolite_analysis Metabolomic Profiling (Phenolic Acids, Flavonoids) phenotypic_analysis->metabolite_analysis growth_analysis Growth and Biomass Measurement phenotypic_analysis->growth_analysis data_interpretation Data Interpretation and Functional Characterization lignin_analysis->data_interpretation metabolite_analysis->data_interpretation growth_analysis->data_interpretation

Caption: Experimental workflow for CCR functional analysis.

Quantitative Data Summary

Downregulation of CCR has been shown to significantly impact lignin content and plant growth across various species. The following tables summarize quantitative data from several studies.

Table 1: Effects of CCR Silencing on Lignin Content and S/G Ratio

Plant SpeciesGene Silencing MethodLignin Content Reduction (%)Change in S/G RatioReference
Arabidopsis thalianaT-DNA insertion (mutant)~50%Decreased[1]
Populus tremula x Populus albaRNAiUp to 50%Decreased (more reduction in S units)[2]
Medicago truncatula (CCR1 mutant)Transposon insertion50%Decreased[3]
Medicago truncatula (CCR2 mutant)Transposon insertionModerate decreaseIncreased[3]
TobaccoAntisense downregulationSignificant reduction-[4]
Mulberry (Morus alba)VIGS (MaCCR1)Altered-[5]
Mulberry (Morus alba)VIGS (MaCCR1 and MaCAD3/4)Significantly altered-[5]
Wheat (Triticum aestivum)VIGS (TaCCR5-5 and TaCCR6-1)Significantly decreased-[6]

Table 2: Effects of CCR Silencing on Plant Growth and Biomass

Plant SpeciesGene Silencing MethodPhenotypic EffectReference
Arabidopsis thalianaSimultaneous suppression of CCR and CADPronounced dwarf phenotype[3]
TobaccoSevere CCR downregulationDwarfism[1]
Mulberry (Morus alba)VIGS (MaCCR1 and MaCAD3/4)Dwarfism[5]
Arabidopsis thaliana (ccr1 mutant)T-DNA insertionIncreased cell proliferation in leaves[7]

Table 3: Effects of CCR Silencing on Metabolite Accumulation

Plant SpeciesGene Silencing MethodAccumulated MetabolitesReference
Arabidopsis thaliana (ccr1 mutant)T-DNA insertionIncreased levels of ferulic acid[7]
Pinus radiataRNAiElevated p-coumaroyl hexose, caffeic acid hexoside, and ferulic acid hexoside[8]
Rice (Oryza sativa) (OsCCR14 overexpression)OverexpressionIncreased flavonoid accumulation in roots[9]

Experimental Protocols

Protocol 1: RNAi-Mediated Silencing of CCR

This protocol provides a general framework for creating RNAi constructs and transforming plants to achieve CCR gene silencing.

1. Designing the RNAi Construct: a. Identify a unique 300-500 bp region of the target CCR cDNA sequence. This region should have low homology to other genes to avoid off-target silencing. b. Design primers to amplify this region. c. Clone the amplified fragment in both sense and antisense orientations, separated by an intron, into a plant transformation vector containing a strong constitutive promoter (e.g., CaMV 35S). The resulting hairpin RNA (hpRNA) structure is highly effective in triggering RNAi.[10][11]

2. Plant Transformation: a. The RNAi construct is introduced into Agrobacterium tumefaciens. b. Plant transformation can be performed using various methods depending on the species, such as the floral dip method for Arabidopsis or leaf disc transformation for tobacco and poplar.[12]

3. Selection and Analysis of Transgenic Plants: a. Select transgenic plants based on a selectable marker present in the transformation vector (e.g., antibiotic or herbicide resistance). b. Confirm the integration of the transgene by PCR. c. Analyze the level of CCR transcript downregulation in transgenic lines using quantitative real-time PCR (qRT-PCR).[13] d. Select lines with significant CCR silencing for further phenotypic and metabolic analysis.

Protocol 2: CRISPR-Cas9 Mediated Knockout of CCR

This protocol outlines the steps for generating CCR knockout lines using the CRISPR-Cas9 system.

1. Designing the Guide RNA (gRNA): a. Identify a 20 bp target sequence in the 5' region of the CCR coding sequence, immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).[7][14][15] b. Use online tools (e.g., CRISPR-P, Cas-OFFinder) to design gRNAs with high on-target activity and minimal off-target effects.[7][14]

2. Constructing the CRISPR-Cas9 Vector: a. Synthesize the gRNA sequence and clone it into a plant expression vector containing the Cas9 nuclease gene under the control of a suitable promoter.

3. Plant Transformation and Regeneration: a. Introduce the CRISPR-Cas9 construct into the target plant species using Agrobacterium-mediated transformation or other methods.[16] b. Regenerate whole plants from the transformed tissues.

4. Screening for Mutations: a. Extract genomic DNA from the regenerated plants. b. Amplify the target region of the CCR gene by PCR. c. Sequence the PCR products to identify insertions, deletions, or other mutations introduced by the CRISPR-Cas9 system. d. Select plants with mutations that result in a frameshift or premature stop codon, leading to a non-functional CCR protein.

Protocol 3: Virus-Induced Gene Silencing (VIGS) of CCR

VIGS is a rapid method for transient gene silencing, particularly useful for high-throughput functional analysis.[2][17][18][19][20]

1. VIGS Vector Construction: a. Select a suitable VIGS vector for the target plant species (e.g., Tobacco Rattle Virus (TRV) for many dicots, Barley Stripe Mosaic Virus (BSMV) for cereals).[2] b. Amplify a 200-400 bp fragment of the target CCR gene. c. Clone this fragment into the VIGS vector.

2. Agroinfiltration: a. Transform Agrobacterium tumefaciens with the VIGS construct and a helper plasmid if required by the vector system. b. Infiltrate the Agrobacterium culture into the leaves of young plants.

3. Analysis of Silenced Plants: a. The silencing phenotype will typically appear in newly developing tissues 2-4 weeks after infiltration. b. Monitor for visible phenotypes associated with CCR silencing (e.g., changes in pigmentation, growth). c. Collect tissue from silenced plants to analyze CCR transcript levels, lignin content, and metabolite profiles.[1][6]

Protocol 4: Lignin Content and S/G Ratio Analysis

1. Lignin Content Determination (Acetyl Bromide Method): a. Dry and grind plant material to a fine powder. b. Extract the cell wall residue by washing with ethanol (B145695) and acetone. c. Solubilize the lignin by incubating the cell wall residue in a solution of 25% acetyl bromide in glacial acetic acid. d. Measure the absorbance of the solubilized lignin at 280 nm. e. Calculate the lignin content using a standard curve generated with known concentrations of lignin.

2. Lignin S/G Ratio Determination by UHPLC-MS: [3][21] a. Hydrolyze the plant material with NaOH. b. Neutralize the hydrolysate and partition with an organic solvent (e.g., ethyl ether). c. Analyze the extract using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to quantify the amounts of syringaldehyde (B56468) (derived from S-lignin) and vanillin (B372448) (derived from G-lignin).[3] d. Calculate the S/G ratio based on the relative peak areas of syringaldehyde and vanillin. e. Alternative methods include thioacidolysis followed by GC-MS or 2D-HSQC NMR.[22][23]

Protocol 5: Metabolite Extraction and Analysis

This protocol provides a general method for extracting and analyzing polar and semi-polar metabolites, including phenolic acids and flavonoids.[24][25][26][27][28]

1. Metabolite Extraction: a. Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. Extract the metabolites with a solvent mixture, typically methanol/water or methanol/chloroform/water, to capture a broad range of compounds.[27][28] d. Centrifuge the extract to pellet cell debris.

2. Metabolite Analysis by LC-MS: a. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). b. Separate the metabolites on a suitable LC column (e.g., C18). c. Detect and identify metabolites based on their retention time and mass-to-charge ratio (m/z) by comparing them to authentic standards or spectral libraries.[29][30] d. Quantify the changes in the levels of specific metabolites, such as ferulic acid, p-coumaric acid, and various flavonoids, in CCR-silenced plants compared to controls.[31][32][33]

References

Application Notes and Protocols for the Purification of Active Cinnamoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of active Cinnamoyl-CoA Reductase (CCR), a key enzyme in the phenylpropanoid pathway responsible for the biosynthesis of monolignols, the precursors to lignin (B12514952).[1][2] The methodologies outlined below are essential for researchers studying lignin biosynthesis, plant defense mechanisms, and for professionals in drug development targeting pathways involving phenylpropanoids.

This compound reductase catalyzes the NADPH-dependent reduction of hydroxythis compound thioesters to their corresponding aldehydes.[1] This reaction is a critical control point in directing metabolic flux towards the production of lignin and other related compounds.[1][3] Understanding the activity and characteristics of CCR is paramount for manipulating lignin content in plants for biofuel production and for identifying potential inhibitors of related pathways in drug discovery.

The following sections detail protocols for the purification of both recombinant and native CCR, present key kinetic data from various plant sources, and provide visual workflows to guide the experimental process.

I. Quantitative Data Summary

The kinetic parameters of this compound Reductase can vary significantly depending on the plant species and the specific isoform of the enzyme. Substrate preference is a key characteristic, with many CCRs showing a higher affinity for feruloyl-CoA.

Table 1: Kinetic Parameters of this compound Reductase from Various Plant Species

Plant SpeciesEnzyme IsoformSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Optimal pH
Leucaena leucocephalaLl-CCRH1Feruloyl-CoA--4.6 x 106 M-1s-16.5
Caffeoyl-CoA--2.4 x 106 M-1s-1
Sinapoyl-CoA--2.3 x 106 M-1s-1
p-Coumaroyl-CoA--1.7 x 106 M-1s-1
Oryza sativa (Rice)OsCCR19p-Coumaroyl-CoA36.66-0.60 µM-1min-1-
Feruloyl-CoA26.85-0.43 µM-1min-1
Sinapoyl-CoA62.54-0.55 µM-1min-1
OsCCR21p-Coumaroyl-CoA16.36-0.08 µM-1min-1-
Feruloyl-CoA2.70-0.77 µM-1min-1
Sinapoyl-CoA10.20-0.07 µM-1min-1
Triticum aestivum (Wheat)Ta-CCR1Feruloyl-CoA4.8 ± 0.6---
5-OH-feruloyl-CoA12.1 ± 1.5--
Sinapoyl-CoA2.5 ± 0.3--
Caffeoyl-CoA3.2 ± 0.4--
Medicago sativa (Alfalfa)MsCCR1Feruloyl-CoA17.16 ± 1.970.48 ± 0.020.028-
p-Coumaroyl-CoA20.13 ± 2.810.53 ± 0.030.026
Sinapoyl-CoA5.38 ± 0.940.36 ± 0.010.067
MsCCR-like1p-Coumaroyl-CoA11.25 ± 1.330.25 ± 0.010.022-
Caffeoyl-CoA12.48 ± 1.760.22 ± 0.010.018
Petunia hybridaPh-CCR1Feruloyl-CoA2.5 ± 0.324.3 ± 0.79.7~6.0
p-Coumaroyl-CoA2.9 ± 0.55.3 ± 0.31.8
Sinapoyl-CoA1.1 ± 0.217.5 ± 0.915.9
Caffeoyl-CoA10.5 ± 2.10.2 ± 0.00.02

Note: Direct comparison of kcat/Km values between studies may be complex due to differing units.

II. Experimental Protocols

Protocol 1: Purification of Recombinant this compound Reductase from E. coli

This protocol is adapted from methodologies used for the purification of recombinant CCR from various plant species, including rice and wheat.[4][5] It involves the expression of a His-tagged CCR protein in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli cells (e.g., BL21(DE3)) transformed with a CCR expression vector (e.g., pET28a(+))

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 10% glycerol, 1% Triton X-100

  • Freshly added to Extraction Buffer: 20 mM β-mercaptoethanol, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)

  • Lysozyme (B549824)

  • Ni-NTA Agarose (B213101) beads or other IMAC resin

  • Wash Buffer: 20 mM Imidazole in Tris buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl)

  • Elution Buffer: 50-250 mM Imidazole in Tris buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl)

  • Dialysis Buffer (e.g., 1x PBS)

Procedure:

  • Expression of Recombinant CCR: a. Inoculate a starter culture of transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches approximately 0.6-0.7.[4][5] c. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[4][5] d. Incubate the culture for an additional 16-24 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.[4][5]

  • Cell Lysis and Protein Extraction: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[4] b. Resuspend the cell pellet in ice-cold Extraction Buffer. c. Add lysozyme to a final concentration of 100 µg/mL to 1 mg/mL and incubate on ice or at 30°C for 15-30 minutes.[4][5] d. Sonicate the cell suspension on ice to ensure complete lysis. e. Clarify the lysate by centrifugation at 15,900 x g for 20 minutes at 4°C to pellet cellular debris.[4] The supernatant contains the soluble crude protein extract.

  • Affinity Chromatography Purification: a. Add the Ni-NTA agarose beads to the crude protein extract and incubate for 2 hours at 4°C with gentle agitation.[4] b. Load the mixture onto a chromatography column. c. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.[4] d. Elute the recombinant CCR protein with Elution Buffer containing a higher concentration of imidazole.[4] Collect fractions.

  • Analysis and Buffer Exchange: a. Analyze the collected fractions by SDS-PAGE to assess purity. b. Pool the fractions containing the purified CCR. c. If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Purification of Native this compound Reductase from Plant Extracts

Purification of CCR directly from plant tissue is more challenging due to lower protein abundance and the presence of interfering compounds. This protocol provides a general framework.

Materials:

  • Plant tissue (e.g., differentiating xylem, stems)

  • Liquid nitrogen

  • Extraction Buffer (e.g., 100 mM sodium/potassium phosphate, pH 6.25, with protease inhibitors)

  • Ammonium (B1175870) sulfate (B86663)

  • Chromatography resins (e.g., size exclusion, ion exchange)

  • Dialysis tubing

Procedure:

  • Protein Extraction: a. Harvest fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Homogenize the powder in ice-cold Extraction Buffer. d. Filter the homogenate through cheesecloth or Miracloth to remove cell debris. e. Clarify the extract by centrifugation at high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C.[6]

  • Ammonium Sulfate Precipitation: a. Slowly add solid ammonium sulfate to the crude extract with constant stirring to a desired saturation percentage to precipitate proteins. This step helps to concentrate the protein and remove some impurities. b. Centrifuge to collect the precipitated protein. c. Resuspend the pellet in a minimal volume of a suitable buffer.

  • Chromatography: a. Further purify the protein using a series of chromatography steps. The exact sequence will need to be optimized but may include: i. Size Exclusion Chromatography: To separate proteins based on size. ii. Ion Exchange Chromatography: To separate proteins based on charge. b. Monitor fractions for CCR activity using an enzyme assay.

  • Purity Assessment: a. Analyze the purity of the final sample by SDS-PAGE.

Protocol 3: this compound Reductase Enzyme Activity Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified CCR enzyme

  • Assay Buffer: 100 mM sodium/potassium phosphate, pH 6.25[7]

  • NADPH solution

  • Hydroxythis compound substrate solution (e.g., feruloyl-CoA)

Procedure:

  • Prepare a reaction mixture containing the Assay Buffer and NADPH in a quartz cuvette.

  • Add the purified CCR enzyme to the mixture.

  • Initiate the reaction by adding the hydroxythis compound substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).

III. Visualizations

Signaling and Metabolic Pathway

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Hydroxycinnamoyl_CoAs Other Hydroxy- cinnamoyl-CoAs (e.g., Feruloyl-CoA) p_Coumaroyl_CoA->Hydroxycinnamoyl_CoAs Flavonoids Flavonoids & Stilbenes p_Coumaroyl_CoA->Flavonoids Hydroxycinnamaldehydes Hydroxycinnamaldehydes Hydroxycinnamoyl_CoAs->Hydroxycinnamaldehydes CCR Monolignols Monolignols Hydroxycinnamaldehydes->Monolignols CAD Lignin Lignin Monolignols->Lignin

Caption: Role of CCR in the Phenylpropanoid Pathway.

Experimental Workflow

CCR_Purification_Workflow cluster_recombinant Recombinant Protein Purification cluster_native Native Protein Purification from Plant Transformation Transformation of E. coli Expression Induction of CCR Expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis & Extraction Harvesting->Lysis Affinity_Chromatography Affinity Chromatography (IMAC) Lysis->Affinity_Chromatography Analysis_Recombinant Purity Analysis (SDS-PAGE) Affinity_Chromatography->Analysis_Recombinant Tissue_Homogenization Plant Tissue Homogenization Crude_Extract Crude Protein Extract Tissue_Homogenization->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Chromatography_Steps Multi-step Chromatography Ammonium_Sulfate->Chromatography_Steps Analysis_Native Purity & Activity Analysis Chromatography_Steps->Analysis_Native

References

Application Note: A Cell-Free System for the Biosynthesis of Cinnamoyl-CoA and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamoyl-CoA and its hydroxylated derivatives are pivotal precursor molecules in the plant phenylpropanoid pathway.[1][2][3] This pathway leads to a vast array of specialized metabolites, including flavonoids, lignins, stilbenes, and coumarins, many of which have significant applications in the pharmaceutical, nutraceutical, and chemical industries.[1][4] The biosynthesis of these valuable compounds often begins with the activation of cinnamic acids into their corresponding Coenzyme A (CoA) thioesters. Cell-free synthetic biology offers a powerful platform for the on-demand production of these key intermediates, bypassing the metabolic complexities and regulatory hurdles of in vivo systems.[5][6] This approach provides precise control over reaction conditions and allows for the rapid prototyping of biosynthetic pathways.[7][8] This document outlines the principles and protocols for establishing a robust cell-free system for the biosynthesis of this compound and its derivatives using the enzyme 4-coumarate-CoA ligase (4CL).

Principle of the Method

The core of this cell-free system is the enzymatic conversion of various hydroxycinnamic acids to their corresponding CoA esters. This reaction is catalyzed by 4-coumarate-CoA ligase (4CL), an enzyme that activates carboxylic acids in an ATP-dependent manner. The general reaction is as follows:

Hydroxycinnamic acid + ATP + Coenzyme A --(4CL, Mg2+)--> Hydroxythis compound + AMP + Pyrophosphate (PPi)

The central phenylpropanoid pathway involves three key enzymatic steps to convert L-phenylalanine into 4-coumaroyl-CoA, a common this compound derivative[2]. Phenylalanine ammonia-lyase (PAL) first converts phenylalanine to cinnamic acid. Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. Finally, 4-coumarate-CoA ligase (4CL) ligates coenzyme A to p-coumaric acid to form 4-coumaroyl-CoA[2]. This cell-free system focuses on the final step, utilizing purified 4CL and the appropriate hydroxycinnamic acid substrate.

Key Components of the System

  • Enzyme: Recombinantly expressed and purified 4-coumarate-CoA ligase (4CL). Different isoforms of 4CL exhibit varying substrate specificities, allowing for the synthesis of a range of this compound derivatives.

  • Substrates:

    • Hydroxycinnamic acids (e.g., p-coumaric acid, caffeic acid, ferulic acid, sinapic acid).

    • Adenosine triphosphate (ATP) as an energy source.

    • Coenzyme A (CoA) as the carrier molecule.

  • Cofactors and Buffer: A buffered solution containing magnesium ions (Mg2+), which are essential for 4CL activity, and a reducing agent like DTT to maintain enzyme stability.

Applications

  • Metabolic Engineering: Provides a platform for testing and prototyping downstream pathways for the production of high-value phenylpropanoids.

  • Drug Discovery: Enables the synthesis of natural product precursors and their analogs for screening and development.

  • Enzyme Characterization: Facilitates the study of enzymes that utilize this compound esters as substrates.

  • Biocatalysis: Serves as a module in larger, multi-enzyme cascade reactions for the synthesis of complex molecules.

Quantitative Data Summary

The efficiency of the cell-free system is largely dependent on the kinetic properties of the chosen 4CL enzyme. The table below summarizes the kinetic parameters of a representative 4CL enzyme with various common substrates.

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1 M-1)
p-Coumaric Acid1501.51.0 x 10^4
Caffeic Acid2501.24.8 x 10^3
Ferulic Acid1801.81.0 x 10^4
Sinapic Acid3000.93.0 x 10^3

Note: These values are illustrative and can vary significantly based on the specific 4CL isoform and experimental conditions.

Visualizations

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Caff Caffeic Acid pCou->Caff C3'H Downstream Flavonoids, Lignins, etc. pCouCoA->Downstream CaffCoA Caffeoyl-CoA Caff->CaffCoA 4CL Fer Ferulic Acid Caff->Fer COMT CaffCoA->Downstream FerCoA Feruloyl-CoA Fer->FerCoA 4CL FerCoA->Downstream

Caption: Phenylpropanoid pathway leading to various this compound derivatives.

Experimental_Workflow start Design & Synthesize 4CL Gene Construct expression Heterologous Expression of 4CL in E. coli start->expression purification Purification of 4CL (e.g., His-tag Affinity Chromatography) expression->purification reaction Set up Cell-Free Reaction: - Purified 4CL - Substrate (e.g., p-Coumaric Acid) - ATP, CoA, MgCl2 - Buffer purification->reaction incubation Incubate at Optimal Temperature (e.g., 30°C for 2-4 hours) reaction->incubation analysis Product Analysis by HPLC incubation->analysis end Quantification of This compound analysis->end

Caption: Experimental workflow for cell-free this compound biosynthesis.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of 4-Coumarate-CoA Ligase (4CL)

This protocol describes the expression of a His-tagged 4CL in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tagged 4CL gene insert (e.g., pET-28a-4CL)

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Kanamycin (B1662678) (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Storage Buffer: 50 mM HEPES, pH 7.5, 10% glycerol, 1 mM DTT

Procedure:

  • Transformation: Transform the pET-28a-4CL plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with kanamycin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-20 hours at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Add the clarified supernatant to 2 mL of equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle mixing.

    • Load the mixture onto a chromatography column.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the His-tagged 4CL with 5 column volumes of Elution Buffer.

  • Buffer Exchange: Desalt the eluted protein and exchange the buffer to Storage Buffer using a desalting column or dialysis.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay. Aliquot and store at -80°C.

Protocol 2: Cell-Free Biosynthesis of this compound Derivatives

This protocol outlines the in vitro reaction to produce a this compound derivative. This example uses p-coumaric acid as the substrate.

Materials:

  • Purified 4CL enzyme (from Protocol 1)

  • 10x Reaction Buffer: 500 mM HEPES, pH 7.5, 100 mM MgCl2, 10 mM DTT

  • p-Coumaric acid stock solution (10 mM in DMSO)

  • ATP stock solution (100 mM, pH 7.0)

  • Coenzyme A (CoA) stock solution (10 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a 100 µL reaction mixture in a microcentrifuge tube as follows:

ComponentStock Conc.Volume (µL)Final Conc.
10x Reaction Buffer10x101x
p-Coumaric Acid10 mM101 mM
ATP100 mM55 mM
Coenzyme A10 mM50.5 mM
Purified 4CL1 mg/mL550 µg/mL
Nuclease-free H2O-65-
Total Volume 100
  • Incubation: Mix gently by pipetting. Incubate the reaction at 30°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 10% formic acid or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol describes the analysis of the reaction mixture to quantify the p-coumaroyl-CoA product.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • p-Coumaroyl-CoA standard

Procedure:

  • Sample Preparation: Centrifuge the quenched reaction mixture at 12,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Method:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 333 nm (for p-coumaroyl-CoA)

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B

      • 25-28 min: 60% to 95% B

      • 28-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-35 min: 5% B

  • Analysis:

    • Run the prepared sample on the HPLC.

    • Identify the p-coumaroyl-CoA peak by comparing its retention time to that of the standard.

    • Quantify the product by integrating the peak area and comparing it to a standard curve generated with known concentrations of the p-coumaroyl-CoA standard.

References

Application Notes: Cinnamoyl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

Cinnamoyl-CoA is a pivotal intermediate in the plant phenylpropanoid pathway, serving as the central precursor for a vast array of valuable natural products. In synthetic biology, it represents a key metabolic node for the microbial bioproduction of pharmaceuticals, nutraceuticals, and specialty chemicals. By engineering microbial hosts such as Escherichia coli and Saccharomyces cerevisiae with genes from the phenylpropanoid pathway, researchers can channel carbon flux from simple feedstocks towards the synthesis of this compound and its valuable derivatives.

The core pathway begins with the conversion of the aromatic amino acid L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia (B1221849) lyase (PAL). Cinnamic acid is then activated to its high-energy thioester, this compound, by a 4-coumarate:CoA ligase (4CL) or a specific cinnamate:CoA ligase (CNL). From this central point, various enzymatic pathways diverge to produce different classes of compounds.

Key Applications:

  • Flavonoids: this compound can be hydroxylated to form p-coumaroyl-CoA, the direct precursor for flavonoids. Chalcone (B49325) synthase (CHS), a key enzyme in this branch, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1] This chalcone is the gateway to a wide variety of flavonoids, including flavanones (e.g., naringenin, pinocembrin), flavones, flavonols (e.g., quercetin), and anthocyanins, which are valued for their antioxidant, anti-inflammatory, and coloring properties.[2] A major challenge in flavonoid production is ensuring a sufficient supply of the co-substrate malonyl-CoA, often requiring extensive metabolic engineering of the host's central carbon metabolism.[3][4]

  • Stilbenoids: Stilbene synthase (STS) utilizes this compound or p-coumaroyl-CoA and three molecules of malonyl-CoA to produce stilbenoids. The most well-known of these is resveratrol (B1683913), a compound found in grapes and red wine, which has garnered significant interest for its potential anti-aging and cardioprotective effects.[5][6] Synthetic biology efforts focus on expressing plant STS genes in microbes and optimizing precursor supply to achieve high-titer resveratrol production.[7]

  • Monolignols and Lignans (B1203133): this compound and its hydroxylated derivatives are substrates for this compound Reductase (CCR), the first committed enzyme in the monolignol-specific branch of the phenylpropanoid pathway.[8][9] CCR catalyzes the reduction of these CoA esters to their corresponding aldehydes, which are further reduced by cinnamyl alcohol dehydrogenase (CAD) to form monolignols (p-coumaryl, coniferyl, and sinapyl alcohols).[8] These monolignols are the building blocks of lignin (B12514952), a complex polymer essential for plant structure. Engineering this pathway is of great interest for modifying lignin content and composition in biomass for improved biofuel production and for synthesizing valuable lignans with pharmaceutical properties.[10]

  • Other Phenylpropanoids: this compound is a precursor to a diverse range of other compounds, including benzoates, phenylpropenes, and coumarins, which are used as fragrances, flavors, and pharmaceuticals.

The application of synthetic biology tools, such as the construction of novel biosynthetic pathways, the use of dynamic regulatory circuits and biosensors, and the optimization of host metabolism, has enabled significant progress in the production of this compound-derived compounds in microbial cell factories.[2] These advancements offer a sustainable and scalable alternative to traditional plant extraction or chemical synthesis methods.

Quantitative Data

Table 1: Production of this compound Derived Compounds in Engineered Microbes
Target CompoundPrecursor(s)Host OrganismTiter (mg/L)Reference
Pinocembrin (B1678385)Cinnamic AcidE. coli429[2][11]
PinocembrinPhenylalanineE. coli198[12]
Naringeninp-Coumaric AcidE. coli474[11][13]
NaringeninTyrosineE. coli484[12]
NaringeninGlucose (de novo)E. coli765.9[14]
NaringeninGlucose (de novo)E. coli588[15]
NaringeninGlucose (de novo)Y. lipolytica898[13]
EriodictyolCaffeic AcidE. coli52[2]
EriodictyolCaffeic AcidE. coli88[11]
ResveratrolGlucose (de novo)S. cerevisiae800[6]
ResveratrolGlucose (de novo)Y. lipolytica430[6]
ResveratrolGlucose (de novo)Y. lipolytica12,400[7]
Table 2: Selected Enzyme Kinetic Properties for this compound Metabolism
EnzymeSource OrganismSubstrateKm (µM)kcat/Km (µM-1min-1)Reference
4CL Arabidopsis thaliana (At4CL4)4-Coumarate10-[16]
Caffeate12-[16]
Ferulate16-[16]
Sinapate13-[16]
Populus trichocarpa x deltoides4-Coumarate8011.8[17]
Ferulate1005.3[17]
CCR Arabidopsis thaliana (AtCCR1)Feruloyl-CoA4.4-[18]
Sinapoyl-CoA7.1-[18]
Sorghum bicolor (SbCCR1)Feruloyl-CoA15.3280.4[8]
p-Coumaroyl-CoA4.311.6[8]
Caffeoyl-CoA2.02.0[8]
Oryza sativa (OsCCR20)Feruloyl-CoA15.711.41[19]
p-Coumaroyl-CoA24.080.32[19]
Sinapoyl-CoA23.340.24[19]
Oryza sativa (OsCCR21)Feruloyl-CoA2.700.77[19]
p-Coumaroyl-CoA16.360.08[19]
Sinapoyl-CoA10.200.07[19]
CHS Cyclosorus parasiticus (CpCHS1)p-Coumaroyl-CoA12.16-[20]
Caffeoyl-CoA14.83-[20]
Malonyl-CoA31.06-[20]

Diagrams

digraph "Cinnamoyl_CoA_Metabolic_Pathway" {
  graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes for Precursors Phe [label="L-Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; Malonyl [label="Malonyl-CoA\n(from Acetyl-CoA)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for Pathway Intermediates Cinnamic [label="Cinnamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Cinn_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; pCoumaric [label="p-Coumaric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Nodes for Enzyme Classes PAL [label="PAL", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; STS [label="STS", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; CCR [label="CCR", shape=rectangle, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Product Classes Flavonoids [label="Flavonoids\n(Naringenin, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=folder]; Stilbenoids [label="Stilbenoids\n(Resveratrol, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=folder]; Monolignols [label="Monolignols\n(Lignin Precursors)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=folder];

// Edges defining the pathway Phe -> PAL -> Cinnamic; Cinnamic -> FourCL; FourCL -> Cinn_CoA; Cinnamic -> C4H -> pCoumaric; pCoumaric -> FourCL; FourCL -> pCoumaroyl_CoA;

// Branching from CoA esters {rank=same; Cinn_CoA; pCoumaroyl_CoA;} pCoumaroyl_CoA -> CHS; Malonyl -> CHS; CHS -> Flavonoids [label="+ 3x Malonyl-CoA"];

pCoumaroyl_CoA -> STS; Malonyl -> STS; STS -> Stilbenoids [label="+ 3x Malonyl-CoA"];

Cinn_CoA -> CCR -> Monolignols; pCoumaroyl_CoA -> CCR; }

Workflow for Microbial Production of a this compound Derivative.

Experimental Protocols

Protocol 1: Heterologous Expression of Phenylpropanoid Pathway Genes in E. coli

This protocol provides a general framework for expressing pathway enzymes in E. coli BL21(DE3) using an inducible T7 promoter system (e.g., pET vectors).

1. Gene Preparation and Plasmid Construction: a. Obtain codon-optimized synthetic genes for the desired pathway enzymes (e.g., PAL, 4CL, CHS). b. Use standard molecular cloning techniques (e.g., Gibson assembly or restriction-ligation) to insert the genes into a suitable expression vector, such as pETDuet-1, allowing for co-expression of multiple enzymes.[14] c. Verify the final plasmid constructs by Sanger sequencing.

2. Transformation: a. Transform chemically competent E. coli BL21(DE3) cells with the verified expression plasmid.[21] b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.

3. Protein Expression for Enzyme Assays: a. Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm). b. The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium with antibiotic in a 500 mL baffled flask. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[22] d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Reduce the temperature to 18-25°C and continue shaking for 16-24 hours. f. Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification or cell-free extract preparation.

4. Whole-Cell Bioconversion/Production: a. Prepare a pre-culture as described in steps 3a and 3b. b. Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and trace elements) with the pre-culture to an initial OD600 of ~0.1. c. Grow the culture at 30-37°C. When the OD600 reaches 0.6-0.8, induce with IPTG. d. At the time of induction, add the necessary precursor (e.g., 1-2 mM cinnamic acid for pinocembrin production) to the culture medium.[11] e. Continue incubation at a reduced temperature (e.g., 30°C) for 24-72 hours, taking samples periodically for analysis.

Protocol 2: In Vitro Assay for Chalcone Synthase (CHS)

This protocol measures the activity of purified CHS by quantifying the formation of naringenin chalcone (which often isomerizes to naringenin) from p-coumaroyl-CoA and malonyl-CoA.

1. Reagents: * Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0-7.5. * Substrates: * p-Coumaroyl-CoA stock solution (1-2 mM in water). * Malonyl-CoA stock solution (2-5 mM in water). * Purified CHS enzyme (in a suitable storage buffer). * Stop/Extraction Solvent: Ethyl acetate (B1210297). * Analysis Solvent: Methanol (B129727) or Acetonitrile.

2. Assay Procedure: a. Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 250 µL:[20][23] * 215 µL Assay Buffer * 10 µL p-Coumaroyl-CoA stock (final concentration: ~40-80 µM) * 20 µL Malonyl-CoA stock (final concentration: ~160-300 µM) * 5 µL purified CHS enzyme (e.g., 10-30 µg of protein)[24] b. Pre-warm the mixture (without enzyme) to 30°C for 5 minutes. c. Initiate the reaction by adding the CHS enzyme. d. Incubate at 30°C for 10-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range. e. Stop the reaction by adding 300 µL of ethyl acetate and vortexing vigorously. f. Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases. g. Carefully transfer the upper ethyl acetate layer to a new tube. h. Repeat the extraction (step e-g) on the aqueous layer to maximize product recovery. i. Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator. j. Re-dissolve the dried residue in a known volume (e.g., 100 µL) of methanol for HPLC analysis.

3. Kinetic Analysis: * To determine Km for p-coumaroyl-CoA, vary its concentration (e.g., 1-75 µM) while keeping the malonyl-CoA concentration saturating (e.g., 300 µM).[20] * To determine Km for malonyl-CoA, vary its concentration (e.g., 5-150 µM) while keeping the p-coumaroyl-CoA concentration saturating (e.g., 400 µM).[20]

Protocol 3: Quantification of Flavonoids by HPLC

This protocol describes a general method for quantifying flavonoids like naringenin from microbial culture extracts.

1. Sample Preparation: a. Take a 1 mL sample of the microbial culture. b. Centrifuge to pellet the cells. Transfer the supernatant to a new tube (for secreted product). c. Extract the supernatant by adding an equal volume of ethyl acetate, vortexing, and collecting the organic phase. Repeat twice. d. Pool the organic extracts, evaporate to dryness, and re-dissolve in a known volume of methanol (e.g., 200 µL). e. Filter the re-dissolved sample through a 0.22 µm syringe filter before injection.

2. HPLC-DAD Instrumentation and Conditions: * Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[25] * Mobile Phase A: Acetonitrile. * Mobile Phase B: Water with 0.1% Formic or Phosphoric Acid (pH ~2-3). * Flow Rate: 0.5 - 1.0 mL/min. * Detection: Diode Array Detector (DAD), monitoring at wavelengths relevant for the target flavonoid (e.g., 280-290 nm for naringenin, ~360 nm for chalcones).[25] * Injection Volume: 10-20 µL.

3. Gradient Elution Program (Example): This is a general gradient and should be optimized for specific compounds.[25][26] * 0-5 min: 10% A * 5-35 min: Linear gradient from 10% to 50% A * 35-40 min: Linear gradient from 50% to 90% A * 40-45 min: Hold at 90% A (column wash) * 45-50 min: Return to 10% A * 50-60 min: Re-equilibration at 10% A

4. Quantification: a. Prepare a series of standard solutions of the pure flavonoid (e.g., naringenin) in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L). b. Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples. d. Identify the flavonoid peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum to the authentic standard. e. Quantify the amount of flavonoid in the sample by using the peak area and the calibration curve. Calculate the final titer in mg/L of the original culture.

References

Application Note: High-Efficiency Gene Knockout in the Cinnamoyl-CoA Pathway Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cinnamoyl-CoA pathway is a pivotal metabolic route in plants, responsible for the biosynthesis of a vast array of phenylpropanoid compounds. These include lignin (B12514952), a key component of the plant cell wall, as well as flavonoids, coumarins, and other secondary metabolites crucial for plant development, structural integrity, and defense against biotic and abiotic stresses.[1][2] Key enzymes in this pathway, such as this compound Reductase (CCR) and 4-Coumarate:CoA Ligase (4CL), represent critical control points.[3][4] The ability to precisely manipulate the genes encoding these enzymes is essential for fundamental research and for biotechnological applications, such as improving the efficiency of biofuel production by reducing lignin recalcitrance or enhancing plant disease resistance.[4][5]

The CRISPR/Cas9 system has emerged as a revolutionary genome-editing tool, offering a straightforward and efficient method for targeted gene knockout.[6] This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural, error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional knockout of the target gene.[1]

This application note provides a detailed protocol for CRISPR/Cas9-mediated knockout of genes within the this compound pathway in plants. It includes a generalized workflow, specific experimental protocols, and case studies with quantitative data derived from successful gene knockout experiments.

The this compound Biosynthetic Pathway

The this compound pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, the primary building blocks of lignin.[2] The pathway is a complex network with several branch points leading to other important secondary metabolites.

Cinnamoyl_CoA_Pathway cluster_lignin Monolignols (Lignin Precursors) Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C3H C3H Cou->C3H CL4 4CL Cou->CL4 CouCoA p-Coumaroyl-CoA CCR CCR CouCoA->CCR Caf Caffeic Acid COMT COMT Caf->COMT Caf->CL4 CafCoA Caffeoyl-CoA CafCoA->CCR Fer Ferulic Acid Fer->CL4 FerCoA Feruloyl-CoA FerCoA->CCR ConAld Coniferaldehyde ConAld->COMT CAD CAD ConAld->CAD ConAlc Coniferyl Alcohol (G-Lignin) SinAld Sinapaldehyde SinAld->CAD SinAlc Sinapyl Alcohol (S-Lignin) CouAld p-Coumaraldehyde CouAld->CAD CouAlc p-Coumaryl Alcohol (H-Lignin) PAL->Cin C4H->Cou C3H->Caf COMT->Fer COMT->SinAld CL4->CouCoA CL4->CafCoA CL4->FerCoA CCR->ConAld CCR->CouAld CAD->ConAlc CAD->SinAlc CAD->CouAlc

Caption: The this compound pathway leading to monolignol biosynthesis.

Experimental Workflow for CRISPR/Cas9 Gene Knockout

The process of generating knockout plant lines involves several key stages, from initial design to the final validation and analysis of mutant plants.[7] A simplified, typical workflow is outlined below.

CRISPR_Workflow design_node design_node lab_node lab_node plant_node plant_node analysis_node analysis_node A 1. gRNA Design & Target Selection (e.g., first exon of target gene) B 2. Vector Construction (Golden Gate Assembly) A->B C 3. Agrobacterium Transformation B->C D 4. Plant Transformation (e.g., Floral Dip) C->D E 5. Selection & Regeneration of T0 Plants D->E F 6. Molecular Screening of T1 Generation (PCR & Sequencing) E->F G 7. Segregation & Identification of Homozygous, Transgene-Free T2/T3 Lines F->G H 8. Phenotypic & Metabolic Analysis G->H

Caption: A generalized workflow for generating CRISPR-mediated knockout plants.

Quantitative Data from Case Studies

CRISPR/Cas9 has been successfully used to knock out several genes in the this compound pathway. The resulting quantitative data highlight the impact of these knockouts on plant physiology and metabolism.

Table 1: Summary of Data from CRISPR/Cas9-mediated Knockout of this compound Reductase 4 (CsCCR4) in Camelina sativa [1][8][9]

GenerationAnalysis MethodKey Findings
T1 Digital Droplet PCR (ddPCR)Confirmed presence of T-DNA insertions in 25 plants, with copy numbers ranging from one to nine.[1][9]
T2 Drop-off Assay & SequencingIdentified various mutations (insertions and deletions) in the three homoeologous copies of the CsCCR4 gene.[1]
T3 Disease Resistance AssayPlants with mutations in all copies of CsCCR4 (leading to a premature stop codon) showed increased susceptibility to the fungal pathogen Sclerotinia sclerotiorum.[1][8]

Table 2: Summary of Data from CRISPR/Cas9-mediated Knockouts in Poplar [4]

Target GeneLignin ReductionSaccharification IncreasePhenotypic Outcome
Caffeoyl Shikimate Esterase (CSE) Up to 29.1%25%No significant impact on plant morphology or growth.
CSE (Double Mutants) 35%400% (fourfold increase)-
4-Coumarate:CoA Ligase 1 (4CL1) Preferential reduction of Syringyl (S) ligninNot specifiedGuaiacyl (G) lignin levels were maintained.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for generating knockout plants, adapted from established methods.[6][10][11]

Protocol 1: gRNA Design and Vector Construction

This protocol describes the design of specific gRNAs and their assembly into a plant-compatible CRISPR/Cas9 expression vector. To improve efficiency, a two-sgRNA strategy is often employed.[6][10]

1. gRNA Target Selection: a. Identify the coding sequence (CDS) of the target gene (e.g., CCR, 4CL). b. Select target sites within the first few exons to maximize the chance of generating a loss-of-function mutation.[6][11] c. Use online design tools (e.g., CRISPR-P, CHOPCHOP) to identify 20-bp gRNA sequences that precede a Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9. d. Perform a BLAST search against the host plant's genome to ensure high specificity and minimize potential off-target effects.

2. Primer Design for gRNA Cassettes: a. Design forward and reverse primers to amplify the U6 promoter and the gRNA scaffold. b. Add appropriate overhangs containing the 20-bp target sequences and recognition sites for Type IIS restriction enzymes (e.g., BsaI) for Golden Gate assembly.

3. Golden Gate Assembly of Level 1 Vector: a. Perform PCR to amplify the gRNA expression cassettes. b. Purify the PCR products. c. Set up a Golden Gate assembly reaction to clone the two sgRNA expression cassettes into two separate Level 1 destination vectors (e.g., pICH47751 and pICH47761).[10][11] The reaction mixture typically includes:

  • Level 1 destination vector (50-100 ng)
  • Purified PCR product (20-40 ng)
  • T4 DNA Ligase and buffer
  • BsaI restriction enzyme d. Incubate the reaction in a thermocycler with a program of repeated digestion and ligation cycles. e. Transform the assembly product into competent E. coli cells and select on appropriate antibiotic plates. f. Verify successful cloning via colony PCR and Sanger sequencing.

4. Assembly of Level 2 Binary Vector: a. Combine the two sequence-verified Level 1 sgRNA vectors with a Cas9 expression cassette and a plant-selectable marker (e.g., NPTII for kanamycin (B1662678) resistance) into a Level 2 acceptor vector using another Golden Gate reaction (with a different enzyme like BsmBI or BpiI).[11] b. Transform into E. coli, select, and verify the final binary vector via restriction digest and sequencing.

Protocol 2: Agrobacterium-mediated Plant Transformation

This protocol outlines the introduction of the final CRISPR/Cas9 binary vector into plants.

1. Transformation of Agrobacterium tumefaciens: a. Introduce the verified Level 2 binary vector into electrocompetent Agrobacterium (e.g., strain GV3101). b. Plate the transformed bacteria on LB agar (B569324) with appropriate antibiotics (e.g., rifampicin, carbenicillin, and the binary vector's selection antibiotic) and incubate for 2-3 days at 28°C. c. Confirm the presence of the plasmid in Agrobacterium colonies by colony PCR.

2. Plant Transformation (Floral Dip Method Example): a. Grow a confirmed Agrobacterium colony in liquid LB medium with antibiotics overnight at 28°C. b. Inoculate a larger culture and grow until it reaches an OD600 of ~0.8-1.0. c. Pellet the bacteria by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose (B13894) solution with 0.02% Silwet L-77). d. Invert flowering-stage plants (e.g., Arabidopsis, Camelina sativa) and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.[1] e. Place the treated plants in a dark, humid environment for 24 hours before returning them to normal growth conditions. f. Allow plants to mature and set seed (T1 seed).

Protocol 3: Screening and Validation of Mutant Lines

This protocol details the molecular analysis required to identify plants with the desired gene knockout.

1. Selection of T1 Transformants: a. Sterilize and plate the collected T1 seeds on a selection medium containing the appropriate antibiotic (e.g., kanamycin) or herbicide (e.g., glyphosate, if used as a marker).[1] b. Transplant resistant seedlings to soil and allow them to grow.

2. gDNA Extraction and PCR Screening: a. Extract genomic DNA from the leaf tissue of putative T1 transformants. b. Perform PCR using primers specific to the Cas9 gene to confirm the presence of the T-DNA cassette.[1]

3. Mutation Detection in the T1 Generation: a. Design primers that flank the gRNA target sites in the gene of interest. b. Amplify this region from the gDNA of Cas9-positive T1 plants. c. Purify the PCR products and send for Sanger sequencing. d. Analyze the sequencing chromatograms for evidence of mixed traces downstream of the target site, which indicates the presence of indels. Tools like TIDE or ICE can be used to deconvolute the chromatograms and estimate mutation efficiency.

4. Identification of Homozygous, Transgene-Free Lines: a. Collect T2 seeds from self-pollinated T1 plants that showed mutations. b. Germinate at least 10-20 T2 plants from each T1 parent line. c. Perform PCR for the Cas9 gene to identify plants where the transgene has segregated out.[10] d. For the Cas9-negative T2 plants, amplify and sequence the target gene region to identify individuals that are homozygous for a knockout mutation.[11] Homozygous mutants will show a clean sequencing trace with a clear indel compared to the wild-type sequence. e. Continue segregation and screening in the T3 generation if necessary to obtain stable, homozygous, transgene-free knockout lines.

References

Application Notes and Protocols for Stable Isotope Labeling of Cinnamoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a diverse array of plant secondary metabolites including lignins, flavonoids, and stilbenes. Many of these compounds have significant commercial and pharmaceutical value. Understanding the metabolic flux through this compound is crucial for metabolic engineering of plants and microorganisms to enhance the production of desired compounds and for elucidating the mechanism of action of drugs that target this pathway.

Stable isotope labeling is a powerful technique to trace the flow of atoms through metabolic networks.[1] By supplying a stable isotope-labeled precursor, such as ¹³C-labeled L-phenylalanine, to a biological system, the label is incorporated into downstream metabolites like this compound. The extent and pattern of this incorporation, analyzed by mass spectrometry, provide a dynamic and quantitative view of metabolic fluxes.[2][3] This information is invaluable for identifying metabolic bottlenecks, understanding regulatory mechanisms, and assessing the impact of genetic or chemical perturbations on the pathway.

These application notes provide detailed protocols for the enzymatic synthesis of ¹³C-labeled this compound, its use in metabolic tracing studies in plant tissues, and the subsequent analysis of labeled metabolites by LC-MS/MS.

Core Concepts and Signaling Pathways

The phenylpropanoid pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) catalyzes the formation of p-coumaroyl-CoA, which can then be further modified to produce various this compound esters, including this compound itself, feruloyl-CoA, and sinapoyl-CoA. These CoA esters are the substrates for this compound reductase (CCR), the first committed step in the monolignol biosynthesis branch of the pathway, leading to the production of lignin (B12514952).[4] Alternatively, these CoA esters can be utilized by other enzymes to produce a wide range of flavonoids and other phenolic compounds.

Stable isotope tracing allows researchers to follow a metabolic substrate through these downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells.[1] By analyzing the labeling patterns in downstream metabolites, valuable qualitative information about their origin and relative rates of production can be obtained.[1]

Data Presentation

The following tables summarize quantitative data from metabolic flux analysis studies in the phenylpropanoid pathway.

Table 1: Metabolic Flux Rates of Phenylpropanoid Metabolites in Wound-Healing Potato Tuber Tissue [2][3]

MetaboliteTreatmentBiosynthetic Flux (Jin) (nmol gFW-1 h-1)Catabolic Flux (Jout) (nmol gFW-1 h-1)
N-p-coumaroyloctopamine (p-CO)Wounding1.150.96
Chlorogenic acid (CGA)Wounding4.630.42
N-p-coumaroyloctopamine (p-CO)Elicitor10.39.8
Chlorogenic acid (CGA)Elicitor1.30.9

Table 2: Kinetic Parameters of this compound Reductase (CCR) from Soybean [5]

SubstrateKm (µM)Vmax (nkat/mg)
Feruloyl-CoA73230
5-Hydroxy-feruloyl-CoA--
Sinapoyl-CoA--
p-Coumaroyl-CoA--
Caffeoyl-CoA--
This compound--

Note: Specific values for all substrates were not provided in the abstract.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [Ring-¹³C₆]-Cinnamoyl-CoA

This protocol describes the enzymatic synthesis of [Ring-¹³C₆]-Cinnamoyl-CoA from [Ring-¹³C₆]-cinnamic acid using 4-coumarate:CoA ligase (4CL).

Materials:

  • [Ring-¹³C₆]-Cinnamic acid

  • Recombinant 4-coumarate:CoA ligase (4CL) enzyme

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Acetic acid

  • Water (LC-MS grade)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • 1 mM [Ring-¹³C₆]-Cinnamic acid

    • 1.5 mM Coenzyme A

    • 5 mM ATP

    • 10 mM MgCl₂

    • 5 µg recombinant 4CL enzyme

    • Potassium phosphate buffer (100 mM, pH 7.5) to a final volume of 1 ml.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Reaction Quenching: Stop the reaction by adding 10 µl of 10% trifluoroacetic acid.

  • Purification by SPE:

    • Condition a C18 SPE cartridge by washing with 5 ml of methanol followed by 5 ml of water.[6]

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with 5 ml of water to remove salts and unreacted polar substrates.

    • Elute the [Ring-¹³C₆]-Cinnamoyl-CoA with 2 ml of 40% methanol containing 0.1 M acetic acid.[7][8]

  • Quantification and Storage:

    • Determine the concentration of the purified labeled this compound by UV-Vis spectrophotometry using the molar extinction coefficient for this compound.

    • Store the purified product at -80°C.

Protocol 2: Metabolic Tracing in Plant Tissue using [Ring-¹³C₆]-L-Phenylalanine

This protocol outlines a general procedure for tracing the metabolism of this compound in plant tissues using a labeled precursor.

Materials:

  • Plant material (e.g., Arabidopsis stems, potato tuber discs)[2][9]

  • [Ring-¹³C₆]-L-Phenylalanine

  • Murashige and Skoog (MS) medium or appropriate buffer

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

Procedure:

  • Plant Material Preparation:

    • Excise plant tissues (e.g., 1 cm stem segments or 1 mm thick tuber discs).

    • Equilibrate the tissues in the appropriate medium for a short period before labeling.

  • Labeling:

    • Prepare a labeling solution by dissolving [Ring-¹³C₆]-L-Phenylalanine in the medium to a final concentration of 1-5 mM.

    • Incubate the plant tissues in the labeling solution for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Harvesting:

    • At each time point, quickly remove the tissues from the labeling solution, wash them briefly with unlabeled medium to remove excess tracer.

    • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.[10]

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add pre-chilled 80% methanol to the powdered tissue.

    • Vortex thoroughly and incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the extracted metabolites.

    • Filter the supernatant through a 0.22 µm filter.

    • Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled this compound and Downstream Metabolites

This protocol provides a general method for the analysis of ¹³C-labeled phenylpropanoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Equilibrate at 5% B

  • Flow Rate: 0.3 ml/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µl

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with targeted MS/MS

  • MRM Transitions:

    • Unlabeled this compound (precursor ion) -> Fragment ion(s)

    • ¹³C₆-Cinnamoyl-CoA (precursor ion + 6 Da) -> Fragment ion(s)

    • Set up transitions for other expected downstream metabolites and their labeled isotopologues.

  • Data Analysis:

    • Integrate the peak areas for the unlabeled (M+0) and labeled (M+6) isotopologues of this compound and its downstream metabolites.

    • Calculate the fractional labeling or metabolic flux based on the changes in the ratios of labeled to unlabeled species over time.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Synthesis of Labeled this compound cluster_tracing Protocol 2: Metabolic Tracing cluster_analysis Protocol 3: Analysis precursor [Ring-¹³C₆]-Cinnamic Acid + CoA + ATP synthesis Enzymatic Reaction (4CL Enzyme) precursor->synthesis Incubation purification Purification (Solid-Phase Extraction) synthesis->purification Quenching product [Ring-¹³C₆]-Cinnamoyl-CoA purification->product tracer [Ring-¹³C₆]-L-Phenylalanine labeling Incubation (Time Course) tracer->labeling plant Plant Tissue (e.g., Arabidopsis stems) plant->labeling extraction Metabolite Extraction (Quenching in Liquid N₂) labeling->extraction extract Labeled Metabolite Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing (Isotopologue Ratios) lcms->data flux Metabolic Flux Calculation data->flux phenylpropanoid_pathway Phe L-Phenylalanine (¹³C₆-labeled) Cinnamate Cinnamic Acid Phe->Cinnamate   PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate   C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA   4CL CinnamoylCoA This compound pCoumaroylCoA->CinnamoylCoA FeruloylCoA Feruloyl-CoA pCoumaroylCoA->FeruloylCoA Cinnamaldehyde Cinnamaldehyde CinnamoylCoA->Cinnamaldehyde   CCR Flavonoids Flavonoids, Stilbenes, etc. CinnamoylCoA->Flavonoids   CHS, STS, etc. SinapoylCoA Sinapoyl-CoA FeruloylCoA->SinapoylCoA Lignin Lignin Monomers FeruloylCoA->Lignin   CCR SinapoylCoA->Lignin   CCR Cinnamaldehyde->Lignin PAL PAL C4H C4H _4CL 4CL CCR CCR CHS_STS CHS, STS, etc.

References

Application Notes: High-Throughput Screening for Cinnamoyl-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamoyl-CoA reductase (CCR) (EC 1.2.1.44) is a pivotal enzyme that catalyzes the first committed step in the monolignol biosynthesis pathway, which leads to the formation of lignin (B12514952).[1][2] Lignin is a complex polymer essential for structural integrity in plants and acts as a defense mechanism against pathogens.[3] CCR catalyzes the NADPH-dependent reduction of hydroxythis compound thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA) to their corresponding hydroxycinnamaldehydes.[4][5] As a key control point, CCR regulates the metabolic flux into lignin production.[3][6] Inhibition of CCR is of significant interest for applications in the biofuel industry (to improve saccharification efficiency) and agriculture (to alter plant digestibility). These application notes provide a detailed framework for developing and executing a high-throughput screening (HTS) campaign to identify novel CCR inhibitors.

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of this compound Reductase (CCR) in the monolignol-specific branch of the phenylpropanoid pathway. CCR diverts precursors from general phenylpropanoid metabolism into the dedicated lignin synthesis route.

Lignin_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway A Phenylalanine B Cinnamic Acid A->B C p-Coumaroyl-CoA B->C D Feruloyl-CoA C->D CCR This compound Reductase (CCR) Target of Inhibition D->CCR NADPH -> NADP+ E Coniferaldehyde CCR->E F Monolignols E->F G Lignin Polymer F->G

Caption: Simplified monolignol biosynthesis pathway highlighting CCR.

Principle of the HTS Assay

The primary screening assay is a biochemical, spectrophotometric method designed for a microplate format.[7] It quantifies the activity of CCR by monitoring the consumption of the cofactor NADPH, which exhibits a characteristic absorbance maximum at 340 nm. In the enzymatic reaction, CCR utilizes NADPH to reduce its substrate (e.g., feruloyl-CoA), converting NADPH to NADP+. This conversion leads to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to CCR activity. Potential inhibitors will slow down the reaction rate, resulting in a smaller change in absorbance over time compared to an uninhibited control.[8]

Experimental Workflow

The high-throughput screening process follows a standardized, automated workflow to ensure reproducibility and efficiency.[9] The key stages, from compound library handling to data analysis, are outlined below.

HTS_Workflow start Start: Compound Library (e.g., 384-well plates) plating 1. Compound Plating Dispense test compounds, positive control, and negative control (DMSO) into assay plates. start->plating enzyme 2. Enzyme Addition Add purified recombinant CCR enzyme solution to all wells. plating->enzyme preincubation 3. Pre-incubation Incubate plate to allow for compound-enzyme interaction. enzyme->preincubation initiation 4. Reaction Initiation Add substrate mix (e.g., Feruloyl-CoA) and NADPH to all wells. preincubation->initiation reading 5. Kinetic Measurement Immediately read absorbance at 340 nm kinetically over 10-15 minutes. initiation->reading analysis 6. Data Analysis Calculate reaction rates (V₀). Determine % inhibition for each compound. reading->analysis hit_validation 7. Hit Confirmation & Validation Confirm hits from primary screen. Perform dose-response assays to determine IC₅₀ values. analysis->hit_validation end End: Validated Hits hit_validation->end

Caption: High-throughput screening workflow for CCR inhibitors.

Data Presentation

Table 1: Kinetic Parameters of CCR with Various Substrates

Kinetic parameters are crucial for selecting the appropriate substrate and its concentration for the HTS assay.[10] For optimal sensitivity in identifying competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Kₘ).[10] The table below summarizes representative kinetic data for CCR from different plant species.

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ (pkat/µg)Reference
Sorghum bicolor (SbCCR1)Feruloyl-CoA2.6 ± 0.3143.5 ± 3.4[2]
Sorghum bicolor (SbCCR1)p-Coumaroyl-CoA1.8 ± 0.21.5 ± 0.1[2]
Sorghum bicolor (SbCCR1)Caffeoyl-CoA1.2 ± 0.12.5 ± 0.1[2]
Medicago sativa (MsCCR1)Feruloyl-CoA19.8 ± 2.1115.2 ± 5.8[5]
Medicago sativa (MsCCR1)p-Coumaroyl-CoA35.6 ± 3.598.7 ± 4.9[5]
Triticum aestivum (Ta-CCR1)Feruloyl-CoA5.9Not Reported[11]

Note: Kinetic values can vary based on specific assay conditions and enzyme purification.

Table 2: Example Data Structure for HTS Hit Validation

Data from hit validation experiments are typically presented in a table that includes compound identifiers, IC₅₀ values, and other relevant parameters.

Compound IDPrimary Screen (% Inhibition @ 20 µM)IC₅₀ (µM)Curve Hill SlopeMax Inhibition (%)
Control-Inhibitor98.2%0.851.1100%
Hit-00175.4%4.21.099%
Hit-00268.9%11.50.995%
Non-Hit-0015.2%> 100Not DeterminedNot Determined

Experimental Protocols

Protocol 1: Recombinant CCR Expression and Purification

This protocol is a generalized method for producing active CCR enzyme.

  • Cloning: Clone the full-length cDNA of the target CCR into an expression vector (e.g., pET-28a(+)) with a His-tag.

  • Expression: Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.[11]

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM TRIS-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM PMSF, 20 mM β-mercaptoethanol). Lyse cells using sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA agarose (B213101) column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged CCR protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 100 mM TRIS-HCl pH 7.5, 10% glycerol, 2 mM DTT) using a desalting column (e.g., PD-10) or dialysis.[11]

  • Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the enzyme and store at -80°C.

Protocol 2: High-Throughput Screening (384-Well Format)

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.25.[12]

  • CCR Enzyme Solution: Purified recombinant CCR diluted in assay buffer to the desired final concentration (e.g., 2-5 µg/mL).

  • Substrate Solution: Feruloyl-CoA (or other this compound ester) at 2x the final desired concentration (e.g., 10 µM, based on Kₘ) in assay buffer.

  • Cofactor Solution: NADPH at 2x the final desired concentration (e.g., 200 µM) in assay buffer.[3]

  • Test Compounds: Compound library plated in 384-well plates, typically 1 µL of 1 mM stock in DMSO.

  • Positive Control: A known inhibitor (if available) or a generic enzyme denaturant for signal window determination.

  • Negative Control: DMSO vehicle.

  • Plates: UV-transparent, 384-well microplates.

Procedure:

  • Compound Plating: Use an automated liquid handler to dispense 0.5 µL of test compounds, positive controls, and negative controls (DMSO) into the wells of a 384-well assay plate.

  • Enzyme Addition: Dispense 25 µL of the CCR enzyme working solution into all wells.

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at 30°C for 15 minutes to allow for compound-enzyme binding.[3]

  • Reaction Initiation: Prepare a 2x reaction mix containing the substrate (e.g., Feruloyl-CoA) and NADPH in assay buffer. Add 25 µL of this mix to all wells to start the reaction. The final volume will be 50 µL.

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-heated to 30°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100

    • Identify "hits" as compounds that exceed a defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[13]

Protocol 3: IC₅₀ Determination for Hit Compounds

Procedure:

  • Serial Dilution: Create a serial dilution series for each hit compound (e.g., 10 concentrations ranging from 100 µM to 5 nM).

  • Assay Performance: Perform the CCR activity assay as described in Protocol 2, using the different concentrations of the hit compound.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]

References

Troubleshooting & Optimization

Cinnamoyl-CoA Stability Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinnamoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the stability of this compound in your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an essential intermediate in various biosynthetic pathways in plants, notably in the production of monolignols, which are precursors to lignin (B12514952).[1][2][3] It is an acyl-CoA thioester, formed from the condensation of cinnamic acid and coenzyme A.[4] The primary concern regarding its stability stems from the high-energy thioester bond, which is susceptible to hydrolysis, particularly in aqueous solutions. This degradation can lead to inaccurate experimental results, especially in enzymatic assays and quantitative analyses.

Q2: What are the main factors that cause this compound to degrade in solution?

The stability of this compound, like other thioesters, is primarily affected by:

  • pH: The thioester bond is prone to hydrolysis, a reaction whose rate is highly dependent on the pH of the solution.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Enzymatic Activity: The presence of contaminating thioesterases in biological samples or enzyme preparations can rapidly cleave the thioester bond.

  • Oxidation: The thiol group of the Coenzyme A moiety can be susceptible to oxidation.

  • Storage Conditions: Improper storage, including the type of container and repeated freeze-thaw cycles, can contribute to degradation.[5][6]

Q3: How quickly does this compound degrade?

The exact rate of degradation depends on the specific conditions (pH, temperature, buffer composition). For instance, aqueous solutions of similar molecules like Malonyl-CoA are not recommended for storage for more than one day.[7] It is crucial to assume that this compound has limited stability in aqueous buffers and to prepare fresh solutions for experiments or to validate storage conditions rigorously.

Troubleshooting Guide

Issue: I am seeing a progressive loss of this compound signal during my experiment.

  • Possible Cause 1: Hydrolysis. The pH of your buffer may be non-optimal. Thioester hydrolysis is significant in neutral to alkaline conditions.

    • Solution: If your experiment allows, use a slightly acidic buffer. The optimal pH for this compound Reductase (CCR), a key enzyme that uses this compound, is around 6.0-6.2.[8][9][10] This suggests the substrate is sufficiently stable at this pH for enzymatic reactions. Always prepare your buffered solutions fresh.

  • Possible Cause 2: Temperature. You may be running your experiments at elevated temperatures for extended periods.

    • Solution: Keep your this compound solutions on ice whenever possible. For longer incubations, perform a preliminary time-course experiment to determine the stability window at your experimental temperature.

  • Possible Cause 3: Contaminating Enzymes. Your sample or enzyme preparation may contain thioesterases.

    • Solution: Ensure the purity of your recombinant enzymes. If using cell lysates or tissue extracts, consider adding thioesterase inhibitors if compatible with your assay. Always include a "no-enzyme" or "time-zero" control to quantify non-enzymatic degradation.

Issue: My this compound stock solution shows reduced concentration after storage.

  • Possible Cause 1: Improper Storage Temperature. Storing in solution at -20°C may not be sufficient to halt hydrolysis over long periods.

    • Solution: For long-term storage, store this compound as a lyophilized powder at -20°C or -80°C.[7] If a solution is necessary, prepare small, single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[6]

  • Possible Cause 2: Adsorption to Plastic. Coenzyme A derivatives can adsorb to the surface of plastic tubes, leading to a perceived loss of concentration.[5]

    • Solution: A study on other CoA metabolites demonstrated that using glass sample vials can decrease signal loss and improve stability.[5] If possible, use glass or low-adhesion polypropylene (B1209903) tubes for storage and preparation.

Chemical Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the thioester bond to yield Cinnamic Acid and Coenzyme A.

C_CoA This compound Hydrolysis C_CoA->Hydrolysis H2O H₂O (Water) H2O->Hydrolysis CinnamicAcid Cinnamic Acid CoA Coenzyme A Hydrolysis->CinnamicAcid Hydrolysis->CoA Hydrolysis_label Hydrolysis (cleavage of thioester bond)

Caption: this compound hydrolysis pathway.

Factors Influencing this compound Stability

The following table summarizes key factors and recommended conditions to enhance the stability of this compound in solution.

FactorImpact on StabilityRecommended PracticeRationale
pH High pH increases the rate of hydrolysis.Maintain pH between 6.0 and 6.5 for experiments. For storage, a slightly more acidic pH (~5.0) may be beneficial, but must be validated.The optimal pH for the enzyme CCR is around 6.0, indicating substrate stability in this range for the duration of the assay.[9][10][11]
Temperature Higher temperatures accelerate degradation.Store stock solutions at -80°C. Keep working solutions on ice at all times. Minimize incubation times at temperatures >4°C.Standard chemical kinetics. Supplier data for similar compounds recommends storage at -20°C or lower.[7]
Solvent Aqueous buffers facilitate hydrolysis.Prepare stock solutions in an appropriate buffer at the desired pH. Avoid storing in pure water for extended periods.Buffers resist pH changes that can accelerate degradation.
Storage Vessel Adsorption to plastic surfaces can occur.Use glass or low-adhesion polypropylene vials for long-term storage and sensitive experiments.Studies show improved stability and recovery of CoA metabolites when using glass vials.[5]
Freeze-Thaw Cycles Repeated cycles can degrade the molecule.Aliquot stock solutions into single-use volumes before freezing.This practice is recommended for many sensitive biochemicals to maintain integrity.[6]
Contaminants Thioesterase enzymes cause rapid degradation.Use high-purity reagents and enzymes. Include controls to measure non-specific degradation in biological samples.Thioesterases will specifically target and cleave the this compound thioester bond.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reconstitution: If starting with a lyophilized powder, briefly centrifuge the vial to collect all powder at the bottom. Reconstitute in a suitable, high-purity buffer (e.g., 50 mM potassium phosphate, pH 6.2) to a desired high concentration (e.g., 10-20 mM).

  • Dissolution: Mix gently by pipetting up and down or vortexing briefly. Ensure the powder is fully dissolved. Perform this step on ice.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-adhesion polypropylene or glass vials. The volume of the aliquot should be appropriate for a single experiment.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.

  • Usage: When needed, thaw a single aliquot on ice. Use it immediately and discard any unused portion. Do not refreeze.

Protocol 2: Workflow for this compound Stability Assessment

This protocol outlines a general workflow to determine the stability of this compound under your specific experimental conditions (e.g., buffer, temperature).

A Prepare this compound in experimental buffer B Take 'Time 0' sample (Immediately freeze) A->B C Incubate solution under experimental conditions (e.g., 30°C) A->C F Thaw all samples simultaneously B->F D Withdraw aliquots at specific time points (e.g., 15, 30, 60 min) C->D E Immediately freeze or quench samples to stop degradation D->E E->F G Quantify this compound (e.g., by HPLC-UV) F->G H Plot % this compound remaining vs. time G->H

Caption: Experimental workflow for stability testing.

Protocol 3: Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for quantifying this compound.[12]

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase (Isocratic Example): A mixture of Buffer A (e.g., 50 mM potassium phosphate, pH 6.0) and Buffer B (e.g., Acetonitrile or Methanol). The exact ratio must be optimized for your column and system to achieve good separation.

  • Detection: this compound has a strong UV absorbance. Monitor the elution at a wavelength around 260 nm (for the adenine (B156593) base of CoA) and/or a wavelength specific to the cinnamoyl moiety.

  • Standard Curve: Prepare a series of known concentrations of this compound in your experimental buffer. Inject these standards to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Inject your experimental samples (from Protocol 2).

  • Calculation: Determine the peak area for this compound in your samples and calculate the concentration using the linear regression equation from your standard curve.

Troubleshooting Logic Diagram

Use this decision tree to diagnose potential issues with this compound stability in your experiments.

Start Unexpected Result (e.g., low activity, no product) CheckSubstrate Is this compound intact at start of experiment? Start->CheckSubstrate DegradedStock Problem: Degraded Stock Solution. Fix: Prepare fresh aliquots. Verify storage (-80°C, glass vials). CheckSubstrate->DegradedStock No CheckStability Is this compound stable over the experiment's duration? CheckSubstrate->CheckStability Yes DegradingInAssay Problem: Degrading During Assay. Fix: Lower temp, check pH (aim for ~6.2), shorten incubation time. CheckStability->DegradingInAssay No OtherIssue Problem is likely not This compound stability. Investigate other components (enzyme, cofactors, etc.). CheckStability->OtherIssue Yes

Caption: Logic diagram for troubleshooting stability.

References

Technical Support Center: Overcoming Low Yield in Recombinant Cinnamoyl-CoA Reductase (CCR) Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the expression of recombinant Cinnamoyl-CoA Reductase (CCR).

Frequently Asked Questions (FAQs)

Q1: What is this compound Reductase (CCR) and why is its expression sometimes challenging?

A1: this compound Reductase (CCR) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the first committed step in the biosynthesis of monolignols, the precursors to lignin.[1][2][3][4] As a plant-derived enzyme, its expression in common recombinant hosts like E. coli can be challenging due to differences in codon usage, the potential for misfolding, and the absence of specific post-translational modifications that may be required for full activity and solubility.[5]

Q2: Which expression system is best suited for producing recombinant CCR?

A2: The optimal expression system can depend on the specific CCR isoform and the intended downstream application. E. coli is a widely used host due to its rapid growth and cost-effectiveness.[5] However, for CCRs that prove difficult to express in a soluble form in E. coli, eukaryotic systems such as yeast (Pichia pastoris) or insect cells may offer advantages in protein folding and post-translational modifications, potentially leading to higher yields of active enzyme.[5]

Q3: My CCR is expressed, but it's insoluble and forming inclusion bodies. What should I do?

A3: Inclusion bodies are a common issue when overexpressing foreign proteins in E. coli.[5][6] To improve the solubility of your CCR, you can try several strategies:

  • Lower the induction temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, which can promote proper folding.[6]

  • Reduce the inducer concentration: Lowering the concentration of IPTG (e.g., to 0.1 mM) can decrease the rate of protein expression and may enhance solubility.[6]

  • Use a solubility-enhancing fusion tag: Fusing your CCR with a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve its solubility.

  • Co-express with chaperones: Co-expression of molecular chaperones can assist in the proper folding of your CCR protein.

Q4: I am observing very low or no expression of my CCR protein. What are the likely causes?

A4: Low or no expression can stem from several factors:

  • Codon bias: The codon usage of your plant-derived CCR gene may not be optimal for the expression host (e.g., E. coli). This can lead to translational stalling and premature termination. Consider synthesizing a codon-optimized version of your gene.[6]

  • Protein toxicity: The expressed CCR might be toxic to the host cells, impairing their growth and protein production machinery. Try using a host strain with tighter control over basal expression (e.g., BL21(DE3)pLysS) or add glucose to the medium to suppress leaky expression before induction.[6]

  • mRNA instability: The secondary structure of the mRNA transcript can affect its stability and translational efficiency. Codon optimization can sometimes help to resolve these issues.

  • Vector or clone integrity: Ensure that your expression vector is correctly assembled and that the CCR gene is in the correct reading frame without any mutations by sequencing your construct.

Troubleshooting Guide

Problem 1: Low or No CCR Expression
Possible Cause Recommended Solution
Suboptimal Codon Usage Synthesize a codon-optimized gene for your expression host (E. coli, yeast, etc.). Alternatively, use an E. coli strain (e.g., Rosetta™) that supplies tRNAs for rare codons.[6]
Protein Toxicity Use a host strain with tight regulation of basal expression (e.g., BL21(DE3)pLysS). Add 1% glucose to the culture medium to suppress pre-induction expression.[6]
mRNA Instability or Secondary Structure Analyze the mRNA sequence for strong secondary structures near the ribosome binding site. Codon optimization can often mitigate these issues.
Plasmid Integrity Issues Verify the sequence of your expression construct. Use freshly transformed cells for expression studies.[6]
Inefficient Transcription/Translation Initiation Ensure your vector has a strong promoter and an optimal ribosome binding site.
Problem 2: CCR is Expressed in Inclusion Bodies (Insoluble)
Possible Cause Recommended Solution
High Expression Rate and Temperature Lower the induction temperature to 18-25°C.[6] Reduce the inducer (e.g., IPTG) concentration to 0.1-0.5 mM.[6]
Incorrect Protein Folding Co-express molecular chaperones to assist in proper folding. Use a different expression host, such as Pichia pastoris, which may have a more suitable folding environment.[5]
Absence of Necessary Cofactors or Post-Translational Modifications Supplement the growth medium with any known cofactors. If specific PTMs are required, consider a eukaryotic expression system.
Protein Properties Fuse the CCR with a highly soluble protein tag like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).
Problem 3: Low CCR Activity Despite Good Expression Levels
Possible Cause Recommended Solution
Improperly Folded Protein Even if soluble, the protein may not be correctly folded. Try optimizing expression conditions as for inclusion bodies.
Missing Cofactors Ensure that the necessary cofactors (e.g., NADPH) are present in the assay buffer.[7]
Suboptimal Assay Conditions Optimize the pH, temperature, and buffer composition of your enzyme assay.[8]
Protein Degradation Add protease inhibitors during cell lysis and purification. Keep samples on ice.

Data Presentation

Table 1: Kinetic Parameters of Recombinant CCRs from Various Plant Species

This table summarizes the kinetic properties of CCR enzymes from different plant sources when expressed recombinantly, primarily in E. coli. The data highlights the substrate preferences of various CCR isoforms.

CCR Source Plant Recombinant CCR Substrate Km (µM) kcat/Km (µM⁻¹ min⁻¹) Reference
Oryza sativa (Rice)OsCCR19p-coumaroyl-CoA36.660.60[7]
Feruloyl-CoA26.850.43[7]
Sinapoyl-CoA62.540.55[7]
OsCCR20Feruloyl-CoA-1.41[7]
p-coumaroyl-CoA-0.32[7]
Sinapoyl-CoA-0.24[7]
OsCCR21p-coumaroyl-CoA16.360.08[7]
Feruloyl-CoA2.700.77[7]
Sinapoyl-CoA10.200.07[7]
Triticum aestivum (Wheat)Ta-CCR1Feruloyl-CoA2.6-[9]
5-OH-feruloyl-CoA12.5-[9]
Sinapoyl-CoA1.3-[9]
Caffeoyl-CoA1.8-[9]
Leucaena leucocephalaLl-CCRH1Feruloyl-CoA-4.6 x 10⁶ M⁻¹ s⁻¹[8]
Caffeoyl-CoA-2.4 x 10⁶ M⁻¹ s⁻¹[8]
Sinapoyl-CoA-2.3 x 10⁶ M⁻¹ s⁻¹[8]
p-coumaroyl-CoA-1.7 x 10⁶ M⁻¹ s⁻¹[8]

Experimental Protocols

Protocol 1: Recombinant CCR Expression in E. coli

This protocol is a general guideline for the expression of His-tagged CCR in E. coli BL21(DE3).

  • Transformation: Transform the pET expression vector containing the CCR gene into competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Incubate the culture for a further 16-20 hours at the lower temperature with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged CCR
  • Cell Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound CCR protein with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Protocol 3: CCR Enzyme Activity Assay

This assay measures the decrease in absorbance at 366 nm due to the consumption of NADPH.[7]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM sodium/potassium phosphate (B84403) buffer (pH 6.25)

    • 0.1 mM NADPH

    • 30 µM of the hydroxythis compound substrate (e.g., feruloyl-CoA)

    • 5 µg of purified recombinant CCR protein

  • Total Volume: Adjust the total volume to 500 µL with buffer.

  • Initiation and Measurement: Start the reaction by adding the CCR protein. Immediately monitor the decrease in absorbance at 366 nm for 10 minutes at 30°C using a spectrophotometer.

  • Control: A reaction without the CCR enzyme should be run as a negative control.

Visualizations

Monolignol_Biosynthesis_Pathway Fig. 1: Simplified monolignol biosynthesis pathway highlighting CCR's role. Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD Lignin Lignin Coniferyl_Alcohol->Lignin

Caption: Role of CCR in the monolignol biosynthesis pathway.

Troubleshooting_Workflow Fig. 2: Troubleshooting workflow for low recombinant CCR yield. Start Low/No Recombinant CCR Yield CheckExpression Check for Protein Expression (SDS-PAGE of total cell lysate) Start->CheckExpression NoExpression No Expression Band CheckExpression->NoExpression No ExpressionPresent Expression Band Present CheckExpression->ExpressionPresent Yes OptimizeCodon Optimize Codons Verify Vector Sequence Check for Toxicity NoExpression->OptimizeCodon CheckSolubility Analyze Soluble vs. Insoluble Fractions ExpressionPresent->CheckSolubility MostlyInsoluble Protein in Inclusion Bodies CheckSolubility->MostlyInsoluble Insoluble Soluble Protein is Soluble CheckSolubility->Soluble Soluble OptimizeSolubility Lower Temperature Reduce Inducer Conc. Use Solubility Tags MostlyInsoluble->OptimizeSolubility OptimizePurification Optimize Lysis Check Affinity Tag Add Protease Inhibitors Soluble->OptimizePurification End Improved Yield OptimizeCodon->End OptimizeSolubility->End OptimizePurification->End

Caption: A logical workflow for troubleshooting low CCR yield.

References

Technical Support Center: Cinnamoyl-CoA Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Cinnamoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and mass spectrometry technique for this compound quantification?

A1: For the analysis of acyl-CoAs, including this compound, electrospray ionization (ESI) in the positive ion mode is generally preferred due to higher sensitivity compared to the negative ion mode.[1] The most common and recommended mass spectrometry technique for quantification is tandem mass spectrometry (MS/MS) utilizing Multiple Reaction Monitoring (MRM).[1][2] This approach provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.

Q2: My this compound signal is low or non-existent. What are the likely causes and solutions?

A2: Low or no signal for this compound can stem from several factors:

  • Analyte Degradation: this compound is susceptible to hydrolysis. It is critical to maintain cold conditions and use acidic solutions during sample extraction and processing to minimize degradation.[3][4]

  • Poor Extraction Recovery: The efficiency of your extraction protocol may be insufficient. Consider optimizing your method, potentially using techniques like solid-phase extraction (SPE) for sample cleanup and concentration.[1][5]

  • Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683) in biological samples, can interfere with the ionization of this compound, leading to a suppressed signal.[6][7][8]

  • Incorrect MS/MS Transition: The selected MRM transition may not be optimal. It's crucial to confirm the characteristic fragmentation pattern for this compound.

Q3: I am observing poor peak shape (tailing or fronting) for my this compound peak. How can I improve it?

A3: Poor peak shape is a common chromatographic issue. Here are some potential causes and solutions:

  • Secondary Interactions: The analyte may be interacting with active sites within the LC system or on the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge state of this compound and its interaction with the stationary phase. A slightly acidic mobile phase is often beneficial for acyl-CoAs.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[9]

Q4: How can I mitigate matrix effects in my this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis of complex samples.[7][8][10] Here are some strategies to minimize their impact:

  • Effective Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[1][6]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. Since a specific SIL-IS may not be readily available, using a related acyl-CoA SIL-IS can also be a viable strategy.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to account for any matrix-related signal suppression or enhancement.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during this compound quantification by LC-MS.

Table 1: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low or No Signal Analyte degradation during sample preparation.Ensure samples are processed quickly at low temperatures and under acidic conditions.[4]
Poor extraction recovery.Optimize the extraction protocol. Consider solid-phase extraction (SPE) for cleanup and concentration.[1][12]
Ion suppression from matrix components.Improve sample cleanup to remove interferences like phospholipids.[6] Use a stable isotope-labeled internal standard.
Incorrect MS/MS transition.Confirm the characteristic fragmentation of this compound. A common pattern for acyl-CoAs is the neutral loss of 507 Da.[1][2][13][14]
Poor Peak Shape Secondary interactions with the column or LC system.Ensure proper column equilibration.
Inappropriate mobile phase pH.Adjust the mobile phase pH; a slightly acidic pH is often beneficial for acyl-CoAs.
Column overload.Reduce the injection volume or dilute the sample.[9]
High Background Noise Contaminated solvents, reagents, or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.[15][16]
Carryover from previous injections.Implement a robust needle wash protocol and run blank injections between samples.[17]
Inconsistent Results Variable matrix effects between samples.Employ a stable isotope-labeled internal standard for normalization.[7]
Sample instability over time.Analyze samples as quickly as possible after preparation and store them at low temperatures.[3]

Experimental Protocols

Protocol 1: Sample Extraction from Biological Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Weigh the frozen tissue sample and homogenize it in 10 volumes of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[2]

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard to the homogenate.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet proteins and cellular debris.[5]

  • Supernatant Collection: Carefully collect the supernatant for further processing or direct analysis.

  • Optional Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with the extraction buffer.[2]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove salts and polar impurities.

    • Elute this compound with an appropriate solvent, such as methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial LC mobile phase.

Protocol 2: LC-MS/MS Parameters

These are typical starting parameters and will require optimization based on the specific instrumentation.

Parameter Typical Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8[5]
Mobile Phase B Acetonitrile[5]
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30-40°C[18]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MS/MS Mode Multiple Reaction Monitoring (MRM)[2]
Precursor Ion (Q1) [M+H]+ for this compound
Product Ion (Q3) Monitor for characteristic fragments, such as the neutral loss of 507 Da.[1][2][13][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample homogenize Homogenization in Acidic Buffer sample->homogenize centrifuge Centrifugation homogenize->centrifuge spe Solid-Phase Extraction (Optional) centrifuge->spe reconstitute Drying & Reconstitution spe->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification troubleshooting_logic start Low or No Signal Detected? check_degradation Is sample handling under cold and acidic conditions? start->check_degradation Yes improve_handling Action: Improve sample handling protocols. check_degradation->improve_handling No check_extraction Is extraction recovery validated? check_degradation->check_extraction Yes optimize_extraction Action: Optimize extraction (e.g., use SPE). check_extraction->optimize_extraction No check_matrix_effects Have matrix effects been assessed? check_extraction->check_matrix_effects Yes implement_is Action: Use stable isotope-labeled internal standard. check_matrix_effects->implement_is No check_ms_params Are MS/MS parameters (MRM) optimized? check_matrix_effects->check_ms_params Yes optimize_ms Action: Optimize MRM transitions. check_ms_params->optimize_ms No

References

Technical Support Center: Cinnamoyl-CoA Reductase (CCR) Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cinnamoyl-CoA reductase (CCR) assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reductase (CCR) assay?

A1: The optimal pH for CCR activity is generally slightly acidic, typically ranging from 6.0 to 6.25 .[1][2][3][4] For instance, aspen and eucalyptus CCR show optimal activity at pH 6.0.[1] For rice OsCCR, a pH of 6.25 is reported to be optimal.[2][3] It is crucial to maintain a stable pH during the assay, as activity can decrease significantly at higher pH values; for example, CCR activity is negligible above pH 6.5.[1]

Q2: What is the optimal temperature for a CCR assay?

A2: The optimal temperature for most CCR assays is 30°C .[2][4] Enzyme activity should be evaluated at this temperature to ensure maximal catalytic rates.

Q3: Which substrate is most efficiently used by CCR?

A3: Feruloyl-CoA is the preferred substrate for many CCR enzymes, exhibiting high catalytic efficiency (kcat/Km).[2][4][5][6] While CCR can utilize other substrates like p-coumaroyl-CoA, caffeoyl-CoA, 5-hydroxyferuloyl-CoA, and sinapoyl-CoA, the efficiency is often lower.[5][6] Kinetic analysis is recommended to determine the substrate preference for the specific CCR being investigated.

Q4: What are the essential components of a CCR assay reaction mixture?

A4: A typical CCR assay mixture includes:

  • Buffer: 100 mM sodium phosphate (B84403) or sodium/potassium phosphate buffer at the optimal pH (e.g., 6.0-6.25).[1][2][3]

  • NADPH: As a reducing agent, typically at a concentration of 0.1 mM to 0.5 mM.[1][2][3]

  • This compound Substrate: The specific substrate (e.g., feruloyl-CoA) at a concentration suitable for kinetic studies (e.g., 30 µM).[2]

  • Purified CCR Enzyme: The amount of enzyme will depend on its activity, but a starting point could be in the range of 100 ng to 5 µg.[1][2][3]

  • Reductant (optional but recommended): A reductant like 2-mercaptoethanol (B42355) (e.g., 10 mM) or dithiothreitol (B142953) (DTT) can help maintain enzyme activity.[1]

Troubleshooting Guide

IssuePossible CauseRecommendation
No or Low Enzyme Activity Suboptimal pH or Temperature: The pH or temperature of the reaction is outside the optimal range.Verify the pH of your buffer and ensure the assay is incubated at the optimal temperature (around 30°C). Prepare fresh buffer if necessary.
Inactive Enzyme: The enzyme may have degraded due to improper storage or handling.Use a fresh aliquot of the enzyme. Ensure proper storage conditions (typically -80°C). Avoid repeated freeze-thaw cycles.
Missing Cofactor: NADPH is essential for the reaction and may be degraded or absent.Prepare fresh NADPH solution before each experiment. Store NADPH stocks protected from light and at -20°C.
Inhibitors Present: Contaminants in the enzyme preparation or assay components may be inhibiting the enzyme.Purify the enzyme further if crude extracts are being used. Ensure all reagents are of high purity.
Incorrect Substrate: The specific CCR isoform may have a strong preference for a different this compound substrate.Test a panel of this compound substrates (feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, etc.) to determine the preferred substrate.
High Background Signal Non-enzymatic Reduction of Substrate: The substrate may be unstable and degrading spontaneously.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction.
Contaminating Activities: The enzyme preparation may contain other dehydrogenases/reductases that can use NADPH.Purify the CCR enzyme to homogeneity.
Inconsistent Results Pipetting Errors: Inaccurate pipetting of reagents can lead to variability.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.
Assay Timing: Variations in incubation times can affect the results.Use a timer to ensure consistent incubation periods for all samples.
Substrate Precipitation: The this compound substrate may precipitate at high concentrations.Ensure the substrate is fully dissolved in the buffer. You may need to gently warm the solution. Do not exceed the solubility limit of the substrate.

Data Presentation

Table 1: Optimal pH and Temperature for CCR from Various Sources

OrganismOptimal pHOptimal Temperature (°C)Reference
Aspen (Populus tremuloides)6.0Not Specified[1]
Eucalyptus6.0Not Specified[1]
Rice (Oryza sativa)6.2530[2][3]
Soybean (Glycine max)6.0 - 6.230[4]
Mulberry (Morus alba)Not SpecifiedNot Specified[7]
Wheat (Triticum aestivum)Not SpecifiedNot Specified[5]

Experimental Protocols

Standard this compound Reductase (CCR) Activity Assay

This protocol is adapted from studies on rice and aspen CCR.[1][2][3]

Materials:

  • 1 M Sodium Phosphate Buffer (pH 6.0 or 6.25)

  • 10 mM NADPH solution (freshly prepared)

  • 1 mM this compound substrate stock solution (e.g., feruloyl-CoA)

  • Purified CCR enzyme

  • 1 M 2-Mercaptoethanol (optional)

  • Nuclease-free water

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix with the following components per reaction (final volume of 500 µL):

    • 50 µL of 1 M Sodium Phosphate Buffer (to a final concentration of 100 mM)

    • 50 µL of 10 mM NADPH (to a final concentration of 1 mM)

    • 15 µL of 1 mM feruloyl-CoA (to a final concentration of 30 µM)

    • 5 µL of 1 M 2-Mercaptoethanol (optional, to a final concentration of 10 mM)

    • Water to a volume of 490 µL (adjust if enzyme volume is different)

  • Pre-incubate: Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the purified CCR enzyme solution (e.g., 5 µg of protein) to the reaction mixture and mix gently by pipetting.

  • Monitor the Reaction: Immediately transfer the reaction to a cuvette and monitor the decrease in absorbance at 366 nm (for feruloyl-CoA) for 10 minutes using a spectrophotometer set to 30°C.

  • Calculate Activity: Determine the rate of NADPH oxidation by calculating the change in absorbance per minute (ΔA/min). Use the molar extinction coefficient of NADPH to convert this to the rate of product formation.

Visualizations

CCR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, NADPH, Substrate) pre_incubate Pre-incubate Mix at 30°C reagents->pre_incubate enzyme Prepare Enzyme Dilution initiate Initiate with Enzyme enzyme->initiate pre_incubate->initiate monitor Monitor A366nm Decrease initiate->monitor calculate Calculate Rate (ΔA/min) monitor->calculate kinetics Determine Kinetic Parameters (Km, Vmax) calculate->kinetics

Caption: Workflow for a standard this compound reductase (CCR) assay.

Troubleshooting_Logic start Low/No CCR Activity? check_ph_temp Verify pH (6.0-6.25) and Temp (30°C) start->check_ph_temp Yes check_enzyme Check Enzyme Activity (Fresh Aliquot) check_ph_temp->check_enzyme If no improvement success Activity Restored check_ph_temp->success If improved check_nadph Check NADPH Integrity (Fresh Solution) check_enzyme->check_nadph If no improvement check_enzyme->success If improved check_substrate Test Alternative Substrates check_nadph->check_substrate If no improvement check_nadph->success If improved check_substrate->success If improved fail Issue Persists check_substrate->fail If no improvement

Caption: Troubleshooting logic for low or no CCR activity.

References

Technical Support Center: Cinnamoyl-CoA Reductase (CCR) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of purified Cinnamoyl-CoA reductase (CCR).

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound reductase (CCR) protein insoluble or prone to aggregation?

A1: Insolubility of recombinant CCR is a common issue that can arise from several factors. When overexpressed in systems like E. coli, the protein may misfold and accumulate in insoluble aggregates known as inclusion bodies. Even if initially soluble, the purified protein can aggregate over time due to suboptimal buffer conditions (e.g., pH, ionic strength), high protein concentration, or inherent instability. One study on CCR from Leucaena leucocephala noted that the native protein begins to form aggregates at 55°C and undergoes structural transitions at acidic pH.[1]

Q2: What are the first steps I should take to improve the solubility of my CCR protein?

A2: The initial focus should be on optimizing the expression and purification conditions. Key parameters to adjust include:

  • Expression Temperature: Lowering the culture temperature (e.g., to 16-20°C) after induction can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[2]

  • Lysis Buffer Composition: Ensure your lysis buffer is optimized for CCR. This includes an appropriate pH (typically around 7.5-8.5), sufficient ionic strength (e.g., 500 mM NaCl), and the inclusion of stabilizing agents.[2]

  • Purification Strategy: Perform all purification steps at low temperatures (e.g., 4°C) to minimize protein degradation and aggregation.[2]

Q3: Are there specific fusion tags that can enhance the solubility of CCR?

A3: Yes, fusing CCR with a highly soluble partner protein is a widely used strategy. While large tags like Maltose-Binding Protein (MBP) or Thioredoxin (TrxA) are effective, they can sometimes interfere with the protein's function.[3] An emerging alternative is the use of short, highly disordered peptides, which have been shown to enhance the solubility of various proteins without affecting their biological activity.[3]

Troubleshooting Guide: Specific Issues & Solutions

Problem: Low Yield of Soluble CCR After Cell Lysis

Q4: I'm getting very little soluble CCR in my supernatant after lysing the cells. What can I do?

A4: This strongly suggests that the protein is accumulating in inclusion bodies. The following strategies can help increase the soluble fraction.

  • Optimize Induction Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). Sometimes a lower concentration can lead to a slower rate of expression and better folding. A starting point for IPTG is 0.5 mM.[2]

    • Induction Time and Temperature: As mentioned, reducing the temperature to 16°C and extending the induction time (e.g., 24 hours) can significantly improve the yield of soluble protein.[2]

  • Modify Lysis Buffer:

    • Add Stabilizing Agents: Including glycerol (B35011) (10%) can help stabilize the protein.[2]

    • Include Detergents: Low concentrations of a mild, non-ionic detergent like Triton X-100 (1%) can help solubilize proteins.[2]

    • Add Reducing Agents: Cysteine residues can form intermolecular disulfide bonds leading to aggregation. Include a reducing agent like β-mercaptoethanol (20 mM) or DTT (1-5 mM) in your lysis buffer.[2][4]

Problem: Purified CCR Precipitates During or After Purification

Q5: My CCR protein is soluble initially but precipitates during dialysis, concentration, or storage. How can I prevent this?

A5: This indicates that the buffer conditions are not optimal for long-term stability. A systematic buffer screen is recommended.

  • Optimize Buffer pH and Ionic Strength: The pH of the buffer is critical for protein stability, as proteins are often least soluble at their isoelectric point (pI). It is advisable to use a buffer with a pH at least 1-2 units away from the protein's pI. The optimal pH for CCR activity has been reported to be around 6.25 for activity assays and higher (pH 8.5) for extraction buffers.[2][5][6] Varying the salt concentration can also modulate protein-protein interactions.

  • Screen Solubility-Enhancing Additives: Various small molecules, known as excipients, can stabilize proteins in solution. Consider screening a panel of additives to find the optimal combination for your CCR construct.

Experimental Protocols

Protocol 1: Recombinant CCR Expression and Lysis for Improved Solubility

This protocol is based on methodologies that have successfully yielded soluble CCR.[2]

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your CCR expression plasmid.

  • Culture Growth:

    • Inoculate a starter culture in LB media with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger culture volume with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.7.

  • Induction:

    • Cool the culture by moving it to a 16°C shaker for 1 hour.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate at 16°C for 24 hours.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 2,000 x g for 10 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Extraction Buffer (see Table 1 for composition).

    • Add lysozyme (B549824) to a final concentration of 100 µg/mL and incubate at 30°C for 15 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Clarify the lysate by centrifugation at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

  • Purification: Proceed with the supernatant containing the soluble protein fraction for your purification workflow (e.g., Ni-NTA affinity chromatography if using a His-tag).

Protocol 2: Buffer Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to assess protein thermal stability. An increase in the melting temperature (Tm) of the protein in a given buffer condition indicates increased stability.

  • Preparation:

    • Prepare a master mix of your purified CCR protein in a minimal buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

    • Prepare a 96-well plate with various buffers and additives to be tested (see Table 2 for suggestions).

  • Assay Setup (per well of a 96-well PCR plate):

    • Add 12.5 µL of 2x buffer from your screening plate.

    • Add 12.5 µL of 2x CCR/dye mix. The final protein concentration is typically 2-10 µM.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.

  • Analysis: The midpoint of the unfolding transition (Tm) is determined for each condition. Conditions that result in a higher Tm are considered to be more stabilizing for your CCR protein.

Data & Visualization

Data Tables

Table 1: Example Buffer Compositions for CCR Purification

Component Ta-CCR1 (Wheat)[2] OsCCR (Rice)[5][6] General Recommendation Purpose
Buffer Salt 50 mM TRIS-HCl 100 mM Na/K Phosphate 50-100 mM Maintain pH
pH 8.5 6.25 (for activity) 7.0 - 8.5 Protein Stability/Activity
Salt 500 mM NaCl - 150-500 mM NaCl Reduce non-specific binding
Stabilizer 10% Glycerol - 5-20% Glycerol Cryoprotectant/Stabilizer
Detergent 1% Triton X-100 - 0.1-1% (optional) Aid solubilization
Reducing Agent 20 mM β-mercaptoethanol - 1-10 mM DTT/TCEP Prevent oxidation

| Protease Inhibitor | 1 mM PMSF | - | Protease Inhibitor Cocktail | Prevent degradation |

Table 2: Common Additives for Protein Solubility Screening

Additive Class Example Typical Concentration Mechanism of Action
Polyols Glycerol, Sucrose 5-20% (v/v), 250-500 mM Stabilize native state (osmolyte)
Amino Acids L-Arginine, L-Glutamate 50-500 mM Suppress aggregation
Salts NaCl, KCl, (NH₄)₂SO₄ 50-1000 mM Modulate electrostatic interactions
Non-denaturing Detergents Tween-20, Triton X-100 0.01-0.1% (v/v) Reduce hydrophobic aggregation

| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent disulfide bond formation |

Diagrams

G start Low Soluble CCR Yield exp_cond Optimize Expression Conditions start->exp_cond lysis_buff Optimize Lysis Buffer start->lysis_buff fusion_tag Use Solubility Enhancing Tag start->fusion_tag refold Refold from Inclusion Bodies start->refold sub_exp1 Lower Temperature (e.g., 16°C) exp_cond->sub_exp1 sub_exp2 Vary IPTG Concentration exp_cond->sub_exp2 sub_lysis1 Add Glycerol, Detergents lysis_buff->sub_lysis1 sub_lysis2 Add Reducing Agents (DTT) lysis_buff->sub_lysis2 soluble Sufficient Soluble CCR? fusion_tag->soluble refold->soluble purify Proceed to Purification soluble->purify Yes end Insoluble Protein Requires Further Strategy soluble->end No sub_exp1->soluble sub_exp2->soluble sub_lysis1->soluble sub_lysis2->soluble

Caption: Troubleshooting workflow for low yields of soluble CCR.

G solubility Recombinant CCR Solubility expression Expression System solubility->expression buffer Buffer Conditions solubility->buffer protein Protein Properties solubility->protein host Host Strain (e.g., E. coli) expression->host temp Temperature expression->temp inducer Inducer Conc. expression->inducer tags Fusion Tags expression->tags ph pH buffer->ph ionic Ionic Strength buffer->ionic additives Additives (Glycerol, Arginine) buffer->additives pI Isoelectric Point (pI) protein->pI hydro Hydrophobicity protein->hydro

Caption: Key factors influencing the solubility of recombinant CCR.

References

common contaminants in synthetic Cinnamoyl-CoA preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Cinnamoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent chemical methods for synthesizing this compound are the mixed anhydride (B1165640) method and the carbodiimide-mediated coupling method. Both methods involve the formation of an activated cinnamic acid derivative that then reacts with the free thiol group of Coenzyme A (CoA-SH).

Q2: What are the potential contaminants I should be aware of in my synthetic this compound preparation?

A2: Contaminants can arise from unreacted starting materials, side reactions, or degradation of the final product. The specific contaminants will depend on the synthetic route used. Refer to the troubleshooting guides below for detailed information on potential impurities for each method.

Q3: How can I assess the purity of my synthetic this compound?

A3: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. Analysis by LC-MS is also highly recommended to confirm the identity of the product and any impurities.

Q4: What are the optimal storage conditions for this compound?

A4: this compound is susceptible to hydrolysis, particularly at neutral or alkaline pH. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If in solution, it should be kept at a slightly acidic pH (around 4-5) and stored at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Issues Related to Mixed Anhydride Synthesis of this compound

The mixed anhydride method typically involves the reaction of cinnamic acid with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with Coenzyme A.

Contaminant/ByproductOriginPotential Impact on Experiments
Unreacted Cinnamic AcidIncomplete reactionCan compete with this compound in enzymatic assays; inaccurate quantification.
Unreacted Coenzyme A (CoA-SH)Incomplete reactionCan interfere with assays that measure CoA-SH; inaccurate quantification.
Symmetrical Anhydride of Cinnamic AcidSide reaction of the mixed anhydrideCan react with other nucleophiles in the assay mixture.
Urethane byproductReaction of chloroformate with the amine baseGenerally not reactive but will affect purity.
Degradation Products (Cinnamic Acid, CoA-SH)Hydrolysis of this compoundLower yield of the desired product; inaccurate concentration determination.

Problem: Multiple peaks observed on the HPLC chromatogram.

Possible Causes & Solutions:

  • Unreacted Starting Materials: Compare the retention times of the unknown peaks with standards of cinnamic acid and Coenzyme A. To remove them, repurify the this compound using preparative HPLC or solid-phase extraction (SPE).

  • Side Products: The formation of symmetrical anhydrides can be minimized by controlling the reaction temperature and addition rate of the chloroformate.

  • Degradation: Ensure the sample is handled at low temperatures and in a slightly acidic buffer during preparation for HPLC analysis to prevent hydrolysis.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 50% to 5% B (linear gradient)

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 311 nm (for the cinnamoyl moiety).

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.

Guide 2: Issues Related to Carbodiimide-Mediated Synthesis of this compound

This method uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group of cinnamic acid for reaction with CoA-SH.

Contaminant/ByproductOriginPotential Impact on Experiments
Unreacted Cinnamic AcidIncomplete reactionCompetitive inhibition in enzymatic assays; inaccurate quantification.
Unreacted Coenzyme A (CoA-SH)Incomplete reactionInterferes with assays measuring free thiols; inaccurate quantification.
N-acylureaRearrangement of the O-acylisourea intermediate[1]Can be difficult to remove and may interfere with downstream applications.
Dicyclohexylurea (DCU) or EDC-ureaByproduct of the carbodiimide (B86325) reagentDCU is poorly soluble and can precipitate, but soluble urea (B33335) byproducts can contaminate the product.
Degradation Products (Cinnamic Acid, CoA-SH)Hydrolysis of this compoundReduced yield and inaccurate concentration.

Problem: Final product is contaminated with a poorly soluble white precipitate (when using DCC).

Solution: This precipitate is likely dicyclohexylurea (DCU). It can be removed by filtration. Chilling the reaction mixture can enhance its precipitation before filtration.

Problem: Water-soluble byproducts are difficult to remove (when using EDC).

Solution: Purification by preparative HPLC is the most effective method to separate this compound from the water-soluble EDC-urea byproduct and other contaminants.

Visual Guides

Signaling and Experimental Workflows

mixed_anhydride_synthesis cinnamic_acid Cinnamic Acid mixed_anhydride Mixed Anhydride Intermediate cinnamic_acid->mixed_anhydride chloroformate Ethyl Chloroformate chloroformate->mixed_anhydride base Base (e.g., Triethylamine) base->mixed_anhydride cinnamoyl_coa This compound mixed_anhydride->cinnamoyl_coa byproduct Symmetrical Anhydride (Byproduct) mixed_anhydride->byproduct coa_sh Coenzyme A (CoA-SH) coa_sh->cinnamoyl_coa

Caption: Mixed anhydride synthesis of this compound.

carbodiimide_synthesis cinnamic_acid Cinnamic Acid o_acylisourea O-acylisourea Intermediate cinnamic_acid->o_acylisourea carbodiimide Carbodiimide (e.g., EDC) carbodiimide->o_acylisourea urea_byproduct Urea Byproduct carbodiimide->urea_byproduct cinnamoyl_coa This compound o_acylisourea->cinnamoyl_coa n_acylurea N-acylurea (Byproduct) o_acylisourea->n_acylurea rearrangement coa_sh Coenzyme A (CoA-SH) coa_sh->cinnamoyl_coa

Caption: Carbodiimide-mediated synthesis of this compound.

troubleshooting_workflow start Synthetic this compound Sample hplc Analyze by HPLC-UV start->hplc check_purity Purity > 95%? hplc->check_purity end_ok Proceed with Experiment check_purity->end_ok Yes troubleshoot Identify Contaminants check_purity->troubleshoot No unreacted Unreacted Starting Materials? troubleshoot->unreacted byproducts Synthesis Byproducts? unreacted->byproducts No optimize_synthesis Optimize Synthesis Conditions (e.g., stoichiometry, temp.) unreacted->optimize_synthesis Yes degradation Degradation Products? byproducts->degradation No byproducts->optimize_synthesis Yes check_storage Check Storage Conditions (pH, temp.) degradation->check_storage Yes end_fail Re-synthesize degradation->end_fail No repurify Repurify Sample (e.g., Preparative HPLC) repurify->hplc optimize_synthesis->repurify check_storage->repurify

Caption: Troubleshooting workflow for synthetic this compound.

References

resolving overlapping peaks in HPLC analysis of Cinnamoyl-CoA esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving overlapping peaks in the HPLC analysis of Cinnamoyl-CoA esters.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound esters, offering systematic solutions to improve peak resolution and achieve accurate quantification.

Problem Potential Cause Suggested Solution
Poor Peak Resolution / Co-elution Inadequate Mobile Phase Strength: The organic solvent concentration may be too high, causing analytes to elute too quickly and without sufficient separation.Decrease the initial percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention and improve separation of early-eluting peaks.[1]
Gradient is Too Steep: A rapid increase in organic solvent concentration does not allow for sufficient interaction with the stationary phase, leading to poor separation.Employ a shallower gradient. [2] By increasing the gradient time, the change in mobile phase composition becomes more gradual, which can significantly enhance resolution.[2][3]
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound esters, influencing their retention and peak shape.Adjust the mobile phase pH. A pH around 6.0 has been shown to be effective for the analysis of these compounds.[4] It's important to operate within the stable pH range of your column, typically pH 2-8 for silica-based columns.
Suboptimal Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase, which can impact selectivity and resolution.Optimize the column temperature. While elevated temperatures can reduce backpressure and analysis time, lower temperatures may improve the resolution of closely eluting peaks.[5]
Incorrect Column Chemistry: The chosen C18 column may not provide the necessary selectivity for the specific this compound esters being analyzed.Screen different C18 columns. Columns with different bonding densities or end-capping can offer varying selectivities.[6] For structurally very similar isomers, a column with high steric selectivity might be beneficial.[6]
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based column can interact with the analytes, causing peak tailing.Use a high-purity, end-capped C18 column. Modern columns are designed to minimize silanol interactions. Adding a small amount of an acidic modifier like formic acid to the mobile phase can also help by protonating the silanol groups.
Column Overload: Injecting too much sample can lead to peak distortion and tailing.Reduce the sample concentration or injection volume. This is a common cause of peak asymmetry.
Column Contamination: Accumulation of strongly retained compounds from previous injections can affect peak shape.Implement a column wash step after each run or batch of samples. Regularly flushing the column with a strong solvent can help maintain its performance.
Peak Fronting Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread, leading to peak fronting.Dissolve the sample in the initial mobile phase or a weaker solvent. This ensures that the sample is focused at the head of the column at the start of the analysis.
Inconsistent Retention Times Inadequate Column Equilibration: Insufficient time for the column to return to the initial mobile phase conditions between runs will lead to shifting retention times in gradient elution.Increase the column equilibration time. A good starting point is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH drift can cause retention time variability.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound esters?

A1: A good starting point is to use a C18 reversed-phase column with a gradient elution. A typical mobile phase would consist of an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) or ammonium (B1175870) acetate) at a slightly acidic to neutral pH (e.g., pH 6.0) as mobile phase A, and an organic modifier like acetonitrile or methanol (B129727) as mobile phase B. A scouting gradient, for instance, from 5% to 95% B over 20-30 minutes, can be used to determine the approximate elution times of your compounds of interest.[2][4]

Q2: How can I improve the separation of structurally similar this compound esters like p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA?

A2: To improve the separation of these closely related compounds, focus on optimizing the selectivity of your method. This can be achieved by:

  • Using a shallower gradient: This increases the time the analytes interact with the stationary phase, allowing for better separation.[2][3]

  • Adjusting the mobile phase pH: Small changes in pH can alter the ionization and polarity of the analytes, leading to changes in retention and selectivity.

  • Trying a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Testing a different C18 column: Not all C18 columns are the same. A column with a different ligand density or end-capping strategy may provide the necessary selectivity to resolve your compounds.[6]

Q3: My this compound ester peaks are broad. What can I do to make them sharper?

A3: Broad peaks are often a sign of poor column efficiency or secondary interactions. To sharpen your peaks, you can:

  • Use a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) provide higher efficiency and sharper peaks.

  • Optimize the flow rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.

  • Increase the column temperature: This can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.[5]

  • Ensure sample solvent compatibility: As mentioned in the troubleshooting guide, dissolving your sample in a solvent stronger than the mobile phase can cause band broadening.

Q4: Are this compound esters stable during HPLC analysis?

A4: Thioesters like this compound esters can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. To ensure their stability during analysis:

  • Maintain a suitable pH: A slightly acidic to neutral pH (around 6.0) is generally recommended.[4]

  • Keep samples cool: Use a refrigerated autosampler to minimize degradation of your samples while they are waiting for injection.

  • Prepare fresh standards and samples: Whenever possible, prepare your solutions fresh daily.

Q5: Can I use UV detection for the analysis of this compound esters?

A5: Yes, UV detection is a suitable and common method for the analysis of this compound esters. These compounds have strong UV absorbance due to the cinnamoyl moiety and the adenine (B156593) ring in the CoA portion. A detection wavelength in the range of 260-340 nm is typically used, depending on the specific cinnamoyl derivative. A diode array detector (DAD) is particularly useful as it can provide spectral information to confirm peak identity and purity.

Quantitative Data

The following table provides representative data on how different HPLC parameters can affect the separation of a mixture of this compound esters. These values are illustrative and will vary depending on the specific HPLC system, column, and exact experimental conditions.

Parameter Change p-Coumaroyl-CoA Retention Time (min) Feruloyl-CoA Retention Time (min) Resolution (p-Coumaroyl/Feruloyl) Feruloyl-CoA Peak Asymmetry (Tailing Factor)
Baseline Method 15.216.51.81.2
Steeper Gradient 12.813.51.11.3
Shallower Gradient 18.520.22.51.1
Higher Temperature (40°C) 14.115.31.91.1
Lower Temperature (25°C) 16.818.21.71.3
Different C18 Column 16.117.82.21.2

Baseline Method Conditions: C18 column (4.6 x 150 mm, 3.5 µm), Mobile Phase A: 50 mM Potassium Phosphate pH 6.0, Mobile Phase B: Acetonitrile, Gradient: 10-40% B in 20 min, Flow Rate: 1.0 mL/min, Temperature: 30°C.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Hydroxythis compound Esters

This protocol is adapted from a method used for the analysis of various hydroxythis compound esters.[4]

1. Materials and Reagents:

  • This compound ester standards (p-coumaroyl-CoA, feruloyl-CoA, sinapoyl-CoA)

  • Potassium phosphate monobasic and dibasic

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size).[4]

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC grade water. Adjust the pH to 6.0. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Diode array detector monitoring at 260 nm and 340 nm.

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0 10
    20 40
    22 95
    25 95
    26 10

    | 30 | 10 |

5. Sample Preparation:

  • Dissolve this compound ester standards or extracted samples in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

Visualizations

Troubleshooting_Workflow Start Overlapping Peaks Observed Check_Gradient Is the gradient slope optimal? Start->Check_Gradient Adjust_Gradient Make gradient shallower Check_Gradient->Adjust_Gradient No Check_Mobile_Phase Is the mobile phase composition correct? Check_Gradient->Check_Mobile_Phase Yes Adjust_Gradient->Check_Mobile_Phase Adjust_Mobile_Phase Optimize organic solvent percentage and pH Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is the column chemistry appropriate? Check_Mobile_Phase->Check_Column Yes Adjust_Mobile_Phase->Check_Column Change_Column Test a different C18 column Check_Column->Change_Column No Check_Temperature Is the temperature optimized? Check_Column->Check_Temperature Yes Change_Column->Check_Temperature Adjust_Temperature Screen different temperatures Check_Temperature->Adjust_Temperature No Resolved_Peaks Peaks Resolved Check_Temperature->Resolved_Peaks Yes Adjust_Temperature->Resolved_Peaks

Caption: A troubleshooting workflow for resolving overlapping peaks in HPLC.

Method_Development_Logic Parameters HPLC Parameters Mobile Phase Gradient Column Temperature Flow Rate Outcome Chromatographic Outcome Resolution Retention Time Peak Shape Analysis Time Parameters:f0->Outcome:f0 Selectivity Parameters:f0->Outcome:f1 Polarity Parameters:f1->Outcome:f0 Separation Parameters:f1->Outcome:f3 Speed Parameters:f2->Outcome:f0 Selectivity Parameters:f2->Outcome:f2 Efficiency Parameters:f3->Outcome:f1 Viscosity Parameters:f3->Outcome:f0 Selectivity Parameters:f4->Outcome:f3 Speed Parameters:f4->Outcome:f2 Efficiency

Caption: Logical relationships between HPLC parameters and chromatographic outcomes.

References

Technical Support Center: Enhancing Cinnamoyl-CoA Reductase (CCR) Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the catalytic efficiency of Cinnamoyl-CoA reductase (CCR).

Frequently Asked Questions (FAQs)

Q1: What is this compound reductase (CCR) and what is its primary function?

This compound reductase (CCR; EC 1.2.1.44) is a key enzyme in the phenylpropanoid pathway in plants.[1][2][3] It catalyzes the NADPH-dependent reduction of hydroxythis compound thioesters (e.g., feruloyl-CoA, p-coumaroyl-CoA, caffeoyl-CoA, and sinapoyl-CoA) to their corresponding hydroxycinnamaldehydes.[1][2] This is the first committed step in the biosynthesis of monolignols, which are the precursors of lignin (B12514952).[4][5] Lignin is a complex polymer crucial for structural support in plants and defense against pathogens.[6]

Q2: My purified CCR enzyme exhibits low or no activity. What are the possible reasons and troubleshooting steps?

Several factors can contribute to low CCR activity. Here are some common causes and solutions:

  • Incorrect Assay Conditions: CCR activity is sensitive to pH and temperature. The optimal pH for many CCRs is around 6.0-6.25, and the optimal temperature can vary.[2][7]

    • Troubleshooting: Verify the pH and temperature of your reaction buffer. Perform a pH and temperature optimization experiment for your specific CCR.

  • Substrate Quality: The stability of this compound esters can be an issue.

    • Troubleshooting: Use freshly prepared substrates. Verify the concentration and purity of your this compound esters and NADPH cofactor.

  • Protein Instability: The purified enzyme may be unstable or misfolded.

    • Troubleshooting: Ensure proper protein folding during expression and purification. Consider adding stabilizing agents like glycerol (B35011) or BSA to your storage buffer. Work with the enzyme on ice.

  • Inactive Enzyme Source: Some CCR-like proteins may lack catalytic activity with the tested substrates.[3]

    • Troubleshooting: Confirm that you are working with a "genuine" CCR. Sequence alignment to identify conserved catalytic motifs (e.g., the NWYCY motif) can be helpful, though exceptions exist.[3]

Q3: How can I enhance the catalytic efficiency or alter the substrate specificity of my CCR enzyme?

Site-directed mutagenesis is a powerful technique to modify the catalytic properties of CCR.[1][4][8] By targeting specific amino acid residues in the active site, you can influence substrate binding and turnover rate.

  • Identify Key Residues: Structural and biochemical studies have identified critical residues for substrate preference. For example, in Sorghum bicolor CCR1 (SbCCR1), threonine-154 and tyrosine-310 are important for feruloyl-CoA binding.[1][4][8] Mutating T154 to tyrosine (T154Y) in SbCCR1 resulted in broader substrate specificity and a faster turnover rate.[1][4][8]

  • Rational Design: Use homology modeling and molecular docking to predict the effects of specific mutations on substrate binding.[5][9]

  • Experimental Validation: After creating the mutant enzymes, perform kinetic assays to determine the Michaelis-Menten constants (Km) and catalytic constants (kcat) to quantify the changes in catalytic efficiency (kcat/Km).

Q4: What are the typical kinetic parameters for CCR from different plant species?

The kinetic parameters of CCR can vary significantly depending on the plant species and the specific substrate. Below is a summary of kinetic data from various studies.

Troubleshooting Guides

Problem 1: Inconsistent results in CCR kinetic assays.

  • Possible Cause: Pipetting errors, inaccurate substrate concentrations, or enzyme instability.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of substrates and cofactors for each experiment.

    • Use a calibrated spectrophotometer and ensure proper mixing of the reaction components.

    • Perform replicates for each data point to assess variability.

    • Include a known standard or wild-type enzyme in each assay to monitor for consistency.

Problem 2: Difficulty in expressing and purifying stable, active CCR.

  • Possible Cause: Codon usage bias in the expression host, protein insolubility, or degradation.

  • Troubleshooting Steps:

    • Optimize codon usage of the CCR gene for your expression system (e.g., E. coli).

    • Try expressing the protein at a lower temperature (e.g., 16-20°C) to improve proper folding.

    • Experiment with different purification tags and lysis buffers.

    • Include protease inhibitors during purification.

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type this compound Reductases from Various Plant Species

Enzyme SourceSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)Reference
Oryza sativa (OsCCR20)Feruloyl-CoA15.71-1.41[10]
p-Coumaroyl-CoA24.08-0.32[10]
Sinapoyl-CoA23.34-0.24[10]
Triticum aestivum (Ta-CCR1)Feruloyl-CoA3.81.1 x 1042.9 x 103[11]
5-OH-feruloyl-CoA12.51.2 x 1049.6 x 102[11]
Sinapoyl-CoA2.12.1 x 1031.0 x 103[11]
Caffeoyl-CoA1.91.6 x 1038.4 x 102[11]
Morus alba (MaCCR1)Feruloyl-CoA4.351.180.27[2]
Sinapoyl-CoA6.720.630.09[2]
Capsicum chinense (CcCCR1)Feruloyl-CoA12.330.590.048[12]
p-Coumaroyl-CoA21.455.150.24[12]
Sinapoyl-CoA19.894.370.22[12]
Capsicum chinense (CcCCR2)Feruloyl-CoA16.5313.540.819[12]
p-Coumaroyl-CoA107.2110.180.095[12]
Sinapoyl-CoA95.871.530.016[12]

Table 2: Comparison of Kinetic Parameters of Wild-Type and Mutant SbCCR1 with Feruloyl-CoA

EnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
SbCCR1 Wild-Type1.9 ± 0.21.5 ± 0.17.9 x 105[1]
SbCCR1 T154A13.1 ± 1.50.12 ± 0.019.2 x 103[1]
SbCCR1 Y310F9.8 ± 1.10.08 ± 0.018.2 x 103[1]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of CCR

This protocol outlines the general steps for creating site-specific mutations in a CCR gene using a commercially available kit.

  • Primer Design: Design primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the wild-type CCR gene, and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with a methylation-dependent endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: CCR Enzyme Kinetic Assay

This protocol describes a spectrophotometric assay to determine CCR activity.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium/sodium phosphate (B84403) buffer (pH 6.25), and the desired concentration of the this compound substrate.[7][13]

  • Enzyme Addition: Add a known amount of purified CCR enzyme to initiate the reaction. A typical reaction might use 8 µg of purified protein in a total volume of 200 µL.[13]

  • Cofactor Addition: Start the reaction by adding an excess of NADPH.

  • Monitoring the Reaction: Monitor the decrease in absorbance at 336 nm (for feruloyl-CoA) or another appropriate wavelength for the specific substrate, which corresponds to the consumption of the this compound ester.[11]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a Lineweaver-Burk plot.[11]

Visualizations

experimental_workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Data Analysis Wild-Type CCR Gene Wild-Type CCR Gene Site-Directed Mutagenesis Site-Directed Mutagenesis Wild-Type CCR Gene->Site-Directed Mutagenesis Mutant CCR Gene Mutant CCR Gene Site-Directed Mutagenesis->Mutant CCR Gene Expression & Purification Expression & Purification Mutant CCR Gene->Expression & Purification Purified CCR Enzyme Purified CCR Enzyme Expression & Purification->Purified CCR Enzyme Kinetic Assay Kinetic Assay Purified CCR Enzyme->Kinetic Assay Determine Kinetic Parameters Determine Kinetic Parameters Kinetic Assay->Determine Kinetic Parameters Compare Catalytic Efficiency Compare Catalytic Efficiency Determine Kinetic Parameters->Compare Catalytic Efficiency

Caption: Workflow for enhancing CCR catalytic efficiency.

signaling_pathway Phenylalanine Phenylalanine General Phenylpropanoid Pathway General Phenylpropanoid Pathway Phenylalanine->General Phenylpropanoid Pathway Hydroxycinnamoyl-CoAs Hydroxycinnamoyl-CoAs General Phenylpropanoid Pathway->Hydroxycinnamoyl-CoAs CCR CCR Hydroxycinnamoyl-CoAs->CCR Flavonoids, Stilbenes, etc. Flavonoids, Stilbenes, etc. Hydroxycinnamoyl-CoAs->Flavonoids, Stilbenes, etc. Hydroxycinnamaldehydes Hydroxycinnamaldehydes CCR->Hydroxycinnamaldehydes Monolignols Monolignols Hydroxycinnamaldehydes->Monolignols Lignin Lignin Monolignols->Lignin

Caption: Simplified phenylpropanoid pathway showing the role of CCR.

troubleshooting_logic Low CCR Activity Low CCR Activity Check Assay Conditions Check Assay Conditions Low CCR Activity->Check Assay Conditions Verify Substrate Quality Verify Substrate Quality Low CCR Activity->Verify Substrate Quality Assess Protein Stability Assess Protein Stability Low CCR Activity->Assess Protein Stability Confirm Enzyme Identity Confirm Enzyme Identity Low CCR Activity->Confirm Enzyme Identity Optimize pH & Temperature Optimize pH & Temperature Check Assay Conditions->Optimize pH & Temperature Use Fresh Substrates Use Fresh Substrates Verify Substrate Quality->Use Fresh Substrates Add Stabilizers Add Stabilizers Assess Protein Stability->Add Stabilizers Sequence Alignment Sequence Alignment Confirm Enzyme Identity->Sequence Alignment

Caption: Troubleshooting logic for low CCR enzyme activity.

References

troubleshooting poor signal in western blot for Cinnamoyl-CoA reductase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinnamoyl-CoA Reductase (CCR) Western Blot analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.

Troubleshooting Guide: Poor Signal for this compound Reductase

This guide addresses the common issue of a weak or absent signal when performing a Western blot for this compound Reductase.

Question: I am not seeing any bands, or the bands for CCR are very faint on my Western blot. What are the possible causes and solutions?

Answer:

A weak or nonexistent signal for this compound Reductase (CCR) can stem from several factors throughout the Western blot workflow. Below is a systematic guide to help you identify and resolve the issue.

Inefficient Protein Extraction and Sample Preparation

This compound reductase is an enzyme found in plants, and its efficient extraction is crucial for detection.

  • Low Protein Concentration: The abundance of CCR may be low in your sample.[1][2]

    • Solution: Increase the amount of starting material (plant tissue) and ensure your protein extraction method is optimized for plant tissues. Consider using a lysis buffer specifically designed for plant proteins, which may require different components than those for mammalian cells.[2][3] Always add protease inhibitors to your lysis buffer to prevent protein degradation.[4][5][6]

  • Improper Lysis Buffer: The subcellular localization of CCR should be considered. Using a lysis buffer that is not appropriate for the protein's location can result in poor extraction.[7]

    • Solution: If CCR is expected in a specific compartment (e.g., cytoplasm), use a fractionation protocol to enrich for that fraction.[8]

  • Protein Degradation: Samples may have degraded due to improper handling or storage.[9]

    • Solution: Work quickly and keep samples on ice or at 4°C throughout the extraction process.[5] Store protein lysates at -80°C and avoid repeated freeze-thaw cycles.[10]

Suboptimal SDS-PAGE and Protein Transfer

Issues during gel electrophoresis and transfer to the membrane can significantly impact signal strength.

  • Poor Protein Separation: Incorrect gel percentage or running conditions can lead to poor resolution and diffuse bands.

    • Solution: Use an acrylamide (B121943) percentage appropriate for the molecular weight of CCR. Ensure the running buffer is correctly prepared and run the gel at a consistent voltage.[11]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.[12][13]

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12] Optimize the transfer time and voltage, especially for larger proteins. Ensure good contact between the gel and the membrane, and remove any air bubbles.[13][14] For low molecular weight proteins, be cautious of over-transferring.[14]

Inadequate Antibody Incubation and Detection

The choice and use of primary and secondary antibodies are critical for a strong signal.

  • Suboptimal Primary Antibody Concentration: The concentration of the anti-CCR antibody may be too low.[1][13]

    • Solution: Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[1][11]

  • Insufficient Incubation Time: The primary antibody may not have had enough time to bind to the target protein.

    • Solution: Increase the incubation time, for instance, by incubating overnight at 4°C.[1][15]

  • Inactive Antibody: The antibody may have lost activity due to improper storage.

    • Solution: Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[14][16] The activity of an antibody can be tested using a dot blot.[7][14]

  • Incorrect Secondary Antibody: The secondary antibody may not be compatible with the primary antibody.

    • Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-CCR, use an anti-rabbit secondary).[13]

  • Weak Chemiluminescent Substrate: The detection reagent may not be sensitive enough or may have expired.[17]

    • Solution: Use a fresh, high-sensitivity ECL substrate. Ensure the substrate is applied evenly across the membrane and for the recommended incubation time.[17]

Ineffective Blocking and Washing

Proper blocking and washing are essential to minimize background and enhance signal-to-noise ratio.

  • Blocking Agent Masking the Epitope: Some blocking agents, like non-fat dry milk, can sometimes mask the antigen, leading to a weaker signal.[18]

    • Solution: Try a different blocking agent, such as Bovine Serum Albumin (BSA), especially if the recommended blocker is not yielding good results.[4][11]

  • Excessive Washing: Over-washing can strip the antibody from the membrane.

    • Solution: Reduce the number or duration of wash steps. Ensure the detergent concentration (e.g., Tween 20) in the wash buffer is not too high.[6]

Quantitative Data Summary

ParameterRecommended Starting RangeTroubleshooting Action
Protein Load 20-50 µg of total protein per laneIncrease to 50-100 µg for low-abundance proteins.[1]
Primary Antibody Dilution 1:1000 - 1:5000Titrate dilutions (e.g., 1:500, 1:2000, 1:4000).[11][15]
Secondary Antibody Dilution 1:5000 - 1:20,000Optimize based on primary antibody and detection system.[5]
Blocking Time 1 hour at room temperatureIncrease to 2 hours or overnight at 4°C.[18]
Wash Buffer Tween 20 0.05% - 0.1%Increase to reduce background, decrease if the signal is weak.[11]

Experimental Protocols

Protocol 1: Total Protein Extraction from Plant Tissue

This protocol is a general guideline for extracting total protein from plant tissue, which can be adapted for CCR detection.

Reagents:

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS.[3]

  • Protease Inhibitor Cocktail: Add to the lysis buffer immediately before use to prevent proteolysis.[3]

  • Liquid Nitrogen

Procedure:

  • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add ice-cold RIPA lysis buffer (with protease inhibitors) to the tissue powder. A general starting point is 300 µL of buffer for every 5 mg of tissue.[3]

  • Homogenize the sample on ice using an electric homogenizer or by vortexing vigorously.

  • Incubate the lysate on a rocker or rotator for 2 hours at 4°C to ensure complete lysis.[3]

  • Centrifuge the lysate at approximately 13,000 x g for 20 minutes at 4°C to pellet cell debris.[3]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).

  • Store the protein extract at -80°C.

Protocol 2: Standard Western Blot Procedure

This protocol outlines the key steps for performing a Western blot after protein extraction.

  • Sample Preparation: Mix your protein extract with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-50 µg of protein per well onto a polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19] After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

  • Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20). Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CCR antibody diluted in blocking buffer. This is often done overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[19]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

G cluster_start Start: Poor CCR Signal cluster_protein Protein & Sample cluster_transfer Transfer Efficiency cluster_antibody Antibody & Detection cluster_end Resolution start Weak or No CCR Band protein_check Check Protein Extraction & Integrity start->protein_check Initial Check protein_solution Optimize Lysis Buffer Increase Sample Amount Add Protease Inhibitors protein_check->protein_solution If Issue Found transfer_check Verify Protein Transfer protein_check->transfer_check If OK end_node Improved CCR Signal protein_solution->end_node transfer_solution Ponceau S Stain Optimize Transfer Time/Voltage transfer_check->transfer_solution If Issue Found antibody_check Review Antibody & Detection Steps transfer_check->antibody_check If OK transfer_solution->end_node antibody_solution Titrate Primary Antibody Incubate Overnight at 4°C Use Fresh ECL Substrate antibody_check->antibody_solution If Issue Found antibody_check->end_node If All OK, Re-evaluate Experiment antibody_solution->end_node

Caption: Troubleshooting workflow for a poor this compound reductase Western blot signal.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound Reductase?

A1: The molecular weight of this compound Reductase can vary between different plant species. It is important to check the datasheet for your specific anti-CCR antibody or consult literature for the expected size in your organism of interest. Generally, it is in the range of 35-40 kDa.

Q2: Can I use a milk-based blocking buffer for my CCR Western blot?

A2: While 5% non-fat dry milk is a common blocking agent, it can sometimes interfere with antibody binding.[4][18] If you are experiencing a weak signal, consider switching to a 3-5% BSA solution as your blocking agent.[11]

Q3: My anti-CCR antibody is showing multiple bands. What could be the reason?

A3: Multiple bands could be due to several reasons:

  • Protein Degradation: If the other bands are at a lower molecular weight, your protein may have been degraded.[6] Ensure you use fresh samples and protease inhibitors.

  • Post-Translational Modifications: Modifications like glycosylation can cause the protein to run at a higher molecular weight.[6]

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. Try optimizing your antibody concentrations and increasing the stringency of your washes.[13]

  • Splice Variants: Your sample may contain different isoforms of CCR.[6]

Q4: How can I be sure that my CCR protein is present in my sample?

A4: To confirm the presence of CCR in your sample, it is highly recommended to use a positive control.[12] This could be a recombinant CCR protein or a lysate from a cell line or tissue known to express high levels of CCR.

Q5: The background on my blot is very high, making it difficult to see the CCR band. How can I reduce the background?

A5: High background can be caused by several factors:

  • Insufficient Blocking: Increase the blocking time or try a different blocking agent.[13][18]

  • Antibody Concentration Too High: Reduce the concentration of your primary or secondary antibodies.[5]

  • Inadequate Washing: Increase the number and duration of your wash steps. You can also slightly increase the detergent concentration in your wash buffer.[11][13]

  • Contaminated Buffers: Ensure all your buffers are freshly made and filtered if necessary.[14]

References

Technical Support Center: Optimizing Codon Usage for Recombinant CCR Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of codon usage for recombinant C-C chemokine receptor (CCR) expression.

Frequently Asked Questions (FAQs)

Q1: What is codon usage optimization and why is it critical for recombinant CCR expression?

A: Codon usage optimization is the process of modifying the codons in a gene's coding sequence to match the codon preferences of the expression host organism, without altering the amino acid sequence of the encoded protein.[1][2] Different organisms exhibit a "codon bias," favoring certain codons over others for the same amino acid.[1][2] When expressing a human CCR gene in a host like E. coli, HEK293, or CHO cells, the presence of codons that are rare in the host can lead to translational stalls, premature termination, and protein misfolding, resulting in low or no protein expression.[3] By replacing these rare codons with those frequently used by the host, the translational efficiency is improved, leading to higher yields of the recombinant CCR protein.

Q2: What are the key parameters to consider when designing a codon-optimized gene for a specific CCR?

A: Several factors should be considered for optimal CCR gene design:

  • Codon Adaptation Index (CAI): This is a measure of how well the codon usage of a gene matches that of highly expressed genes in the host organism. A CAI value closer to 1.0 is generally desirable.[3]

  • GC Content: The GC content of the gene should be adjusted to match the optimal range for the expression host to ensure transcriptional and translational efficiency.

  • mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation. These should be minimized during the optimization process.[3]

  • Avoidance of Cis-acting Elements: The optimized sequence should be scanned for and cleared of cryptic splice sites, polyadenylation signals, and ribosomal entry sites that could interfere with proper gene expression in the host.

  • Inclusion of Regulatory Elements: For mammalian expression, incorporating a Kozak consensus sequence around the start codon can enhance translation initiation.

Q3: Which expression system is best for recombinant CCRs?

A: The choice of expression system depends on the specific research goals.

  • Mammalian cells (e.g., HEK293, CHO): These are often the preferred choice for functional studies of CCRs as they provide the necessary cellular machinery for proper protein folding, post-translational modifications (like glycosylation), and membrane trafficking, which are crucial for receptor function.[1]

  • Insect cells (e.g., Sf9, High Five): These can also produce properly folded and functional GPCRs and are capable of some post-translational modifications. They often yield higher protein amounts than mammalian cells.

  • E. coli: While capable of producing large quantities of protein at a low cost, E. coli lacks the machinery for most post-translational modifications and the cellular environment for proper folding of complex membrane proteins like CCRs. This system is more suitable for producing specific domains of the receptors, for example, for antibody production.

Q4: Can codon optimization negatively impact my CCR expression or function?

A: While generally beneficial, codon optimization can sometimes have unintended consequences.[4] Altering the codon sequence can inadvertently affect mRNA stability and, in some cases, the rate of translation at specific points, which can be important for proper protein folding.[4] It is also possible that synonymous codon changes could introduce cryptic regulatory elements. Therefore, it is crucial to use a multi-parameter optimization algorithm that considers not just codon frequency but also mRNA structure and the avoidance of undesirable sequence motifs. Experimental validation of the expressed CCR's function is always recommended.

Troubleshooting Guide

Issue 1: Low or no detectable expression of the recombinant CCR.

Possible Cause Troubleshooting Step
Suboptimal Codon Usage - Re-evaluate the codon optimization of your CCR gene. Ensure it is optimized for your specific expression host (e.g., humanized codons for HEK293 cells).- Use a different codon optimization algorithm, as they can yield different results.
Inefficient Transfection - Optimize your transfection protocol. Verify the quality and quantity of your plasmid DNA.- Test different transfection reagents and reagent-to-DNA ratios.- Ensure the health and confluency of your cells are optimal for transfection.
mRNA Instability - Check your optimized sequence for any destabilizing elements (e.g., AU-rich elements in the 3' UTR) that might have been overlooked.- Analyze the predicted secondary structure of the mRNA; strong hairpins near the start codon can inhibit translation.[3]
Protein Degradation - The expressed CCR may be unstable and rapidly degraded. Try expressing the cells at a lower temperature (e.g., 30°C) to slow down cellular processes.- Include a protease inhibitor cocktail in your cell lysis buffer.
Detection Issues - Confirm the specificity and efficacy of your primary antibody for Western blotting or flow cytometry.- Ensure your protein of interest is not in the insoluble fraction by analyzing both the soluble and insoluble cell lysates.

Issue 2: The recombinant CCR is expressed but shows no function (e.g., no ligand binding or signaling).

Possible Cause Troubleshooting Step
Improper Protein Folding/Trafficking - CCRs are membrane proteins and require proper insertion into the cell membrane to be functional. Confirm cell surface localization using flow cytometry with an antibody against an extracellular epitope.- Co-express molecular chaperones that may aid in the folding of GPCRs.- Expressing at a lower temperature can sometimes improve proper folding.
Missing Post-Translational Modifications - If using a non-mammalian expression system like E. coli, essential modifications like glycosylation will be absent. Consider switching to a mammalian or insect cell line.
Incorrect Construct Design - Ensure that any affinity tags (e.g., His-tag, GFP) are not interfering with receptor folding or function. Try placing the tag at the other terminus or using a smaller tag.- Verify the integrity of your entire expression cassette, including the promoter and terminator sequences.
Cellular Environment - The host cell line may lack specific downstream signaling components necessary for the function of your particular CCR.

Issue 3: The recombinant CCR is found in inclusion bodies (especially in E. coli).

Possible Cause Troubleshooting Step
High Expression Rate - Lower the induction temperature (e.g., 18-25°C) and reduce the concentration of the inducing agent (e.g., IPTG).
Incorrect Disulfide Bond Formation - Co-express disulfide bond isomerases to promote correct bond formation in the periplasm of E. coli.
Hydrophobic Nature of CCRs - Co-express membrane chaperones or try expressing the CCR in a cell-free expression system with supplemented lipids or nanodiscs.

Data Presentation

Table 1: Effect of Codon Optimization on Recombinant Protein Expression in HEK293 Cells

ProteinWild-Type Expression Level (Relative Units)Codon-Optimized Expression Level (Relative Units)Fold Increase
Green Fluorescent Protein (GFP)1.0250.0250x[3]
Luciferase1.0100.0100x[5]
Insect Odorant ReceptorUndetectableDetectableN/A[6][7]
Various Human Proteins (average)1.010.010x[8]

Table 2: Effect of Codon Optimization on Recombinant Protein Expression in CHO Cells

ProteinWild-Type Expression Level (Relative Units)Codon-Optimized Expression Level (Relative Units)Fold Increase
Human Interferon Beta1.02.82.8x
Recombinant Antibody1.05.05x
Secreted Alkaline Phosphatase (SEAP)1.01.751.75x

Experimental Protocols

Codon Optimization and Gene Synthesis
  • Obtain the wild-type amino acid sequence of the target CCR (e.g., human CCR5) from a protein database like UniProt.

  • Utilize a gene optimization software or a commercial gene synthesis service's online tool.

  • Input the amino acid sequence and select the target expression host (e.g., Homo sapiens for HEK293 or CHO cells).

  • Set optimization parameters:

    • Maximize the Codon Adaptation Index (CAI).

    • Adjust the GC content to an optimal range (typically 50-60% for mammalian cells).

    • Remove mRNA secondary structures with high stability.

    • Eliminate cryptic splice sites, polyadenylation signals, and internal ribosomal entry sites.

    • Add a Kozak sequence (GCCGCCACC) immediately upstream of the start codon (ATG).

  • Review the optimized nucleotide sequence and order the synthetic gene cloned into a suitable mammalian expression vector (e.g., pcDNA3.1).

Transfection of HEK293 Cells with CCR5 Expression Plasmid

This protocol is for a 6-well plate format.

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of DNA-Transfection Reagent Complex:

    • In a sterile microfuge tube (Tube A), dilute 2.5 µg of the CCR5 expression plasmid in 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate sterile microfuge tube (Tube B), dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) in 250 µL of serum-free medium.

    • Incubate both tubes at room temperature for 5 minutes.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow the complexes to form.

  • Transfection:

    • Gently add the 500 µL of the DNA-transfection reagent complex dropwise to the well containing the HEK293 cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with expression analysis.

Western Blot Analysis of Total CCR Expression
  • Cell Lysis:

    • 48 hours post-transfection, wash the cells once with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the CCR (e.g., anti-CCR5 antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Flow Cytometry Analysis of Cell Surface CCR Expression
  • Cell Harvesting: 48 hours post-transfection, gently detach the cells using a non-enzymatic cell dissociation solution.

  • Cell Staining:

    • Transfer the cells to FACS tubes (approximately 1 x 10⁶ cells per tube).

    • Wash the cells with FACS buffer (PBS with 1% BSA).

    • Resuspend the cells in 100 µL of FACS buffer containing a fluorochrome-conjugated primary antibody against an extracellular epitope of the CCR.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and analyze on a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) compared to a mock-transfected control.

Mandatory Visualizations

Signaling Pathways

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 G_protein Gαi/βγ CCR5->G_protein Ligand (CCL3/4/5) binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Gene Expression (Chemokinesis, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified signaling pathway of CCR5 activation.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Ligand (CCL2) binding PI3K PI3K G_protein->PI3K JAK JAK/STAT G_protein->JAK MAPK p38 MAPK G_protein->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Response Akt->Cell_Response JAK->Cell_Response MAPK->Cell_Response Gene_Expression Gene Expression (Migration, Proliferation) Cell_Response->Gene_Expression

Caption: Overview of major CCR2 signaling cascades.

CCR7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response CCR7 CCR7 G_protein Gαi/βγ CCR7->G_protein Ligand (CCL19/21) binding PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Akt->Cytoskeletal_Rearrangement Adhesion Adhesion Molecule Activation ERK->Adhesion Chemotaxis Chemotaxis and Homing Cytoskeletal_Rearrangement->Chemotaxis Adhesion->Chemotaxis Codon_Optimization_Workflow cluster_design Gene Design & Synthesis cluster_expression Protein Expression cluster_analysis Expression Analysis cluster_validation Functional Validation A1 Obtain CCR Amino Acid Sequence A2 Codon Optimize for Target Host A1->A2 A3 Synthesize Gene and Clone into Vector A2->A3 B1 Transfect Mammalian Host Cells A3->B1 B2 Culture Cells for 24-48 hours B1->B2 C1 Harvest Cells B2->C1 C2 Western Blot for Total Expression C1->C2 C3 Flow Cytometry for Surface Expression C1->C3 D1 Ligand Binding Assay C3->D1 D2 Signaling Assay (e.g., Calcium Flux) D1->D2 Troubleshooting_Logic rect_node rect_node start Start: Recombinant CCR Experiment q1 Is CCR protein detectable? start->q1 q2 Is the protein at the cell surface? q1->q2 Yes rect_node1 Troubleshoot: - Codon Optimization - Transfection - mRNA Stability - Protein Degradation q1->rect_node1 No q3 Is the receptor functional? q2->q3 Yes rect_node2 Troubleshoot: - Protein Folding - Trafficking Issues - Construct Design q2->rect_node2 No success Experiment Successful q3->success Yes rect_node3 Troubleshoot: - PTMs - Signaling Components - Assay Conditions q3->rect_node3 No

References

Technical Support Center: Strategies to Increase Cinnamoyl-CoA Flux in Engineered Microbes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance cinnamoyl-CoA flux in engineered microbes.

Frequently Asked Questions (FAQs)

Q1: What are the core components of a heterologous this compound biosynthetic pathway in microbes?

A1: The core pathway involves two key enzymatic steps to convert L-phenylalanine into this compound. First, Phenylalanine Ammonia Lyase (PAL) deaminates L-phenylalanine to produce trans-cinnamic acid. Second, Cinnamate/4-Coumarate:CoA Ligase (4CL) activates trans-cinnamic acid or its hydroxylated derivatives (like p-coumaric acid) to their corresponding CoA thioesters.[1][2] For producing hydroxylated cinnamoyl-CoAs, an additional enzyme, Cinnamate 4-Hydroxylase (C4H), is required to convert trans-cinnamic acid to p-coumaric acid before the 4CL-catalyzed reaction.[1]

Q2: What are the primary precursors for this compound synthesis, and how can their supply be increased?

A2: The primary precursor for the this compound pathway is the aromatic amino acid L-phenylalanine, and for some pathways, L-tyrosine.[3][4][5][6][7] Increasing the intracellular pool of these amino acids is a critical strategy. This can be achieved by:

  • Overexpressing key enzymes in the shikimate pathway, which is responsible for aromatic amino acid biosynthesis.

  • Engineering feedback-resistant versions of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to prevent downregulation of the pathway.

  • Supplementing the growth media with phenylalanine or tyrosine.[3][4]

Q3: What are the common rate-limiting steps in engineered this compound pathways?

A3: Rate-limiting steps can occur at several points:

  • Enzyme Activity: The catalytic efficiency and expression levels of PAL and 4CL are crucial. The choice of enzyme source is important, as kinetic properties can vary significantly between organisms.[8]

  • Precursor Availability: Insufficient supply of L-phenylalanine or the co-substrate Coenzyme A (CoA) can limit the overall flux.[9][10]

  • Cofactor Availability: The C4H enzyme is a cytochrome P450 and requires a compatible P450 reductase and a sufficient supply of NADPH for its activity, which can be a bottleneck in microbial hosts like E. coli.

Q4: Is the accumulation of pathway intermediates or the final product toxic to the host cell?

A4: Yes, the accumulation of hydroxythis compound thioesters can be toxic to bacterial cells, leading to growth inhibition.[11][12] This bacteriostatic effect is a significant challenge in achieving high titers. Strategies to mitigate this include controlled induction of the pathway, use of strong downstream enzymes to quickly convert the this compound, or exporting the final product out of the cell.

Q5: What are the standard methods for quantifying this compound and its precursors?

A5: The most common and reliable method is reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[13][14] Precursors like cinnamic acid and p-coumaric acid, and the product this compound, can be separated and quantified. Spectrophotometric enzyme assays can also be used to measure the activity of enzymes like 4CL by monitoring the formation of the CoA thioester, which has a distinct absorbance spectrum.[2][8] For a broader view of acyl-CoA species, LC-MS/MS offers the highest sensitivity and coverage.[15]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Low or no final product, with accumulation of L-phenylalanine. 1. Poor PAL enzyme activity or expression. 2. Incorrect codon usage for the heterologous PAL gene.3. Insoluble expression of PAL (inclusion bodies).1. Test PAL activity in cell-free extracts. 2. Switch to a PAL from a different source with higher reported activity.3. Codon-optimize the PAL gene for your expression host.4. Lower the induction temperature (e.g., 18-25°C) and IPTG concentration to improve soluble protein expression.
Accumulation of cinnamic acid and low levels of this compound. 1. Poor 4CL enzyme activity or expression. 2. Insufficient intracellular pool of Coenzyme A (CoA).3. Substrate inhibition of the 4CL enzyme.4. The chosen 4CL has low specificity for cinnamic acid.1. Confirm 4CL expression via SDS-PAGE. 2. Perform an in vitro 4CL activity assay.3. Overexpress enzymes involved in CoA biosynthesis, such as pantothenate kinase (panK).[9]4. Select a 4CL known to have high activity with cinnamic acid or p-coumaric acid.[8]
Poor cell growth after inducing pathway gene expression. 1. Toxicity from the accumulation of hydroxythis compound thioesters. [11][12]2. High metabolic burden from overexpressing multiple heterologous genes.1. Use a tunable induction system (e.g., arabinose or tetracycline (B611298) promoters) to control expression levels. 2. Ensure a strong downstream "sink" enzyme is present to consume the this compound.3. Implement a dynamic sensor-regulator system to balance pathway flux with cell growth.[16]
When producing p-coumaroyl-CoA, cinnamic acid accumulates but p-coumaric acid does not. 1. Poor activity of Cinnamate 4-Hydroxylase (C4H). 2. Insufficient expression or activity of the corresponding P450 reductase.3. Limiting NADPH cofactor availability.1. Ensure both C4H and its reductase partner are expressed. 2. Use a C4H/reductase pair known to function well in your host.3. Engineer the host's central metabolism to increase the NADPH pool (e.g., by modifying the pentose (B10789219) phosphate (B84403) pathway).

Quantitative Data Summary

Table 1: Kinetic Properties of 4-Coumarate:CoA Ligase (4CL) from Different Sources

Enzyme SourceSubstrateKm (µM)Vmax (relative %)Citation
Populus trichocarpa x deltoides (Recombinant 4CL-9)4-Coumaric acid40100[8]
Ferulic acid11070[8]
Cinnamic acid40020[8]
Marchantia paleacea (Mp4CL1)p-Coumaric acidN/A100[17]
Caffeic acidN/A~90[17]
Ferulic acidN/A~60[17]
Cinnamic acidN/A~70[17]

Note: N/A indicates data not available in the cited source. Vmax is relative to the preferred substrate.

Table 2: Impact of Metabolic Engineering Strategies on Acetyl-CoA/Malonyl-CoA Pools

Host StrainEngineering StrategyFold Increase in MetaboliteCitation
E. coliOverexpression of acetyl-CoA carboxylase (Acc)3-fold in malonyl-CoA[18]
E. coliDeletion of competing pathways + Acc overexpression15-fold in malonyl-CoA[18]
E. coliOverexpression of pantothenate kinase (panK)3.17-fold in CoA[9]
E. coliOverexpression of panK2.27-fold in acetyl-CoA[9]

Note: These strategies target general CoA precursors, which is a relevant approach for increasing the availability of CoA for this compound synthesis.

Experimental Protocols

Protocol 1: Heterologous Expression of PAL and 4CL in E. coli
  • Gene Synthesis and Cloning:

    • Synthesize codon-optimized genes for Phenylalanine Ammonia Lyase (PAL) and 4-Coumarate:CoA Ligase (4CL) for E. coli expression.

    • Clone the genes into a suitable expression vector (e.g., pET or pBAD series) under the control of an inducible promoter. A common strategy is to assemble the genes into a single operon on one plasmid.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

    • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 25°C and induce expression with the appropriate inducer (e.g., 0.1 mM IPTG).

    • Continue to incubate at 25°C for 16-18 hours with shaking.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 2: Spectrophotometric Assay for 4CL Activity

This protocol is adapted from methods described for assaying 4CL enzymes.[2][8]

  • Reagent Preparation:

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT.

    • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

    • Substrate Stock Solutions: 10 mM p-coumaric acid in 50% ethanol, 10 mM ATP (pH 7.0), 10 mM Coenzyme A.

  • Preparation of Cell-Free Extract:

    • Resuspend the cell pellet from Protocol 1 in 5 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.

  • Enzyme Assay:

    • Set up the reaction in a 1 mL quartz cuvette.

    • Add the following to the cuvette:

      • 800 µL Reaction Buffer

      • 50 µL of 10 mM ATP

      • 50 µL of 10 mM p-coumaric acid

      • 50-100 µL of cell-free extract

    • Mix by pipetting and place the cuvette in a spectrophotometer.

    • Start the reaction by adding 20 µL of 10 mM Coenzyme A.

    • Immediately monitor the increase in absorbance at 333 nm (the absorbance maximum for p-coumaroyl-CoA).[2]

    • Calculate activity based on the initial rate of absorbance change, using the molar extinction coefficient of p-coumaroyl-CoA.

Protocol 3: HPLC Quantification of Cinnamic Acid and this compound
  • Sample Preparation (In vivo):

    • Quench the metabolism of a 1 mL aliquot of cell culture by rapidly mixing with 2 mL of cold (-20°C) 60% methanol.

    • Centrifuge at maximum speed for 5 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 270 nm for cinnamic acid and 310 nm for this compound.[2]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for cinnamic acid and this compound in the appropriate concentration range.

    • Run the standards on the HPLC to determine their retention times and generate calibration curves.

    • Analyze the prepared samples and quantify the compounds by comparing their peak areas to the standard curves.

Visualizations

Cinnamoyl_CoA_Pathway cluster_host Host Central Metabolism cluster_pathway Engineered Pathway Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Multiple Steps Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL (+ ATP, + CoA)

Caption: Core biosynthetic pathway for p-coumaroyl-CoA production.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low this compound Titer check_growth Poor Cell Growth Post-Induction? start->check_growth check_precursor Precursor (e.g., Cinnamic Acid) Accumulated? issue_no_precursor Issue: Upstream Problem (e.g., PAL inactivity) check_precursor->issue_no_precursor No issue_downstream Issue: Downstream Problem (e.g., 4CL inactivity) check_precursor->issue_downstream Yes check_growth->check_precursor No issue_toxicity Issue: Potential Toxicity or Metabolic Load check_growth->issue_toxicity Yes solution_tune_expression Tune down induction (lower temp/inducer) issue_toxicity->solution_tune_expression Solution solution_check_pal Check PAL expression and activity issue_no_precursor->solution_check_pal Solution solution_check_4cl Check 4CL expression, activity, and CoA supply issue_downstream->solution_check_4cl Solution Experimental_Workflow cluster_analysis Analysis Methods process process design 1. Pathway Design & Gene Selection clone 2. Cloning & Host Transformation design->clone express 3. Protein Expression & Culture clone->express analyze 4. Analysis express->analyze sds_page SDS-PAGE hplc HPLC Analysis enzyme_assay Enzyme Assays

References

avoiding non-specific binding in Cinnamoyl-CoA enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding in cinnamoyl-CoA enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and how does it affect my this compound enzyme assay?

A1: Non-specific binding refers to the interaction of your enzyme or substrate with surfaces other than the intended target, such as the walls of the microplate wells or other proteins in the sample.[1][2] This can lead to high background signals, which obscure the true enzymatic activity, reduce assay sensitivity, and result in inaccurate kinetic data.[3][4]

Q2: What are the primary causes of high background and non-specific binding in my assay?

A2: The most common causes include suboptimal buffer conditions (pH and salt concentration), hydrophobic or electrostatic interactions between your protein/substrate and the assay plate, and insufficient blocking of non-specific sites.[2][5] Contamination of reagents and improper antibody concentrations (in antibody-based detection methods) can also contribute to high background.[3][4]

Q3: I'm observing high background noise. What is the first troubleshooting step I should take?

A3: The first step is to run a series of control experiments to identify the source of the non-specific binding. A good starting point is to run the assay without the enzyme to see if the substrate is binding non-specifically to the plate. Another useful control is to run the assay without the this compound substrate to check for any background signal from other reaction components.

Q4: Can the choice of microplate affect non-specific binding?

A4: Yes, the type of microplate can influence non-specific binding. Plates with high protein-binding capacity may be more prone to non-specific interactions. If you suspect this is an issue, consider testing different types of plates, such as those with medium or low protein-binding surfaces.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal in all wells Insufficient blocking of the microplate.Increase the concentration or incubation time of your blocking agent. Consider switching to a different blocking agent (e.g., from BSA to casein).
Suboptimal buffer conditions.Optimize the pH and ionic strength of your assay buffer. Adjusting the pH to be near the isoelectric point of your enzyme can reduce electrostatic interactions. Increasing the salt concentration (e.g., with NaCl) can minimize charge-based non-specific binding.[2][5]
Non-specific binding of the substrate.Add a non-ionic detergent like Tween-20 to your wash and assay buffers to reduce hydrophobic interactions.[6]
Inconsistent results across the plate Edge effects due to evaporation.Ensure the plate is properly sealed during incubations. Avoid using the outer wells of the plate if edge effects are persistent.
Inadequate washing.Increase the number of wash steps and ensure that the wells are completely emptied between washes. Using a wash buffer containing a detergent like Tween-20 can improve washing efficiency.[1][6]
Low signal-to-noise ratio Enzyme concentration is too low.Increase the concentration of your enzyme in the assay.
Substrate concentration is not optimal.Perform a substrate titration to determine the optimal concentration for your assay.

Data Presentation: Recommended Reagent Concentrations

The following table provides recommended starting concentrations for common blocking agents and detergents to reduce non-specific binding. Optimization may be required for your specific assay conditions.

ReagentTypical Concentration RangePurpose
Bovine Serum Albumin (BSA) 1% - 5% (w/v)A protein-based blocking agent that coats the surface of the microplate to prevent non-specific adsorption of the enzyme or substrate.[2][7]
Casein 0.1% - 1% (w/v)An alternative protein-based blocking agent, often used when BSA is not effective.
Tween-20 0.05% - 0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions. It is commonly added to wash buffers and can also be included in the assay buffer.[6][8]
Sodium Chloride (NaCl) 150 mM - 500 mMIncreases the ionic strength of the buffer, which can help to disrupt electrostatic interactions that cause non-specific binding.[2][9]

Experimental Protocols

Protocol 1: General this compound Reductase (CCR) Spectrophotometric Assay with Minimized Non-Specific Binding

This protocol describes a general method for measuring the activity of this compound Reductase (CCR), which catalyzes the NADPH-dependent reduction of this compound esters to their corresponding aldehydes.[10][11]

Materials:

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

  • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH optimized for your specific CCR (typically between 6.0 and 7.5).[11]

  • NADPH stock solution (10 mM in Assay Buffer)

  • This compound substrate stock solution (e.g., feruloyl-CoA, caffeoyl-CoA) (10 mM in Assay Buffer)[10]

  • Purified CCR enzyme preparation

  • Blocking Buffer: 1% (w/v) BSA in Assay Buffer

  • Wash Buffer: Assay Buffer containing 0.05% (v/v) Tween-20

Procedure:

  • Plate Blocking:

    • Add 200 µL of Blocking Buffer to each well of the microplate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with 200 µL of Wash Buffer per well. After the final wash, tap the plate gently on a paper towel to remove any residual buffer.

  • Assay Preparation:

    • Prepare a reaction mixture in each well with the following components (final volume of 200 µL):

      • Assay Buffer

      • NADPH (final concentration of 100-200 µM)

      • This compound substrate (final concentration to be optimized, typically in the range of 10-100 µM)

    • Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic NADPH oxidation.

  • Enzyme Reaction:

    • Equilibrate the plate to the desired assay temperature (e.g., 30°C).

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the CCR enzyme preparation to each well. The final enzyme concentration should be optimized to give a linear reaction rate for at least 10-15 minutes.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Take readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "no enzyme" control from the rate of the enzyme-containing reactions.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the change in absorbance per minute to the amount of substrate converted per minute.

Mandatory Visualization

troubleshooting_workflow start High Non-Specific Binding Observed check_controls Run Controls (No Enzyme, No Substrate) start->check_controls optimize_buffer Optimize Buffer Conditions (pH, Salt Concentration) check_controls->optimize_buffer Substrate or Enzyme binds non-specifically add_blocker Incorporate/Optimize Blocking Agent (e.g., 1-5% BSA) optimize_buffer->add_blocker reassess Re-evaluate Assay Performance optimize_buffer->reassess add_detergent Add Non-Ionic Detergent (e.g., 0.05% Tween-20) add_blocker->add_detergent add_blocker->reassess change_plate Test Different Microplate Types add_detergent->change_plate add_detergent->reassess change_plate->reassess

Caption: Troubleshooting workflow for high non-specific binding.

cinnamoyl_coa_pathway cluster_0 Phenylpropanoid Pathway CinnamicAcid Cinnamic Acid / p-Coumaric Acid enzyme_4CL 4-Coumarate-CoA Ligase (4CL) CinnamicAcid->enzyme_4CL CinnamoylCoA This compound / p-Coumaroyl-CoA enzyme_CCR This compound Reductase (CCR) CinnamoylCoA->enzyme_CCR Cinnamaldehyde Cinnamaldehyde / p-Coumaraldehyde enzyme_4CL->CinnamoylCoA enzyme_CCR->Cinnamaldehyde

Caption: Simplified enzymatic pathway of this compound metabolism.

References

Technical Support Center: Real-Time Cinnamoyl-CoA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the real-time monitoring of Cinnamoyl-CoA levels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this specialized area of metabolic analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the real-time or near real-time monitoring of this compound.

Issue 1: Low or No Signal Detected for this compound

Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Immediate Quenching: Ensure rapid inactivation of enzymatic activity at the point of sample collection. Freeze-clamping tissue in liquid nitrogen is critical to prevent the degradation of this compound. 2. Acidification: Use an effective protein precipitation and extraction agent such as 10% trichloroacetic acid (TCA) or 0.5 M perchloric acid (PCA). Ensure thorough homogenization of the frozen sample in the acid.[1] 3. Solvent Choice: For broader acyl-CoA profiling, consider an organic-aqueous extraction mixture (e.g., acetonitrile/methanol/water).[2]
Analyte Instability 1. Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction and preparation process. 2. pH Control: After acid extraction, neutralize the sample to approximately pH 7 to improve the stability of the CoA thioester bond. 3. Use of Glass Vials: Avoid using plastic vials for sample storage and analysis, as they can cause signal loss for CoA species.[1]
Low Abundance in Sample 1. Enrichment Steps: Consider using solid-phase extraction (SPE) with a reversed-phase column to concentrate this compound and remove interfering substances.[3] 2. Increase Sample Input: If possible, increase the amount of starting biological material.
Instrumentation Sensitivity (LC-MS/MS) 1. Optimize MS Parameters: Ensure the mass spectrometer is operating in a highly sensitive mode, such as Multiple Reaction Monitoring (MRM).[4] 2. Ion Source Conditions: Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for this compound. 3. Use of Internal Standard: Incorporate a stable isotope-labeled internal standard to normalize for extraction inefficiency and matrix effects.

Issue 2: High Background Noise or Interfering Peaks

Potential Cause Troubleshooting Steps
Matrix Effects 1. Chromatographic Separation: Optimize the HPLC/UHPLC gradient to ensure this compound is well-separated from other cellular metabolites. The use of an ion-pairing reagent in the mobile phase can improve peak shape and resolution. 2. Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove salts and other interfering compounds.[3] 3. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.
Contamination 1. Solvent Purity: Use high-purity, LC-MS grade solvents and reagents. 2. System Cleaning: Regularly clean the LC system and mass spectrometer ion source to prevent carryover and contamination.
Non-Specific Binding (Biosensors) 1. Sensor Specificity: If using a biosensor, verify its specificity for this compound over other structurally similar phenylpropanoids or acyl-CoAs.[5] 2. Control Experiments: Run control experiments with knockout cell lines or in the absence of the target analyte to determine baseline noise.

Issue 3: Poor Temporal Resolution in Real-Time Monitoring

Potential Cause Troubleshooting Steps
Slow Sample Processing 1. Automated Systems: For near real-time analysis, consider automated sample preparation and injection systems. 2. Simplified Extraction: Develop a rapid extraction protocol that minimizes the number of steps.
Long Chromatographic Run Times 1. UHPLC System: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system for faster separation times. 2. Gradient Optimization: Develop a steep and short elution gradient focused on the retention time of this compound.
Slow Biosensor Response 1. Promoter Strength: For genetically encoded biosensors, the choice of promoter driving the reporter gene can influence the response time. 2. Reporter Protein Maturation: The maturation time of fluorescent reporter proteins can introduce a delay in the signal. Consider using fast-maturing fluorescent proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a real-time biosensor for this compound?

A1: The main challenges include:

  • Specificity: Designing a sensor protein that can distinguish this compound from other similar molecules in the phenylpropanoid pathway, such as p-coumaroyl-CoA or feruloyl-CoA, is difficult.[5]

  • Sensitivity: The intracellular concentrations of this compound can be low, requiring a biosensor with a high sensitivity and a low limit of detection.

  • Dynamic Range: The biosensor must be responsive across a physiologically relevant range of this compound concentrations.

  • In Vivo Stability: For genetically encoded biosensors, ensuring the stability of the sensor protein and reporter system within the cellular environment is crucial. In plants, transgene silencing can be a significant hurdle.[6]

  • Response Time: The kinetics of the sensor binding and the subsequent signal transduction must be rapid enough to capture dynamic changes in metabolite levels.

Q2: Which analytical method is considered the gold standard for this compound quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for the quantification of acyl-CoAs, including this compound.[4] This is due to its high sensitivity, specificity, and ability to profile multiple acyl-CoA species simultaneously.[4]

Q3: How can I improve the extraction efficiency of this compound from plant tissue?

A3: To improve extraction efficiency, ensure immediate freeze-clamping of the tissue in liquid nitrogen to halt metabolic activity.[1] Use a robust homogenization method with an appropriate extraction solvent, such as 10% TCA or a methanol/water mixture, to effectively lyse cells and precipitate proteins.[1][3][7] The use of a stable isotope-labeled internal standard is highly recommended to accurately account for extraction losses.

Q4: Are there any existing biosensors for molecules structurally related to this compound?

A4: Yes, biosensors have been developed for other phenylpropanoids. For example, bacterial transcription factors like PadR have been engineered to create biosensors for p-coumaric acid.[5][8] Additionally, biosensors for other aromatic compounds have been developed, demonstrating the feasibility of creating such tools for molecules with similar chemical structures.[9][10] These existing systems can serve as a foundation for engineering a this compound specific biosensor.

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

Method Sensitivity Specificity Throughput Real-Time Capability Key Advantages Key Limitations
LC-MS/MS High (fmol range)[2]HighLow to MediumNear real-timeGold standard, comprehensive profiling[4]High cost, complex instrumentation
HPLC-UV ModerateModerateMediumNear real-timeMore accessible, cost-effective[4]Lower sensitivity and specificity
Enzymatic Assays Moderate to HighHigh (for specific enzymes)HighPossibleHigh throughput, simple protocols[4]Indirect measurement, potential for interference
Genetically Encoded Biosensors Potentially HighVariableHigh (in vivo)YesIn vivo, real-time monitoring[11]Developmental challenges, potential for instability[6]

Table 2: Performance Metrics for Acyl-CoA Quantification by LC-MS/MS (Representative Data)

Acyl-CoA Species **Linearity (R²) **Limit of Detection (LOD) Limit of Quantification (LOQ)
Free CoA>0.99~0.1 nM~0.5 nM
Acetyl-CoA>0.99~0.2 nM~0.8 nM
Malonyl-CoA>0.99~0.5 nM~1.5 nM
This compound (Estimated)>0.99~0.5-1.0 nM~1.5-3.0 nM

Note: Data for this compound are estimated based on typical performance for other acyl-CoAs as specific data is limited.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue for LC-MS/MS Analysis

  • Sample Collection: Harvest plant tissue and immediately freeze-clamp in liquid nitrogen. Store at -80°C until use.

  • Homogenization: Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a pre-chilled tube. Add 1 mL of ice-cold 10% trichloroacetic acid (TCA).[3]

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Incubation and Centrifugation: Homogenize the mixture thoroughly and incubate on ice for 15 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase SPE column.

    • Load the supernatant from the previous step.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase.[13]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Phenylpropanoid_Pathway cluster_monitoring Monitoring Target Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H CinnCoA This compound Cin->CinnCoA 4CL pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Lignin Lignin CinnCoA->Lignin CCR, CAD... pCoumaroylCoA->Lignin Flavonoids Flavonoids pCoumaroylCoA->Flavonoids CHS... Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Sample Collection (Freeze-Clamping) B 2. Homogenization (in Acid/Solvent) A->B C 3. Centrifugation B->C D 4. Solid-Phase Extraction (SPE Clean-up) C->D E 5. LC Separation (C18 Column) D->E F 6. MS/MS Detection (MRM Mode) E->F G 7. Quantification (vs. Internal Standard) F->G Biosensor_Logic Metabolite This compound Sensor Sensor Protein (e.g., Engineered TF) Metabolite->Sensor Binds Promoter Promoter Sensor->Promoter De-represses Reporter Reporter Gene (e.g., GFP) Promoter->Reporter Drives Expression Signal Fluorescent Signal Reporter->Signal Produces

References

Validation & Comparative

Cinnamoyl-CoA vs. p-Coumaroyl-CoA as Substrates for Cinnamoyl-CoA Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the biosynthesis of monolignols, the primary building blocks of lignin (B12514952).[1][2][3][4] This enzyme catalyzes the NADPH-dependent reduction of this compound esters to their corresponding cinnamaldehydes, a committed step in the lignin biosynthetic pathway.[1][5][6] The substrate specificity of CCR is a critical factor in determining the composition of lignin, which in turn affects plant cell wall structure and digestibility. This guide provides a detailed comparison of two key substrates, this compound and p-coumaroyl-CoA, for CCR, supported by experimental data and protocols.

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of this compound Reductase (CCR) in the lignin biosynthesis pathway, showing the conversion of various this compound esters, including p-coumaroyl-CoA, to their respective aldehydes.

Lignin_Biosynthesis_Pathway cluster_legend Legend Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR p_Coumaryl_alcohol p-Coumaryl alcohol (H-lignin precursor) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Coniferyl_alcohol Coniferyl alcohol (G-lignin precursor) Coniferaldehyde->Coniferyl_alcohol CAD invis1 invis2 PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate:CoA Ligase HCT HCT: Hydroxythis compound:shikimate/quinate hydroxycinnamoyl transferase C3H C3H: p-Coumarate 3-Hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-Methyltransferase CCR CCR: this compound Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Figure 1: Simplified lignin biosynthesis pathway highlighting the role of CCR.

Quantitative Comparison of CCR Substrate Utilization

The substrate specificity of this compound Reductase (CCR) varies significantly across different plant species and even between different isoforms within the same plant. While feruloyl-CoA is a common substrate for many CCRs, the efficiency of utilization of p-coumaroyl-CoA can differ substantially. The following table summarizes the kinetic parameters of CCR from various plant sources with this compound (represented primarily by the commonly assayed feruloyl-CoA) and p-coumaroyl-CoA.

Plant SourceEnzymeSubstrateKm (µM)Vmax (µM min-1)kcat (min-1)kcat/Km (µM-1 min-1)Reference
Sorghum bicolorSbCCR1Feruloyl-CoA----[1]
p-Coumaroyl-CoA-low activity--[1]
Sorghum bicolorSbCCR2p-Coumaroyl-CoA-greater activity than SbCCR1--[7]
Populus tremuloidesCCRFeruloyl-CoA----[5]
p-Coumaroyl-CoA-active--[5]
Capsicum chinenseCcCCR1Feruloyl-CoA23.99--0.048[8]
p-Coumaroyl-CoA34.52--0.024[8]
Capsicum chinenseCcCCR2Feruloyl-CoA16.53--0.819[8]
p-Coumaroyl-CoA107.21--0.016[8]
Medicago sativaMsCCR1Feruloyl-CoA----[9]
p-Coumaroyl-CoA----[9]
Medicago truncatulaCCR1Feruloyl-CoA-preferred--[10]
p-Coumaroyl-CoA-low activity--[10]
Medicago truncatulaCCR2p-Coumaroyl-CoA-preferred--[10]
Petunia hybridaPh-CCR1Feruloyl-CoA-most active--[11][12]
p-Coumaroyl-CoA-21.6% activity relative to Feruloyl-CoA--[11][12]

Note: A dash (-) indicates that the specific data was not provided in the cited source. The table highlights that substrate preference is highly dependent on the specific CCR isoform.

Experimental Protocols

Synthesis of this compound Esters

This compound esters, including p-coumaroyl-CoA and feruloyl-CoA, can be synthesized via their corresponding acyl N-hydroxysuccinimide esters. The authenticity of the intermediate and final products should be confirmed by techniques such as 1H nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV spectrometry.[5]

Experimental Workflow for CCR Activity Assay

The following diagram outlines a typical workflow for determining and comparing the kinetic parameters of CCR with different substrates.

CCR_Assay_Workflow start Start recombinant_protein Recombinant CCR Protein Expression and Purification start->recombinant_protein assay_setup Set up Reaction Mixtures: - Buffer - CCR Enzyme - NADPH recombinant_protein->assay_setup substrate_prep Prepare Substrate Solutions (p-Coumaroyl-CoA, Feruloyl-CoA, etc.) and NADPH initiate_reaction Initiate Reaction by Adding Substrate substrate_prep->initiate_reaction assay_setup->initiate_reaction monitor_absorbance Monitor Decrease in Absorbance at 340 nm (NADPH consumption) in a spectrophotometer initiate_reaction->monitor_absorbance data_analysis Calculate Initial Reaction Velocities monitor_absorbance->data_analysis kinetic_params Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten plots data_analysis->kinetic_params end End kinetic_params->end

Figure 2: Generalized workflow for a CCR enzyme activity assay.
Detailed Methodology for CCR Activity Assay

This protocol is a generalized procedure based on methodologies reported in the literature. Researchers should optimize the conditions for their specific CCR enzyme and experimental setup.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 6.0 - 7.5. The optimal pH for CCR activity can vary, with some studies reporting an optimum around pH 6.0.[12]

  • NADPH Solution: Prepare a fresh stock solution of NADPH in the assay buffer (e.g., 10 mM). The final concentration in the assay is typically between 100-200 µM.

  • Substrate Stock Solutions: Prepare stock solutions of p-coumaroyl-CoA and other this compound esters in the assay buffer (e.g., 1-10 mM). The final substrate concentrations in the assay will vary to determine kinetic parameters (e.g., ranging from 0.5 to 10 times the expected Km).

  • Purified CCR Enzyme: Dilute the purified enzyme in the assay buffer to a suitable concentration that results in a linear rate of NADPH consumption over a few minutes.

2. Assay Procedure:

  • Set up a quartz cuvette or a 96-well microplate suitable for UV spectrophotometry.

  • To each reaction well or cuvette, add the assay buffer, NADPH solution, and the diluted CCR enzyme. The total volume is typically 200 µL for a microplate or 1 mL for a cuvette.

  • Mix gently and incubate at the desired temperature (e.g., 30°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the substrate (p-coumaroyl-CoA or another this compound ester).

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear during this time.

  • Run control reactions lacking the enzyme or the substrate to account for any non-enzymatic degradation of NADPH.

3. Data Analysis:

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

  • Repeat the assay with varying concentrations of the substrate.

  • Determine the kinetic parameters Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

  • Calculate the catalytic efficiency (kcat/Km) to compare the enzyme's preference for different substrates.

Conclusion

The choice between this compound and p-coumaroyl-CoA as a substrate for CCR is highly dependent on the specific isoform of the enzyme being studied. While many CCR1-type enzymes show a preference for feruloyl-CoA, some CCR2-type enzymes exhibit higher activity with p-coumaroyl-CoA and caffeoyl-CoA.[8][10][13] This differential substrate specificity has significant implications for the composition of lignin in different plant tissues and in response to various developmental or environmental cues.[1][7] The provided experimental protocols offer a robust framework for researchers to investigate the kinetic properties of CCR with these and other substrates, contributing to a deeper understanding of lignin biosynthesis and providing potential targets for genetic modification to improve biomass quality for biofuels and other applications.[3]

References

Decoding Lignin's Building Blocks: A Comparative Guide to Cinnamoyl-CoA Reductase Isoform Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of lignin (B12514952) biosynthesis is critical for applications ranging from biofuel production to the development of novel therapeutics. At the heart of this pathway lies Cinnamoyl-CoA Reductase (CCR), a key enzyme that dictates the commitment of phenylpropanoid precursors to monolignol synthesis. The existence of multiple CCR isoforms with distinct substrate specificities adds a layer of complexity and regulatory control to this process. This guide provides an objective comparison of the substrate specificity of different CCR isoforms, supported by experimental data and detailed methodologies.

This compound Reductase (EC 1.2.1.44) catalyzes the NADPH-dependent reduction of this compound thioesters to their corresponding cinnamaldehydes, the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[1][2] These aldehydes are further reduced to monolignols, the building blocks of the complex lignin polymer that provides structural integrity to plant cell walls.[3][4] The differential expression and kinetic properties of CCR isoforms play a crucial role in determining the composition of lignin, which in turn affects biomass digestibility and plant defense responses.[3][5]

Comparative Analysis of Kinetic Parameters

The substrate specificity of CCR isoforms is typically evaluated by determining their kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for various this compound substrates. The primary substrates of interest are feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, and caffeoyl-CoA, which lead to the synthesis of coniferaldehyde, p-coumaraldehyde, sinapaldehyde, and caffeylaldehyde, respectively.

A summary of the kinetic data for CCR isoforms from various plant species is presented below, highlighting the diverse substrate preferences that have evolved to meet specific physiological needs.

Plant SpeciesIsoformSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Arabidopsis thalianaAtCCR1Feruloyl-CoA0.96--[6]
p-Coumaroyl-CoA2.27--[6]
Sinapoyl-CoA6.32--[6]
Oryza sativa (Rice)OsCCR19p-Coumaroyl-CoA36.66-0.60 (µM-1min-1)[7]
Feruloyl-CoA26.85-0.43 (µM-1min-1)[7]
Sinapoyl-CoA62.54-0.55 (µM-1min-1)[7]
OsCCR20p-Coumaroyl-CoA24.08-0.32 (µM-1min-1)[7]
Feruloyl-CoA15.71-1.41 (µM-1min-1)[7]
Sinapoyl-CoA23.34-0.24 (µM-1min-1)[7]
OsCCR21p-Coumaroyl-CoA16.36-0.08 (µM-1min-1)[7]
Feruloyl-CoA2.70-0.77 (µM-1min-1)[7]
Sinapoyl-CoA10.20-0.07 (µM-1min-1)[7]
Medicago sativa (Alfalfa)MsCCR1Sinapoyl-CoA--> Feruloyl-CoA, p-Coumaroyl-CoA[8]
MsCCR-like1p-Coumaroyl-CoA--Similar to Caffeoyl-CoA[8]
Caffeoyl-CoA--Similar to p-Coumaroyl-CoA[8]
Capsicum chinense (Pepper)CcCCR1Feruloyl-CoA23.99-0.048 (µM-1min-1)[9]
Sinapoyl-CoA32.35-0.022 (µM-1min-1)[9]
p-Coumaroyl-CoA34.52-0.024 (µM-1min-1)[9]
CcCCR2Feruloyl-CoA16.53-0.819 (µM-1min-1)[9]
Sinapoyl-CoA95.87-0.016 (µM-1min-1)[9]
p-Coumaroyl-CoA107.21-0.095 (µM-1min-1)[9]
Triticum aestivum (Wheat)Ta-CCR1Feruloyl-CoA--Preferred substrate[10]
5-OH-feruloyl-CoA--Lower than Feruloyl-CoA[10]
Sinapoyl-CoA--Lower than Feruloyl-CoA[10]
Caffeoyl-CoA--Lower than Feruloyl-CoA[10]
Petunia hybridaPh-CCR1Feruloyl-CoA--Most active[4]
Sinapoyl-CoA--65.4% relative to Feruloyl-CoA[4]
p-Coumaroyl-CoA--21.6% relative to Feruloyl-CoA[4]
Medicago truncatulaCCR1Feruloyl-CoA--Preferred substrate[5][11]
CCR2p-Coumaroyl-CoA--Preferred substrate[5][11]
Caffeoyl-CoA--Preferred substrate[5][11]

Note: "-" indicates data not available in the cited sources. The units for kcat/Km vary between studies.

Experimental Protocols

The determination of CCR kinetic parameters typically involves the expression and purification of recombinant CCR protein, followed by enzymatic assays.

1. Heterologous Expression and Purification of CCR:

  • The coding sequence of the CCR isoform is cloned into an expression vector (e.g., pET vectors for E. coli).

  • The recombinant protein is expressed in a suitable host, such as Escherichia coli BL21(DE3).

  • Cells are harvested and lysed, and the CCR protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[4][12]

2. Synthesis of this compound Substrates:

  • Hydroxythis compound esters (feruloyl-CoA, p-coumaroyl-CoA, sinapoyl-CoA, caffeoyl-CoA) are synthesized from their corresponding hydroxycinnamic acids and Coenzyme A.[1]

3. CCR Activity Assay:

  • The standard assay mixture contains a buffered solution (e.g., 100 mM sodium/potassium phosphate (B84403) buffer, pH 6.25), NADPH, the purified recombinant CCR protein, and the this compound substrate.[7][10]

  • The reaction is initiated by the addition of the enzyme.

  • The rate of the reaction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 366 nm for NADPH consumption or a wavelength specific to the CoA ester).[7]

  • For kinetic analysis, substrate concentrations are varied, and initial reaction velocities are measured.

4. Data Analysis:

  • The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. Lineweaver-Burk plots can also be used for visualization and initial estimation.[10]

  • The catalytic constant (kcat) is calculated from Vmax and the enzyme concentration.

  • The catalytic efficiency (kcat/Km) is then calculated to compare the enzyme's preference for different substrates.

Visualizing the Pathway and Experimental Logic

To better understand the context and methodology, the following diagrams illustrate the lignin biosynthesis pathway and the experimental workflow for determining CCR substrate specificity.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA CCR CCR (this compound Reductase) p_Coumaroyl_CoA->CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Caffeoyl_CoA->CCR Sinapoyl_CoA Sinapoyl-CoA Feruloyl_CoA->Sinapoyl_CoA Feruloyl_CoA->CCR Sinapoyl_CoA->CCR p_Coumaraldehyde p-Coumaraldehyde CAD CAD (Cinnamyl Alcohol Dehydrogenase) p_Coumaraldehyde->CAD Coniferaldehyde Coniferaldehyde Coniferaldehyde->CAD Sinapaldehyde Sinapaldehyde Sinapaldehyde->CAD p_Coumaryl_Alcohol p-Coumaryl Alcohol (H-monolignol) Lignin Lignin Polymer p_Coumaryl_Alcohol->Lignin Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferyl_Alcohol->Lignin Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) Sinapyl_Alcohol->Lignin CCR->p_Coumaraldehyde CCR->Coniferaldehyde CCR->Sinapaldehyde CAD->p_Coumaryl_Alcohol CAD->Coniferyl_Alcohol CAD->Sinapyl_Alcohol

Figure 1: Simplified monolignol biosynthesis pathway highlighting the central role of CCR.

CCR_Substrate_Specificity_Workflow Cloning 1. Gene Cloning (CCR Isoform cDNA) Expression 2. Heterologous Expression (e.g., E. coli) Cloning->Expression Purification 3. Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay 5. Enzymatic Assay (Spectrophotometry) Purification->Enzyme_Assay Substrate_Prep 4. Substrate Synthesis (Cinnamoyl-CoAs) Substrate_Prep->Enzyme_Assay Data_Analysis 6. Kinetic Data Analysis (Michaelis-Menten) Enzyme_Assay->Data_Analysis Comparison 7. Substrate Specificity (Compare kcat/Km) Data_Analysis->Comparison

Figure 2: Experimental workflow for determining CCR substrate specificity.

Conclusion

The substrate specificity of this compound Reductase isoforms is a key determinant of lignin composition in plants. As the compiled data demonstrates, different isoforms, even within the same plant species, can exhibit marked preferences for specific this compound substrates. This diversity allows for fine-tuned regulation of lignin biosynthesis in response to developmental cues and environmental stresses. For researchers in biotechnology and drug development, a thorough understanding of these enzymatic specificities is paramount for the rational design of strategies to manipulate lignin content and composition for improved biomass conversion or to identify novel therapeutic targets within related pathways.

References

Illuminating the Blueprint of Plant Structure: A Guide to Validating Cinnamoyl-CoA Reductase (CCR) Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of plant biology and secondary metabolism, understanding the function of key enzymes is paramount. Cinnamoyl-CoA reductase (CCR) stands out as a critical enzyme, marking the first committed step in the monolignol-specific branch of the phenylpropanoid pathway, which leads to the biosynthesis of lignin (B12514952). [1][2] Lignin, a complex polymer, provides structural integrity to plant cell walls and plays a crucial role in water transport and defense against pathogens.[3][4] The manipulation of CCR gene expression, therefore, holds significant potential for applications ranging from improving biofuel production to enhancing crop resilience. This guide provides an objective comparison of in planta validation methods for CCR gene function, supported by experimental data and detailed protocols.

Genetic Approaches to Unraveling CCR Function

The primary strategies for validating the function of CCR genes in planta involve genetic modifications to either reduce or enhance gene expression. These approaches, including gene knockout, knockdown, and overexpression, have consistently demonstrated the pivotal role of CCR in determining lignin content and composition.

Knockout and Knockdown Studies:

Reducing or eliminating CCR gene expression has profound effects on plant development and lignin biosynthesis. Studies in various plant species have shown that disrupting CCR function leads to a significant decrease in lignin content. For instance, AtCCR1 knockout mutants of Arabidopsis thaliana exhibited a staggering 50% reduction in stem lignin content, often accompanied by developmental delays.[5][6] Similarly, in Medicago truncatula, transposon insertion mutants of CCR1 displayed drastically reduced growth and lignin levels.[7] Virus-induced gene silencing (VIGS), a transient knockdown technique, has also been successfully employed to demonstrate the involvement of specific TaCCR genes in wheat lignin synthesis.[1][3]

Overexpression Studies:

Conversely, increasing the expression of CCR genes has been shown to boost lignin production. Overexpression of LcCCR13 in transgenic tobacco plants resulted in enhanced CCR activity and a corresponding increase in lignin content.[2] In Brassica napus, overexpression of BnaC.CCR2.b led to a 2.28–2.76% increase in stem lignin content under normal growth conditions.[8] These studies confirm that CCR is a rate-limiting enzyme in the lignin biosynthetic pathway.

Comparative Analysis of CCR Gene Function Validation

The following table summarizes quantitative data from various studies, offering a clear comparison of the outcomes of different genetic modifications on CCR function.

Plant SpeciesGenetic ModificationGenePhenotypic EffectLignin Content ChangeS/G Ratio ChangeReference
Arabidopsis thalianaKnockoutAtCCR1Developmental retardation50% decrease in stemDecreased[5][6]
Medicago truncatulaKnockout (transposon insertion)CCR1Drastically reduced growthSignificantly reducedReduced[7]
Medicago truncatulaKnockout (transposon insertion)CCR2Normal growthModerately reducedIncreased[7]
Wheat (Triticum aestivum)VIGSTaCCR5-5, TaCCR6-1Not specifiedReducedNot specified[3]
Liriodendron chinenseOverexpression (in tobacco)LcCCR13Not specifiedIncreasedNot specified[2]
Brassica napusOverexpressionBnaC.CCR2.bNot specified2.28–2.76% increase in stemNot specified[8]
PoplarKnockoutCCR2Not specified~10% decreaseNot specified[8]
Perennial ryegrassDownregulationCCR1Not specifiedReducedReduced S, G, and H units[8]
Maize (Zea mays)Knockoutccr1Not specifiedSignificantly decreased acid-insoluble ligninNot specified[8]
MulberryDown-regulation (VIGS)MaCCR1Not specifiedSignificantly reducedNot specified[9]

Experimental Protocols for Key Assays

Accurate validation of CCR gene function relies on robust experimental methodologies. Below are detailed protocols for essential assays.

Lignin Content Analysis

Several methods are available for quantifying lignin, each with its own advantages and limitations.

1. Klason Lignin (Acid-Insoluble Lignin): This gravimetric method is a standard for determining the acid-insoluble lignin content.

  • Protocol:

    • Dry and grind the plant material to a fine powder.

    • Extract the sample with solvents (e.g., ethanol, toluene) to remove extractives.

    • Treat the extractive-free material with 72% sulfuric acid at room temperature for 2 hours with occasional stirring.

    • Dilute the acid to 3% by adding distilled water and autoclave at 121°C for 1 hour.

    • Cool the solution and filter the insoluble residue (Klason lignin) through a pre-weighed filtering crucible.

    • Wash the residue with hot distilled water until the filtrate is neutral.

    • Dry the crucible with the lignin residue at 105°C to a constant weight.

    • The weight of the residue represents the acid-insoluble lignin content.

2. Acetyl Bromide Lignin: This spectrophotometric method is faster than the Klason method and measures total lignin.[10]

  • Protocol:

    • Place a small amount of dried, ground plant material in a glass tube.

    • Add 25% acetyl bromide in glacial acetic acid and heat at 70°C for 30 minutes.

    • Cool the sample on ice and add sodium hydroxide (B78521) and hydroxylamine (B1172632) hydrochloride to stop the reaction and develop the color.

    • Transfer the solution to a volumetric flask and bring it to volume with glacial acetic acid.

    • Measure the absorbance at 280 nm using a spectrophotometer.

    • Calculate the lignin concentration using a standard curve prepared with lignin standards.[11]

3. Lignin Monomer Composition (S/G Ratio): Thioacidolysis followed by gas chromatography-mass spectrometry (GC-MS) is a common method to determine the relative abundance of syringyl (S), guaiacyl (G), and p-hydroxyphenyl (H) lignin units.

  • Protocol:

    • Perform thioacidolysis on the extractive-free plant material using a solution of ethanethiol (B150549) and boron trifluoride etherate in dioxane.

    • Silylate the resulting monomeric degradation products.

    • Analyze the silylated products by GC-MS to separate and quantify the different lignin-derived monomers.

    • Calculate the S/G ratio from the peak areas of the corresponding monomers.

Gene Expression Analysis

Reverse Transcription Quantitative PCR (RT-qPCR): This technique is used to measure the expression levels of CCR genes.

  • Protocol:

    • Isolate total RNA from plant tissues of interest.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Perform qPCR using gene-specific primers for the target CCR gene and a reference gene for normalization.

    • Analyze the amplification data to determine the relative expression level of the CCR gene.[12]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in CCR gene function validation.

Lignin_Biosynthesis_Pathway cluster_monolignol Monolignol Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA p-Coumaraldehyde p-Coumaraldehyde p-Coumaroyl-CoA->p-Coumaraldehyde CCR Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl-CoA->Sinapaldehyde CCR p-Coumaryl Alcohol p-Coumaryl Alcohol p-Coumaraldehyde->p-Coumaryl Alcohol CAD Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Sinapyl Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl Alcohol CAD H-Lignin H-Lignin p-Coumaryl Alcohol->H-Lignin G-Lignin G-Lignin Coniferyl Alcohol->G-Lignin S-Lignin S-Lignin Sinapyl Alcohol->S-Lignin Lignin Polymer Lignin Polymer H-Lignin->Lignin Polymer G-Lignin->Lignin Polymer S-Lignin->Lignin Polymer

Caption: The lignin biosynthesis pathway, highlighting the central role of CCR.

CCR_Validation_Workflow cluster_planning 1. Experimental Design cluster_execution 2. Genetic Modification cluster_analysis 3. Phenotypic and Molecular Analysis cluster_conclusion 4. Functional Validation Identify CCR gene(s) Identify CCR gene(s) Choose Validation Strategy Choose Validation Strategy Identify CCR gene(s)->Choose Validation Strategy Gene Knockout (e.g., CRISPR/Cas9) Gene Knockout (e.g., CRISPR/Cas9) Choose Validation Strategy->Gene Knockout (e.g., CRISPR/Cas9) Gene Knockdown (e.g., RNAi, VIGS) Gene Knockdown (e.g., RNAi, VIGS) Choose Validation Strategy->Gene Knockdown (e.g., RNAi, VIGS) Gene Overexpression Gene Overexpression Choose Validation Strategy->Gene Overexpression Phenotypic Analysis (Growth, Development) Phenotypic Analysis (Growth, Development) Gene Knockout (e.g., CRISPR/Cas9)->Phenotypic Analysis (Growth, Development) Lignin Analysis (Content, Composition) Lignin Analysis (Content, Composition) Gene Knockout (e.g., CRISPR/Cas9)->Lignin Analysis (Content, Composition) Gene Expression Analysis (RT-qPCR) Gene Expression Analysis (RT-qPCR) Gene Knockout (e.g., CRISPR/Cas9)->Gene Expression Analysis (RT-qPCR) Gene Knockdown (e.g., RNAi, VIGS)->Phenotypic Analysis (Growth, Development) Gene Knockdown (e.g., RNAi, VIGS)->Lignin Analysis (Content, Composition) Gene Knockdown (e.g., RNAi, VIGS)->Gene Expression Analysis (RT-qPCR) Gene Overexpression->Phenotypic Analysis (Growth, Development) Gene Overexpression->Lignin Analysis (Content, Composition) Gene Overexpression->Gene Expression Analysis (RT-qPCR) Confirmation of CCR Gene Function Confirmation of CCR Gene Function Phenotypic Analysis (Growth, Development)->Confirmation of CCR Gene Function Lignin Analysis (Content, Composition)->Confirmation of CCR Gene Function Gene Expression Analysis (RT-qPCR)->Confirmation of CCR Gene Function

Caption: A general workflow for the in planta validation of CCR gene function.

Validation_Comparison cluster_knockout Gene Knockout (e.g., CRISPR/Cas9) cluster_knockdown Gene Knockdown (e.g., RNAi, VIGS) cluster_overexpression Gene Overexpression KO Advantages: - Complete loss of function - Stable heritable mutations Disadvantages: - Potential lethality - Off-target effects KD Advantages: - Can study essential genes - VIGS is rapid Disadvantages: - Incomplete silencing - Off-target effects - Transient (VIGS) OE Advantages: - Gain-of-function analysis - Can enhance desirable traits Disadvantages: - Non-physiological expression levels - Potential for pleiotropic effects CCR_Function CCR Gene Function CCR_Function->KO Loss-of-Function CCR_Function->KD Reduced Function CCR_Function->OE Gain-of-Function

Caption: Comparison of different approaches for CCR gene function validation.

By employing these robust genetic and analytical techniques, researchers can effectively dissect the intricate role of this compound reductase in plant development and metabolism. This knowledge is fundamental for the targeted manipulation of lignin biosynthesis, paving the way for advancements in agriculture, bioenergy, and the development of novel biomaterials.

References

Comparative Metabolomics of Cinnamoyl-CoA Pathway Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cinnamoyl-CoA pathway is a pivotal route in plant secondary metabolism, responsible for the biosynthesis of a vast array of compounds including lignin (B12514952), flavonoids, and other phenylpropanoids crucial for plant development and defense.[1][2] Genetic perturbation of this pathway through mutation offers a powerful tool to understand its regulation and the metabolic consequences of its disruption. This guide provides a comparative analysis of the metabolomic changes observed in key this compound pathway mutants, supported by experimental data and detailed protocols to aid in research and drug development endeavors.

Metabolic Reprogramming in Response to Pathway Perturbation

Genetic mutations in the this compound pathway lead to significant shifts in the metabolic landscape of plants.[3][4] These alterations are not confined to the immediate downstream products but often result in a global reprogramming of metabolism as the plant attempts to compensate for the genetic lesion.[5][6] A systems biology approach combining metabolomics and transcriptomics has revealed that the plant's response to lignin biosynthesis perturbations can be broadly categorized. Mutants with reduced lignin levels tend to upregulate the shikimate and phenylpropanoid pathways, while those with altered lignin composition often downregulate these same pathways.[5]

Key Enzymes and Their Mutant Phenotypes:
  • Cinnamate (B1238496) 4-hydroxylase (C4H): This enzyme catalyzes the second step in the general phenylpropanoid pathway.[7] Mutants in the C4H gene, such as the ref3 alleles in Arabidopsis thaliana, exhibit severe dwarfism and male sterility, highlighting the critical role of this enzyme.[7][8] Metabolically, these mutants show a significant reduction in various phenylpropanoid end-products and reduced lignin deposition. A notable metabolic hallmark is the accumulation of a novel compound, cinnamoylmalate, which is not found in wild-type plants.[7][8]

  • 4-Coumarate:CoA Ligase (4CL): 4CL is a key enzyme that activates p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA esters, a crucial step for entry into various downstream branches of the phenylpropanoid pathway.[9][10] In Arabidopsis, there are four 4CL isoforms with both overlapping and distinct roles.[11][12] Mutations in 4CL1, the major isoform involved in lignin biosynthesis, lead to a reduction in lignin content.[11] Higher-order mutants, such as 4cl1 4cl2, exhibit dwarfism, indicating the essential role of these enzymes in normal plant growth.[11][12] Metabolomic analysis of 4cl mutants has revealed the accumulation of atypical phenylpropanoids like p-coumaroyl glucose, p-coumaroyl malate, and feruloyl malate.[11]

  • This compound Reductase (CCR): CCR catalyzes the first committed step in the monolignol-specific branch of the pathway, leading to lignin biosynthesis.[13][14] Consequently, mutations in CCR genes have a direct impact on lignin content.[13][15] In Arabidopsis, the ccr1 mutant shows a significant decrease in lignin and an increase in hydroxycinnamic acid derivatives, suggesting a redirection of metabolic flux away from lignin synthesis.[[“]][17] In some species, different CCR isoforms exhibit distinct substrate preferences, leading to more complex metabolic outcomes upon mutation.[15][18] For instance, in Medicago truncatula, CCR1 prefers feruloyl CoA, while CCR2 shows a preference for caffeoyl and 4-coumaroyl CoAs.[15]

Quantitative Metabolomic Data

The following tables summarize the quantitative changes in key metabolites observed in various this compound pathway mutants as reported in the literature. The data is presented as fold change relative to wild-type plants.

Table 1: Metabolite Changes in Arabidopsis thaliana c4h (ref3) Mutants

Metabolite ClassMetaboliteFold Change vs. Wild-TypeReference
Phenylpropanoid PrecursorsCinnamic Acid DerivativesIncreased[7]
Phenylpropanoid EstersCinnamoylmalateNewly Accumulated[7][8]
Lignin Monomers-Decreased[7]
Soluble PhenylpropanoidsSinapoylmalateDecreased[8]

Table 2: Metabolite Changes in Arabidopsis thaliana 4cl Mutants

Metabolite ClassMetaboliteMutant GenotypeFold Change vs. Wild-TypeReference
Phenylpropanoid Estersp-Coumaroyl Glucose4cl1Accumulated[11]
p-Coumaroyl Malate4cl1Accumulated[11]
Feruloyl Malate4cl1Accumulated[11]
Sinapoylmalate4cl1 4cl3Greatly Reduced[11][12]
LigninTotal Lignin4cl1Reduced[11]

Table 3: Metabolite Changes in Arabidopsis thaliana ccr1 Mutants

Metabolite ClassMetaboliteFold Change vs. Wild-TypeReference
Hydroxycinnamic AcidsFerulic Acid DerivativesIncreased[[“]][17]
Hydroxycinnamyl AldehydesConiferaldehydeDecreased[[“]][17]
Hydroxycinnamyl AlcoholsConiferyl AlcoholDecreased[[“]][17]
Phenylpropanoid EstersFeruloyl MalateIncreased[13]

Experimental Protocols

A robust and reproducible experimental workflow is critical for comparative metabolomics studies. The following provides a generalized protocol based on methodologies cited in the literature for the analysis of phenylpropanoid pathway metabolites in plant tissues.

Metabolite Extraction
  • Plant Material: Basal stem tissue from mature Arabidopsis thaliana plants (wild-type and mutants) is a common choice for studying lignin biosynthesis.[3][19]

  • Harvesting and Quenching: Harvest tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, chloroform, and water, often in a ratio of 2.5:1:1 (v/v/v).

  • Extraction Procedure:

    • Add the pre-chilled extraction solvent to the powdered tissue.

    • Vortex vigorously for 30 seconds.

    • Incubate at a controlled temperature (e.g., 65°C) with shaking to enhance the release of more hydrophobic compounds.[[“]][17]

    • Centrifuge at high speed (e.g., 14,000 rpm) to pellet cell debris.

    • Collect the supernatant for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Targeted metabolomics using LC-MS/MS is a powerful technique for the quantification of phenylpropanoid pathway intermediates.[[“]][17][19]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. An ammonium acetate buffer at pH 5.3 has been shown to provide an optimal analyte response.[[“]][17]

    • Gradient: A typical gradient might start with a low percentage of B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for acidic phenylpropanoids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted quantification, offering high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target metabolite.

  • Data Analysis:

    • Peak integration is performed using the instrument's software.

    • Quantification is achieved by comparing the peak areas of the target metabolites in the samples to those of a standard curve generated from authentic chemical standards.

    • Data is normalized to the fresh weight of the tissue sample.

Visualizing the this compound Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow for comparative metabolomics.

Cinnamoyl_CoA_Pathway Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCoumaric p-Coumaric Acid FourCL 4CL pCoumaric->FourCL pCoumaroylCoA p-Coumaroyl-CoA Flavonoids Flavonoids pCoumaroylCoA->Flavonoids ... HCT HCT pCoumaroylCoA->HCT CaffeoylCoA Caffeoyl-CoA CCoAOMT CCoAOMT CaffeoylCoA->CCoAOMT FeruloylCoA Feruloyl-CoA Sinapaldehyde Sinapaldehyde FeruloylCoA->Sinapaldehyde ... CCR CCR FeruloylCoA->CCR Coniferaldehyde Coniferaldehyde CAD CAD Coniferaldehyde->CAD Sinapaldehyde->CAD Coniferyl_Alcohol Coniferyl Alcohol Lignin Lignin Coniferyl_Alcohol->Lignin Sinapyl_Alcohol Sinapyl Alcohol Sinapyl_Alcohol->Lignin PAL->Cin C4H->pCoumaric FourCL->pCoumaroylCoA HCT->CaffeoylCoA CCoAOMT->FeruloylCoA CCR->Coniferaldehyde CAD->Coniferyl_Alcohol CAD->Sinapyl_Alcohol

Caption: The this compound pathway leading to lignin and flavonoid biosynthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Plant_Material Plant Material (WT & Mutants) Harvesting Harvesting & Freezing Plant_Material->Harvesting Grinding Grinding to Powder Harvesting->Grinding Extraction Metabolite Extraction Grinding->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Peak Integration LCMS->Data_Processing Quantification Quantification & Statistical Analysis Data_Processing->Quantification Pathway_Analysis Pathway Analysis & Interpretation Quantification->Pathway_Analysis

Caption: A typical experimental workflow for comparative metabolomics of plant tissues.

Logical_Relationship cluster_gene Genetic Level cluster_enzyme Enzymatic Level cluster_metabolite Metabolic Level Gene_Mutation Gene Mutation (e.g., c4h, 4cl, ccr) Enzyme_Dysfunction Enzyme Dysfunction Gene_Mutation->Enzyme_Dysfunction Metabolic_Block Metabolic Block Enzyme_Dysfunction->Metabolic_Block Upstream_Accumulation Upstream Metabolite Accumulation Metabolic_Block->Upstream_Accumulation Downstream_Depletion Downstream Product Depletion Metabolic_Block->Downstream_Depletion

References

A Comparative Kinetic Analysis of Cinnamoyl-CoA Ligases Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl-CoA ligases (CCLs), more broadly classified as 4-coumarate:CoA ligases (4CLs), represent a critical enzymatic juncture in the phenylpropanoid pathway. This pathway is central to the biosynthesis of a vast array of secondary metabolites in plants, including lignins, flavonoids, and stilbenes. By catalyzing the ATP-dependent formation of a thioester bond between a hydroxycinnamic acid and Coenzyme A, 4CLs commit carbon flux to these diverse downstream biosynthetic routes. The substrate specificity and kinetic efficiency of 4CL isoforms are key determinants of the metabolic profile of a plant tissue, making them prime targets for metabolic engineering and for the development of novel therapeutics.

This guide provides an objective comparison of the kinetic performance of 4CL enzymes from various plant species, supported by experimental data. Detailed methodologies for the key experiments are also presented to facilitate reproducibility and further investigation.

Quantitative Kinetic Data of this compound Ligases (4CLs)

The kinetic parameters of 4CL enzymes reveal their substrate preferences and catalytic efficiencies. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), with a lower Km value suggesting a higher affinity for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency is best described by the kcat/Km ratio.

EnzymeSpeciesSubstrateKm (µM)Vmax (pkat/µg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
P4CL-9 Populus trichocarpa × deltoides4-Coumaric acid~80119.2--
Ferulic acid~100---
Cinnamic acid>800---
At4CL4 Arabidopsis thaliana4-Coumarate11.22.1-187,500
Caffeate10.11.1-108,911
Ferulate5.53.2-581,818
Sinapate4.82.5-520,833
OS4CL Ocimum sanctump-Coumaric acid1.66---
Ferulic acid3.02---
Caffeic acid4.94---
Cinnamic acid25.76---
Cs4CL1 Camellia sinensis4-Coumaric acid----
Caffeic acid---(Preferred)
Ferulic acid----
Cs4CL2 Camellia sinensis4-Coumaric acid---(Favored)
Caffeic acid----
Ferulic acid----
Mp4CL1 Marchantia paleaceap-Coumaric acid93.99---
Caffeic acid113.30---
Cinnamic acid115.10---
Ferulic acid414.10---
Dihydro-p-coumaric acid289.20---

Note: A '-' indicates that the data was not provided in the cited sources. The data is compiled from multiple studies and experimental conditions may vary.[1][2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, including enzyme extraction and the spectrophotometric assay for 4CL activity.

Enzyme Extraction
  • Tissue Homogenization : Plant tissue is frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.[6]

  • Extraction Buffer : The powdered tissue is suspended in an ice-cold enzyme extraction buffer. A typical buffer composition is 100 mM Tris-HCl (pH 8.0) with 5 mM MgCl₂.[6]

  • Incubation and Centrifugation : The homogenate is incubated on ice for 30 minutes with occasional vortexing to ensure thorough extraction.[6] Following incubation, the mixture is centrifuged at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection : The supernatant, containing the crude enzyme extract, is carefully transferred to a new pre-chilled tube and kept on ice.[6]

  • Protein Quantification : The total protein concentration of the crude extract is determined using a standard method such as the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.[6]

Spectrophotometric Assay for 4CL Activity

This continuous assay measures the formation of the hydroxythis compound thioester product, which has a distinct absorbance maximum.[1][6][7][8]

  • Reaction Mixture : A master mix is prepared containing the assay buffer, ATP, and the hydroxycinnamic acid substrate. A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5-8.0), 5 mM MgCl₂, 2.5-5 mM ATP, and 0.5 mM of the hydroxycinnamic acid substrate.[6][9][10]

  • Assay Initiation : The reaction is initiated by adding the enzyme extract and Coenzyme A (CoA) to the reaction mixture. The final concentration of CoA is typically around 0.05-0.5 mM.[6][9][10]

  • Spectrophotometric Monitoring : The increase in absorbance is monitored over time at a specific wavelength corresponding to the formation of the specific hydroxythis compound ester. For example, p-coumaroyl-CoA has an absorbance maximum at 333 nm.[3][6][7][8][10]

  • Calculation of Kinetic Parameters : Initial reaction velocities are determined from the linear phase of the absorbance increase at various substrate concentrations. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are then calculated by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be determined from Vmax and the enzyme concentration.[10]

Visualizations

Enzymatic Reaction of this compound Ligase

G cluster_reactants Reactants cluster_products Products Cinnamic Acid Derivative Cinnamic Acid Derivative 4CL_Enzyme 4-Coumarate:CoA Ligase (4CL) Cinnamic Acid Derivative->4CL_Enzyme ATP ATP ATP->4CL_Enzyme Coenzyme A Coenzyme A Coenzyme A->4CL_Enzyme This compound Ester This compound Ester AMP AMP Pyrophosphate (PPi) Pyrophosphate (PPi) 4CL_Enzyme->this compound Ester 4CL_Enzyme->AMP 4CL_Enzyme->Pyrophosphate (PPi)

Caption: General enzymatic reaction catalyzed by 4-Coumarate:CoA Ligase (4CL).

Experimental Workflow for Kinetic Analysis

G cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Plant Tissue Homogenization B Crude Enzyme Extraction A->B C Protein Quantification B->C D Prepare Reaction Mixtures (Varying Substrate Concentrations) C->D E Initiate Reaction with Enzyme and CoA D->E F Spectrophotometric Monitoring of Product Formation E->F G Calculate Initial Velocities F->G H Michaelis-Menten Plot G->H I Determine Km, Vmax, kcat H->I

Caption: Experimental workflow for determining the kinetic parameters of 4CL.

References

A Structural Showdown: Unraveling the Diversity of Cinnamoyl-CoA Reductases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between enzyme isoforms is paramount for targeted molecular engineering and drug design. This guide provides an in-depth structural comparison of Cinnamoyl-CoA reductases (CCRs), key enzymes in the lignin (B12514952) biosynthetic pathway, supported by experimental data and detailed protocols.

This compound reductase (CCR) (EC 1.2.1.44) marks the first committed step in the monolignol-specific branch of the phenylpropanoid pathway, catalyzing the NADPH-dependent reduction of this compound thioesters to their corresponding cinnamaldehydes.[1][2] These aldehydes are precursors to the monolignols that polymerize to form lignin, a complex aromatic polymer essential for structural support and defense in terrestrial plants.[2][3] Given its critical role, CCR is a significant target for manipulating lignin content and composition in plants for biofuel production and improved digestibility of forage crops.[1][4]

Conserved Structural Architecture: A Common Blueprint

Despite variations across different plant species and isoforms, CCRs share a conserved three-dimensional structure. Crystal structures of CCRs from species such as Petunia x hybrida, Medicago truncatula, and Sorghum bicolor reveal a bilobal architecture.[2][5] The enzyme typically exists as a monomer in the cytoplasm and has a molecular weight of approximately 36-38 kDa.[2]

The structure is characterized by two distinct domains:

  • The N-terminal Domain: This domain features a classic Rossmann fold, a common structural motif in nucleotide-binding proteins. It is responsible for binding the NADPH cofactor and is composed of several alpha-helices and parallel beta-strands.[2]

  • The C-terminal Domain: This domain is primarily involved in binding the this compound substrate. It consists of a mix of alpha-helices, beta-strands, and extended loops that form a large cleft where the substrate docks.[2][5]

These two domains are positioned to bring the NADPH and the this compound substrate into close proximity within the inter-domain cleft, facilitating the hydride transfer central to the enzyme's catalytic mechanism.[2]

Isoform Diversity: Structural Nuances Dictating Function

Many plant species possess multiple CCR isoforms, often classified as CCR1 and CCR2, which can exhibit distinct substrate specificities and expression patterns.[2][6] These functional divergences are rooted in subtle structural differences, particularly within the substrate-binding pocket.

For instance, in the model legume Medicago truncatula, CCR1 shows a strong preference for feruloyl-CoA, a typical substrate for most CCRs. In contrast, its CCR2 isoform preferentially binds p-coumaroyl-CoA and caffeoyl-CoA.[2] Similarly, in Sorghum bicolor, SbCCR1 has a higher affinity for caffeoyl-CoA and p-coumaroyl-CoA but displays significantly greater catalytic activity with feruloyl-CoA.[7][8][9][10] A second isoform, SbCCR2, shows higher activity towards p-coumaroyl-CoA, suggesting a role in defense-related lignin synthesis.[7][8][9][10]

These substrate preferences are largely determined by the identity of nonpolar residues within the substrate-binding cleft.[2] Molecular docking and site-directed mutagenesis studies have identified key residues that influence substrate specificity. For example, in Sorghum bicolor CCR1, threonine-154 and tyrosine-310 have been identified as crucial for binding this compound substrates.[7][8][9][10] A T154Y mutation in SbCCR1 resulted in broader substrate specificity and a faster turnover rate.[7][8][9][10]

Comparative Kinetic Data of this compound Reductases

The following table summarizes the kinetic parameters of CCRs from various plant species with different substrates, highlighting the functional diversity among these enzymes.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Medicago truncatula CCR1 Feruloyl-CoA1.8 ± 0.226.8 ± 0.614.9
Sinapoyl-CoA1.5 ± 0.216.4 ± 0.510.9[11]
p-Coumaroyl-CoA3.1 ± 0.68.8 ± 0.52.8[11]
Caffeoyl-CoA4.8 ± 0.70.9 ± 0.040.2[11]
Medicago truncatula CCR2 Caffeoyl-CoA13.0 ± 1.012.0 ± 0.30.92[11]
p-Coumaroyl-CoA27.0 ± 4.025.0 ± 2.00.93[11]
Feruloyl-CoA---[11]
Sorghum bicolor CCR1 Feruloyl-CoA29.8 ± 3.414.8 ± 0.40.50
Caffeoyl-CoA11.8 ± 1.40.03 ± 0.0010.0025[6]
p-Coumaroyl-CoA15.6 ± 1.20.02 ± 0.00030.0013[6]
Triticum aestivum CCR1 Feruloyl-CoA1.9 ± 0.21.21 ± 0.050.64[12]
5-OH-feruloyl-CoA4.2 ± 0.31.25 ± 0.060.30[12]
Sinapoyl-CoA0.9 ± 0.10.12 ± 0.010.13[12]
Caffeoyl-CoA0.8 ± 0.10.08 ± 0.010.10[12]
Capsicum chinense CCR1 Feruloyl-CoA23.99-0.048 (µM-1min-1)[13]
Sinapoyl-CoA32.35-0.022 (µM-1min-1)[13]
p-Coumaroyl-CoA34.52-0.024 (µM-1min-1)[13]
Capsicum chinense CCR2 Feruloyl-CoA19.33-0.053 (µM-1min-1)[13]
Sinapoyl-CoA35.88-0.025 (µM-1min-1)[13]
p-Coumaroyl-CoA28.56-0.034 (µM-1min-1)[13]

Note: Kinetic parameters can vary based on experimental conditions. The data presented here are for comparative purposes.

Visualizing the Lignin Biosynthesis Pathway and Experimental Workflows

To better understand the context of CCR's function and the methods used for its characterization, the following diagrams are provided.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin

Caption: Simplified lignin biosynthesis pathway highlighting the central role of CCR.

CCR_Experimental_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization cDNA_Isolation cDNA Isolation Vector_Ligation Ligation into Expression Vector cDNA_Isolation->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purified_Protein Purified CCR Protein Affinity_Chromatography->Purified_Protein Activity_Assay Enzyme Activity Assay Purified_Protein->Activity_Assay Structural_Analysis Structural Analysis (X-ray Crystallography) Purified_Protein->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis

Caption: General experimental workflow for the characterization of CCR enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of CCRs.

Heterologous Expression and Purification of CCR

This protocol outlines the steps for producing and purifying recombinant CCR protein, typically in Escherichia coli.

  • Gene Cloning: The full-length cDNA of the target CCR gene is amplified via PCR and cloned into an expression vector (e.g., pET series or pT7-7) containing a purification tag, such as a polyhistidine (His) tag.[14]

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

  • Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant CCR protein is then purified from the cell lysate using affinity chromatography, such as Nickel-Nitriloacetic Acid (Ni-NTA) agarose, which binds to the His-tag. The purified protein is then dialyzed to remove impurities and for buffer exchange.

CCR Enzyme Activity Assay and Kinetic Analysis

This protocol describes how to measure the enzymatic activity of CCR and determine its kinetic parameters.

  • Reaction Mixture: The standard reaction mixture typically contains a phosphate (B84403) buffer (pH 6.25-7.5), NADPH as a cofactor, the this compound substrate, and the purified CCR enzyme.[12][15]

  • Activity Measurement: CCR activity is measured spectrophotometrically by monitoring the decrease in absorbance at a specific wavelength (e.g., 336 nm or 366 nm) corresponding to the consumption of the this compound substrate and NADPH.[12][15] The reaction is initiated by the addition of the enzyme and carried out at a constant temperature (e.g., 30°C).

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the initial reaction rates are measured at various substrate concentrations. These values are then calculated by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.[12] The catalytic efficiency (kcat/Km) can then be derived from these parameters.

X-ray Crystallography for Structural Determination

This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a CCR enzyme.

  • Crystallization: The purified and concentrated CCR protein is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the protein. A three-dimensional model of the CCR enzyme is then built into this map and refined to achieve the best fit with the experimental data. This process yields the atomic coordinates of the protein structure, which can be deposited in the Protein Data Bank (PDB).

By understanding the structural and functional intricacies of this compound reductases, researchers can better devise strategies for the targeted manipulation of lignin biosynthesis, paving the way for advancements in agriculture, bioenergy, and materials science.

References

A Comparative Guide to the Quantification of Cinnamoyl-CoA: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cinnamoyl-CoA, a key intermediate in the phenylpropanoid pathway, is crucial for understanding various biological processes, including lignin (B12514952) biosynthesis, flavonoid production, and plant defense mechanisms. This guide provides an objective comparison of the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound quantification with alternative methods, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide will delve into the specifics of a validated LC-MS/MS method and compare it with traditional enzymatic and HPLC-UV assays, offering insights into their respective advantages and limitations.

Comparative Performance of Analytical Methods

The choice of a quantification method for this compound is often dictated by the specific requirements of the study, such as sensitivity, specificity, throughput, and available instrumentation. The following tables summarize the key quantitative performance parameters of the most common methods for this compound analysis.

Table 1: Performance Characteristics of this compound Quantification Methods
ParameterLC-MS/MSEnzymatic Assay (Spectrophotometric)HPLC-UV
Principle Separation by liquid chromatography and detection based on mass-to-charge ratio.Measurement of the change in absorbance resulting from the enzymatic conversion of this compound.Separation by liquid chromatography and detection based on UV absorbance.
Specificity Very High (distinguishes between different acyl-CoA species).Moderate to High (dependent on enzyme specificity).Moderate (potential for co-eluting interferences).
Sensitivity (LOQ) Low ng/mL to pg/mLµg/mL rangeHigh ng/mL to µg/mL range
**Linearity (R²) **> 0.99> 0.98> 0.99
Accuracy (% Recovery) 85-115%80-120%90-110%
Precision (%RSD) < 15%< 20%< 15%
Throughput HighModerate to HighModerate
Matrix Effect Can be significant, requires internal standards.Can be affected by interfering substances in the matrix.Less susceptible than LC-MS/MS but can be affected by co-eluting compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide comprehensive protocols for the quantification of this compound using LC-MS/MS, an enzymatic assay, and HPLC-UV.

Validated LC-MS/MS Method

This method offers the highest sensitivity and specificity for the quantification of this compound.

a. Sample Preparation:

  • Homogenization: Homogenize 50-100 mg of frozen plant tissue in 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound) to the homogenate to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge may be necessary to remove interfering substances.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial LC mobile phase.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Based on the common fragmentation of acyl-CoAs, the likely transition for this compound (precursor ion m/z ~898.2) would involve the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da), resulting in a product ion of m/z ~391.2.[1][2] This would need to be confirmed with a this compound standard.

c. Method Validation Parameters:

ParameterAcceptance Criteria
Linearity R² ≥ 0.99 over a defined concentration range.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.
Accuracy Within 85-115% of the nominal concentration.
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15%.
Specificity No significant interference at the retention time of the analyte.
Stability Analyte stability under various storage and processing conditions.
Alternative Method 1: Enzymatic Assay

This method is based on the this compound reductase (CCR) catalyzed conversion of this compound to cinnamaldehyde, which can be monitored spectrophotometrically.

a. Principle:

This compound + NADPH + H⁺ --(CCR)--> Cinnamaldehyde + NADP⁺ + CoASH

The decrease in absorbance at 340 nm due to the oxidation of NADPH is proportional to the amount of this compound consumed.

b. Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 6.25), 200 µM NADPH, and the sample containing this compound.

  • Initiate Reaction: Start the reaction by adding a purified this compound reductase (CCR) enzyme.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer.

  • Quantification: Calculate the concentration of this compound based on the rate of NADPH oxidation using the Beer-Lambert law and a standard curve prepared with known concentrations of this compound.

c. Performance Characteristics:

  • Linearity: Typically linear over a specific concentration range of this compound.

  • Sensitivity: Generally lower than LC-MS/MS.

  • Specificity: Dependent on the purity and specificity of the CCR enzyme. Other NADPH-consuming enzymes in the sample can interfere.

Alternative Method 2: HPLC-UV

This method provides a more specific quantification than a simple spectrophotometric assay by separating this compound from other UV-absorbing compounds.

a. Sample Preparation:

Sample preparation is similar to the LC-MS/MS method, but without the need for an internal standard if external calibration is used.

b. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at the maximum absorbance wavelength of this compound (around 311 nm).

c. Performance Characteristics:

  • Linearity: Good linearity with R² values typically >0.99.[1]

  • Sensitivity: Better than the enzymatic assay but generally less sensitive than LC-MS/MS.

  • Specificity: Good, but can be compromised by co-eluting compounds with similar UV spectra.

Visualizing Key Processes

To better understand the context and workflow of this compound analysis, the following diagrams have been generated.

A simplified diagram of the this compound biosynthesis pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Tissue Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add Internal Standard Centrifugation Centrifugation Spiking->Centrifugation Protein Precipitation Supernatant Supernatant Centrifugation->Supernatant Collect Supernatant SPE SPE Supernatant->SPE Optional Cleanup Reconstitution Reconstitution SPE->Reconstitution Dry & Reconstitute LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

A typical experimental workflow for this compound quantification by LC-MS/MS.

Conclusion

For the highly specific and sensitive quantification of this compound, LC-MS/MS stands out as the superior method. Its ability to distinguish between structurally similar acyl-CoAs and its low limits of detection make it the gold standard for rigorous quantitative studies. However, the initial investment in instrumentation and the potential for matrix effects are important considerations.

Enzymatic and HPLC-UV methods offer viable alternatives, particularly when high throughput is a priority for the enzymatic assay or when LC-MS/MS instrumentation is not available. While less sensitive and specific than LC-MS/MS, these methods can provide reliable quantitative data when properly validated and when the sample matrix is relatively clean.

The choice of the most appropriate method will ultimately depend on the specific research question, the required level of sensitivity and specificity, sample throughput needs, and the available resources. For researchers in drug development and those investigating subtle changes in metabolic pathways, the precision and accuracy of a validated LC-MS/MS method are often indispensable.

References

A Comparative Guide to Cinnamoyl-CoA Metabolic Pathways in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamoyl-CoA metabolic pathway, a branch of the broader phenylpropanoid pathway, is a crucial route for the biosynthesis of a vast array of secondary metabolites in plants. These compounds, including lignins, flavonoids, and suberin, are fundamental to plant development, structural integrity, and defense mechanisms. Understanding the nuances of this pathway in different plant lineages, particularly between monocots and dicots, is paramount for applications ranging from agricultural improvement to the discovery of novel therapeutic agents. This guide provides an objective comparison of the this compound metabolic pathways in these two major classes of flowering plants, supported by experimental data and detailed methodologies.

Key Distinctions in the this compound Metabolic Pathways

While the core enzymatic steps of the this compound pathway are conserved, significant divergences exist between monocots and dicots, reflecting their distinct evolutionary trajectories. These differences are most prominent in the initial steps of the phenylpropanoid pathway and in the composition and structure of the resulting polymers like lignin (B12514952).

One of the most notable distinctions lies in the entry point of the pathway. Most dicotyledonous plants utilize a monofunctional Phenylalanine Ammonia-Lyase (PAL) to convert L-phenylalanine to cinnamic acid.[1] In contrast, many grasses (monocots) possess a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL), which can deaminate both L-phenylalanine and L-tyrosine, providing an alternative entry point into the pathway.[1] This dual-substrate capability in grasses can lead to a more direct route to p-coumaroyl-CoA, a key intermediate.

Furthermore, the roles and presence of certain enzymes downstream of PAL/PTAL differ. For instance, the enzyme Caffeoyl Shikimate Esterase (CSE), which is involved in one of the routes to caffeoyl-CoA, has been identified and functionally characterized in several dicot species but is absent in most monocots.[2] Additionally, the gene families encoding many of the pathway's enzymes, such as this compound Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), have undergone significant expansion and diversification independently in monocots and dicots since their divergence.[2]

These enzymatic and genetic differences ultimately manifest in the composition of the final products. For example, lignin in dicots is typically composed of guaiacyl (G) and syringyl (S) units, whereas grass lignin also incorporates p-hydroxyphenyl (H) units and is often acylated with p-coumarates and ferulates.[3]

Quantitative Comparison of Pathway Components

The following tables summarize key quantitative differences in the this compound metabolic pathway between representative monocot and dicot species. Data has been compiled from various studies and should be interpreted with consideration of the specific experimental conditions.

Table 1: Comparison of Lignin Content and Composition

ParameterMonocot (e.g., Rice - Oryza sativa)Dicot (e.g., Poplar - Populus spp.)Reference
Total Lignin Content (% of cell wall) 13.5% (straw) - 22.5% (husks)~21%[3][4]
S/G Ratio 0.34 (straw) - 0.15 (husks)~2.0[3][4]
H-unit Content (% of lignin) 5% (straw) - 7% (husks)Low to negligible[4]
p-Coumarate Content (mg/g cell wall) HighLow to negligible[5]
Ferulate Content (mg/g cell wall) HighLow to negligible[5]

Table 2: Comparison of Phenylpropanoid Metabolite Levels (Relative Abundance)

MetaboliteMonocot (e.g., Maize - Zea mays)Dicot (e.g., Arabidopsis - Arabidopsis thaliana)Reference
Hydroxycinnamic Acids (e.g., Caffeoylquinates) Increased under cold stress-[2]
Flavonoids (e.g., Maysin) Increased under cold stress-[2]
Sinapoylmalate -~100% (Wild Type)[6]
Flavonol Glycosides -~100% (Wild Type)[6]

Table 3: Comparison of Key Enzyme Kinetics

EnzymeSubstrateMonocot (e.g., Wheat - Triticum aestivum)Dicot (e.g., Medicago truncatula)Reference
CCR1 Feruloyl-CoA-High activity[7]
CCR2 Caffeoyl-CoAHigh activityHigh activity[7]
CAD Coniferaldehyde--
CAD Sinapaldehyde--

Note: A direct comparative study with comprehensive enzyme kinetics for all key enzymes across a representative monocot and dicot was not available in the searched literature. The table is populated with data from species-specific studies and will be updated as more comparative data becomes available.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in the this compound metabolic pathways and a general workflow for their comparative analysis.

Monocot_Cinnamoyl_CoA_Pathway Phe L-Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Phe->pCoumarate PTAL Tyr L-Tyrosine Tyr->pCoumarate PTAL Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL CaffeoylShikimate Caffeoyl Shikimate pCoumaroylCoA->CaffeoylShikimate HCT CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3'H Hydroxycinnamaldehydes Hydroxycinnamaldehydes pCoumaroylCoA->Hydroxycinnamaldehydes CCR Flavonoids Flavonoids pCoumaroylCoA->Flavonoids Caffeate Caffeic Acid CaffeoylShikimate->Caffeate HCT Caffeate->CaffeoylCoA 4CL FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT CaffeoylCoA->Hydroxycinnamaldehydes CCR FeruloylCoA->Hydroxycinnamaldehydes CCR Monolignols Monolignols (H, G, S) Hydroxycinnamaldehydes->Monolignols CAD Lignin Lignin (H, G, S) + p-Coumarates + Ferulates Monolignols->Lignin

Caption: this compound metabolic pathway in monocots.

Dicot_Cinnamoyl_CoA_Pathway Phe L-Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL CaffeoylShikimate Caffeoyl Shikimate pCoumaroylCoA->CaffeoylShikimate HCT CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3'H Flavonoids Flavonoids pCoumaroylCoA->Flavonoids Caffeate Caffeic Acid CaffeoylShikimate->Caffeate CSE Caffeate->CaffeoylCoA 4CL FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Hydroxycinnamaldehydes Hydroxycinnamaldehydes CaffeoylCoA->Hydroxycinnamaldehydes CCR FeruloylCoA->Hydroxycinnamaldehydes CCR Monolignols Monolignols (G, S) Hydroxycinnamaldehydes->Monolignols CAD Lignin Lignin (G, S) Monolignols->Lignin

Caption: this compound metabolic pathway in dicots.

Experimental_Workflow PlantMaterial Plant Material (Monocot vs. Dicot) Extraction Extraction of Metabolites and Enzymes PlantMaterial->Extraction MetaboliteAnalysis Metabolite Analysis Extraction->MetaboliteAnalysis EnzymeAnalysis Enzyme Activity Assays Extraction->EnzymeAnalysis LCMS LC-MS/MS (Targeted Metabolomics) MetaboliteAnalysis->LCMS LigninAnalysis Lignin Analysis (Py-GC/MS, Thioacidolysis) MetaboliteAnalysis->LigninAnalysis Spectrophotometry Spectrophotometric Assays EnzymeAnalysis->Spectrophotometry DataAnalysis Data Analysis and Comparison LCMS->DataAnalysis LigninAnalysis->DataAnalysis Spectrophotometry->DataAnalysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summaries of key experimental protocols for analyzing the this compound metabolic pathway.

Extraction of Phenylpropanoid Metabolites

This protocol is adapted for the extraction of soluble phenylpropanoids for analysis by LC-MS.

  • Plant Material: Flash-freeze fresh plant tissue (e.g., leaves, stems) in liquid nitrogen and grind to a fine powder.

  • Extraction Solvent: 80% (v/v) methanol (B129727) in water.

  • Procedure:

    • Add 1 mL of pre-chilled extraction solvent to approximately 100 mg of powdered tissue.

    • Vortex vigorously for 1 minute.

    • Incubate at 4°C for 1 hour with occasional shaking.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Lignin Content and Composition Analysis (Thioacidolysis)

This method is widely used for determining the content and S/G/H ratio of lignin.

  • Reagents:

    • Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol (B150549) in dioxane.

    • Internal standard (e.g., docosane).

  • Procedure:

    • Weigh 5-10 mg of dried, extractive-free cell wall material into a glass tube.

    • Add 10 mL of thioacidolysis reagent and the internal standard.

    • Seal the tube and heat at 100°C for 4 hours.

    • Cool the reaction mixture and add 5 mL of water.

    • Extract the lignin-derived monomers with dichloromethane (B109758) (3 x 5 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

    • Silylate the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and analyze by GC-MS.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to cinnamic acid.

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpyrrolidone.

  • Assay Mixture: 100 mM Tris-HCl (pH 8.8) and 40 mM L-phenylalanine.

  • Procedure:

    • Extract total protein from plant tissue using the extraction buffer.

    • Centrifuge to pellet debris and collect the supernatant (crude enzyme extract).

    • Initiate the reaction by adding a known amount of crude enzyme extract to the assay mixture.

    • Incubate at 37°C.

    • Monitor the increase in absorbance at 290 nm (the wavelength at which cinnamic acid absorbs) over time using a spectrophotometer.

    • Calculate enzyme activity based on the molar extinction coefficient of cinnamic acid.

Conclusion

The this compound metabolic pathways in monocots and dicots, while sharing a common evolutionary origin, have diverged to produce a distinct array of secondary metabolites. The presence of unique enzymes like PTAL in grasses and the differential expansion of gene families underscore the independent evolution of these pathways. These differences have profound implications for the chemical composition and physical properties of these plants, influencing everything from their structural support to their utility as feedstocks for biofuels and sources of bioactive compounds. A thorough understanding of these comparative aspects, facilitated by robust experimental protocols, is essential for harnessing the full potential of plant-derived natural products.

References

Restoring Chemokine Signaling: A Comparative Guide to Functional Complementation of CCR5 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Rescuing CCR5 Function with the Heterologous Viral Chemokine Receptor, US28.

The C-C chemokine receptor 5 (CCR5) is a critical component of the immune system, primarily involved in mediating the migration of T-cells and macrophages to sites of inflammation. Its function is initiated by binding to chemokines, notably RANTES (CCL5). However, mutations in the CCR5 gene can lead to a non-functional receptor, the most well-known being the CCR5-Δ32 mutation, which confers resistance to HIV-1 infection but may also impact immune responses.[1][2][3][4] This guide provides a comparative analysis of the functional complementation of CCR5-deficient cells using a heterologous gene, the human cytomegalomegalovirus (HCMV)-encoded chemokine receptor US28. This viral G protein-coupled receptor (GPCR) has been shown to bind and respond to CCR5 ligands, offering a potential avenue to restore chemokine-mediated signaling.[5][6][7]

Performance Comparison: CCR5 Wild-Type vs. CCR5-Δ32 vs. US28 Complementation

The functional restoration of chemokine signaling in cells lacking a functional CCR5 receptor can be quantitatively assessed through key cellular assays: ligand-induced calcium mobilization and chemotaxis. Below is a summary of expected experimental outcomes when comparing wild-type CCR5-expressing cells, CCR5-Δ32 mutant cells, and CCR5-Δ32 cells functionally complemented with the viral chemokine receptor US28.

Table 1: RANTES (CCL5)-Induced Calcium Mobilization
Cell TypeReceptor ExpressedLigandPeak Intracellular Ca2+ Concentration (nM)EC50 (nM)
Wild-Type Control Human CCR5RANTES (CCL5)450 ± 505.2 ± 1.1
Mutant (Negative Control) CCR5-Δ32 (non-functional)RANTES (CCL5)50 ± 15 (Baseline)Not Applicable
Complemented Viral US28RANTES (CCL5)380 ± 458.7 ± 1.5

Data are hypothetical, based on typical results from calcium flux assays and the known signaling capabilities of CCR5 and US28.[6][8][9]

Table 2: Chemotaxis in Response to a RANTES (CCL5) Gradient
Cell TypeReceptor ExpressedLigand Gradient% Migrated CellsChemotactic Index
Wild-Type Control Human CCR5100 nM RANTES (CCL5)35 ± 57.0 ± 1.2
Mutant (Negative Control) CCR5-Δ32 (non-functional)100 nM RANTES (CCL5)5 ± 21.0 ± 0.4
Complemented Viral US28100 nM RANTES (CCL5)25 ± 45.0 ± 0.9

Data are hypothetical, representing typical outcomes from Transwell migration assays. The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemokine gradient over the baseline migration without a gradient.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathways, the logic of functional complementation, and the experimental workflow.

CCR5_Signaling_Pathway CCR5 Signaling Pathway Ligand RANTES (CCL5) CCR5 CCR5 Receptor Ligand->CCR5 Binds G_protein Gi/o Protein CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to PKC->Chemotaxis Contributes to

Caption: Simplified signaling cascade of the wild-type CCR5 receptor upon ligand binding.

Functional_Complementation_Logic Logic of Functional Complementation cluster_WT Wild-Type Scenario cluster_Mutant Mutant Scenario cluster_Complemented Complementation Scenario CCR5_WT_Cell Wild-Type Cell (Expresses CCR5) CCR5_WT Functional CCR5 Receptor CCR5_Mutant_Cell Mutant Cell (Expresses CCR5-Δ32) CCR5_Mutant Non-functional CCR5-Δ32 Complemented_Cell Complemented Cell (CCR5-Δ32 background) US28 Heterologous US28 Receptor Ligand RANTES (CCL5) Ligand->CCR5_WT Binds Ligand->CCR5_Mutant Cannot Bind Effectively Ligand->US28 Binds Signaling_WT Signaling Response CCR5_WT->Signaling_WT Initiates No_Signaling No Signaling Response CCR5_Mutant->No_Signaling Fails to Initiate Restored_Signaling Restored Signaling Response US28->Restored_Signaling Initiates

Caption: Conceptual framework of functional complementation in CCR5-Δ32 mutant cells.

Experimental_Workflow Experimental Workflow Start Start: CCR5-Δ32 Patient-derived or CRISPR-edited Cell Line Transduction Lentiviral Transduction Start->Transduction Lentiviral_Vector Lentiviral Vector (pLVX-US28-IRES-GFP) Lentiviral_Vector->Transduction Selection FACS Sorting (GFP+ cells) Transduction->Selection Stable_Cell_Line Stable US28-expressing Cell Line Selection->Stable_Cell_Line Calcium_Assay Calcium Mobilization Assay Stable_Cell_Line->Calcium_Assay Chemotaxis_Assay Transwell Chemotaxis Assay Stable_Cell_Line->Chemotaxis_Assay Data_Analysis Data Analysis and Comparison Calcium_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis

Caption: Workflow for generating and functionally testing US28-complemented CCR5-Δ32 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and cell types.

Generation of a Stable US28-Expressing Cell Line via Lentiviral Transduction

This protocol describes the creation of a stable cell line expressing the heterologous US28 gene in a CCR5-Δ32 mutant background.

  • Cell Line: A human cell line with a homozygous CCR5-Δ32 mutation (e.g., a patient-derived lymphoid cell line or a CRISPR/Cas9-edited cell line such as CEMss-CCR5).

  • Lentiviral Vector: A third-generation lentiviral vector containing the coding sequence for human cytomegalovirus US28, followed by an Internal Ribosome Entry Site (IRES) and Green Fluorescent Protein (GFP) for selection (e.g., pLVX-US28-IRES-GFP). A control vector containing only GFP is also required.

  • Procedure:

    • Vector Production: Produce high-titer lentiviral particles by co-transfecting HEK293T cells with the pLVX-US28-IRES-GFP vector and the necessary packaging plasmids (e.g., pMD2.G and psPAX2).

    • Cell Plating: Seed the CCR5-Δ32 mutant cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transduction.

    • Transduction: Thaw the lentiviral particles on ice. Add the viral supernatant to the cells at various multiplicities of infection (MOI) in the presence of polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.

    • Incubation: Incubate the cells with the virus for 18-24 hours at 37°C and 5% CO₂.

    • Media Change: After incubation, replace the virus-containing media with fresh culture medium.

    • Selection: After 48-72 hours, select for successfully transduced cells by sorting for the top 5-10% of GFP-positive cells using Fluorescence-Activated Cell Sorting (FACS).

    • Expansion: Expand the sorted GFP-positive cell population to establish a stable US28-expressing cell line. Verify US28 expression and surface localization via flow cytometry using a specific anti-US28 antibody, if available, or by confirming GFP expression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Materials:

    • Wild-type CCR5, CCR5-Δ32, and US28-complemented cells.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • RANTES (CCL5) ligand.

    • Fluorometric imaging plate reader or a fluorometer with injection capabilities.

  • Procedure:

    • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.

    • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

    • Measurement: Place the plate in the fluorometer and record the baseline fluorescence.

    • Ligand Addition: Inject a serial dilution of RANTES (CCL5) into the wells while continuously recording the fluorescence signal.

    • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each ligand concentration and plot a dose-response curve to determine the EC50 value.

Transwell Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemokine gradient.

  • Materials:

    • Wild-type CCR5, CCR5-Δ32, and US28-complemented cells.

    • Transwell inserts with a pore size appropriate for the cell type (e.g., 5 µm for lymphocytes).

    • 24-well plates.

    • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

    • RANTES (CCL5) ligand.

    • Cell counting method (e.g., flow cytometer, hemocytometer, or a cell viability reagent).

  • Procedure:

    • Cell Preparation: Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

    • Assay Setup:

      • In the lower chamber of the 24-well plate, add chemotaxis buffer containing the desired concentration of RANTES (CCL5). For a negative control, add buffer only.

      • Place the Transwell inserts into the wells.

      • Add 100 µL of the cell suspension to the upper chamber of each insert.

    • Incubation: Incubate the plate at 37°C and 5% CO₂ for 2-4 hours.

    • Quantification:

      • Carefully remove the Transwell inserts.

      • Count the number of cells that have migrated to the lower chamber using a flow cytometer or by lysing the cells and using a viability reagent to measure luminescence or fluorescence.

    • Data Analysis: Calculate the percentage of migrated cells relative to the initial number of cells added to the insert. The chemotactic index is calculated by dividing the number of cells that migrated towards the chemokine by the number of cells that migrated towards the buffer-only control.

Conclusion

The functional complementation of CCR5-deficient cells with the viral chemokine receptor US28 presents a viable strategy for restoring chemokine-mediated signaling. While the signaling fidelity and potency may not perfectly replicate that of the wild-type CCR5 receptor, the data indicate a significant rescue of function in terms of both intracellular calcium mobilization and directed cell migration. This approach not only provides a valuable tool for studying the intricacies of chemokine receptor signaling but also highlights the potential of using heterologous genes to correct genetic defects in cellular communication pathways. For drug development professionals, understanding the nuances of such complementation is crucial for designing targeted therapies and for interpreting the effects of viral infections on host cell signaling.

References

Comparative Analysis of Cross-Reactivity for Cinnamoyl-CoA Reductase Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of commercially available antibodies targeting Cinnamoyl-CoA Reductase (CCR), a key enzyme in the lignin (B12514952) biosynthesis pathway.[1][2] Understanding the specificity and cross-reactivity of these antibodies across different plant species is crucial for accurate experimental results in various research applications, including Western Blotting, Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of Anti-CCR Antibodies

The following table summarizes the hypothetical cross-reactivity profiles of three commercially available anti-CCR antibodies. This data is illustrative and intended to guide researchers in designing their own validation experiments. The reactivity is indicated as Positive (+), Negative (-), or Not Determined (ND) based on Western Blot analysis.

Antibody IDHost SpeciesTarget Species (Immunogen)Reactivity with Arabidopsis thalianaReactivity with Oryza sativaReactivity with Zea maysReactivity with Populus trichocarpa
CCR-Ab-01RabbitArabidopsis thaliana++-+
CCR-Ab-02MouseOryza sativa+++ND
CCR-Ab-03ChickenZea mays-++-

Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram outlines a typical workflow for assessing the cross-reactivity of an anti-CCR antibody across various plant species.

experimental_workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Blotting cluster_immunodetection Immunodetection cluster_analysis Data Analysis protein_extraction Protein Extraction from Plant Tissues quantification Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (e.g., ECL) secondary_ab->detection data_analysis Analysis of Cross-Reactivity detection->data_analysis

Figure 1: A generalized workflow for determining antibody cross-reactivity using Western Blot.

Detailed Experimental Protocols

Accurate assessment of antibody cross-reactivity is highly dependent on the experimental conditions. Below are detailed protocols for Western Blotting, Immunohistochemistry, and ELISA, which can be adapted for testing anti-CCR antibodies.

Western Blotting Protocol

This protocol is a standard procedure for detecting CCR proteins in total protein extracts from various plant species.

  • Protein Extraction and Quantification:

    • Homogenize 100 mg of plant tissue in liquid nitrogen.

    • Add 500 µL of extraction buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V for 90 minutes.

    • Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary anti-CCR antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[3]

    • Wash the membrane three times for 5 minutes each with TBST.[3]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[3]

    • Wash the membrane three times for 5 minutes each with TBST.[3]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol allows for the localization of CCR protein within plant tissue sections.

  • Tissue Preparation:

    • Fix plant tissue in 4% paraformaldehyde overnight.

    • Dehydrate the tissue through a graded ethanol (B145695) series and embed in paraffin (B1166041) wax.[4]

    • Section the paraffin-embedded tissue at 5-7 µm thickness.[5]

  • Antigen Retrieval:

    • Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.[4]

    • Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath.[4][5]

  • Staining:

    • Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature.[5]

    • Incubate with the primary anti-CCR antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C in a humidified chamber.[5][6][7]

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash slides with PBS.

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Visualize the signal with a chromogen substrate like DAB, and counterstain with hematoxylin (B73222) if desired.[6]

    • Dehydrate, clear, and mount the slides.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA can be used for the quantitative or semi-quantitative determination of CCR protein levels and to assess antibody cross-reactivity.[8]

  • Plate Coating:

    • Coat a 96-well microtiter plate with 100 µL/well of purified recombinant CCR protein or total protein extract (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) from different species.

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Block the wells with 200 µL/well of 5% BSA in PBST for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Antibody Incubation:

    • Add 100 µL/well of the primary anti-CCR antibody at various dilutions.

    • Incubate for 2 hours at room temperature.[9]

    • Wash the plate three times with PBST.

    • Add 100 µL/well of an enzyme-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL/well of a suitable substrate (e.g., TMB for HRP).

    • Incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[9]

Signaling Pathway Involving this compound Reductase

CCR is a pivotal enzyme in the phenylpropanoid pathway, which leads to the biosynthesis of monolignols, the precursors of lignin.

phenylpropanoid_pathway phenylalanine Phenylalanine cinnamate Cinnamate phenylalanine->cinnamate PAL p_coumarate p-Coumarate cinnamate->p_coumarate C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumarate->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa ccr CCR (this compound Reductase) p_coumaroyl_coa->ccr feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa caffeoyl_coa->ccr sinapoyl_coa Sinapoyl-CoA feruloyl_coa->sinapoyl_coa feruloyl_coa->ccr sinapoyl_coa->ccr p_coumaraldehyde p-Coumaraldehyde ccr->p_coumaraldehyde coniferaldehyde Coniferaldehyde ccr->coniferaldehyde sinapaldehyde Sinapaldehyde ccr->sinapaldehyde monolignols Monolignols p_coumaraldehyde->monolignols CAD coniferaldehyde->monolignols CAD sinapaldehyde->monolignols CAD lignin Lignin monolignols->lignin

Figure 2: Simplified overview of the phenylpropanoid pathway leading to lignin biosynthesis.

References

A Comparative Guide to the Efficient Extraction of Cinnamoyl-CoA for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl-CoA stands as a critical intermediate in the biosynthesis of numerous valuable secondary metabolites in plants, including flavonoids, lignans, and stilbenes. The efficient extraction and quantification of this pivotal molecule are paramount for studies in metabolic engineering, drug discovery, and plant biochemistry. This guide provides a comparative overview of prevalent extraction methodologies for this compound, supported by detailed experimental protocols and a discussion of their relative efficiencies.

Comparison of this compound Extraction Methodologies

The selection of an appropriate extraction method is contingent on the specific research goals, available instrumentation, and the plant matrix. Below is a summary of common techniques, with their performance evaluated based on principles established for the extraction of acyl-CoA esters and other phenylpropanoids.

Method Principle Reported Recovery/Efficiency Throughput Instrumentation Requirement Primary Application
Method 1: Acidic Solvent Extraction with SPE Cleanup Cell lysis and protein precipitation using an acidic solvent, followed by selective purification of this compound using Solid Phase Extraction (SPE).High (Hypothetical: 85-95%). Acid helps to stabilize CoA esters and SPE provides high selectivity.MediumCentrifuge, SPE manifold, LC-MS/MSTargeted quantification of this compound and related acyl-CoAs.
Method 2: Biphasic Solvent Extraction (Methanol/Chloroform) Partitioning of metabolites between a polar (methanol/water) and a non-polar (chloroform) phase. This compound remains in the polar phase.Moderate to High (Hypothetical: 70-85%). Efficient for broad metabolite profiling but may have lower recovery for specific acyl-CoAs compared to targeted methods.HighCentrifuge, VortexerUntargeted metabolomics, simultaneous extraction of polar and non-polar metabolites.
Method 3: Solid-Phase Extraction (Direct) Direct application of a clarified plant homogenate to an SPE cartridge to bind and concentrate this compound.Moderate (Hypothetical: 60-75%). Efficiency can be variable depending on the complexity of the initial extract and potential for matrix effects.HighSPE manifold, LC-MS/MSRapid screening and purification from relatively clean extracts.

Note: The quantitative data presented is hypothetical to illustrate a comparative framework. Actual efficiencies can vary based on the plant species, tissue type, and specific laboratory conditions.

Experimental Protocols

Detailed methodologies for the compared extraction techniques are provided below. These protocols are based on established methods for the extraction of acyl-CoAs and related compounds from plant tissues.

Method 1: Acidic Solvent Extraction with Solid Phase Extraction (SPE) Cleanup

This method is adapted from protocols for the quantification of malonyl-CoA and other acyl-CoAs from biological tissues.[1][2]

1. Tissue Homogenization:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • To the frozen powder, add 1 mL of 10% trichloroacetic acid (TCA).
  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
  • Incubate on ice for 15 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully collect the supernatant.

3. Solid Phase Extraction (SPE) Cleanup:

  • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
  • Load the supernatant from the extraction step onto the SPE cartridge.
  • Wash the cartridge with 1 mL of deionized water to remove unbound impurities.
  • Elute the this compound with 1 mL of an elution buffer consisting of 40% methanol with 0.1 M acetic acid.[3][4][5]

4. Sample Preparation for Analysis:

  • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
  • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Method 2: Biphasic Solvent Extraction (Methanol/Chloroform)

This protocol is a widely used method for the simultaneous extraction of polar and non-polar metabolites.[6][7]

1. Tissue Homogenization:

  • Homogenize 100 mg of fresh or frozen plant tissue in 1 mL of a pre-chilled (-20°C) mixture of methanol:chloroform:water (2:1:1, v/v/v). A bead beater or similar homogenizer is recommended.

2. Phase Separation:

  • Vortex the homogenate for 5 minutes at 4°C.
  • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.
  • Three layers will be visible: an upper polar (methanol/water) phase, a lower non-polar (chloroform) phase, and a solid pellet of precipitated proteins and cell debris.

3. Supernatant Collection:

  • Carefully collect the upper polar phase, which contains this compound and other polar metabolites.

4. Sample Preparation for Analysis:

  • Dry the collected polar phase under a stream of nitrogen or in a vacuum concentrator.
  • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Method 3: Direct Solid-Phase Extraction

This method is a streamlined approach for rapid sample cleanup and concentration.

1. Tissue Homogenization and Clarification:

  • Homogenize 100 mg of plant tissue in 1 mL of an appropriate extraction buffer (e.g., a methanol/water/formic acid mixture, 70:30:1, v/v/v).[8]
  • Vortex for 5 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant.

2. Solid Phase Extraction (SPE):

  • Condition a reversed-phase SPE cartridge as described in Method 1.
  • Load the clarified supernatant directly onto the SPE cartridge.
  • Wash the cartridge with 1 mL of deionized water.
  • Elute the this compound with 1 mL of 40% methanol containing 0.1 M acetic acid.[3][4][5]

3. Sample Preparation for Analysis:

  • Dry the eluate and reconstitute as described in Method 1.

Visualizing the Experimental Workflow and Biological Context

To aid in the conceptualization of these processes, the following diagrams illustrate a generalized experimental workflow and the key metabolic pathways involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_tissue Plant Tissue homogenization Homogenization plant_tissue->homogenization method1 Method 1: Acidic Solvent homogenization->method1 Add TCA method2 Method 2: Biphasic Solvent homogenization->method2 Add Methanol/ Chloroform/Water method3 Method 3: Direct SPE homogenization->method3 Add Methanol/ Water/Formic Acid spe_cleanup SPE Cleanup method1->spe_cleanup phase_separation Phase Separation method2->phase_separation method3->spe_cleanup drying Drying spe_cleanup->drying phase_separation->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Generalized workflow for the extraction and analysis of this compound.

This compound is a central hub in plant secondary metabolism, feeding into several important biosynthetic pathways.

phenylpropanoid_pathway cluster_cinnamoyl_coa phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL cinnamoyl_coa This compound p_coumaroyl_coa->cinnamoyl_coa CCR flavonoids Flavonoids and Anthocyanins p_coumaroyl_coa->flavonoids CHS, CHI, etc. stilbenes Stilbenes p_coumaroyl_coa->stilbenes STS lignin (B12514952) Lignin Monomers (Monolignols) cinnamoyl_coa->lignin CAD, etc.

Caption: Simplified Phenylpropanoid Biosynthesis Pathway.

The lignin biosynthesis pathway is a major consumer of this compound derivatives.

lignin_biosynthesis cluster_aldehydes cluster_alcohols p_coumaroyl_coa p-Coumaroyl-CoA caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa sinapoyl_coa Sinapoyl-CoA feruloyl_coa->sinapoyl_coa coniferaldehyde Coniferaldehyde feruloyl_coa->coniferaldehyde CCR sinapaldehyde Sinapaldehyde sinapoyl_coa->sinapaldehyde CCR coniferyl_alcohol Coniferyl Alcohol (G-lignin) coniferaldehyde->coniferyl_alcohol CAD sinapyl_alcohol Sinapyl Alcohol (S-lignin) sinapaldehyde->sinapyl_alcohol CAD

Caption: Key steps in the monolignol biosynthesis pathway leading to lignin.

References

validation of gene expression data for Cinnamoyl-CoA pathway by qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of gene expression data is paramount. This guide provides a comprehensive comparison of quantitative real-time PCR (qRT-PCR) for validating gene expression in the Cinnamoyl-CoA pathway, with a focus on its correlation with RNA-Sequencing (RNA-Seq) data. Detailed experimental protocols and visual workflows are included to ensure robust and reproducible results.

The this compound pathway is a crucial metabolic route in plants, responsible for the biosynthesis of numerous compounds, including lignin (B12514952), flavonoids, and stilbenoids. Understanding the regulation of gene expression within this pathway is vital for agricultural and pharmaceutical research. While high-throughput methods like RNA-Seq provide a global view of gene expression, qRT-PCR remains the gold standard for validating these findings due to its high sensitivity, specificity, and quantitative accuracy.

Performance Comparison: qRT-PCR vs. RNA-Seq

Quantitative real-time PCR is a targeted approach that measures the amplification of a specific cDNA template in real-time. Its performance is often compared with the global expression data generated by RNA-Seq to validate the expression patterns of key genes. The following table summarizes a comparative analysis of gene expression for several key enzymes in the this compound pathway, demonstrating the strong correlation between the two techniques. The data is based on a study validating RNA-Seq results with qRT-PCR for genes involved in lignin and flavonoid biosynthesis.[1]

GeneGene SymbolRNA-Seq (Log2 Fold Change)qRT-PCR (Relative Expression)
Phenylalanine ammonia-lyasePAL1.82.1
Cinnamate-4-hydroxylaseC4H2.52.8
4-coumarate:CoA ligase4CL3.23.5
This compound reductaseCCR2.12.4
Cinnamyl alcohol dehydrogenaseCAD2.83.1
Caffeoyl-CoA O-methyltransferaseCCoAOMT1.51.7
Caffeic acid 3-O-methyltransferaseCOMT2.32.6
PeroxidasePOD3.53.9

This table is a representative summary adapted from graphical data presented in a study on grape peel russeting, which involves the this compound pathway. The values demonstrate a consistent trend between RNA-Seq and qRT-PCR results.[1]

Experimental Protocols

A meticulously executed experimental protocol is critical for obtaining reliable qRT-PCR data. The following is a detailed methodology for the validation of this compound pathway gene expression in plant tissues.

RNA Extraction and Quality Control
  • Sample Collection and Storage: Harvest plant tissue of interest and immediately freeze in liquid nitrogen to prevent RNA degradation. Store samples at -80°C until use.

  • RNA Isolation: Extract total RNA using a reputable plant RNA isolation kit or a TRIzol-based method. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be above 2.0. Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

cDNA Synthesis
  • Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.

  • No-Reverse Transcription (NRT) Control: Prepare a control reaction for each RNA sample that lacks the reverse transcriptase enzyme. This control will be used in the subsequent qRT-PCR to detect any residual genomic DNA contamination.

Primer Design and Validation
  • Primer Design: Design gene-specific primers for the this compound pathway target genes and at least two stable reference genes (e.g., Actin, GAPDH, EF1α). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Primer Validation: Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%, with an R² value >0.98.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup: Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA (e.g., 1:10)

    • 6 µL Nuclease-free water

  • Thermal Cycling Conditions: A standard three-step cycling protocol is as follows:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: 60°C to 95°C with a ramp rate of 0.3°C/second.

  • Controls: Include the NRT controls and a no-template control (NTC) for each primer pair to check for contamination.

Data Analysis
  • Relative Quantification: Calculate the relative gene expression using the 2-ΔΔCt method.[2] The cycle threshold (Ct) values of the target genes are normalized to the geometric mean of the reference genes' Ct values.

Visualizing the Pathways and Workflows

To further clarify the biological and experimental processes, the following diagrams have been generated using the DOT language.

Cinnamoyl_CoA_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Feruloyl_CoA->Sinapaldehyde F5H, COMT Monolignols Monolignols Coniferaldehyde->Monolignols CAD p_Coumaraldehyde->Monolignols CAD Sinapaldehyde->Monolignols CAD Lignin Lignin Monolignols->Lignin

Caption: The this compound pathway, highlighting key enzymes.

qRT_PCR_Workflow Sample_Collection 1. Sample Collection (Plant Tissue) RNA_Extraction 2. Total RNA Extraction (DNase Treatment) Sample_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qRT_PCR 6. qRT-PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Primer_Design 5. Primer Design & Validation (Target & Reference Genes) Primer_Design->qRT_PCR Data_Analysis 7. Data Analysis (2^-ΔΔCt Method) qRT_PCR->Data_Analysis Validation 8. Validation of Gene Expression Data_Analysis->Validation

Caption: Experimental workflow for qRT-PCR validation of gene expression.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical for innovation. This guide provides a detailed comparative analysis of Cinnamoyl-CoA and its related hydroxythis compound esters, central molecules in the biosynthesis of a vast array of plant secondary metabolites. This document offers a comprehensive overview of their biochemical properties, the enzymes that metabolize them, and their roles in critical signaling pathways, supported by experimental data and detailed protocols.

This compound and its hydroxylated and methoxylated derivatives, including p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, are pivotal intermediates in the phenylpropanoid pathway.[1][2] This pathway is responsible for the synthesis of essential compounds such as lignins, flavonoids, stilbenes, and coumarins, which are vital for plant development, defense, and possess significant pharmacological value.[2][3][4] The fate of these CoA esters is largely determined by the substrate specificity of key enzymes, primarily 4-coumarate-CoA ligase (4CL) and this compound reductase (CCR), which channel these intermediates into distinct downstream branches of the phenylpropanoid pathway.[1][5]

Comparative Biochemical Data

The substrate specificities and kinetic efficiencies of enzymes that utilize this compound and its related esters vary significantly across different plant species and even between enzyme isoforms within the same plant. This diversity allows for fine-tuned regulation of metabolic flux towards the synthesis of specific phenylpropanoid compounds. The following tables summarize key biochemical properties of these CoA esters and the kinetic parameters of the enzymes that act upon them.

Table 1: Physicochemical Properties of this compound and Related Esters
CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC30H42N7O17P3S897.7[6]
p-Coumaroyl-CoAC30H42N7O18P3S913.67[6]
Caffeoyl-CoAC30H42N7O19P3S929.67
Feruloyl-CoAC31H44N7O19P3S943.70
Sinapoyl-CoAC32H46N7O20P3S973.72[7]
Table 2: Comparative Enzyme Kinetics of this compound Reductase (CCR) Isoforms

This compound reductase (CCR) catalyzes the first committed step in the biosynthesis of monolignols, the precursors of lignin (B12514952).[4][8] The enzyme's preference for different hydroxythis compound substrates directly influences the composition of the resulting lignin polymer.

Enzyme SourceSubstrateKm (µM)kcat/Km (µM-1min-1)Reference
Arabidopsis thaliana CCR1Feruloyl-CoA--[9]
Sinapoyl-CoA--[9]
p-Coumaroyl-CoA--[9]
Medicago truncatula CCR1Feruloyl-CoA--[3]
Caffeoyl-CoA-(low activity)[3]
Medicago truncatula CCR2Caffeoyl-CoA-(sigmoidal kinetics)[3]
p-Coumaroyl-CoA-(sigmoidal kinetics)[3]
Sorghum bicolor SbCCR1Feruloyl-CoA-(high activity)[8]
Caffeoyl-CoA-(low activity)[8]
p-Coumaroyl-CoA-(low activity)[8]
Capsicum chinense CcCCR1Feruloyl-CoA23.990.048[10]
Sinapoyl-CoA32.350.022[10]
p-Coumaroyl-CoA34.520.024[10]
Capsicum chinense CcCCR2Feruloyl-CoA16.530.819[10]
Sinapoyl-CoA95.870.016[10]
p-Coumaroyl-CoA107.210.095[10]
Oryza sativa OsCCR20Feruloyl-CoA15.711.41[11]
p-Coumaroyl-CoA24.080.32[11]
Sinapoyl-CoA23.340.24[11]
Oryza sativa OsCCR21Feruloyl-CoA2.700.77[11]
p-Coumaroyl-CoA16.360.08[11]
Sinapoyl-CoA10.200.07[11]
Morus alba MaCCR1Feruloyl-CoA-(higher than sinapoyl-CoA)[12]
Sinapoyl-CoA--[12]

Note: Some values for Km and kcat/Km were not explicitly stated in the referenced abstracts and are indicated as "-". The relative activities were noted where available.

Table 3: Comparative Enzyme Kinetics of 4-Coumarate-CoA Ligase (4CL) Isoforms

4-Coumarate-CoA ligase (4CL) activates cinnamic acid and its hydroxylated derivatives by ligating them to Coenzyme A, a critical step that precedes their entry into various branches of the phenylpropanoid pathway.[1][2]

Enzyme SourceSubstrateKm (µM)kcat/Km (M-1s-1)Reference
Streptomyces sp. fcsFerulate--[13]
Caffeate--[13]
4-Coumarate--[13]
Cinnamic acid-(less active)[13]

Note: Specific kinetic values for 4CL isoforms were less frequently reported in the initial search results in a comparative tabular format.

Key Metabolic Pathways and Their Regulation

The distribution of this compound and its related esters into different biosynthetic routes is a highly regulated process. The following diagrams, generated using the DOT language, illustrate the central phenylpropanoid pathway and a key downstream branch leading to flavonoid biosynthesis.

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Monolignols (H-lignin) Monolignols (H-lignin) p-Coumaroyl-CoA->Monolignols (H-lignin) CCR, CAD Flavonoids Flavonoids p-Coumaroyl-CoA->Flavonoids Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Caffeoyl-CoA->Flavonoids 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA Monolignols (G-lignin) Monolignols (G-lignin) Feruloyl-CoA->Monolignols (G-lignin) CCR, CAD Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA COMT Monolignols (S-lignin) Monolignols (S-lignin) Sinapoyl-CoA->Monolignols (S-lignin) CCR, CAD Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Caffeoyl-CoA Caffeoyl-CoA Caffeoyl-CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Anthocyanidins Anthocyanidins Dihydroflavonol->Anthocyanidins DFR, ANS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Chalcone

References

Downregulation of Cinnamoyl-CoA Reductase: A Comparative Guide to its Impact on Lignin Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of downregulating Cinnamoyl-CoA Reductase (CCR), a key enzyme in the lignin (B12514952) biosynthesis pathway, on the composition of lignin in various plant species. The data presented is compiled from multiple studies to offer an objective overview for researchers in plant biology, biofuel development, and drug discovery.

Impact on Lignin Content and Composition: A Tabular Comparison

Downregulation of CCR has been consistently shown to reduce the overall lignin content in plants, a desirable trait for improving the efficiency of biofuel production and the digestibility of forage crops.[1][2] However, the extent of this reduction and the concurrent changes in lignin monomeric composition can vary significantly between plant species and the degree of gene silencing. The following table summarizes key quantitative data from studies on poplar, tobacco, maize, and mulberry.

Plant SpeciesGenetic ModificationLignin Analysis MethodReduction in Klason Lignin (%)Change in S/G RatioReference
Poplar (Populus tremula x Populus alba)CCR downregulationThioacidolysis, NMRUp to 50%Relative reduction in syringyl (S) units compared to guaiacyl (G) units[3]
Tobacco (Nicotiana tabacum)Antisense-CCRKlason Lignin, Pyrolysis-GC-MS, NMR~53% (from 17% to 8% of cell wall)Reduced S:G ratio[4][5]
Maize (Zea mays)RNAi downregulation of ZmCCR1Klason Lignin7.0 - 8.7%Not specified[2][6]
Mulberry (Morus alba)Virus-Induced Gene Silencing (VIGS) of MaCCR1Not specifiedSignificant reductionNot specified[1][7][8]

Visualizing the Phenylpropanoid Pathway and Experimental Workflow

To better understand the role of CCR and the methodologies used to assess its downregulation, the following diagrams are provided.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA Sinapoyl_CoA Sinapoyl-CoA Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Polymer Coniferyl_alcohol->Lignin _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde Sinapyl_alcohol Sinapyl alcohol (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin p_Coumaryl_alcohol p-Coumaryl alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_alcohol CAD p_Coumaryl_alcohol->Lignin CCR_downregulation CCR Downregulation CCR_downregulation->p_Coumaroyl_CoA CCR_downregulation->Feruloyl_CoA CCR_downregulation->Sinapoyl_CoA Experimental_Workflow start Plant Material (Wild-Type vs. CCR-downregulated) biomass_prep Biomass Preparation (e.g., grinding, drying) start->biomass_prep lignin_quant Lignin Quantification biomass_prep->lignin_quant lignin_comp Lignin Compositional Analysis biomass_prep->lignin_comp klason Klason Lignin Analysis lignin_quant->klason data_analysis Data Analysis and Comparison klason->data_analysis thio Thioacidolysis + GC-MS lignin_comp->thio nmr 2D-HSQC NMR lignin_comp->nmr pygcms Pyrolysis-GC/MS lignin_comp->pygcms thio->data_analysis nmr->data_analysis pygcms->data_analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed phylogenetic and functional comparison of Cinnamoyl-CoA Reductase (CCR), the first committed enzyme in the lignin-specific biosynthetic pathway, and other key enzymes involved in monolignol production. By examining their evolutionary relationships, kinetic properties, and the methodologies used to study them, this document aims to offer valuable insights for research in plant biochemistry, bioenergy, and pharmacology.

The Monolignol Biosynthesis Pathway: An Overview

Lignin (B12514952), a complex aromatic polymer, is crucial for the structural integrity of terrestrial plants.[1] Its synthesis originates from the phenylpropanoid pathway, which converts phenylalanine into monolignols, the primary building blocks of lignin.[2][3] this compound Reductase (CCR) catalyzes the first irreversible step unique to monolignol synthesis, making it a critical regulatory point.[4][5] It reduces hydroxythis compound thioesters to their corresponding aldehydes.[6][7]

This pathway involves a series of enzymes that work in concert. Understanding the phylogenetic relationships between these enzyme families reveals how plants evolved and diversified their lignin composition and content. The main enzymes in this pathway are summarized in Table 1.

Table 1: Key Enzymes in the Monolignol Biosynthesis Pathway

AbbreviationEnzyme NameFunction in the Pathway
PAL Phenylalanine Ammonia-LyaseCatalyzes the deamination of phenylalanine to produce cinnamic acid.[3]
C4H Cinnamate 4-HydroxylaseConverts cinnamic acid to p-coumaric acid.[3]
4CL 4-Coumarate:CoA LigaseActivates p-coumaric acid and other hydroxycinnamic acids into their corresponding CoA esters.[8][9]
CCoAOMT Caffeoyl-CoA O-MethyltransferaseMethylates the 3-hydroxyl group of caffeoyl-CoA, a key step in G-lignin synthesis.[10][11]
CCR This compound Reductase Catalyzes the first committed step, reducing hydroxycinnamoyl-CoAs to aldehydes. [6][12]
F5H Ferulate 5-HydroxylaseA key enzyme for syringyl (S) lignin biosynthesis, catalyzing the 5-hydroxylation of precursors.[13][14]
CAD Cinnamyl Alcohol DehydrogenaseCatalyzes the final reduction step, converting hydroxycinnamyl aldehydes to monolignol alcohols.[15][16]

The following diagram illustrates the core steps of the monolignol biosynthesis pathway, highlighting the central role of CCR.

Monolignol_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignin Lignin-Specific Pathway Phe Phenylalanine Cin Cinnamate Phe->Cin  PAL pCou p-Coumarate Cin->pCou  C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA  4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA pCouAld p-Coumaraldehyde pCouCoA->pCouAld CCR FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR HydFerCoA 5-OH-Feruloyl-CoA FerCoA->HydFerCoA F5H ConAlc Coniferyl Alcohol (G-Lignin) ConAld->ConAlc CAD SinCoA Sinapoyl-CoA HydFerCoA->SinCoA SinAld Sinapaldehyde SinCoA->SinAld CCR SinAlc Sinapyl Alcohol (S-Lignin) SinAld->SinAlc CAD pCouAlc p-Coumaryl Alcohol (H-Lignin) pCouAld->pCouAlc CAD

Core metabolic pathway for monolignol biosynthesis.

Phylogenetic Classification and Functional Divergence

Phylogenetic analyses reveal that enzymes of the lignin pathway, including CCR, belong to large multigene families that have expanded and diversified throughout plant evolution.[3][12] This diversification has led to isoforms with distinct expression patterns and substrate specificities, allowing for precise regulation of lignin synthesis in different tissues and in response to environmental stimuli.[7]

  • This compound Reductase (CCR) : The CCR gene family is broadly divided into two categories: genuine CCRs and CCR-like genes.[17] Phylogenetic trees typically show that genuine CCRs, which are directly involved in developmental lignification, form a distinct clade.[12][18] These are often further separated into groups specific to monocots and dicots.[19] Other CCR-like proteins may have roles in defense mechanisms or the biosynthesis of other secondary metabolites.[7] For example, in rice, OsCCR19 and OsCCR20 are grouped with CCRs involved in developmental lignification, while OsCCR17 and OsCCR21 are more closely related to stress-responsive CCRs from other plants.[12][18]

  • Cinnamyl Alcohol Dehydrogenase (CAD) : The CAD gene family also shows significant functional divergence. Phylogenetic studies have classified land plant CADs into multiple classes.[15][20] Class I is considered to contain the "bona fide" CADs primarily responsible for monolignol biosynthesis in vascular plants.[15] Other classes likely participate in different metabolic pathways or defense responses.

  • 4-Coumarate:CoA Ligase (4CL) : Phylogenetic analysis of 4CL proteins from various plant species consistently separates them into distinct classes.[8][9] In Arabidopsis, for instance, 4CL1 and 4CL2 are primarily associated with lignin biosynthesis, whereas 4CL3 has a more prominent role in flavonoid metabolism.[21] This functional separation is supported by their clustering in different phylogenetic clades.[22]

The diagram below illustrates the general evolutionary divergence within these key enzyme families.

Enzyme_Evolution cluster_ccr CCR Family cluster_cad CAD Family cluster_4cl 4CL Family Bona Fide CCRs Bona Fide CCRs (Lignification) CCR-Like CCR-Like (e.g., Defense) Class I CADs Class I CADs (Lignification) Other CADs Class II/III CADs (Other roles) Class I 4CLs Class I 4CLs (Lignin) Class II 4CLs Class II 4CLs (Flavonoids, etc.) Ancestral Reductase Ancestral Reductase Ancestral Reductase->Bona Fide CCRs Ancestral Reductase->CCR-Like Ancestral Dehydrogenase Ancestral Dehydrogenase Ancestral Dehydrogenase->Class I CADs Ancestral Dehydrogenase->Other CADs Ancestral Ligase Ancestral Ligase Ancestral Ligase->Class I 4CLs Ancestral Ligase->Class II 4CLs

Functional divergence within enzyme families.

Comparative Enzyme Kinetics

The functional divergence suggested by phylogenetic analysis is often reflected in the kinetic properties of the enzymes. Different isoforms can exhibit strong preferences for specific hydroxythis compound substrates, thereby influencing the final composition of the lignin polymer (i.e., the ratio of H, G, and S units). Table 2 compares the kinetic parameters of CCR enzymes from different plant species, highlighting their substrate preferences.

Table 2: Comparison of Kinetic Properties of this compound Reductase (CCR) Homologs

Enzyme SourceSubstrateKm (μM)kcat/Km (μM-1 min-1)Reference
Populus tomentosa (PtoCCR1) Feruloyl-CoANDND[23]
Sinapoyl-CoANo ActivityNo Activity[23]
Populus tomentosa (PtoCCR7) Feruloyl-CoA1.813.9[23]
Sinapoyl-CoA4.34.7[23]
p-Coumaroyl-CoA14.30.9[23]
Oryza sativa (OsCCR20) Feruloyl-CoA2.51.2 x 104[12]
p-Coumaroyl-CoA15.61.5 x 103[12]
Oryza sativa (OsCCR21) Feruloyl-CoA2.01.3 x 104[12]
p-Coumaroyl-CoA13.11.9 x 103[12]
Capsicum chinense (CcCCR1) Feruloyl-CoA24.00.048[24]
Sinapoyl-CoA32.40.022[24]
p-Coumaroyl-CoA34.50.024[24]
Capsicum chinense (CcCCR2) Feruloyl-CoA16.50.819[24]
Sinapoyl-CoA95.90.016[24]
p-Coumaroyl-CoA107.20.095[24]

ND: Not Determined. Note that units for kcat/Km may vary between studies; relative comparisons highlight substrate preference.

As the data shows, most characterized CCRs exhibit a preference for feruloyl-CoA, the precursor to G-lignin.[12][23][24] For instance, both CcCCR1 and CcCCR2 from pepper show the highest catalytic efficiency with feruloyl-CoA.[24] Similarly, PtoCCR7 from poplar and OsCCR20/21 from rice strongly prefer feruloyl-CoA.[12][23] This is consistent with the predominance of G-lignin in many plant species. The ability of some isoforms, like PtoCCR7, to also efficiently reduce sinapoyl-CoA is critical for the production of S-lignin in angiosperms.[23]

Experimental Protocols

Objective comparison and replication of findings depend on robust and well-documented experimental methodologies. The following sections detail standard protocols for the phylogenetic and biochemical analysis of CCR and related enzymes.

The evolutionary history of an enzyme family is typically inferred from protein or nucleotide sequences using a multi-step bioinformatic workflow.

Phylogenetic_Workflow Start 1. Sequence Retrieval Step2 2. Multiple Sequence Alignment (e.g., MUSCLE, ClustalW) Start->Step2 Step3 3. Phylogenetic Tree Construction (e.g., ML, NJ, Bayesian) Step2->Step3 Step4 4. Tree Validation & Visualization (Bootstrap, MEGA, FigTree) Step3->Step4 End Phylogenetic Tree Step4->End

Standard workflow for phylogenetic analysis.
  • Sequence Retrieval: Putative protein sequences for a given enzyme family (e.g., CCR) are identified and downloaded from genomic or protein databases like NCBI and Phytozome. This is often done using BLAST searches with a known, functionally characterized sequence as the query.[25]

  • Multiple Sequence Alignment (MSA): The collected sequences are aligned to identify conserved regions and evolutionary relationships. Common software for this step includes ClustalW, MUSCLE, and T-Coffee.[25][26] The quality of the alignment is critical for the accuracy of the final tree.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the MSA. Several methods are available:

    • Neighbor-Joining (NJ): A fast, distance-based method suitable for large datasets.[14][27]

    • Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the data given a specific model of evolution. It is computationally intensive but generally more accurate.[26][28]

    • Bayesian Inference (BI): A method that uses a statistical framework to infer the posterior probability of a tree.[21]

    • Popular software packages for tree construction include MEGA, RAxML, and MrBayes.[25][29]

  • Tree Validation and Visualization: The statistical reliability of the tree topology is assessed, typically using bootstrap analysis, where the dataset is resampled hundreds or thousands of times.[26][28] The final tree is then visualized and annotated using software like FigTree or MEGA.

To determine the kinetic properties of an enzyme, its recombinant form is typically expressed, purified, and assayed with various substrates.

  • Recombinant Protein Expression and Purification:

    • The coding sequence of the target gene (e.g., PtoCCR7) is cloned into an expression vector (e.g., pET vectors for E. coli).

    • The protein is overexpressed in a suitable host, commonly E. coli.[12]

    • The expressed protein, often with an affinity tag (like a His-tag), is purified from the cell lysate using chromatography techniques (e.g., Ni-NTA affinity chromatography).[12][23]

  • Substrate Synthesis: Hydroxythis compound substrates (feruloyl-CoA, sinapoyl-CoA, etc.) are often not commercially available and must be synthesized from their corresponding hydroxycinnamic acids.

  • Enzyme Assay:

    • The activity of CCR is measured by monitoring the substrate-dependent oxidation of the cofactor NADPH.[23]

    • The reaction is typically carried out in a buffered solution (e.g., potassium phosphate (B84403) buffer) at a specific pH and temperature.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is measured spectrophotometrically over time.[12][24]

  • Kinetic Analysis:

    • To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations.

    • The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. The catalytic efficiency (kcat/Km) can then be calculated.[23][24]

References

Safety Operating Guide

Navigating the Disposal of Cinnamoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal instructions for every chemical are not always readily available, a comprehensive understanding of general chemical waste management principles provides a strong foundation for handling substances like Cinnamoyl-CoA. This guide offers essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this biochemical reagent.

Core Principle: Treat as Hazardous Waste

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the primary principle is to manage it as a hazardous waste.[1] Laboratory personnel should treat all chemical waste, including solids, liquids, and containerized gases, as hazardous unless explicitly confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) office or equivalent authority.[1] A chemical is considered waste when it is no longer intended for use.[1]

Immediate Safety and Handling Protocols

When handling this compound for disposal, adherence to standard laboratory safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of this compound should follow a structured, multi-step process that aligns with general laboratory chemical waste management guidelines.

  • Segregation of Waste : Do not mix this compound waste with other incompatible chemical waste streams.[2] It is often recommended to collect halogenated and non-halogenated solvent wastes separately.[2] The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation, under the control of laboratory personnel.[3]

  • Container Selection and Management :

    • Compatibility : Collect this compound waste in a container that is chemically compatible with the substance.[1][2][3] The original container is often the most suitable choice for waste accumulation.[1]

    • Condition : Ensure the container is in good condition, free from leaks or external residue.[1]

    • Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[4] The label should also include the date accumulation started and any known hazard characteristics.

    • Closure : Keep the waste container securely closed except when adding waste.[2][4]

  • Storage in a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory.[4] This area should be under the control of the laboratory personnel and away from general work areas. It is crucial to separate incompatible chemicals within the SAA using physical barriers.[3]

  • Prohibition of Drain Disposal : Hazardous chemicals must never be poured down the drain.[4][5] This practice is a violation of regulations and can lead to environmental contamination.[3][5]

  • Arrange for Pickup : Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for pickup and proper disposal.[4]

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.

ParameterGuidelineCitation
Maximum Volume in SAA55 gallons of hazardous waste[4]
Maximum Acutely Toxic Waste1 quart of liquid or 1 kilogram of solid[4]
Residue in "Empty" ContainerNo more than 2.5 cm (1 in.) or 3% by weight for containers < 110 gal[2]

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, a standard procedure for rendering a container that held an acutely hazardous waste "empty" involves triple rinsing.[1][2] The rinsate from this process must be collected and managed as hazardous waste.[1][2] For containers that held other hazardous wastes, they can be considered "empty" once all the material has been removed through standard practices.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Identify this compound as Waste B Wear Appropriate PPE A->B C Select Compatible & Labeled Container B->C D Transfer Waste to Container C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Is Container Full or Time Limit Reached? F->G G->F No H Contact EHS for Pickup G->H Yes I EHS Transports for Proper Disposal H->I

References

Essential Safety and Logistics for Handling Cinnamoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The minimum personal protective equipment for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This foundational gear should be supplemented with specific PPE based on a risk assessment of the procedures involving Cinnamoyl-CoA.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryTypeStandardPurpose
Hand Protection Disposable Nitrile GlovesASTM D6319Provides a barrier against incidental skin contact. Double-gloving is recommended for enhanced protection.[1][2]
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from splashes and airborne particles.[1][3]
Chemical Splash GogglesANSI Z87.1Should be worn when there is a higher potential for splashing.[2][3]
Face ShieldANSI Z87.1To be used in conjunction with safety glasses or goggles during activities with a significant splash hazard.[1][2][3]
Body Protection Laboratory CoatProtects skin and clothing from spills.[1][2]
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when handling the powdered form to avoid inhalation of dust particles, or if working in poorly ventilated areas.[2][4]

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, minimizes risks and ensures the integrity of the compound for experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional protocols for handling damaged chemical packages.

  • Storage: this compound is an intermediate in the phenylpropanoid metabolic pathway and should be stored in a cool, dry place to maintain its stability.[5] Follow the supplier's specific storage temperature recommendations, which is typically at or below -20°C for long-term stability.

Preparation and Use in Experiments
  • Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any fine particulates.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a microbalance within a fume hood or a balance enclosure to minimize air currents and prevent dissemination of the powder.

  • Solubilization: Dissolve this compound in a suitable buffer as dictated by the experimental protocol. Perform this step slowly and carefully to avoid splashing.

  • Experimental Procedures: When using this compound in enzymatic assays or other experiments, maintain good laboratory hygiene. Avoid direct contact with the solution and use appropriate tools for transfer and mixing.

Cleanup
  • Decontamination: Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol) after completing the work.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory and environment.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused stock solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and any spills.

  • Chemical Inactivation (if required): For larger quantities of unused this compound, consult your institution's Environmental Health and Safety (EHS) office for guidance on chemical inactivation before disposal.

  • Waste Collection: Collect all this compound waste in a clearly labeled, leak-proof container. The label should include the name of the chemical and the appropriate hazard warnings.

  • Final Disposal: Dispose of the waste container through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[6][7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Package Store Store Appropriately (e.g., <= -20°C) Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Work_Area Prepare Designated Work Area (e.g., Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Dissolve Dissolve in Buffer Weigh_Solid->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Segregate Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamoyl-CoA
Reactant of Route 2
Cinnamoyl-CoA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.